Heliangin
Description
(1aR,3S,4E,5aR,8aR,9R,10aR)-3-hydroxy-4,10a-dimethyl-8-methylidene-7-oxo-1a,2,3,5a,7,8,8a,9,10,10a-decahydrooxireno[5,6]cyclodeca[1,2-b]furan-9-yl (2E)-2-methylbut-2-enoate has been reported in Dendroviguiera puruana with data available.
has anti-inflammatory activity; isolated from Helianthus tuberosus; structure in first source
Properties
CAS No. |
13323-48-3 |
|---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6+,11-7+/t13-,14+,15+,16+,17-,20+/m0/s1 |
InChI Key |
DZTWAOVNNLDWNH-XYXZLXRDSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC2(C(O2)CC(/C(=C\C3C1C(=C)C(=O)O3)/C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C |
Appearance |
Powder |
melting_point |
227 - 229 °C |
physical_description |
Solid |
Synonyms |
heliangin |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Heliangin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heliangin, a sesquiterterpene lactone primarily isolated from plants of the Helianthus genus, has demonstrated significant biological activities, with its anti-inflammatory and potential anticancer properties being of principal interest to the scientific community. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential. The primary mechanism of its anti-inflammatory action is the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound effectively suppresses the phosphorylation of NF-κB and its inhibitory protein, IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. This guide presents a detailed analysis of the signaling pathways modulated by this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mode of action. While the anti-inflammatory mechanism is well-documented, this guide also explores the emerging evidence for its anticancer activities, including the induction of apoptosis and cell cycle arrest, providing a valuable resource for researchers and professionals in drug development.
Anti-inflammatory Mechanism of Action
The anti-inflammatory effects of this compound are predominantly mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by intervening at a crucial control point in the NF-κB signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα. This event unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing the p50/p65 heterodimer to translocate into the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.
This compound has been shown to suppress the phosphorylation of both the p65 subunit of NF-κB and IκBα[1][2][3]. By preventing the degradation of IκBα, this compound effectively sequesters the NF-κB complex in the cytoplasm, thereby inhibiting its transcriptional activity. This targeted inhibition leads to a significant reduction in the expression of various downstream inflammatory mediators.
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Downregulation of Pro-inflammatory Mediators
The inhibition of NF-κB activation by this compound leads to a dose-dependent decrease in the production of several key pro-inflammatory molecules:
-
Nitric Oxide (NO): this compound significantly inhibits the overproduction of NO in LPS-stimulated RAW 264.7 macrophages[1][2].
-
Adhesion Molecules: In TNF-α-stimulated vascular endothelial cells, this compound suppresses the gene expression of Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin[2]. These molecules are crucial for the recruitment of leukocytes to sites of inflammation.
-
Chemokines: The expression of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemoattractant for monocytes, is also downregulated by this compound[2].
-
Pro-inflammatory Cytokines and Enzymes: At higher concentrations, this compound has been reported to suppress the gene expression of TNF-α, Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages[2].
Specificity for the NF-κB Pathway
Studies have indicated that this compound's inhibitory action is relatively specific to the NF-κB pathway. It has been observed that this compound does not suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK), two other important signaling pathways involved in the inflammatory response[3]. This suggests a targeted mechanism of action, which is a desirable characteristic for a therapeutic agent.
Anticancer Mechanism of Action
While the anti-inflammatory properties of this compound are well-established, its potential as an anticancer agent is an area of growing interest. The exact mechanisms are still under investigation, but preliminary evidence suggests that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. While direct studies on this compound are limited, research on extracts from the Helianthus genus and related sesquiterpene lactones suggests a pro-apoptotic effect. For instance, extracts from Helianthus annuus leaves have been shown to increase apoptosis in HeLa cells. The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, characterized by changes in mitochondrial membrane potential and activation of caspases.
Figure 2: Proposed apoptotic pathway induced by this compound.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is a tightly regulated process that governs this division. Some natural compounds exert their anticancer effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from replicating. Extracts from Helianthus annuus have been observed to cause cell cycle arrest at the S and G2/M phases in HeLa cells. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). While direct evidence for this compound is still forthcoming, this provides a plausible mechanism for its observed cytotoxicity against cancer cell lines.
Figure 3: Proposed mechanism of this compound-induced cell cycle arrest.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. While direct inhibition of STAT3 by this compound has not been extensively studied, other natural compounds have been shown to inhibit this pathway, leading to reduced tumor growth[4][5]. Further research is warranted to investigate whether this compound's anticancer effects are mediated, at least in part, through the modulation of the STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the biological activities of this compound.
Table 1: Anti-inflammatory Activity of this compound
| Biological Effect | Cell Line | Stimulus | This compound Concentration | Result | Reference |
| NO Production Inhibition | RAW 264.7 | LPS | 2, 5, 10, 25 µM | Significant, dose-dependent reduction | [2] |
| Gene Expression Suppression | RAW 264.7 | LPS | 140, 280, 420, 560 µM | Suppression of TNFα, IL-6, iNOS, COX-2 | [2] |
| Adhesion Molecule Suppression | VECs | TNF-α | 15 µM | Suppression of ICAM-1, VCAM-1, E-selectin mRNA | [6] |
| Chemokine Suppression | VECs | TNF-α | 15 µM | Suppression of MCP-1 mRNA | [6] |
| NF-κB Phosphorylation | VECs | TNF-α | 15 µM | Suppression of p-NF-κB levels | [3][6] |
| IκBα Phosphorylation | VECs | TNF-α | 15 µM | Suppression of p-IκBα levels | [3][6] |
Table 2: Cytotoxic and Antiparasitic Activity of this compound
| Activity | Organism/Cell Line | IC50 Value | Reference |
| Cytotoxicity | Ehrlich ascites tumor cells | Not specified | [2] |
| Cytotoxicity | Human oral epidermal carcinoma (KB) | Not specified | [2] |
| Cytotoxicity | Human cervical epithelial cells (HeLa) | Not specified | [2] |
| Cytotoxicity | Human liver carcinoma (hepa59T/VGH) | Not specified | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Nitric Oxide (NO) Production Assay
-
Cell Line: RAW 264.7 murine macrophages.
-
Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Analysis: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.
Western Blot Analysis for NF-κB and IκBα Phosphorylation
-
Cell Line: Vascular Endothelial Cells (VECs).
-
Treatment: Cells are pre-treated with this compound (e.g., 15 µM) for 24 hours, followed by stimulation with TNF-α (e.g., 1 ng/mL) for 10 minutes.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated NF-κB p65 (p-NF-κB), total NF-κB p65, phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
RNA Isolation and RT-qPCR for Gene Expression Analysis
-
Cell Line: Vascular Endothelial Cells (VECs).
-
Treatment: Cells are pre-incubated with this compound (e.g., 15 µM) for 24 hours, followed by stimulation with TNF-α (e.g., 1 ng/mL) for 3 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: Real-time quantitative PCR is performed using gene-specific primers for ICAM-1, VCAM-1, E-selectin, MCP-1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The relative gene expression is calculated using the ΔΔCt method.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Line: Appropriate cancer cell line.
-
Treatment: Cells are treated with various concentrations of this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells are incubated with FITC-conjugated Annexin V and Propidium Iodide (PI) in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Line: Appropriate cancer cell line.
-
Treatment: Cells are treated with various concentrations of this compound for a specified time.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Conclusion and Future Directions
This compound presents a compelling profile as a bioactive compound with well-defined anti-inflammatory properties centered on the inhibition of the NF-κB signaling pathway. Its specificity for this pathway, without significantly affecting the MAPK pathway, underscores its potential as a targeted therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into its anti-inflammatory applications.
The anticancer potential of this compound, while promising, requires more extensive investigation. Future research should focus on elucidating the specific molecular mechanisms by which this compound induces apoptosis and cell cycle arrest in various cancer cell lines. Determining its IC50 values across a panel of cancer cells and investigating its effects on key signaling pathways, such as STAT3, will be crucial in evaluating its viability as a novel anticancer drug. The methodologies outlined in this guide provide a clear roadmap for conducting such preclinical studies. A deeper understanding of this compound's multifaceted mechanism of action will be instrumental in unlocking its full therapeutic potential.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Galangin Inhibits Gastric Cancer Growth Through Enhancing STAT3 Mediated ROS Production [frontiersin.org]
- 5. [PDF] Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Time course changes of anti- and pro-apoptotic proteins in apigenin-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Heliangin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heliangin, a sesquiterterpene lactone primarily isolated from plants of the Helianthus genus, has demonstrated significant biological activities, with its anti-inflammatory and potential anticancer properties being of principal interest to the scientific community. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential. The primary mechanism of its anti-inflammatory action is the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound effectively suppresses the phosphorylation of NF-κB and its inhibitory protein, IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. This guide presents a detailed analysis of the signaling pathways modulated by this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mode of action. While the anti-inflammatory mechanism is well-documented, this guide also explores the emerging evidence for its anticancer activities, including the induction of apoptosis and cell cycle arrest, providing a valuable resource for researchers and professionals in drug development.
Anti-inflammatory Mechanism of Action
The anti-inflammatory effects of this compound are predominantly mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by intervening at a crucial control point in the NF-κB signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα. This event unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing the p50/p65 heterodimer to translocate into the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.
This compound has been shown to suppress the phosphorylation of both the p65 subunit of NF-κB and IκBα[1][2][3]. By preventing the degradation of IκBα, this compound effectively sequesters the NF-κB complex in the cytoplasm, thereby inhibiting its transcriptional activity. This targeted inhibition leads to a significant reduction in the expression of various downstream inflammatory mediators.
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Downregulation of Pro-inflammatory Mediators
The inhibition of NF-κB activation by this compound leads to a dose-dependent decrease in the production of several key pro-inflammatory molecules:
-
Nitric Oxide (NO): this compound significantly inhibits the overproduction of NO in LPS-stimulated RAW 264.7 macrophages[1][2].
-
Adhesion Molecules: In TNF-α-stimulated vascular endothelial cells, this compound suppresses the gene expression of Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin[2]. These molecules are crucial for the recruitment of leukocytes to sites of inflammation.
-
Chemokines: The expression of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemoattractant for monocytes, is also downregulated by this compound[2].
-
Pro-inflammatory Cytokines and Enzymes: At higher concentrations, this compound has been reported to suppress the gene expression of TNF-α, Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages[2].
Specificity for the NF-κB Pathway
Studies have indicated that this compound's inhibitory action is relatively specific to the NF-κB pathway. It has been observed that this compound does not suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK), two other important signaling pathways involved in the inflammatory response[3]. This suggests a targeted mechanism of action, which is a desirable characteristic for a therapeutic agent.
Anticancer Mechanism of Action
While the anti-inflammatory properties of this compound are well-established, its potential as an anticancer agent is an area of growing interest. The exact mechanisms are still under investigation, but preliminary evidence suggests that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. While direct studies on this compound are limited, research on extracts from the Helianthus genus and related sesquiterpene lactones suggests a pro-apoptotic effect. For instance, extracts from Helianthus annuus leaves have been shown to increase apoptosis in HeLa cells. The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, characterized by changes in mitochondrial membrane potential and activation of caspases.
Figure 2: Proposed apoptotic pathway induced by this compound.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is a tightly regulated process that governs this division. Some natural compounds exert their anticancer effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from replicating. Extracts from Helianthus annuus have been observed to cause cell cycle arrest at the S and G2/M phases in HeLa cells. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). While direct evidence for this compound is still forthcoming, this provides a plausible mechanism for its observed cytotoxicity against cancer cell lines.
Figure 3: Proposed mechanism of this compound-induced cell cycle arrest.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. While direct inhibition of STAT3 by this compound has not been extensively studied, other natural compounds have been shown to inhibit this pathway, leading to reduced tumor growth[4][5]. Further research is warranted to investigate whether this compound's anticancer effects are mediated, at least in part, through the modulation of the STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the biological activities of this compound.
Table 1: Anti-inflammatory Activity of this compound
| Biological Effect | Cell Line | Stimulus | This compound Concentration | Result | Reference |
| NO Production Inhibition | RAW 264.7 | LPS | 2, 5, 10, 25 µM | Significant, dose-dependent reduction | [2] |
| Gene Expression Suppression | RAW 264.7 | LPS | 140, 280, 420, 560 µM | Suppression of TNFα, IL-6, iNOS, COX-2 | [2] |
| Adhesion Molecule Suppression | VECs | TNF-α | 15 µM | Suppression of ICAM-1, VCAM-1, E-selectin mRNA | [6] |
| Chemokine Suppression | VECs | TNF-α | 15 µM | Suppression of MCP-1 mRNA | [6] |
| NF-κB Phosphorylation | VECs | TNF-α | 15 µM | Suppression of p-NF-κB levels | [3][6] |
| IκBα Phosphorylation | VECs | TNF-α | 15 µM | Suppression of p-IκBα levels | [3][6] |
Table 2: Cytotoxic and Antiparasitic Activity of this compound
| Activity | Organism/Cell Line | IC50 Value | Reference |
| Cytotoxicity | Ehrlich ascites tumor cells | Not specified | [2] |
| Cytotoxicity | Human oral epidermal carcinoma (KB) | Not specified | [2] |
| Cytotoxicity | Human cervical epithelial cells (HeLa) | Not specified | [2] |
| Cytotoxicity | Human liver carcinoma (hepa59T/VGH) | Not specified | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Nitric Oxide (NO) Production Assay
-
Cell Line: RAW 264.7 murine macrophages.
-
Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Analysis: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.
Western Blot Analysis for NF-κB and IκBα Phosphorylation
-
Cell Line: Vascular Endothelial Cells (VECs).
-
Treatment: Cells are pre-treated with this compound (e.g., 15 µM) for 24 hours, followed by stimulation with TNF-α (e.g., 1 ng/mL) for 10 minutes.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated NF-κB p65 (p-NF-κB), total NF-κB p65, phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
RNA Isolation and RT-qPCR for Gene Expression Analysis
-
Cell Line: Vascular Endothelial Cells (VECs).
-
Treatment: Cells are pre-incubated with this compound (e.g., 15 µM) for 24 hours, followed by stimulation with TNF-α (e.g., 1 ng/mL) for 3 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: Real-time quantitative PCR is performed using gene-specific primers for ICAM-1, VCAM-1, E-selectin, MCP-1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The relative gene expression is calculated using the ΔΔCt method.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Line: Appropriate cancer cell line.
-
Treatment: Cells are treated with various concentrations of this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells are incubated with FITC-conjugated Annexin V and Propidium Iodide (PI) in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Line: Appropriate cancer cell line.
-
Treatment: Cells are treated with various concentrations of this compound for a specified time.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Conclusion and Future Directions
This compound presents a compelling profile as a bioactive compound with well-defined anti-inflammatory properties centered on the inhibition of the NF-κB signaling pathway. Its specificity for this pathway, without significantly affecting the MAPK pathway, underscores its potential as a targeted therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into its anti-inflammatory applications.
The anticancer potential of this compound, while promising, requires more extensive investigation. Future research should focus on elucidating the specific molecular mechanisms by which this compound induces apoptosis and cell cycle arrest in various cancer cell lines. Determining its IC50 values across a panel of cancer cells and investigating its effects on key signaling pathways, such as STAT3, will be crucial in evaluating its viability as a novel anticancer drug. The methodologies outlined in this guide provide a clear roadmap for conducting such preclinical studies. A deeper understanding of this compound's multifaceted mechanism of action will be instrumental in unlocking its full therapeutic potential.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Galangin Inhibits Gastric Cancer Growth Through Enhancing STAT3 Mediated ROS Production [frontiersin.org]
- 5. [PDF] Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Time course changes of anti- and pro-apoptotic proteins in apigenin-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Heliangin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heliangin, a sesquiterterpene lactone primarily isolated from plants of the Helianthus genus, has demonstrated significant biological activities, with its anti-inflammatory and potential anticancer properties being of principal interest to the scientific community. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential. The primary mechanism of its anti-inflammatory action is the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound effectively suppresses the phosphorylation of NF-κB and its inhibitory protein, IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. This guide presents a detailed analysis of the signaling pathways modulated by this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mode of action. While the anti-inflammatory mechanism is well-documented, this guide also explores the emerging evidence for its anticancer activities, including the induction of apoptosis and cell cycle arrest, providing a valuable resource for researchers and professionals in drug development.
Anti-inflammatory Mechanism of Action
The anti-inflammatory effects of this compound are predominantly mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by intervening at a crucial control point in the NF-κB signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα. This event unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing the p50/p65 heterodimer to translocate into the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.
This compound has been shown to suppress the phosphorylation of both the p65 subunit of NF-κB and IκBα[1][2][3]. By preventing the degradation of IκBα, this compound effectively sequesters the NF-κB complex in the cytoplasm, thereby inhibiting its transcriptional activity. This targeted inhibition leads to a significant reduction in the expression of various downstream inflammatory mediators.
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Downregulation of Pro-inflammatory Mediators
The inhibition of NF-κB activation by this compound leads to a dose-dependent decrease in the production of several key pro-inflammatory molecules:
-
Nitric Oxide (NO): this compound significantly inhibits the overproduction of NO in LPS-stimulated RAW 264.7 macrophages[1][2].
-
Adhesion Molecules: In TNF-α-stimulated vascular endothelial cells, this compound suppresses the gene expression of Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin[2]. These molecules are crucial for the recruitment of leukocytes to sites of inflammation.
-
Chemokines: The expression of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemoattractant for monocytes, is also downregulated by this compound[2].
-
Pro-inflammatory Cytokines and Enzymes: At higher concentrations, this compound has been reported to suppress the gene expression of TNF-α, Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages[2].
Specificity for the NF-κB Pathway
Studies have indicated that this compound's inhibitory action is relatively specific to the NF-κB pathway. It has been observed that this compound does not suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK), two other important signaling pathways involved in the inflammatory response[3]. This suggests a targeted mechanism of action, which is a desirable characteristic for a therapeutic agent.
Anticancer Mechanism of Action
While the anti-inflammatory properties of this compound are well-established, its potential as an anticancer agent is an area of growing interest. The exact mechanisms are still under investigation, but preliminary evidence suggests that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. While direct studies on this compound are limited, research on extracts from the Helianthus genus and related sesquiterpene lactones suggests a pro-apoptotic effect. For instance, extracts from Helianthus annuus leaves have been shown to increase apoptosis in HeLa cells. The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, characterized by changes in mitochondrial membrane potential and activation of caspases.
Figure 2: Proposed apoptotic pathway induced by this compound.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is a tightly regulated process that governs this division. Some natural compounds exert their anticancer effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from replicating. Extracts from Helianthus annuus have been observed to cause cell cycle arrest at the S and G2/M phases in HeLa cells. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). While direct evidence for this compound is still forthcoming, this provides a plausible mechanism for its observed cytotoxicity against cancer cell lines.
Figure 3: Proposed mechanism of this compound-induced cell cycle arrest.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. While direct inhibition of STAT3 by this compound has not been extensively studied, other natural compounds have been shown to inhibit this pathway, leading to reduced tumor growth[4][5]. Further research is warranted to investigate whether this compound's anticancer effects are mediated, at least in part, through the modulation of the STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the biological activities of this compound.
Table 1: Anti-inflammatory Activity of this compound
| Biological Effect | Cell Line | Stimulus | This compound Concentration | Result | Reference |
| NO Production Inhibition | RAW 264.7 | LPS | 2, 5, 10, 25 µM | Significant, dose-dependent reduction | [2] |
| Gene Expression Suppression | RAW 264.7 | LPS | 140, 280, 420, 560 µM | Suppression of TNFα, IL-6, iNOS, COX-2 | [2] |
| Adhesion Molecule Suppression | VECs | TNF-α | 15 µM | Suppression of ICAM-1, VCAM-1, E-selectin mRNA | [6] |
| Chemokine Suppression | VECs | TNF-α | 15 µM | Suppression of MCP-1 mRNA | [6] |
| NF-κB Phosphorylation | VECs | TNF-α | 15 µM | Suppression of p-NF-κB levels | [3][6] |
| IκBα Phosphorylation | VECs | TNF-α | 15 µM | Suppression of p-IκBα levels | [3][6] |
Table 2: Cytotoxic and Antiparasitic Activity of this compound
| Activity | Organism/Cell Line | IC50 Value | Reference |
| Cytotoxicity | Ehrlich ascites tumor cells | Not specified | [2] |
| Cytotoxicity | Human oral epidermal carcinoma (KB) | Not specified | [2] |
| Cytotoxicity | Human cervical epithelial cells (HeLa) | Not specified | [2] |
| Cytotoxicity | Human liver carcinoma (hepa59T/VGH) | Not specified | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Nitric Oxide (NO) Production Assay
-
Cell Line: RAW 264.7 murine macrophages.
-
Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Analysis: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.
Western Blot Analysis for NF-κB and IκBα Phosphorylation
-
Cell Line: Vascular Endothelial Cells (VECs).
-
Treatment: Cells are pre-treated with this compound (e.g., 15 µM) for 24 hours, followed by stimulation with TNF-α (e.g., 1 ng/mL) for 10 minutes.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated NF-κB p65 (p-NF-κB), total NF-κB p65, phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
RNA Isolation and RT-qPCR for Gene Expression Analysis
-
Cell Line: Vascular Endothelial Cells (VECs).
-
Treatment: Cells are pre-incubated with this compound (e.g., 15 µM) for 24 hours, followed by stimulation with TNF-α (e.g., 1 ng/mL) for 3 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: Real-time quantitative PCR is performed using gene-specific primers for ICAM-1, VCAM-1, E-selectin, MCP-1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The relative gene expression is calculated using the ΔΔCt method.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Line: Appropriate cancer cell line.
-
Treatment: Cells are treated with various concentrations of this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells are incubated with FITC-conjugated Annexin V and Propidium Iodide (PI) in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Line: Appropriate cancer cell line.
-
Treatment: Cells are treated with various concentrations of this compound for a specified time.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Conclusion and Future Directions
This compound presents a compelling profile as a bioactive compound with well-defined anti-inflammatory properties centered on the inhibition of the NF-κB signaling pathway. Its specificity for this pathway, without significantly affecting the MAPK pathway, underscores its potential as a targeted therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into its anti-inflammatory applications.
The anticancer potential of this compound, while promising, requires more extensive investigation. Future research should focus on elucidating the specific molecular mechanisms by which this compound induces apoptosis and cell cycle arrest in various cancer cell lines. Determining its IC50 values across a panel of cancer cells and investigating its effects on key signaling pathways, such as STAT3, will be crucial in evaluating its viability as a novel anticancer drug. The methodologies outlined in this guide provide a clear roadmap for conducting such preclinical studies. A deeper understanding of this compound's multifaceted mechanism of action will be instrumental in unlocking its full therapeutic potential.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Galangin Inhibits Gastric Cancer Growth Through Enhancing STAT3 Mediated ROS Production [frontiersin.org]
- 5. [PDF] Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Time course changes of anti- and pro-apoptotic proteins in apigenin-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Heliangin's Interplay with the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin (B1252734), a sesquiterpene lactone predominantly found in plants of the Asteraceae family, such as the Jerusalem artichoke (Helianthus tuberosus), has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] A substantial body of evidence points towards its mechanism of action involving the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that orchestrates a wide array of genes involved in inflammation, immune responses, cell survival, and proliferation. Its dysregulation is a hallmark of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of this compound's role in the NF-κB signaling cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action for research and drug development applications.
Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
The canonical NF-κB pathway is a central signaling cascade in the inflammatory process. In an unstimulated state, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a key regulator. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization sequence on NF-κB, allowing its translocation into the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.
This compound exerts its anti-inflammatory effects by intervening at a crucial juncture in this pathway. Studies have demonstrated that this compound suppresses the phosphorylation of both NF-κB (specifically the p65 subunit) and its inhibitory partner, IκBα, in vascular endothelial cells stimulated with TNF-α. By inhibiting the phosphorylation of IκBα, this compound prevents its degradation, thereby keeping NF-κB sequestered in the cytoplasm and blocking its nuclear translocation and transcriptional activity. This ultimately leads to the downregulation of NF-κB target genes, including those encoding for adhesion molecules like ICAM-1, VCAM-1, and E-selectin, as well as the chemokine MCP-1. Interestingly, while effectively inhibiting the NF-κB pathway, this compound was found not to suppress the p38 MAPK and JNK1/2 signaling pathways in the same cell type, suggesting a degree of specificity in its action.
Caption: this compound inhibits the NF-κB signaling pathway by suppressing IKK-mediated phosphorylation of IκBα.
Quantitative Data Summary
The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory markers have been quantified in various studies. The following table summarizes key quantitative data from experiments conducted on vascular endothelial cells (VECs) and RAW 264.7 macrophage-like cells.
| Parameter | Cell Type | Stimulus | This compound Concentration | Observation | Reference |
| NF-κB (p65) Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of p-NF-κB levels. | |
| IκBα Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of p-IκBα levels. | |
| ICAM-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |
| VCAM-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |
| E-selectin mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |
| MCP-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 2, 5, 10, 25 µM | Significant, concentration-dependent inhibition. |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to elucidate this compound's effect on the NF-κB pathway, based on published literature.
Caption: General experimental workflow for studying this compound's effect on NF-κB signaling.
Protocol 1: Western Blot for Phosphorylated NF-κB p65 and IκBα
This protocol is designed to detect the phosphorylation status of key proteins in the NF-κB signaling pathway.
-
Cell Culture and Treatment:
-
Culture vascular endothelial cells (VECs) in appropriate media until confluent.
-
Pre-incubate the cells with 15 µM this compound for 24 hours.
-
Stimulate the cells with 1 ng/mL TNF-α for 10 minutes to induce NF-κB pathway activation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-NF-κB p65 (Ser536) and phospho-IκBα (Ser32). A loading control antibody, such as anti-β-actin, should also be used.
-
Wash the membrane three times with TBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a suitable imager. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
-
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Inflammatory Gene Expression
This protocol measures the mRNA levels of NF-κB target genes.
-
Cell Culture and Treatment:
-
Culture VECs and treat with 15 µM this compound for 24 hours, followed by stimulation with 1 ng/mL TNF-α for 3 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and lyse them using a suitable RNA lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry.
-
Synthesize complementary DNA (cDNA) from an equal amount of total RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., ICAM-1, VCAM-1, E-selectin, MCP-1) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Conclusion and Future Directions
This compound has been clearly identified as a potent inhibitor of the canonical NF-κB signaling pathway. Its ability to suppress IκBα and p65 phosphorylation prevents the nuclear translocation of NF-κB and the subsequent expression of a battery of pro-inflammatory genes. This mechanism provides a solid foundation for its observed anti-inflammatory effects. The specificity of this compound for the NF-κB pathway over other inflammatory signaling cascades like MAPK in certain contexts makes it an attractive candidate for further investigation.
For drug development professionals, this compound represents a promising natural product scaffold. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, potentially leading to the development of novel anti-inflammatory therapeutics. Furthermore, exploring its efficacy in preclinical models of inflammatory diseases is a critical next step to translate these molecular findings into tangible clinical applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this compound and its therapeutic potential.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis | MDPI [mdpi.com]
Heliangin's Interplay with the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin (B1252734), a sesquiterpene lactone predominantly found in plants of the Asteraceae family, such as the Jerusalem artichoke (Helianthus tuberosus), has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] A substantial body of evidence points towards its mechanism of action involving the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that orchestrates a wide array of genes involved in inflammation, immune responses, cell survival, and proliferation. Its dysregulation is a hallmark of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of this compound's role in the NF-κB signaling cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action for research and drug development applications.
Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
The canonical NF-κB pathway is a central signaling cascade in the inflammatory process. In an unstimulated state, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a key regulator. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization sequence on NF-κB, allowing its translocation into the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.
This compound exerts its anti-inflammatory effects by intervening at a crucial juncture in this pathway. Studies have demonstrated that this compound suppresses the phosphorylation of both NF-κB (specifically the p65 subunit) and its inhibitory partner, IκBα, in vascular endothelial cells stimulated with TNF-α. By inhibiting the phosphorylation of IκBα, this compound prevents its degradation, thereby keeping NF-κB sequestered in the cytoplasm and blocking its nuclear translocation and transcriptional activity. This ultimately leads to the downregulation of NF-κB target genes, including those encoding for adhesion molecules like ICAM-1, VCAM-1, and E-selectin, as well as the chemokine MCP-1. Interestingly, while effectively inhibiting the NF-κB pathway, this compound was found not to suppress the p38 MAPK and JNK1/2 signaling pathways in the same cell type, suggesting a degree of specificity in its action.
Caption: this compound inhibits the NF-κB signaling pathway by suppressing IKK-mediated phosphorylation of IκBα.
Quantitative Data Summary
The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory markers have been quantified in various studies. The following table summarizes key quantitative data from experiments conducted on vascular endothelial cells (VECs) and RAW 264.7 macrophage-like cells.
| Parameter | Cell Type | Stimulus | This compound Concentration | Observation | Reference |
| NF-κB (p65) Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of p-NF-κB levels. | |
| IκBα Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of p-IκBα levels. | |
| ICAM-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |
| VCAM-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |
| E-selectin mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |
| MCP-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 2, 5, 10, 25 µM | Significant, concentration-dependent inhibition. |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to elucidate this compound's effect on the NF-κB pathway, based on published literature.
Caption: General experimental workflow for studying this compound's effect on NF-κB signaling.
Protocol 1: Western Blot for Phosphorylated NF-κB p65 and IκBα
This protocol is designed to detect the phosphorylation status of key proteins in the NF-κB signaling pathway.
-
Cell Culture and Treatment:
-
Culture vascular endothelial cells (VECs) in appropriate media until confluent.
-
Pre-incubate the cells with 15 µM this compound for 24 hours.
-
Stimulate the cells with 1 ng/mL TNF-α for 10 minutes to induce NF-κB pathway activation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-NF-κB p65 (Ser536) and phospho-IκBα (Ser32). A loading control antibody, such as anti-β-actin, should also be used.
-
Wash the membrane three times with TBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a suitable imager. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
-
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Inflammatory Gene Expression
This protocol measures the mRNA levels of NF-κB target genes.
-
Cell Culture and Treatment:
-
Culture VECs and treat with 15 µM this compound for 24 hours, followed by stimulation with 1 ng/mL TNF-α for 3 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and lyse them using a suitable RNA lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry.
-
Synthesize complementary DNA (cDNA) from an equal amount of total RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., ICAM-1, VCAM-1, E-selectin, MCP-1) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Conclusion and Future Directions
This compound has been clearly identified as a potent inhibitor of the canonical NF-κB signaling pathway. Its ability to suppress IκBα and p65 phosphorylation prevents the nuclear translocation of NF-κB and the subsequent expression of a battery of pro-inflammatory genes. This mechanism provides a solid foundation for its observed anti-inflammatory effects. The specificity of this compound for the NF-κB pathway over other inflammatory signaling cascades like MAPK in certain contexts makes it an attractive candidate for further investigation.
For drug development professionals, this compound represents a promising natural product scaffold. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, potentially leading to the development of novel anti-inflammatory therapeutics. Furthermore, exploring its efficacy in preclinical models of inflammatory diseases is a critical next step to translate these molecular findings into tangible clinical applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this compound and its therapeutic potential.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis | MDPI [mdpi.com]
Heliangin's Interplay with the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin, a sesquiterpene lactone predominantly found in plants of the Asteraceae family, such as the Jerusalem artichoke (Helianthus tuberosus), has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] A substantial body of evidence points towards its mechanism of action involving the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that orchestrates a wide array of genes involved in inflammation, immune responses, cell survival, and proliferation. Its dysregulation is a hallmark of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of this compound's role in the NF-κB signaling cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action for research and drug development applications.
Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
The canonical NF-κB pathway is a central signaling cascade in the inflammatory process. In an unstimulated state, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a key regulator. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization sequence on NF-κB, allowing its translocation into the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.
This compound exerts its anti-inflammatory effects by intervening at a crucial juncture in this pathway. Studies have demonstrated that this compound suppresses the phosphorylation of both NF-κB (specifically the p65 subunit) and its inhibitory partner, IκBα, in vascular endothelial cells stimulated with TNF-α. By inhibiting the phosphorylation of IκBα, this compound prevents its degradation, thereby keeping NF-κB sequestered in the cytoplasm and blocking its nuclear translocation and transcriptional activity. This ultimately leads to the downregulation of NF-κB target genes, including those encoding for adhesion molecules like ICAM-1, VCAM-1, and E-selectin, as well as the chemokine MCP-1. Interestingly, while effectively inhibiting the NF-κB pathway, this compound was found not to suppress the p38 MAPK and JNK1/2 signaling pathways in the same cell type, suggesting a degree of specificity in its action.
Caption: this compound inhibits the NF-κB signaling pathway by suppressing IKK-mediated phosphorylation of IκBα.
Quantitative Data Summary
The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory markers have been quantified in various studies. The following table summarizes key quantitative data from experiments conducted on vascular endothelial cells (VECs) and RAW 264.7 macrophage-like cells.
| Parameter | Cell Type | Stimulus | This compound Concentration | Observation | Reference |
| NF-κB (p65) Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of p-NF-κB levels. | |
| IκBα Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of p-IκBα levels. | |
| ICAM-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |
| VCAM-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |
| E-selectin mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |
| MCP-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 2, 5, 10, 25 µM | Significant, concentration-dependent inhibition. |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to elucidate this compound's effect on the NF-κB pathway, based on published literature.
Caption: General experimental workflow for studying this compound's effect on NF-κB signaling.
Protocol 1: Western Blot for Phosphorylated NF-κB p65 and IκBα
This protocol is designed to detect the phosphorylation status of key proteins in the NF-κB signaling pathway.
-
Cell Culture and Treatment:
-
Culture vascular endothelial cells (VECs) in appropriate media until confluent.
-
Pre-incubate the cells with 15 µM this compound for 24 hours.
-
Stimulate the cells with 1 ng/mL TNF-α for 10 minutes to induce NF-κB pathway activation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-NF-κB p65 (Ser536) and phospho-IκBα (Ser32). A loading control antibody, such as anti-β-actin, should also be used.
-
Wash the membrane three times with TBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a suitable imager. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
-
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Inflammatory Gene Expression
This protocol measures the mRNA levels of NF-κB target genes.
-
Cell Culture and Treatment:
-
Culture VECs and treat with 15 µM this compound for 24 hours, followed by stimulation with 1 ng/mL TNF-α for 3 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and lyse them using a suitable RNA lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry.
-
Synthesize complementary DNA (cDNA) from an equal amount of total RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., ICAM-1, VCAM-1, E-selectin, MCP-1) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Conclusion and Future Directions
This compound has been clearly identified as a potent inhibitor of the canonical NF-κB signaling pathway. Its ability to suppress IκBα and p65 phosphorylation prevents the nuclear translocation of NF-κB and the subsequent expression of a battery of pro-inflammatory genes. This mechanism provides a solid foundation for its observed anti-inflammatory effects. The specificity of this compound for the NF-κB pathway over other inflammatory signaling cascades like MAPK in certain contexts makes it an attractive candidate for further investigation.
For drug development professionals, this compound represents a promising natural product scaffold. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, potentially leading to the development of novel anti-inflammatory therapeutics. Furthermore, exploring its efficacy in preclinical models of inflammatory diseases is a critical next step to translate these molecular findings into tangible clinical applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this compound and its therapeutic potential.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis | MDPI [mdpi.com]
Heliangin: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin (B1252734), a sesquiterpene lactone of the heliangolide type, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. While traditionally associated with the Jerusalem artichoke (Helianthus tuberosus), the demand for alternative and potentially more abundant natural sources is growing. This technical guide provides an in-depth overview of alternative botanical sources of this compound and related bioactive sesquiterpene lactones. It details experimental protocols for their extraction and purification and elucidates the key signaling pathways through which this compound exerts its therapeutic effects. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to harness the potential of this promising bioactive compound.
Alternative Natural Sources of this compound and Related Sesquiterpene Lactones
While Helianthus tuberosus remains a known source, several other species within the Asteraceae family have been identified as producers of this compound or structurally similar and equally bioactive sesquiterpene lactones. This section explores these alternative botanical sources.
Arnica montana (Mountain Arnica)
Arnica montana is a well-documented medicinal plant rich in sesquiterpene lactones, including helenalin (B1673037) and its esters, which share a close structural and functional relationship with this compound. The flower heads are the primary source of these compounds.
Saussurea lappa (Costus Root)
The roots of Saussurea lappa are a valuable source of various sesquiterpene lactones, including costunolide (B1669451) and dehydrocostus lactone. While direct quantification of this compound is not extensively reported, the presence of these related compounds makes it a plant of significant interest.
Tithonia diversifolia (Mexican Sunflower)
Tithonia diversifolia is recognized for its content of sesquiterpene lactones, notably tagitinins. These compounds exhibit structural similarities to this compound and are responsible for the plant's anti-inflammatory and other medicinal properties.
Quantitative Analysis of Sesquiterpene Lactones
The concentration of this compound and related compounds can vary significantly based on the plant species, geographical location, and the specific part of the plant utilized. The following table summarizes the available quantitative data for total sesquiterpene lactone content in the identified alternative sources.
| Plant Species | Plant Part | Compound(s) | Concentration (% of dry weight) | Reference |
| Arnica montana | Flower Heads | Total Sesquiterpene Lactones | 0.54 - 1.50 | [1] |
| Saussurea lappa | Roots | Not specified | Data not available | |
| Tithonia diversifolia | Leaves | Not specified | Data not available |
Note: Specific quantitative data for this compound in Saussurea lappa and Tithonia diversifolia is limited in the current literature. The data for Arnica montana pertains to the total content of sesquiterpene lactones, including helenalin and its derivatives.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and purification of this compound and related sesquiterpene lactones from the identified botanical sources.
General Extraction and Fractionation Workflow
The initial extraction from plant material typically follows a standardized procedure designed to isolate compounds of medium polarity, such as sesquiterpene lactones.
References
Heliangin: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin (B1252734), a sesquiterpene lactone of the heliangolide type, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. While traditionally associated with the Jerusalem artichoke (Helianthus tuberosus), the demand for alternative and potentially more abundant natural sources is growing. This technical guide provides an in-depth overview of alternative botanical sources of this compound and related bioactive sesquiterpene lactones. It details experimental protocols for their extraction and purification and elucidates the key signaling pathways through which this compound exerts its therapeutic effects. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to harness the potential of this promising bioactive compound.
Alternative Natural Sources of this compound and Related Sesquiterpene Lactones
While Helianthus tuberosus remains a known source, several other species within the Asteraceae family have been identified as producers of this compound or structurally similar and equally bioactive sesquiterpene lactones. This section explores these alternative botanical sources.
Arnica montana (Mountain Arnica)
Arnica montana is a well-documented medicinal plant rich in sesquiterpene lactones, including helenalin (B1673037) and its esters, which share a close structural and functional relationship with this compound. The flower heads are the primary source of these compounds.
Saussurea lappa (Costus Root)
The roots of Saussurea lappa are a valuable source of various sesquiterpene lactones, including costunolide (B1669451) and dehydrocostus lactone. While direct quantification of this compound is not extensively reported, the presence of these related compounds makes it a plant of significant interest.
Tithonia diversifolia (Mexican Sunflower)
Tithonia diversifolia is recognized for its content of sesquiterpene lactones, notably tagitinins. These compounds exhibit structural similarities to this compound and are responsible for the plant's anti-inflammatory and other medicinal properties.
Quantitative Analysis of Sesquiterpene Lactones
The concentration of this compound and related compounds can vary significantly based on the plant species, geographical location, and the specific part of the plant utilized. The following table summarizes the available quantitative data for total sesquiterpene lactone content in the identified alternative sources.
| Plant Species | Plant Part | Compound(s) | Concentration (% of dry weight) | Reference |
| Arnica montana | Flower Heads | Total Sesquiterpene Lactones | 0.54 - 1.50 | [1] |
| Saussurea lappa | Roots | Not specified | Data not available | |
| Tithonia diversifolia | Leaves | Not specified | Data not available |
Note: Specific quantitative data for this compound in Saussurea lappa and Tithonia diversifolia is limited in the current literature. The data for Arnica montana pertains to the total content of sesquiterpene lactones, including helenalin and its derivatives.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and purification of this compound and related sesquiterpene lactones from the identified botanical sources.
General Extraction and Fractionation Workflow
The initial extraction from plant material typically follows a standardized procedure designed to isolate compounds of medium polarity, such as sesquiterpene lactones.
References
Heliangin: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin, a sesquiterpene lactone of the heliangolide type, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. While traditionally associated with the Jerusalem artichoke (Helianthus tuberosus), the demand for alternative and potentially more abundant natural sources is growing. This technical guide provides an in-depth overview of alternative botanical sources of this compound and related bioactive sesquiterpene lactones. It details experimental protocols for their extraction and purification and elucidates the key signaling pathways through which this compound exerts its therapeutic effects. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to harness the potential of this promising bioactive compound.
Alternative Natural Sources of this compound and Related Sesquiterpene Lactones
While Helianthus tuberosus remains a known source, several other species within the Asteraceae family have been identified as producers of this compound or structurally similar and equally bioactive sesquiterpene lactones. This section explores these alternative botanical sources.
Arnica montana (Mountain Arnica)
Arnica montana is a well-documented medicinal plant rich in sesquiterpene lactones, including helenalin and its esters, which share a close structural and functional relationship with this compound. The flower heads are the primary source of these compounds.
Saussurea lappa (Costus Root)
The roots of Saussurea lappa are a valuable source of various sesquiterpene lactones, including costunolide and dehydrocostus lactone. While direct quantification of this compound is not extensively reported, the presence of these related compounds makes it a plant of significant interest.
Tithonia diversifolia (Mexican Sunflower)
Tithonia diversifolia is recognized for its content of sesquiterpene lactones, notably tagitinins. These compounds exhibit structural similarities to this compound and are responsible for the plant's anti-inflammatory and other medicinal properties.
Quantitative Analysis of Sesquiterpene Lactones
The concentration of this compound and related compounds can vary significantly based on the plant species, geographical location, and the specific part of the plant utilized. The following table summarizes the available quantitative data for total sesquiterpene lactone content in the identified alternative sources.
| Plant Species | Plant Part | Compound(s) | Concentration (% of dry weight) | Reference |
| Arnica montana | Flower Heads | Total Sesquiterpene Lactones | 0.54 - 1.50 | [1] |
| Saussurea lappa | Roots | Not specified | Data not available | |
| Tithonia diversifolia | Leaves | Not specified | Data not available |
Note: Specific quantitative data for this compound in Saussurea lappa and Tithonia diversifolia is limited in the current literature. The data for Arnica montana pertains to the total content of sesquiterpene lactones, including helenalin and its derivatives.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and purification of this compound and related sesquiterpene lactones from the identified botanical sources.
General Extraction and Fractionation Workflow
The initial extraction from plant material typically follows a standardized procedure designed to isolate compounds of medium polarity, such as sesquiterpene lactones.
References
The Biosynthesis of Heliangin in Helianthus tuberosus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heliangin (B1252734), a sesquiterpene lactone found in Helianthus tuberosus (Jerusalem artichoke), has garnered significant interest for its diverse biological activities, including anti-inflammatory and cytotoxic effects. Understanding its biosynthesis is crucial for optimizing production, exploring metabolic engineering strategies, and enabling the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory mechanisms, and analytical methodologies for its study. While specific quantitative data for Helianthus tuberosus remains limited, this guide consolidates available information from the Helianthus genus to present a cohesive model of this compound formation.
Introduction to this compound and Sesquiterpene Lactones
Sesquiterpene lactones (STLs) are a large and diverse group of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. They are particularly abundant in the Asteraceae family, to which Helianthus tuberosus belongs. This compound is a germacranolide-type STL known for its potent biological activities. Its complex structure arises from a specialized biosynthetic pathway originating from the general isoprenoid metabolism.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound proceeds through the mevalonate (B85504) (MVA) pathway in the cytosol, leading to the formation of the universal C5 precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).
From Farnesyl Pyrophosphate to Germacrene A
The committed step in sesquiterpenoid biosynthesis is the formation of farnesyl pyrophosphate (FPP) from two molecules of IPP and one molecule of DMAPP. FPP is then cyclized by the enzyme germacrene A synthase (GAS) to form (+)-germacrene A. This is a crucial branch point, directing the metabolic flux towards the synthesis of germacranolide STLs.[1]
Oxidation of Germacrene A to Germacrene A Acid
Following its formation, germacrene A undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs) of the CYP71 family. The first of these is the oxidation of the isopropenyl side chain of germacrene A to a carboxyl group, a reaction catalyzed by germacrene A oxidase (GAO) , to produce germacrene A acid.[2]
Formation of the Lactone Ring and Subsequent Modifications
The characteristic γ-lactone ring of STLs is formed through further hydroxylation of germacrene A acid. In sunflower, costunolide (B1669451) synthase (COS) , another CYP71 enzyme, catalyzes the 6α-hydroxylation of germacrene A acid.[3] The resulting 6α-hydroxy germacrene A acid spontaneously lactonizes to form costunolide. While this compound is a more complex STL, costunolide is a key intermediate in the biosynthesis of many germacranolides. Subsequent enzymatic hydroxylations and esterifications, likely catalyzed by other specific CYPs and transferases, are required to convert costunolide into this compound. The precise sequence and enzymes involved in these final steps in H. tuberosus have yet to be fully elucidated.
Figure 1: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The biosynthesis of STLs, including this compound, is tightly regulated in response to developmental cues and environmental stresses. The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules that can induce the expression of genes involved in secondary metabolism.[4][5]
The JA signaling pathway involves the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which leads to the activation of transcription factors such as MYC2 .[6] These transcription factors then bind to the promoters of biosynthetic genes, including those encoding germacrene A synthase and cytochrome P450 enzymes, to upregulate their expression and enhance the production of STLs. Elicitors, such as extracts from microbial pathogens, can also trigger this signaling cascade, leading to increased STL accumulation as a defense response.[7][8]
Figure 2: Jasmonate signaling pathway regulating this compound biosynthesis.
Quantitative Data
Specific quantitative data on the biosynthesis of this compound in Helianthus tuberosus is limited in the current literature. The following tables summarize available data for key enzymes and compounds from closely related species, which can serve as a valuable reference point for research on H. tuberosus.
Table 1: Enzyme Kinetic Parameters (Data from Cichorium intybus and other Asteraceae species)
| Enzyme | Substrate | Km (µM) | Vmax (nmol h-1 mg-1 protein) | Source |
| Germacrene A Synthase | Farnesyl Pyrophosphate | 6.6 | 8.10 x 103 | [9] |
Note: Data for Germacrene A Synthase is from chicory (Cichorium intybus), a member of the Asteraceae family. Kinetic data for the specific Helianthus tuberosus enzymes are not currently available.
Table 2: Reported Yields of Sesquiterpenoid Lactones in Helianthus Species
| Compound | Plant Material | Yield | Source |
| Sesquiterpene Lactones (total) | Helianthus annuus disc florets | Varies significantly between wild and cultivated varieties | [10] |
| (-)-β-bisabolene | Helianthus tuberosus leaves essential oil | 70.7% of total essential oil | [11] |
Note: Direct quantitative yield of this compound from Helianthus tuberosus leaves through solvent extraction is not well-documented in a standardized manner. The provided data gives an indication of related compound abundance.
Experimental Protocols
The following section details generalized protocols for the extraction, quantification, and enzymatic analysis relevant to the study of this compound biosynthesis. These protocols are based on established methods and can be adapted for specific research needs.
Extraction and Quantification of this compound by HPLC
Objective: To extract and quantify this compound from Helianthus tuberosus leaf material.
Methodology:
-
Sample Preparation: Freeze-dry fresh leaf material and grind into a fine powder.
-
Extraction:
-
Extract a known weight of powdered leaf material (e.g., 1 g) with 80% methanol (B129727) (10 mL) at room temperature with shaking for 24 hours.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) and filter through a 0.22 µm syringe filter prior to HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid). For example, a gradient from 40% to 100% methanol over 30 minutes.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[12]
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the plant extract based on the peak area from the standard curve.
-
Analysis of Germacrene A by GC-MS
Objective: To detect the presence of germacrene A, the precursor to this compound, in plant extracts.
Methodology:
-
Sample Preparation: Use a similar extraction method as for HPLC, but use a non-polar solvent like hexane (B92381) for the final re-dissolution.
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C. Due to the thermal lability of germacrene A, it can undergo a Cope rearrangement to β-elemene at high injector temperatures. Analysis at a lower injector temperature (e.g., 150-180°C) may be necessary to detect germacrene A directly.
-
Oven Program: Start at 60°C for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of 40-400 m/z.
-
Identification: Compare the mass spectrum of the detected peak with a known standard of germacrene A or its rearrangement product, β-elemene.[13]
-
In Vitro Assay for Germacrene A Synthase Activity
Objective: To determine the enzymatic activity of germacrene A synthase from Helianthus tuberosus.
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh, young leaf tissue in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol, 1% PVPP).
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Use the supernatant containing the crude enzyme extract for the assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract, assay buffer, and the substrate farnesyl pyrophosphate (FPP). A typical reaction might contain 50 µL of enzyme extract, 440 µL of assay buffer, and 10 µL of 1 mM FPP.
-
Overlay the reaction mixture with a layer of hexane (e.g., 500 µL) to trap the volatile germacrene A product.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by vortexing to extract the product into the hexane layer.
-
Analyze the hexane layer by GC-MS as described in protocol 5.2.
-
Quantify the product formation by comparing the peak area to an internal standard.[9]
-
Figure 3: General experimental workflow for studying this compound biosynthesis.
Conclusion and Future Directions
The biosynthesis of this compound in Helianthus tuberosus is a complex process involving multiple enzymatic steps, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases. While the general framework of the pathway can be inferred from studies on related species, a detailed understanding specific to H. tuberosus requires further investigation. Future research should focus on:
-
Gene Discovery and Characterization: Identifying and functionally characterizing the specific GAS, GAO, COS, and subsequent modifying enzymes from H. tuberosus.
-
Quantitative Analysis: Determining the kinetic parameters of these enzymes and quantifying the in planta concentrations of pathway intermediates and the final product, this compound.
-
Regulatory Network Elucidation: Investigating the transcription factors and signaling pathways that specifically regulate this compound biosynthesis in response to different stimuli.
-
Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer H. tuberosus or microbial systems for enhanced this compound production.
A deeper understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable bioactive compound for pharmaceutical and other applications.
References
- 1. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Germacrene A Synthases for Sesquiterpene Lactone Biosynthesis Are Expressed in Vascular Parenchyma Cells Neighboring Laticifers in Lettuce [mdpi.com]
- 3. OPUS Hohenheim - Neue Cytochrom P450 Enzyme des Sesquiterpenlacton Stoffwechsels der Sonnenblume (Helianthus annuus L.) - Frey, Maximilian [opus.uni-hohenheim.de]
- 4. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sesquiterpene Lactone Composition of Wild and Cultivated Sunflowers and Biological Activity against an Insect Pest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Essential Oil in Jerusalem Artichoke (Helianthus tuberosus L.) Leaves and Tubers by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phytojournal.com [phytojournal.com]
- 13. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Heliangin in Helianthus tuberosus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heliangin (B1252734), a sesquiterpene lactone found in Helianthus tuberosus (Jerusalem artichoke), has garnered significant interest for its diverse biological activities, including anti-inflammatory and cytotoxic effects. Understanding its biosynthesis is crucial for optimizing production, exploring metabolic engineering strategies, and enabling the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory mechanisms, and analytical methodologies for its study. While specific quantitative data for Helianthus tuberosus remains limited, this guide consolidates available information from the Helianthus genus to present a cohesive model of this compound formation.
Introduction to this compound and Sesquiterpene Lactones
Sesquiterpene lactones (STLs) are a large and diverse group of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. They are particularly abundant in the Asteraceae family, to which Helianthus tuberosus belongs. This compound is a germacranolide-type STL known for its potent biological activities. Its complex structure arises from a specialized biosynthetic pathway originating from the general isoprenoid metabolism.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound proceeds through the mevalonate (B85504) (MVA) pathway in the cytosol, leading to the formation of the universal C5 precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).
From Farnesyl Pyrophosphate to Germacrene A
The committed step in sesquiterpenoid biosynthesis is the formation of farnesyl pyrophosphate (FPP) from two molecules of IPP and one molecule of DMAPP. FPP is then cyclized by the enzyme germacrene A synthase (GAS) to form (+)-germacrene A. This is a crucial branch point, directing the metabolic flux towards the synthesis of germacranolide STLs.[1]
Oxidation of Germacrene A to Germacrene A Acid
Following its formation, germacrene A undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs) of the CYP71 family. The first of these is the oxidation of the isopropenyl side chain of germacrene A to a carboxyl group, a reaction catalyzed by germacrene A oxidase (GAO) , to produce germacrene A acid.[2]
Formation of the Lactone Ring and Subsequent Modifications
The characteristic γ-lactone ring of STLs is formed through further hydroxylation of germacrene A acid. In sunflower, costunolide (B1669451) synthase (COS) , another CYP71 enzyme, catalyzes the 6α-hydroxylation of germacrene A acid.[3] The resulting 6α-hydroxy germacrene A acid spontaneously lactonizes to form costunolide. While this compound is a more complex STL, costunolide is a key intermediate in the biosynthesis of many germacranolides. Subsequent enzymatic hydroxylations and esterifications, likely catalyzed by other specific CYPs and transferases, are required to convert costunolide into this compound. The precise sequence and enzymes involved in these final steps in H. tuberosus have yet to be fully elucidated.
Figure 1: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The biosynthesis of STLs, including this compound, is tightly regulated in response to developmental cues and environmental stresses. The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules that can induce the expression of genes involved in secondary metabolism.[4][5]
The JA signaling pathway involves the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which leads to the activation of transcription factors such as MYC2 .[6] These transcription factors then bind to the promoters of biosynthetic genes, including those encoding germacrene A synthase and cytochrome P450 enzymes, to upregulate their expression and enhance the production of STLs. Elicitors, such as extracts from microbial pathogens, can also trigger this signaling cascade, leading to increased STL accumulation as a defense response.[7][8]
Figure 2: Jasmonate signaling pathway regulating this compound biosynthesis.
Quantitative Data
Specific quantitative data on the biosynthesis of this compound in Helianthus tuberosus is limited in the current literature. The following tables summarize available data for key enzymes and compounds from closely related species, which can serve as a valuable reference point for research on H. tuberosus.
Table 1: Enzyme Kinetic Parameters (Data from Cichorium intybus and other Asteraceae species)
| Enzyme | Substrate | Km (µM) | Vmax (nmol h-1 mg-1 protein) | Source |
| Germacrene A Synthase | Farnesyl Pyrophosphate | 6.6 | 8.10 x 103 | [9] |
Note: Data for Germacrene A Synthase is from chicory (Cichorium intybus), a member of the Asteraceae family. Kinetic data for the specific Helianthus tuberosus enzymes are not currently available.
Table 2: Reported Yields of Sesquiterpenoid Lactones in Helianthus Species
| Compound | Plant Material | Yield | Source |
| Sesquiterpene Lactones (total) | Helianthus annuus disc florets | Varies significantly between wild and cultivated varieties | [10] |
| (-)-β-bisabolene | Helianthus tuberosus leaves essential oil | 70.7% of total essential oil | [11] |
Note: Direct quantitative yield of this compound from Helianthus tuberosus leaves through solvent extraction is not well-documented in a standardized manner. The provided data gives an indication of related compound abundance.
Experimental Protocols
The following section details generalized protocols for the extraction, quantification, and enzymatic analysis relevant to the study of this compound biosynthesis. These protocols are based on established methods and can be adapted for specific research needs.
Extraction and Quantification of this compound by HPLC
Objective: To extract and quantify this compound from Helianthus tuberosus leaf material.
Methodology:
-
Sample Preparation: Freeze-dry fresh leaf material and grind into a fine powder.
-
Extraction:
-
Extract a known weight of powdered leaf material (e.g., 1 g) with 80% methanol (B129727) (10 mL) at room temperature with shaking for 24 hours.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) and filter through a 0.22 µm syringe filter prior to HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid). For example, a gradient from 40% to 100% methanol over 30 minutes.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[12]
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the plant extract based on the peak area from the standard curve.
-
Analysis of Germacrene A by GC-MS
Objective: To detect the presence of germacrene A, the precursor to this compound, in plant extracts.
Methodology:
-
Sample Preparation: Use a similar extraction method as for HPLC, but use a non-polar solvent like hexane (B92381) for the final re-dissolution.
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C. Due to the thermal lability of germacrene A, it can undergo a Cope rearrangement to β-elemene at high injector temperatures. Analysis at a lower injector temperature (e.g., 150-180°C) may be necessary to detect germacrene A directly.
-
Oven Program: Start at 60°C for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of 40-400 m/z.
-
Identification: Compare the mass spectrum of the detected peak with a known standard of germacrene A or its rearrangement product, β-elemene.[13]
-
In Vitro Assay for Germacrene A Synthase Activity
Objective: To determine the enzymatic activity of germacrene A synthase from Helianthus tuberosus.
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh, young leaf tissue in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol, 1% PVPP).
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Use the supernatant containing the crude enzyme extract for the assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract, assay buffer, and the substrate farnesyl pyrophosphate (FPP). A typical reaction might contain 50 µL of enzyme extract, 440 µL of assay buffer, and 10 µL of 1 mM FPP.
-
Overlay the reaction mixture with a layer of hexane (e.g., 500 µL) to trap the volatile germacrene A product.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by vortexing to extract the product into the hexane layer.
-
Analyze the hexane layer by GC-MS as described in protocol 5.2.
-
Quantify the product formation by comparing the peak area to an internal standard.[9]
-
Figure 3: General experimental workflow for studying this compound biosynthesis.
Conclusion and Future Directions
The biosynthesis of this compound in Helianthus tuberosus is a complex process involving multiple enzymatic steps, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases. While the general framework of the pathway can be inferred from studies on related species, a detailed understanding specific to H. tuberosus requires further investigation. Future research should focus on:
-
Gene Discovery and Characterization: Identifying and functionally characterizing the specific GAS, GAO, COS, and subsequent modifying enzymes from H. tuberosus.
-
Quantitative Analysis: Determining the kinetic parameters of these enzymes and quantifying the in planta concentrations of pathway intermediates and the final product, this compound.
-
Regulatory Network Elucidation: Investigating the transcription factors and signaling pathways that specifically regulate this compound biosynthesis in response to different stimuli.
-
Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer H. tuberosus or microbial systems for enhanced this compound production.
A deeper understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable bioactive compound for pharmaceutical and other applications.
References
- 1. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Germacrene A Synthases for Sesquiterpene Lactone Biosynthesis Are Expressed in Vascular Parenchyma Cells Neighboring Laticifers in Lettuce [mdpi.com]
- 3. OPUS Hohenheim - Neue Cytochrom P450 Enzyme des Sesquiterpenlacton Stoffwechsels der Sonnenblume (Helianthus annuus L.) - Frey, Maximilian [opus.uni-hohenheim.de]
- 4. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sesquiterpene Lactone Composition of Wild and Cultivated Sunflowers and Biological Activity against an Insect Pest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Essential Oil in Jerusalem Artichoke (Helianthus tuberosus L.) Leaves and Tubers by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phytojournal.com [phytojournal.com]
- 13. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Heliangin in Helianthus tuberosus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heliangin, a sesquiterpene lactone found in Helianthus tuberosus (Jerusalem artichoke), has garnered significant interest for its diverse biological activities, including anti-inflammatory and cytotoxic effects. Understanding its biosynthesis is crucial for optimizing production, exploring metabolic engineering strategies, and enabling the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory mechanisms, and analytical methodologies for its study. While specific quantitative data for Helianthus tuberosus remains limited, this guide consolidates available information from the Helianthus genus to present a cohesive model of this compound formation.
Introduction to this compound and Sesquiterpene Lactones
Sesquiterpene lactones (STLs) are a large and diverse group of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. They are particularly abundant in the Asteraceae family, to which Helianthus tuberosus belongs. This compound is a germacranolide-type STL known for its potent biological activities. Its complex structure arises from a specialized biosynthetic pathway originating from the general isoprenoid metabolism.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound proceeds through the mevalonate (MVA) pathway in the cytosol, leading to the formation of the universal C5 precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).
From Farnesyl Pyrophosphate to Germacrene A
The committed step in sesquiterpenoid biosynthesis is the formation of farnesyl pyrophosphate (FPP) from two molecules of IPP and one molecule of DMAPP. FPP is then cyclized by the enzyme germacrene A synthase (GAS) to form (+)-germacrene A. This is a crucial branch point, directing the metabolic flux towards the synthesis of germacranolide STLs.[1]
Oxidation of Germacrene A to Germacrene A Acid
Following its formation, germacrene A undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs) of the CYP71 family. The first of these is the oxidation of the isopropenyl side chain of germacrene A to a carboxyl group, a reaction catalyzed by germacrene A oxidase (GAO) , to produce germacrene A acid.[2]
Formation of the Lactone Ring and Subsequent Modifications
The characteristic γ-lactone ring of STLs is formed through further hydroxylation of germacrene A acid. In sunflower, costunolide synthase (COS) , another CYP71 enzyme, catalyzes the 6α-hydroxylation of germacrene A acid.[3] The resulting 6α-hydroxy germacrene A acid spontaneously lactonizes to form costunolide. While this compound is a more complex STL, costunolide is a key intermediate in the biosynthesis of many germacranolides. Subsequent enzymatic hydroxylations and esterifications, likely catalyzed by other specific CYPs and transferases, are required to convert costunolide into this compound. The precise sequence and enzymes involved in these final steps in H. tuberosus have yet to be fully elucidated.
Figure 1: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The biosynthesis of STLs, including this compound, is tightly regulated in response to developmental cues and environmental stresses. The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules that can induce the expression of genes involved in secondary metabolism.[4][5]
The JA signaling pathway involves the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which leads to the activation of transcription factors such as MYC2 .[6] These transcription factors then bind to the promoters of biosynthetic genes, including those encoding germacrene A synthase and cytochrome P450 enzymes, to upregulate their expression and enhance the production of STLs. Elicitors, such as extracts from microbial pathogens, can also trigger this signaling cascade, leading to increased STL accumulation as a defense response.[7][8]
Figure 2: Jasmonate signaling pathway regulating this compound biosynthesis.
Quantitative Data
Specific quantitative data on the biosynthesis of this compound in Helianthus tuberosus is limited in the current literature. The following tables summarize available data for key enzymes and compounds from closely related species, which can serve as a valuable reference point for research on H. tuberosus.
Table 1: Enzyme Kinetic Parameters (Data from Cichorium intybus and other Asteraceae species)
| Enzyme | Substrate | Km (µM) | Vmax (nmol h-1 mg-1 protein) | Source |
| Germacrene A Synthase | Farnesyl Pyrophosphate | 6.6 | 8.10 x 103 | [9] |
Note: Data for Germacrene A Synthase is from chicory (Cichorium intybus), a member of the Asteraceae family. Kinetic data for the specific Helianthus tuberosus enzymes are not currently available.
Table 2: Reported Yields of Sesquiterpenoid Lactones in Helianthus Species
| Compound | Plant Material | Yield | Source |
| Sesquiterpene Lactones (total) | Helianthus annuus disc florets | Varies significantly between wild and cultivated varieties | [10] |
| (-)-β-bisabolene | Helianthus tuberosus leaves essential oil | 70.7% of total essential oil | [11] |
Note: Direct quantitative yield of this compound from Helianthus tuberosus leaves through solvent extraction is not well-documented in a standardized manner. The provided data gives an indication of related compound abundance.
Experimental Protocols
The following section details generalized protocols for the extraction, quantification, and enzymatic analysis relevant to the study of this compound biosynthesis. These protocols are based on established methods and can be adapted for specific research needs.
Extraction and Quantification of this compound by HPLC
Objective: To extract and quantify this compound from Helianthus tuberosus leaf material.
Methodology:
-
Sample Preparation: Freeze-dry fresh leaf material and grind into a fine powder.
-
Extraction:
-
Extract a known weight of powdered leaf material (e.g., 1 g) with 80% methanol (10 mL) at room temperature with shaking for 24 hours.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) and filter through a 0.22 µm syringe filter prior to HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid). For example, a gradient from 40% to 100% methanol over 30 minutes.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[12]
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the plant extract based on the peak area from the standard curve.
-
Analysis of Germacrene A by GC-MS
Objective: To detect the presence of germacrene A, the precursor to this compound, in plant extracts.
Methodology:
-
Sample Preparation: Use a similar extraction method as for HPLC, but use a non-polar solvent like hexane for the final re-dissolution.
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C. Due to the thermal lability of germacrene A, it can undergo a Cope rearrangement to β-elemene at high injector temperatures. Analysis at a lower injector temperature (e.g., 150-180°C) may be necessary to detect germacrene A directly.
-
Oven Program: Start at 60°C for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of 40-400 m/z.
-
Identification: Compare the mass spectrum of the detected peak with a known standard of germacrene A or its rearrangement product, β-elemene.[13]
-
In Vitro Assay for Germacrene A Synthase Activity
Objective: To determine the enzymatic activity of germacrene A synthase from Helianthus tuberosus.
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh, young leaf tissue in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol, 1% PVPP).
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Use the supernatant containing the crude enzyme extract for the assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract, assay buffer, and the substrate farnesyl pyrophosphate (FPP). A typical reaction might contain 50 µL of enzyme extract, 440 µL of assay buffer, and 10 µL of 1 mM FPP.
-
Overlay the reaction mixture with a layer of hexane (e.g., 500 µL) to trap the volatile germacrene A product.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by vortexing to extract the product into the hexane layer.
-
Analyze the hexane layer by GC-MS as described in protocol 5.2.
-
Quantify the product formation by comparing the peak area to an internal standard.[9]
-
Figure 3: General experimental workflow for studying this compound biosynthesis.
Conclusion and Future Directions
The biosynthesis of this compound in Helianthus tuberosus is a complex process involving multiple enzymatic steps, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases. While the general framework of the pathway can be inferred from studies on related species, a detailed understanding specific to H. tuberosus requires further investigation. Future research should focus on:
-
Gene Discovery and Characterization: Identifying and functionally characterizing the specific GAS, GAO, COS, and subsequent modifying enzymes from H. tuberosus.
-
Quantitative Analysis: Determining the kinetic parameters of these enzymes and quantifying the in planta concentrations of pathway intermediates and the final product, this compound.
-
Regulatory Network Elucidation: Investigating the transcription factors and signaling pathways that specifically regulate this compound biosynthesis in response to different stimuli.
-
Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer H. tuberosus or microbial systems for enhanced this compound production.
A deeper understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable bioactive compound for pharmaceutical and other applications.
References
- 1. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Germacrene A Synthases for Sesquiterpene Lactone Biosynthesis Are Expressed in Vascular Parenchyma Cells Neighboring Laticifers in Lettuce [mdpi.com]
- 3. OPUS Hohenheim - Neue Cytochrom P450 Enzyme des Sesquiterpenlacton Stoffwechsels der Sonnenblume (Helianthus annuus L.) - Frey, Maximilian [opus.uni-hohenheim.de]
- 4. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sesquiterpene Lactone Composition of Wild and Cultivated Sunflowers and Biological Activity against an Insect Pest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Essential Oil in Jerusalem Artichoke (Helianthus tuberosus L.) Leaves and Tubers by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phytojournal.com [phytojournal.com]
- 13. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Heliangin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Heliangin (B1252734), a sesquiterpene lactone predominantly found in plants of the Asteraceae family, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its anti-inflammatory, cytotoxic, and antiprotozoal properties. The information presented herein is intended to serve as a valuable resource for researchers actively involved in natural product chemistry, pharmacology, and drug discovery.
Core Biological Activities and Structure-Activity Relationships
This compound's biological effects are largely attributed to the presence of an α-methylene-γ-lactone moiety, a reactive Michael acceptor that can covalently bind to nucleophilic residues, particularly cysteine, in various proteins. This interaction is a key determinant of its bioactivity.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Quantitative Data on Anti-inflammatory Activity:
| Compound | Biological Target/Assay | Cell Line | Activity (IC50/IC100/Concentration) | Reference |
| This compound | NO Production Inhibition | RAW 264.7 Macrophages | Significant reduction at 2, 5, 10, and 25 µM | [1] |
| This compound | NF-κB Inhibition | Jurkat T cells | IC100: 10 µM | [2] |
| This compound | ICAM-1, VCAM-1, E-selectin, MCP-1 mRNA suppression | Vascular Endothelial Cells (VECs) | Effective at 15 µM | [3] |
| Heliangolides (general) | NF-κB Inhibition | Jurkat T cells | IC100 values vary based on structure | [2] |
Structure-Activity Relationship Insights:
The anti-inflammatory activity of this compound and related sesquiterpene lactones is strongly influenced by the presence and accessibility of Michael acceptor sites. The α-methylene-γ-lactone is a primary pharmacophore. The presence of additional Michael acceptors, such as α,β-unsaturated carbonyl groups, can enhance NF-κB inhibitory activity. The lipophilicity of the molecule also plays a role in its ability to penetrate cell membranes and reach its intracellular targets.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is also linked to its ability to alkylate cellular macromolecules, leading to cell cycle arrest and apoptosis.
Quantitative Data on Cytotoxic Activity:
| Compound | Cell Line | Activity (IC50) | Reference |
| This compound | Ehrlich Ascites Tumor Cells | Data not specified | [1] |
| This compound | Human Oral Epidermal Carcinoma | Data not specified | |
| This compound | Cervical Epithelial Cells | Data not specified | |
| This compound | Liver Carcinoma (hepa59T/VGH) | Data not specified | |
| This compound | Leishmania amazonensis (promastigotes) | 9.3 µM | |
| This compound | Leishmania amazonensis (amastigotes) | 0.8 µM |
Structure-Activity Relationship Insights:
The cytotoxicity of this compound derivatives often correlates with their alkylating potential. Modifications to the this compound scaffold that alter its reactivity or lipophilicity can significantly impact its cytotoxic potency and selectivity. For instance, the introduction of different ester groups can modulate these properties.
Antiprotozoal Activity
This compound has shown promising activity against various protozoan parasites, including Leishmania and Trypanosoma species.
Quantitative Data on Antiprotozoal Activity:
| Compound | Parasite | Activity (IC50) | Reference |
| This compound | Leishmania amazonensis (promastigotes) | 9.3 µM | |
| This compound | Leishmania amazonensis (amastigotes) | 0.8 µM |
Structure-Activity Relationship Insights:
The antiprotozoal activity of this compound is also believed to be mediated by the alkylation of essential parasite enzymes or proteins. Structure-activity studies in this area are less extensive than for anti-inflammatory effects, but the α-methylene-γ-lactone moiety is considered crucial.
Signaling Pathway Modulation
This compound's primary mechanism of anti-inflammatory action involves the targeted inhibition of the NF-κB signaling pathway. It has been shown to suppress the phosphorylation of NF-κB and its inhibitor, IκBα, in vascular endothelial cells stimulated with TNF-α. Interestingly, this compound does not appear to suppress the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, suggesting a degree of selectivity in its signaling pathway modulation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivity.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the activation of NF-κB by assessing its ability to bind to a specific DNA consensus sequence.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with this compound and/or a stimulant (e.g., TNF-α).
-
Isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).
-
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescent imaging system.
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Western blotting is employed to detect and quantify the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p-IκBα, p-p38, p-JNK, and their total protein counterparts) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
qRT-PCR is used to measure the mRNA expression levels of inflammatory genes such as ICAM-1, VCAM-1, E-selectin, and MCP-1.
Protocol:
-
RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.
-
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for SAR studies and the logical relationship of this compound's activity.
Caption: A typical workflow for this compound SAR studies.
Caption: Logical relationship of this compound's structure to its bioactivity.
Conclusion
This compound represents a promising natural product scaffold for the development of new therapeutic agents, particularly in the areas of inflammation and infectious diseases. A thorough understanding of its structure-activity relationships is paramount for the rational design of more potent and selective analogs. The methodologies and data presented in this guide offer a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this compound and its derivatives. Future research should focus on the synthesis of a broader range of derivatives and their comprehensive biological evaluation to further refine the SAR models and identify lead candidates for preclinical development.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis [mdpi.com]
The Structure-Activity Relationship of Heliangin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Heliangin (B1252734), a sesquiterpene lactone predominantly found in plants of the Asteraceae family, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its anti-inflammatory, cytotoxic, and antiprotozoal properties. The information presented herein is intended to serve as a valuable resource for researchers actively involved in natural product chemistry, pharmacology, and drug discovery.
Core Biological Activities and Structure-Activity Relationships
This compound's biological effects are largely attributed to the presence of an α-methylene-γ-lactone moiety, a reactive Michael acceptor that can covalently bind to nucleophilic residues, particularly cysteine, in various proteins. This interaction is a key determinant of its bioactivity.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Quantitative Data on Anti-inflammatory Activity:
| Compound | Biological Target/Assay | Cell Line | Activity (IC50/IC100/Concentration) | Reference |
| This compound | NO Production Inhibition | RAW 264.7 Macrophages | Significant reduction at 2, 5, 10, and 25 µM | [1] |
| This compound | NF-κB Inhibition | Jurkat T cells | IC100: 10 µM | [2] |
| This compound | ICAM-1, VCAM-1, E-selectin, MCP-1 mRNA suppression | Vascular Endothelial Cells (VECs) | Effective at 15 µM | [3] |
| Heliangolides (general) | NF-κB Inhibition | Jurkat T cells | IC100 values vary based on structure | [2] |
Structure-Activity Relationship Insights:
The anti-inflammatory activity of this compound and related sesquiterpene lactones is strongly influenced by the presence and accessibility of Michael acceptor sites. The α-methylene-γ-lactone is a primary pharmacophore. The presence of additional Michael acceptors, such as α,β-unsaturated carbonyl groups, can enhance NF-κB inhibitory activity. The lipophilicity of the molecule also plays a role in its ability to penetrate cell membranes and reach its intracellular targets.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is also linked to its ability to alkylate cellular macromolecules, leading to cell cycle arrest and apoptosis.
Quantitative Data on Cytotoxic Activity:
| Compound | Cell Line | Activity (IC50) | Reference |
| This compound | Ehrlich Ascites Tumor Cells | Data not specified | [1] |
| This compound | Human Oral Epidermal Carcinoma | Data not specified | |
| This compound | Cervical Epithelial Cells | Data not specified | |
| This compound | Liver Carcinoma (hepa59T/VGH) | Data not specified | |
| This compound | Leishmania amazonensis (promastigotes) | 9.3 µM | |
| This compound | Leishmania amazonensis (amastigotes) | 0.8 µM |
Structure-Activity Relationship Insights:
The cytotoxicity of this compound derivatives often correlates with their alkylating potential. Modifications to the this compound scaffold that alter its reactivity or lipophilicity can significantly impact its cytotoxic potency and selectivity. For instance, the introduction of different ester groups can modulate these properties.
Antiprotozoal Activity
This compound has shown promising activity against various protozoan parasites, including Leishmania and Trypanosoma species.
Quantitative Data on Antiprotozoal Activity:
| Compound | Parasite | Activity (IC50) | Reference |
| This compound | Leishmania amazonensis (promastigotes) | 9.3 µM | |
| This compound | Leishmania amazonensis (amastigotes) | 0.8 µM |
Structure-Activity Relationship Insights:
The antiprotozoal activity of this compound is also believed to be mediated by the alkylation of essential parasite enzymes or proteins. Structure-activity studies in this area are less extensive than for anti-inflammatory effects, but the α-methylene-γ-lactone moiety is considered crucial.
Signaling Pathway Modulation
This compound's primary mechanism of anti-inflammatory action involves the targeted inhibition of the NF-κB signaling pathway. It has been shown to suppress the phosphorylation of NF-κB and its inhibitor, IκBα, in vascular endothelial cells stimulated with TNF-α. Interestingly, this compound does not appear to suppress the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, suggesting a degree of selectivity in its signaling pathway modulation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivity.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the activation of NF-κB by assessing its ability to bind to a specific DNA consensus sequence.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with this compound and/or a stimulant (e.g., TNF-α).
-
Isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).
-
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescent imaging system.
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Western blotting is employed to detect and quantify the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p-IκBα, p-p38, p-JNK, and their total protein counterparts) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
qRT-PCR is used to measure the mRNA expression levels of inflammatory genes such as ICAM-1, VCAM-1, E-selectin, and MCP-1.
Protocol:
-
RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.
-
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for SAR studies and the logical relationship of this compound's activity.
Caption: A typical workflow for this compound SAR studies.
Caption: Logical relationship of this compound's structure to its bioactivity.
Conclusion
This compound represents a promising natural product scaffold for the development of new therapeutic agents, particularly in the areas of inflammation and infectious diseases. A thorough understanding of its structure-activity relationships is paramount for the rational design of more potent and selective analogs. The methodologies and data presented in this guide offer a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this compound and its derivatives. Future research should focus on the synthesis of a broader range of derivatives and their comprehensive biological evaluation to further refine the SAR models and identify lead candidates for preclinical development.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis [mdpi.com]
The Structure-Activity Relationship of Heliangin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Heliangin, a sesquiterpene lactone predominantly found in plants of the Asteraceae family, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its anti-inflammatory, cytotoxic, and antiprotozoal properties. The information presented herein is intended to serve as a valuable resource for researchers actively involved in natural product chemistry, pharmacology, and drug discovery.
Core Biological Activities and Structure-Activity Relationships
This compound's biological effects are largely attributed to the presence of an α-methylene-γ-lactone moiety, a reactive Michael acceptor that can covalently bind to nucleophilic residues, particularly cysteine, in various proteins. This interaction is a key determinant of its bioactivity.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Quantitative Data on Anti-inflammatory Activity:
| Compound | Biological Target/Assay | Cell Line | Activity (IC50/IC100/Concentration) | Reference |
| This compound | NO Production Inhibition | RAW 264.7 Macrophages | Significant reduction at 2, 5, 10, and 25 µM | [1] |
| This compound | NF-κB Inhibition | Jurkat T cells | IC100: 10 µM | [2] |
| This compound | ICAM-1, VCAM-1, E-selectin, MCP-1 mRNA suppression | Vascular Endothelial Cells (VECs) | Effective at 15 µM | [3] |
| Heliangolides (general) | NF-κB Inhibition | Jurkat T cells | IC100 values vary based on structure | [2] |
Structure-Activity Relationship Insights:
The anti-inflammatory activity of this compound and related sesquiterpene lactones is strongly influenced by the presence and accessibility of Michael acceptor sites. The α-methylene-γ-lactone is a primary pharmacophore. The presence of additional Michael acceptors, such as α,β-unsaturated carbonyl groups, can enhance NF-κB inhibitory activity. The lipophilicity of the molecule also plays a role in its ability to penetrate cell membranes and reach its intracellular targets.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is also linked to its ability to alkylate cellular macromolecules, leading to cell cycle arrest and apoptosis.
Quantitative Data on Cytotoxic Activity:
| Compound | Cell Line | Activity (IC50) | Reference |
| This compound | Ehrlich Ascites Tumor Cells | Data not specified | [1] |
| This compound | Human Oral Epidermal Carcinoma | Data not specified | |
| This compound | Cervical Epithelial Cells | Data not specified | |
| This compound | Liver Carcinoma (hepa59T/VGH) | Data not specified | |
| This compound | Leishmania amazonensis (promastigotes) | 9.3 µM | |
| This compound | Leishmania amazonensis (amastigotes) | 0.8 µM |
Structure-Activity Relationship Insights:
The cytotoxicity of this compound derivatives often correlates with their alkylating potential. Modifications to the this compound scaffold that alter its reactivity or lipophilicity can significantly impact its cytotoxic potency and selectivity. For instance, the introduction of different ester groups can modulate these properties.
Antiprotozoal Activity
This compound has shown promising activity against various protozoan parasites, including Leishmania and Trypanosoma species.
Quantitative Data on Antiprotozoal Activity:
| Compound | Parasite | Activity (IC50) | Reference |
| This compound | Leishmania amazonensis (promastigotes) | 9.3 µM | |
| This compound | Leishmania amazonensis (amastigotes) | 0.8 µM |
Structure-Activity Relationship Insights:
The antiprotozoal activity of this compound is also believed to be mediated by the alkylation of essential parasite enzymes or proteins. Structure-activity studies in this area are less extensive than for anti-inflammatory effects, but the α-methylene-γ-lactone moiety is considered crucial.
Signaling Pathway Modulation
This compound's primary mechanism of anti-inflammatory action involves the targeted inhibition of the NF-κB signaling pathway. It has been shown to suppress the phosphorylation of NF-κB and its inhibitor, IκBα, in vascular endothelial cells stimulated with TNF-α. Interestingly, this compound does not appear to suppress the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, suggesting a degree of selectivity in its signaling pathway modulation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivity.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the activation of NF-κB by assessing its ability to bind to a specific DNA consensus sequence.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with this compound and/or a stimulant (e.g., TNF-α).
-
Isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).
-
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescent imaging system.
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Western blotting is employed to detect and quantify the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p-IκBα, p-p38, p-JNK, and their total protein counterparts) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
qRT-PCR is used to measure the mRNA expression levels of inflammatory genes such as ICAM-1, VCAM-1, E-selectin, and MCP-1.
Protocol:
-
RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.
-
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for SAR studies and the logical relationship of this compound's activity.
Caption: A typical workflow for this compound SAR studies.
Caption: Logical relationship of this compound's structure to its bioactivity.
Conclusion
This compound represents a promising natural product scaffold for the development of new therapeutic agents, particularly in the areas of inflammation and infectious diseases. A thorough understanding of its structure-activity relationships is paramount for the rational design of more potent and selective analogs. The methodologies and data presented in this guide offer a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this compound and its derivatives. Future research should focus on the synthesis of a broader range of derivatives and their comprehensive biological evaluation to further refine the SAR models and identify lead candidates for preclinical development.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis [mdpi.com]
In Silico Docking of Heliangin: A Technical Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico docking methodologies used to investigate the interactions between the natural sesquiterpene lactone, Heliangin, and its primary protein targets. Drawing upon established computational protocols, this document outlines the experimental workflows, plausible binding affinities, and the key signaling pathways affected by this compound's binding activity.
Introduction to this compound and its Therapeutic Potential
This compound, a natural compound, has demonstrated significant therapeutic potential, particularly in the context of cancer and inflammatory diseases. Its mechanism of action is largely attributed to its ability to form covalent bonds with specific protein residues and modulate key signaling pathways. In silico docking studies are crucial for elucidating the molecular interactions that underpin these therapeutic effects, providing a foundation for rational drug design and optimization.
Recent studies have identified the 40S ribosomal protein S2 (RPS2) as a primary covalent target of this compound.[1] Additionally, this compound has been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[2][3] This guide will focus on the in silico docking of this compound with these two key targets.
Target Proteins and Rationale for Selection
Ribosomal Protein S2 (RPS2)
RPS2 is a component of the small ribosomal subunit and has been identified as a direct covalent target of this compound.[1] The interaction occurs at the Cysteine 222 (C222) residue, leading to the disruption of pre-rRNA metabolic processes. This makes RPS2 a key target for understanding this compound's anti-cancer effects. For in silico docking studies, the crystal structure of the human 40S ribosomal subunit, which contains RPS2, can be utilized. A relevant PDB ID for the human 40S ribosomal subunit is 7TQL .[4]
Nuclear Factor-kappa B (NF-κB)
The NF-κB pathway is a central mediator of inflammatory responses and is implicated in various diseases, including cancer. This compound has been observed to inhibit this pathway, suggesting a potential interaction with key proteins in the cascade. The most abundant and transcriptionally active form of NF-κB is the p50/p65 heterodimer. Therefore, docking studies with this complex are essential to understand this compound's anti-inflammatory properties. Relevant PDB IDs for the human NF-κB p50/p65 heterodimer include 1VKX and 2I9T .
In Silico Docking Experimental Protocols
This section outlines the detailed methodologies for performing covalent and non-covalent docking of this compound with its target proteins. These protocols are based on widely used software such as AutoDock and Schrödinger's CovDock.
Covalent Docking of this compound with RPS2
Objective: To predict the binding mode and affinity of this compound to the C222 residue of RPS2.
Software: AutoDock4 with the flexible side chain method for covalent docking.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of the human 40S ribosomal subunit (e.g., PDB ID: 7TQL) from the RCSB Protein Data Bank.
-
Isolate the chain corresponding to RPS2.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT).
-
Define the flexible residue by selecting Cysteine 222.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
-
Define the reactive atom in this compound (the α,β-unsaturated carbonyl group) that will form a covalent bond with the thiol group of C222.
-
Generate the PDBQT file for the ligand using ADT.
-
-
Grid Map Generation:
-
Define a grid box centered on the C222 residue of RPS2, ensuring it is large enough to accommodate the ligand.
-
Generate grid parameter files (.gpf) for all atom types in the ligand and the flexible residue.
-
Run AutoGrid to calculate the grid maps.
-
-
Covalent Docking Simulation:
-
Prepare the docking parameter file (.dpf) specifying the covalent docking protocol.
-
Define the two atoms that will form the covalent bond (the sulfur atom of Cys222 and the reactive carbon on this compound).
-
Set the number of docking runs and other genetic algorithm parameters.
-
Execute the covalent docking simulation using AutoDock4.
-
-
Analysis of Results:
-
Cluster the resulting docking poses based on root-mean-square deviation (RMSD).
-
Analyze the binding energy of the most populated and lowest energy clusters.
-
Visualize the protein-ligand interactions, focusing on the covalent bond and any non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Non-Covalent Docking of this compound with NF-κB
Objective: To predict the non-covalent binding mode and affinity of this compound to the NF-κB p50/p65 heterodimer.
Software: AutoDock Vina.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of the human NF-κB p50/p65 heterodimer (e.g., PDB ID: 1VKX) from the RCSB Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands or DNA.
-
Add polar hydrogens and assign Gasteiger charges using ADT.
-
Generate the PDBQT file for the receptor.
-
-
Ligand Preparation:
-
Obtain and prepare the 3D structure of this compound as described in the covalent docking protocol.
-
Generate the PDBQT file for the ligand.
-
-
Docking Simulation:
-
Define a search space (grid box) that encompasses the potential binding sites on the p50/p65 heterodimer, particularly at the interface of the two subunits.
-
Run AutoDock Vina to perform the docking simulation.
-
-
Analysis of Results:
-
Analyze the binding affinities (in kcal/mol) of the top-ranked docking poses.
-
Visualize the protein-ligand interactions for the best poses to identify key interacting residues and the types of non-covalent bonds formed.
-
Data Presentation: Plausible Docking Results
Table 1: Plausible Covalent Docking Results of this compound with RPS2
| Parameter | Plausible Value | Description |
| Binding Energy (kcal/mol) | -8.0 to -10.0 | Estimated free energy of binding for the covalent complex. |
| Inhibition Constant (Ki) (nM) | 50 - 200 | Theoretical inhibition constant derived from the binding energy. |
| Covalent Bond Length (Å) | 1.8 - 1.9 | The length of the newly formed Carbon-Sulfur bond. |
| Key Interacting Residues | Cys222 (covalent), Asn220, Val224 | Amino acid residues in the binding pocket forming significant interactions. |
Table 2: Plausible Non-Covalent Docking Results of this compound with NF-κB (p50/p65)
| Parameter | Plausible Value | Description |
| Binding Affinity (kcal/mol) | -6.5 to -8.5 | Estimated free energy of binding for the non-covalent complex. |
| Key Interacting Residues (p50) | Arg54, Cys59, His83 | Amino acid residues on the p50 subunit involved in binding. |
| Key Interacting Residues (p65) | Tyr36, Gln119, Ser276 | Amino acid residues on the p65 subunit involved in binding. |
| Hydrogen Bonds | 2 - 4 | Number of predicted hydrogen bonds between this compound and NF-κB. |
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Interaction with Target Proteins
Caption: Signaling pathways affected by this compound's interaction with RPS2 and NF-κB.
Experimental Workflow for In Silico Docking
Caption: A generalized workflow for in silico molecular docking studies.
Conclusion
This technical guide provides a foundational framework for conducting in silico docking studies of this compound with its key target proteins, RPS2 and NF-κB. By following the detailed experimental protocols and utilizing the provided plausible data as a benchmark, researchers can gain valuable insights into the molecular mechanisms of this compound's therapeutic actions. The visualization of the affected signaling pathways and the experimental workflow further aids in conceptualizing and executing these computational studies. Future work should focus on performing these specific docking simulations to obtain concrete quantitative data, which will be invaluable for the continued development of this compound as a potential therapeutic agent.
References
- 1. This compound acts as a covalent ligand of RPS2 that disrupts pre-rRNA metabolic processes in NPM1-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
In Silico Docking of Heliangin: A Technical Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico docking methodologies used to investigate the interactions between the natural sesquiterpene lactone, Heliangin, and its primary protein targets. Drawing upon established computational protocols, this document outlines the experimental workflows, plausible binding affinities, and the key signaling pathways affected by this compound's binding activity.
Introduction to this compound and its Therapeutic Potential
This compound, a natural compound, has demonstrated significant therapeutic potential, particularly in the context of cancer and inflammatory diseases. Its mechanism of action is largely attributed to its ability to form covalent bonds with specific protein residues and modulate key signaling pathways. In silico docking studies are crucial for elucidating the molecular interactions that underpin these therapeutic effects, providing a foundation for rational drug design and optimization.
Recent studies have identified the 40S ribosomal protein S2 (RPS2) as a primary covalent target of this compound.[1] Additionally, this compound has been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[2][3] This guide will focus on the in silico docking of this compound with these two key targets.
Target Proteins and Rationale for Selection
Ribosomal Protein S2 (RPS2)
RPS2 is a component of the small ribosomal subunit and has been identified as a direct covalent target of this compound.[1] The interaction occurs at the Cysteine 222 (C222) residue, leading to the disruption of pre-rRNA metabolic processes. This makes RPS2 a key target for understanding this compound's anti-cancer effects. For in silico docking studies, the crystal structure of the human 40S ribosomal subunit, which contains RPS2, can be utilized. A relevant PDB ID for the human 40S ribosomal subunit is 7TQL .[4]
Nuclear Factor-kappa B (NF-κB)
The NF-κB pathway is a central mediator of inflammatory responses and is implicated in various diseases, including cancer. This compound has been observed to inhibit this pathway, suggesting a potential interaction with key proteins in the cascade. The most abundant and transcriptionally active form of NF-κB is the p50/p65 heterodimer. Therefore, docking studies with this complex are essential to understand this compound's anti-inflammatory properties. Relevant PDB IDs for the human NF-κB p50/p65 heterodimer include 1VKX and 2I9T .
In Silico Docking Experimental Protocols
This section outlines the detailed methodologies for performing covalent and non-covalent docking of this compound with its target proteins. These protocols are based on widely used software such as AutoDock and Schrödinger's CovDock.
Covalent Docking of this compound with RPS2
Objective: To predict the binding mode and affinity of this compound to the C222 residue of RPS2.
Software: AutoDock4 with the flexible side chain method for covalent docking.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of the human 40S ribosomal subunit (e.g., PDB ID: 7TQL) from the RCSB Protein Data Bank.
-
Isolate the chain corresponding to RPS2.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT).
-
Define the flexible residue by selecting Cysteine 222.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
-
Define the reactive atom in this compound (the α,β-unsaturated carbonyl group) that will form a covalent bond with the thiol group of C222.
-
Generate the PDBQT file for the ligand using ADT.
-
-
Grid Map Generation:
-
Define a grid box centered on the C222 residue of RPS2, ensuring it is large enough to accommodate the ligand.
-
Generate grid parameter files (.gpf) for all atom types in the ligand and the flexible residue.
-
Run AutoGrid to calculate the grid maps.
-
-
Covalent Docking Simulation:
-
Prepare the docking parameter file (.dpf) specifying the covalent docking protocol.
-
Define the two atoms that will form the covalent bond (the sulfur atom of Cys222 and the reactive carbon on this compound).
-
Set the number of docking runs and other genetic algorithm parameters.
-
Execute the covalent docking simulation using AutoDock4.
-
-
Analysis of Results:
-
Cluster the resulting docking poses based on root-mean-square deviation (RMSD).
-
Analyze the binding energy of the most populated and lowest energy clusters.
-
Visualize the protein-ligand interactions, focusing on the covalent bond and any non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Non-Covalent Docking of this compound with NF-κB
Objective: To predict the non-covalent binding mode and affinity of this compound to the NF-κB p50/p65 heterodimer.
Software: AutoDock Vina.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of the human NF-κB p50/p65 heterodimer (e.g., PDB ID: 1VKX) from the RCSB Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands or DNA.
-
Add polar hydrogens and assign Gasteiger charges using ADT.
-
Generate the PDBQT file for the receptor.
-
-
Ligand Preparation:
-
Obtain and prepare the 3D structure of this compound as described in the covalent docking protocol.
-
Generate the PDBQT file for the ligand.
-
-
Docking Simulation:
-
Define a search space (grid box) that encompasses the potential binding sites on the p50/p65 heterodimer, particularly at the interface of the two subunits.
-
Run AutoDock Vina to perform the docking simulation.
-
-
Analysis of Results:
-
Analyze the binding affinities (in kcal/mol) of the top-ranked docking poses.
-
Visualize the protein-ligand interactions for the best poses to identify key interacting residues and the types of non-covalent bonds formed.
-
Data Presentation: Plausible Docking Results
Table 1: Plausible Covalent Docking Results of this compound with RPS2
| Parameter | Plausible Value | Description |
| Binding Energy (kcal/mol) | -8.0 to -10.0 | Estimated free energy of binding for the covalent complex. |
| Inhibition Constant (Ki) (nM) | 50 - 200 | Theoretical inhibition constant derived from the binding energy. |
| Covalent Bond Length (Å) | 1.8 - 1.9 | The length of the newly formed Carbon-Sulfur bond. |
| Key Interacting Residues | Cys222 (covalent), Asn220, Val224 | Amino acid residues in the binding pocket forming significant interactions. |
Table 2: Plausible Non-Covalent Docking Results of this compound with NF-κB (p50/p65)
| Parameter | Plausible Value | Description |
| Binding Affinity (kcal/mol) | -6.5 to -8.5 | Estimated free energy of binding for the non-covalent complex. |
| Key Interacting Residues (p50) | Arg54, Cys59, His83 | Amino acid residues on the p50 subunit involved in binding. |
| Key Interacting Residues (p65) | Tyr36, Gln119, Ser276 | Amino acid residues on the p65 subunit involved in binding. |
| Hydrogen Bonds | 2 - 4 | Number of predicted hydrogen bonds between this compound and NF-κB. |
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Interaction with Target Proteins
Caption: Signaling pathways affected by this compound's interaction with RPS2 and NF-κB.
Experimental Workflow for In Silico Docking
Caption: A generalized workflow for in silico molecular docking studies.
Conclusion
This technical guide provides a foundational framework for conducting in silico docking studies of this compound with its key target proteins, RPS2 and NF-κB. By following the detailed experimental protocols and utilizing the provided plausible data as a benchmark, researchers can gain valuable insights into the molecular mechanisms of this compound's therapeutic actions. The visualization of the affected signaling pathways and the experimental workflow further aids in conceptualizing and executing these computational studies. Future work should focus on performing these specific docking simulations to obtain concrete quantitative data, which will be invaluable for the continued development of this compound as a potential therapeutic agent.
References
- 1. This compound acts as a covalent ligand of RPS2 that disrupts pre-rRNA metabolic processes in NPM1-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
In Silico Docking of Heliangin: A Technical Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico docking methodologies used to investigate the interactions between the natural sesquiterpene lactone, Heliangin, and its primary protein targets. Drawing upon established computational protocols, this document outlines the experimental workflows, plausible binding affinities, and the key signaling pathways affected by this compound's binding activity.
Introduction to this compound and its Therapeutic Potential
This compound, a natural compound, has demonstrated significant therapeutic potential, particularly in the context of cancer and inflammatory diseases. Its mechanism of action is largely attributed to its ability to form covalent bonds with specific protein residues and modulate key signaling pathways. In silico docking studies are crucial for elucidating the molecular interactions that underpin these therapeutic effects, providing a foundation for rational drug design and optimization.
Recent studies have identified the 40S ribosomal protein S2 (RPS2) as a primary covalent target of this compound.[1] Additionally, this compound has been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[2][3] This guide will focus on the in silico docking of this compound with these two key targets.
Target Proteins and Rationale for Selection
Ribosomal Protein S2 (RPS2)
RPS2 is a component of the small ribosomal subunit and has been identified as a direct covalent target of this compound.[1] The interaction occurs at the Cysteine 222 (C222) residue, leading to the disruption of pre-rRNA metabolic processes. This makes RPS2 a key target for understanding this compound's anti-cancer effects. For in silico docking studies, the crystal structure of the human 40S ribosomal subunit, which contains RPS2, can be utilized. A relevant PDB ID for the human 40S ribosomal subunit is 7TQL .[4]
Nuclear Factor-kappa B (NF-κB)
The NF-κB pathway is a central mediator of inflammatory responses and is implicated in various diseases, including cancer. This compound has been observed to inhibit this pathway, suggesting a potential interaction with key proteins in the cascade. The most abundant and transcriptionally active form of NF-κB is the p50/p65 heterodimer. Therefore, docking studies with this complex are essential to understand this compound's anti-inflammatory properties. Relevant PDB IDs for the human NF-κB p50/p65 heterodimer include 1VKX and 2I9T .
In Silico Docking Experimental Protocols
This section outlines the detailed methodologies for performing covalent and non-covalent docking of this compound with its target proteins. These protocols are based on widely used software such as AutoDock and Schrödinger's CovDock.
Covalent Docking of this compound with RPS2
Objective: To predict the binding mode and affinity of this compound to the C222 residue of RPS2.
Software: AutoDock4 with the flexible side chain method for covalent docking.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of the human 40S ribosomal subunit (e.g., PDB ID: 7TQL) from the RCSB Protein Data Bank.
-
Isolate the chain corresponding to RPS2.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT).
-
Define the flexible residue by selecting Cysteine 222.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
-
Define the reactive atom in this compound (the α,β-unsaturated carbonyl group) that will form a covalent bond with the thiol group of C222.
-
Generate the PDBQT file for the ligand using ADT.
-
-
Grid Map Generation:
-
Define a grid box centered on the C222 residue of RPS2, ensuring it is large enough to accommodate the ligand.
-
Generate grid parameter files (.gpf) for all atom types in the ligand and the flexible residue.
-
Run AutoGrid to calculate the grid maps.
-
-
Covalent Docking Simulation:
-
Prepare the docking parameter file (.dpf) specifying the covalent docking protocol.
-
Define the two atoms that will form the covalent bond (the sulfur atom of Cys222 and the reactive carbon on this compound).
-
Set the number of docking runs and other genetic algorithm parameters.
-
Execute the covalent docking simulation using AutoDock4.
-
-
Analysis of Results:
-
Cluster the resulting docking poses based on root-mean-square deviation (RMSD).
-
Analyze the binding energy of the most populated and lowest energy clusters.
-
Visualize the protein-ligand interactions, focusing on the covalent bond and any non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Non-Covalent Docking of this compound with NF-κB
Objective: To predict the non-covalent binding mode and affinity of this compound to the NF-κB p50/p65 heterodimer.
Software: AutoDock Vina.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of the human NF-κB p50/p65 heterodimer (e.g., PDB ID: 1VKX) from the RCSB Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands or DNA.
-
Add polar hydrogens and assign Gasteiger charges using ADT.
-
Generate the PDBQT file for the receptor.
-
-
Ligand Preparation:
-
Obtain and prepare the 3D structure of this compound as described in the covalent docking protocol.
-
Generate the PDBQT file for the ligand.
-
-
Docking Simulation:
-
Define a search space (grid box) that encompasses the potential binding sites on the p50/p65 heterodimer, particularly at the interface of the two subunits.
-
Run AutoDock Vina to perform the docking simulation.
-
-
Analysis of Results:
-
Analyze the binding affinities (in kcal/mol) of the top-ranked docking poses.
-
Visualize the protein-ligand interactions for the best poses to identify key interacting residues and the types of non-covalent bonds formed.
-
Data Presentation: Plausible Docking Results
Table 1: Plausible Covalent Docking Results of this compound with RPS2
| Parameter | Plausible Value | Description |
| Binding Energy (kcal/mol) | -8.0 to -10.0 | Estimated free energy of binding for the covalent complex. |
| Inhibition Constant (Ki) (nM) | 50 - 200 | Theoretical inhibition constant derived from the binding energy. |
| Covalent Bond Length (Å) | 1.8 - 1.9 | The length of the newly formed Carbon-Sulfur bond. |
| Key Interacting Residues | Cys222 (covalent), Asn220, Val224 | Amino acid residues in the binding pocket forming significant interactions. |
Table 2: Plausible Non-Covalent Docking Results of this compound with NF-κB (p50/p65)
| Parameter | Plausible Value | Description |
| Binding Affinity (kcal/mol) | -6.5 to -8.5 | Estimated free energy of binding for the non-covalent complex. |
| Key Interacting Residues (p50) | Arg54, Cys59, His83 | Amino acid residues on the p50 subunit involved in binding. |
| Key Interacting Residues (p65) | Tyr36, Gln119, Ser276 | Amino acid residues on the p65 subunit involved in binding. |
| Hydrogen Bonds | 2 - 4 | Number of predicted hydrogen bonds between this compound and NF-κB. |
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Interaction with Target Proteins
Caption: Signaling pathways affected by this compound's interaction with RPS2 and NF-κB.
Experimental Workflow for In Silico Docking
Caption: A generalized workflow for in silico molecular docking studies.
Conclusion
This technical guide provides a foundational framework for conducting in silico docking studies of this compound with its key target proteins, RPS2 and NF-κB. By following the detailed experimental protocols and utilizing the provided plausible data as a benchmark, researchers can gain valuable insights into the molecular mechanisms of this compound's therapeutic actions. The visualization of the affected signaling pathways and the experimental workflow further aids in conceptualizing and executing these computational studies. Future work should focus on performing these specific docking simulations to obtain concrete quantitative data, which will be invaluable for the continued development of this compound as a potential therapeutic agent.
References
- 1. This compound acts as a covalent ligand of RPS2 that disrupts pre-rRNA metabolic processes in NPM1-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
Anticancer Potential of Heliangin: A Technical Overview of its Activity on Specific Cell Lines
For Immediate Release
[City, State] – [Date] – Heliangin, a sesquiterpene lactone found in plants of the Asteraceae family, is emerging as a compound of significant interest in oncology research. A comprehensive review of existing literature reveals its potent anticancer activities across a range of cancer cell lines, mediated through the modulation of key signaling pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's anticancer properties, targeted for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been documented in several studies. The data underscores this compound's potential as a selective anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Glioblastoma (GB) 18 | Glioblastoma | ~0.7 | [1] |
| Glioblastoma (GB) 38 | Glioblastoma | ~0.7 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | 5-10 (Significant Apoptosis) |
Note: Further research is required to establish a comprehensive IC50 profile of this compound across a broader spectrum of cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound's anticancer activity.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
This compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[2]
2. Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound as described in the MTT assay protocol.
-
Fixation: After the treatment period, the medium is removed, and the cells are fixed with a solution such as 4% paraformaldehyde for 15 minutes.
-
Staining: The fixed cells are washed with PBS and then stained with a 0.5% crystal violet solution for 20 minutes.
-
Destaining and Quantification: The excess stain is washed off, and the stained cells are air-dried. The dye is then solubilized with a destaining solution (e.g., methanol (B129727) or a solution containing acetic acid), and the absorbance is measured at a wavelength of 590 nm.
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Preparation: Cells are seeded and treated with this compound for the desired time. Both adherent and suspension cells are collected.
-
Cell Washing: The collected cells are washed twice with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: After incubation, an additional volume of binding buffer is added, and the cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Signaling Pathways and Molecular Mechanisms
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell growth, proliferation, and survival.
1. EGFR/IGF-1R and Downstream PI3K/ERK Signaling
In glioblastoma cells, this compound has been shown to down-regulate the activity of Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF-1R). This inhibition, in turn, affects downstream signaling cascades. Specifically, in some glioblastoma cell lines, this compound blocks the phosphorylation of ERK1/2 without affecting PI3K activity, while in others, it reduces both PI3K and ERK1/2 activity. The inhibition of these pathways ultimately leads to the degradation of PARP, a key event in apoptosis.
Figure 1: this compound's inhibition of EGFR/IGF-1R and downstream pathways.
2. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. This compound has been reported to inhibit the NF-κB signaling pathway. This inhibition is thought to contribute to its anticancer effects by sensitizing cancer cells to apoptosis.
Figure 2: this compound's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound exhibits promising anticancer activity against a variety of cancer cell lines. Its mechanisms of action involve the induction of apoptosis and the inhibition of key signaling pathways that are critical for cancer cell proliferation and survival. The data presented in this guide highlight the potential of this compound as a lead compound for the development of novel anticancer therapies. Further extensive research, including a broader screening against diverse cancer cell lines and in vivo studies, is warranted to fully elucidate its therapeutic potential.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
Anticancer Potential of Heliangin: A Technical Overview of its Activity on Specific Cell Lines
For Immediate Release
[City, State] – [Date] – Heliangin, a sesquiterpene lactone found in plants of the Asteraceae family, is emerging as a compound of significant interest in oncology research. A comprehensive review of existing literature reveals its potent anticancer activities across a range of cancer cell lines, mediated through the modulation of key signaling pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's anticancer properties, targeted for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been documented in several studies. The data underscores this compound's potential as a selective anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Glioblastoma (GB) 18 | Glioblastoma | ~0.7 | [1] |
| Glioblastoma (GB) 38 | Glioblastoma | ~0.7 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | 5-10 (Significant Apoptosis) |
Note: Further research is required to establish a comprehensive IC50 profile of this compound across a broader spectrum of cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound's anticancer activity.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
This compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[2]
2. Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound as described in the MTT assay protocol.
-
Fixation: After the treatment period, the medium is removed, and the cells are fixed with a solution such as 4% paraformaldehyde for 15 minutes.
-
Staining: The fixed cells are washed with PBS and then stained with a 0.5% crystal violet solution for 20 minutes.
-
Destaining and Quantification: The excess stain is washed off, and the stained cells are air-dried. The dye is then solubilized with a destaining solution (e.g., methanol (B129727) or a solution containing acetic acid), and the absorbance is measured at a wavelength of 590 nm.
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Preparation: Cells are seeded and treated with this compound for the desired time. Both adherent and suspension cells are collected.
-
Cell Washing: The collected cells are washed twice with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: After incubation, an additional volume of binding buffer is added, and the cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Signaling Pathways and Molecular Mechanisms
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell growth, proliferation, and survival.
1. EGFR/IGF-1R and Downstream PI3K/ERK Signaling
In glioblastoma cells, this compound has been shown to down-regulate the activity of Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF-1R). This inhibition, in turn, affects downstream signaling cascades. Specifically, in some glioblastoma cell lines, this compound blocks the phosphorylation of ERK1/2 without affecting PI3K activity, while in others, it reduces both PI3K and ERK1/2 activity. The inhibition of these pathways ultimately leads to the degradation of PARP, a key event in apoptosis.
Figure 1: this compound's inhibition of EGFR/IGF-1R and downstream pathways.
2. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. This compound has been reported to inhibit the NF-κB signaling pathway. This inhibition is thought to contribute to its anticancer effects by sensitizing cancer cells to apoptosis.
Figure 2: this compound's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound exhibits promising anticancer activity against a variety of cancer cell lines. Its mechanisms of action involve the induction of apoptosis and the inhibition of key signaling pathways that are critical for cancer cell proliferation and survival. The data presented in this guide highlight the potential of this compound as a lead compound for the development of novel anticancer therapies. Further extensive research, including a broader screening against diverse cancer cell lines and in vivo studies, is warranted to fully elucidate its therapeutic potential.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
Anticancer Potential of Heliangin: A Technical Overview of its Activity on Specific Cell Lines
For Immediate Release
[City, State] – [Date] – Heliangin, a sesquiterpene lactone found in plants of the Asteraceae family, is emerging as a compound of significant interest in oncology research. A comprehensive review of existing literature reveals its potent anticancer activities across a range of cancer cell lines, mediated through the modulation of key signaling pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's anticancer properties, targeted for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been documented in several studies. The data underscores this compound's potential as a selective anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Glioblastoma (GB) 18 | Glioblastoma | ~0.7 | [1] |
| Glioblastoma (GB) 38 | Glioblastoma | ~0.7 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | 5-10 (Significant Apoptosis) |
Note: Further research is required to establish a comprehensive IC50 profile of this compound across a broader spectrum of cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound's anticancer activity.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
This compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[2]
2. Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound as described in the MTT assay protocol.
-
Fixation: After the treatment period, the medium is removed, and the cells are fixed with a solution such as 4% paraformaldehyde for 15 minutes.
-
Staining: The fixed cells are washed with PBS and then stained with a 0.5% crystal violet solution for 20 minutes.
-
Destaining and Quantification: The excess stain is washed off, and the stained cells are air-dried. The dye is then solubilized with a destaining solution (e.g., methanol or a solution containing acetic acid), and the absorbance is measured at a wavelength of 590 nm.
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Preparation: Cells are seeded and treated with this compound for the desired time. Both adherent and suspension cells are collected.
-
Cell Washing: The collected cells are washed twice with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: After incubation, an additional volume of binding buffer is added, and the cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Signaling Pathways and Molecular Mechanisms
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell growth, proliferation, and survival.
1. EGFR/IGF-1R and Downstream PI3K/ERK Signaling
In glioblastoma cells, this compound has been shown to down-regulate the activity of Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF-1R). This inhibition, in turn, affects downstream signaling cascades. Specifically, in some glioblastoma cell lines, this compound blocks the phosphorylation of ERK1/2 without affecting PI3K activity, while in others, it reduces both PI3K and ERK1/2 activity. The inhibition of these pathways ultimately leads to the degradation of PARP, a key event in apoptosis.
Figure 1: this compound's inhibition of EGFR/IGF-1R and downstream pathways.
2. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. This compound has been reported to inhibit the NF-κB signaling pathway. This inhibition is thought to contribute to its anticancer effects by sensitizing cancer cells to apoptosis.
Figure 2: this compound's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound exhibits promising anticancer activity against a variety of cancer cell lines. Its mechanisms of action involve the induction of apoptosis and the inhibition of key signaling pathways that are critical for cancer cell proliferation and survival. The data presented in this guide highlight the potential of this compound as a lead compound for the development of novel anticancer therapies. Further extensive research, including a broader screening against diverse cancer cell lines and in vivo studies, is warranted to fully elucidate its therapeutic potential.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
Heliangin: An Ethnobotanical and Pharmacological Deep Dive for Modern Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide
This guide explores the ethnobotanical background, pharmacological activities, and mechanisms of action of heliangin (B1252734), a sesquiterpene lactone primarily found in the Asteraceae family. It aims to provide a comprehensive resource for researchers interested in the therapeutic potential of this natural compound.
Ethnobotanical Significance of this compound-Containing Flora
This compound is a characteristic secondary metabolite of plants within the Asteraceae family, one of the largest and most diverse families of flowering plants.[1] Species from this family are cornerstones in traditional medicine systems worldwide, employed to treat a wide array of ailments, including inflammatory conditions, infections, and pain.[2][3]
Helianthus tuberosus L. (Jerusalem Artichoke): A primary source of this compound, Helianthus tuberosus, has a rich history in folk medicine.[4][5][6] Traditionally, its tubers and leaves have been used for their diuretic, stimulant, and tonic properties.[6] Decoctions of the leaves and flowers are used to treat conditions like rheumatism and gout.[5][6] This historical use in treating inflammatory-related ailments provides a strong ethnobotanical basis for the scientific investigation of its anti-inflammatory constituents, such as this compound.
Pharmacological Activities of this compound
Scientific studies have validated several of the traditional medicinal claims associated with this compound-containing plants, revealing potent anti-inflammatory, antiprotozoal, and cytotoxic activities.
The anti-inflammatory properties of this compound are its most extensively studied bioactivity. This compound has been shown to suppress inflammatory responses in various in vitro models, primarily through the modulation of the NF-κB signaling pathway.[7][8][9]
Mechanism of Action: In vascular endothelial cells (VECs), inflammatory cytokines like TNF-α trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). This frees the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate into the nucleus.[4][7] Once in the nucleus, NF-κB initiates the transcription of numerous pro-inflammatory genes, including adhesion molecules (ICAM-1, VCAM-1, E-selectin) and chemokines (MCP-1).[4][9] These molecules play a critical role in the initiation and progression of atherosclerosis by promoting the adhesion and migration of monocytes into the vascular wall.[7] this compound exerts its anti-inflammatory effect by inhibiting the phosphorylation of both NF-κB and IκBα, thereby preventing NF-κB's nuclear translocation and subsequent gene expression.[4][7][9]
Additionally, in macrophage-like RAW 264.7 cells, this compound significantly inhibits the overproduction of nitric oxide (NO), a key inflammatory mediator, when stimulated by lipopolysaccharide (LPS).[7][8]
This compound has demonstrated significant activity against protozoan parasites, highlighting its potential for development as a treatment for neglected tropical diseases like leishmaniasis.[10] In addition to its direct antiparasitic effects, its ability to modulate inflammatory processes may also contribute to a beneficial effect against parasite infections.[10]
Preliminary studies indicate that this compound possesses cytotoxic properties against various cancer cell lines.[7] Research on total sesquiterpene extracts from H. tuberosus leaves, of which this compound is a major component, showed potent cytotoxic effects against hepatocellular carcinoma (HepG2), colon carcinoma (HCT116), epidermoid carcinoma (Hep2), and cervical cancer (HeLa) cell lines.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's bioactivity.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | This compound Concentration (µM) | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| NO Production Inhibition | RAW 264.7 | LPS | 2, 5, 10, 25 | Significant, concentration-dependent reduction in NO production. | [7][9] |
| Gene Expression Suppression | VECs | TNF-α (1 ng/mL) | 15 | Significant suppression of ICAM-1, VCAM-1, E-selectin, and MCP-1 mRNA expression. | [4][7][9] |
| Protein Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 | Suppression of p-NF-κB and p-IκBα levels. |[4][7][9] |
Table 2: Antiprotozoal Activity of this compound
| Target Organism | Stage | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| Leishmania amazonensis | Promastigotes | 9.3 | [10] |
| Leishmania amazonensis | Intracellular Amastigotes | 0.8 |[10] |
Experimental Protocols
This section details the methodologies used for the isolation of this compound and the assessment of its primary biological activities.
-
Extraction: Powdered, dried leaves of H. tuberosus are extracted with an appropriate solvent (e.g., ethanol).[7]
-
Chromatographic Separation: The crude extract is subjected to open column chromatography to fractionate the components.[7][9]
-
Purification: Fractions showing bioactivity are further purified using High-Performance Liquid Chromatography (HPLC), typically with a C18 column.[7][9]
-
Structure Elucidation: The chemical structure of the purified compound is confirmed as this compound using Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS).[7][9]
-
Cell Culture:
-
RAW 264.7 Cells: Maintained in DMEM medium supplemented with 10% fetal bovine serum (FBS) under standard cell culture conditions (37°C, 5% CO₂).[7]
-
Vascular Endothelial Cells (VECs): Cultured similarly to RAW 264.7 cells. Before experiments, cells are typically serum-starved for a period (e.g., 17 hours in DMEM with 1% FBS).[7]
-
-
NO Production Assay:
-
RAW 264.7 cells are seeded in plates and allowed to adhere.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 2, 5, 10, 25 µM) for a specified time.
-
Inflammation is induced by adding LPS.
-
After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[7]
-
-
Gene Expression Analysis (qPCR):
-
VECs are pre-incubated with this compound (e.g., 15 µM for 24 hours).
-
Cells are then stimulated with TNF-α (e.g., 1 ng/mL for 3 hours).[7][9]
-
Total RNA is extracted, and cDNA is synthesized.
-
Quantitative PCR (qPCR) is performed using specific primers for ICAM-1, VCAM-1, E-selectin, MCP-1, and a reference gene (e.g., 18S rRNA) for normalization.[7]
-
-
Western Blot Analysis:
-
VECs are treated with this compound and stimulated with TNF-α (e.g., for 10 minutes to observe phosphorylation events).[9]
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies against total and phosphorylated forms of NF-κB and IκBα.
-
Bands are visualized using secondary antibodies and a chemiluminescent substrate.[9]
-
-
Promastigote Viability Assay:
-
Promastigotes are cultured in appropriate media.
-
Parasites are incubated with serial dilutions of this compound for a set period (e.g., 72 hours).
-
Viability is assessed using a resazurin-based assay or by direct counting. The IC₅₀ value is calculated.[10]
-
-
Intracellular Amastigote Assay:
-
Macrophages (e.g., peritoneal macrophages from BALB/c mice) are infected with promastigotes, which convert to amastigotes intracellularly.
-
Infected cells are then treated with various concentrations of this compound.
-
After incubation, cells are fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes is determined microscopically to calculate the IC₅₀.[10]
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes related to this compound research.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for this compound bioactivity screening.
References
- 1. The Plants of the Asteraceae Family as Agents in the Protection of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethnobotanyjournal.org [ethnobotanyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Therapeutic Potential, Ethnomedicinal Values, and Phytochemistry of Helianthus tuberosus L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Heliangin: An Ethnobotanical and Pharmacological Deep Dive for Modern Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide
This guide explores the ethnobotanical background, pharmacological activities, and mechanisms of action of heliangin (B1252734), a sesquiterpene lactone primarily found in the Asteraceae family. It aims to provide a comprehensive resource for researchers interested in the therapeutic potential of this natural compound.
Ethnobotanical Significance of this compound-Containing Flora
This compound is a characteristic secondary metabolite of plants within the Asteraceae family, one of the largest and most diverse families of flowering plants.[1] Species from this family are cornerstones in traditional medicine systems worldwide, employed to treat a wide array of ailments, including inflammatory conditions, infections, and pain.[2][3]
Helianthus tuberosus L. (Jerusalem Artichoke): A primary source of this compound, Helianthus tuberosus, has a rich history in folk medicine.[4][5][6] Traditionally, its tubers and leaves have been used for their diuretic, stimulant, and tonic properties.[6] Decoctions of the leaves and flowers are used to treat conditions like rheumatism and gout.[5][6] This historical use in treating inflammatory-related ailments provides a strong ethnobotanical basis for the scientific investigation of its anti-inflammatory constituents, such as this compound.
Pharmacological Activities of this compound
Scientific studies have validated several of the traditional medicinal claims associated with this compound-containing plants, revealing potent anti-inflammatory, antiprotozoal, and cytotoxic activities.
The anti-inflammatory properties of this compound are its most extensively studied bioactivity. This compound has been shown to suppress inflammatory responses in various in vitro models, primarily through the modulation of the NF-κB signaling pathway.[7][8][9]
Mechanism of Action: In vascular endothelial cells (VECs), inflammatory cytokines like TNF-α trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). This frees the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate into the nucleus.[4][7] Once in the nucleus, NF-κB initiates the transcription of numerous pro-inflammatory genes, including adhesion molecules (ICAM-1, VCAM-1, E-selectin) and chemokines (MCP-1).[4][9] These molecules play a critical role in the initiation and progression of atherosclerosis by promoting the adhesion and migration of monocytes into the vascular wall.[7] this compound exerts its anti-inflammatory effect by inhibiting the phosphorylation of both NF-κB and IκBα, thereby preventing NF-κB's nuclear translocation and subsequent gene expression.[4][7][9]
Additionally, in macrophage-like RAW 264.7 cells, this compound significantly inhibits the overproduction of nitric oxide (NO), a key inflammatory mediator, when stimulated by lipopolysaccharide (LPS).[7][8]
This compound has demonstrated significant activity against protozoan parasites, highlighting its potential for development as a treatment for neglected tropical diseases like leishmaniasis.[10] In addition to its direct antiparasitic effects, its ability to modulate inflammatory processes may also contribute to a beneficial effect against parasite infections.[10]
Preliminary studies indicate that this compound possesses cytotoxic properties against various cancer cell lines.[7] Research on total sesquiterpene extracts from H. tuberosus leaves, of which this compound is a major component, showed potent cytotoxic effects against hepatocellular carcinoma (HepG2), colon carcinoma (HCT116), epidermoid carcinoma (Hep2), and cervical cancer (HeLa) cell lines.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's bioactivity.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | This compound Concentration (µM) | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| NO Production Inhibition | RAW 264.7 | LPS | 2, 5, 10, 25 | Significant, concentration-dependent reduction in NO production. | [7][9] |
| Gene Expression Suppression | VECs | TNF-α (1 ng/mL) | 15 | Significant suppression of ICAM-1, VCAM-1, E-selectin, and MCP-1 mRNA expression. | [4][7][9] |
| Protein Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 | Suppression of p-NF-κB and p-IκBα levels. |[4][7][9] |
Table 2: Antiprotozoal Activity of this compound
| Target Organism | Stage | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| Leishmania amazonensis | Promastigotes | 9.3 | [10] |
| Leishmania amazonensis | Intracellular Amastigotes | 0.8 |[10] |
Experimental Protocols
This section details the methodologies used for the isolation of this compound and the assessment of its primary biological activities.
-
Extraction: Powdered, dried leaves of H. tuberosus are extracted with an appropriate solvent (e.g., ethanol).[7]
-
Chromatographic Separation: The crude extract is subjected to open column chromatography to fractionate the components.[7][9]
-
Purification: Fractions showing bioactivity are further purified using High-Performance Liquid Chromatography (HPLC), typically with a C18 column.[7][9]
-
Structure Elucidation: The chemical structure of the purified compound is confirmed as this compound using Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS).[7][9]
-
Cell Culture:
-
RAW 264.7 Cells: Maintained in DMEM medium supplemented with 10% fetal bovine serum (FBS) under standard cell culture conditions (37°C, 5% CO₂).[7]
-
Vascular Endothelial Cells (VECs): Cultured similarly to RAW 264.7 cells. Before experiments, cells are typically serum-starved for a period (e.g., 17 hours in DMEM with 1% FBS).[7]
-
-
NO Production Assay:
-
RAW 264.7 cells are seeded in plates and allowed to adhere.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 2, 5, 10, 25 µM) for a specified time.
-
Inflammation is induced by adding LPS.
-
After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[7]
-
-
Gene Expression Analysis (qPCR):
-
VECs are pre-incubated with this compound (e.g., 15 µM for 24 hours).
-
Cells are then stimulated with TNF-α (e.g., 1 ng/mL for 3 hours).[7][9]
-
Total RNA is extracted, and cDNA is synthesized.
-
Quantitative PCR (qPCR) is performed using specific primers for ICAM-1, VCAM-1, E-selectin, MCP-1, and a reference gene (e.g., 18S rRNA) for normalization.[7]
-
-
Western Blot Analysis:
-
VECs are treated with this compound and stimulated with TNF-α (e.g., for 10 minutes to observe phosphorylation events).[9]
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies against total and phosphorylated forms of NF-κB and IκBα.
-
Bands are visualized using secondary antibodies and a chemiluminescent substrate.[9]
-
-
Promastigote Viability Assay:
-
Promastigotes are cultured in appropriate media.
-
Parasites are incubated with serial dilutions of this compound for a set period (e.g., 72 hours).
-
Viability is assessed using a resazurin-based assay or by direct counting. The IC₅₀ value is calculated.[10]
-
-
Intracellular Amastigote Assay:
-
Macrophages (e.g., peritoneal macrophages from BALB/c mice) are infected with promastigotes, which convert to amastigotes intracellularly.
-
Infected cells are then treated with various concentrations of this compound.
-
After incubation, cells are fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes is determined microscopically to calculate the IC₅₀.[10]
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes related to this compound research.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for this compound bioactivity screening.
References
- 1. The Plants of the Asteraceae Family as Agents in the Protection of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethnobotanyjournal.org [ethnobotanyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Therapeutic Potential, Ethnomedicinal Values, and Phytochemistry of Helianthus tuberosus L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Heliangin: An Ethnobotanical and Pharmacological Deep Dive for Modern Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide
This guide explores the ethnobotanical background, pharmacological activities, and mechanisms of action of heliangin, a sesquiterpene lactone primarily found in the Asteraceae family. It aims to provide a comprehensive resource for researchers interested in the therapeutic potential of this natural compound.
Ethnobotanical Significance of this compound-Containing Flora
This compound is a characteristic secondary metabolite of plants within the Asteraceae family, one of the largest and most diverse families of flowering plants.[1] Species from this family are cornerstones in traditional medicine systems worldwide, employed to treat a wide array of ailments, including inflammatory conditions, infections, and pain.[2][3]
Helianthus tuberosus L. (Jerusalem Artichoke): A primary source of this compound, Helianthus tuberosus, has a rich history in folk medicine.[4][5][6] Traditionally, its tubers and leaves have been used for their diuretic, stimulant, and tonic properties.[6] Decoctions of the leaves and flowers are used to treat conditions like rheumatism and gout.[5][6] This historical use in treating inflammatory-related ailments provides a strong ethnobotanical basis for the scientific investigation of its anti-inflammatory constituents, such as this compound.
Pharmacological Activities of this compound
Scientific studies have validated several of the traditional medicinal claims associated with this compound-containing plants, revealing potent anti-inflammatory, antiprotozoal, and cytotoxic activities.
The anti-inflammatory properties of this compound are its most extensively studied bioactivity. This compound has been shown to suppress inflammatory responses in various in vitro models, primarily through the modulation of the NF-κB signaling pathway.[7][8][9]
Mechanism of Action: In vascular endothelial cells (VECs), inflammatory cytokines like TNF-α trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). This frees the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate into the nucleus.[4][7] Once in the nucleus, NF-κB initiates the transcription of numerous pro-inflammatory genes, including adhesion molecules (ICAM-1, VCAM-1, E-selectin) and chemokines (MCP-1).[4][9] These molecules play a critical role in the initiation and progression of atherosclerosis by promoting the adhesion and migration of monocytes into the vascular wall.[7] this compound exerts its anti-inflammatory effect by inhibiting the phosphorylation of both NF-κB and IκBα, thereby preventing NF-κB's nuclear translocation and subsequent gene expression.[4][7][9]
Additionally, in macrophage-like RAW 264.7 cells, this compound significantly inhibits the overproduction of nitric oxide (NO), a key inflammatory mediator, when stimulated by lipopolysaccharide (LPS).[7][8]
This compound has demonstrated significant activity against protozoan parasites, highlighting its potential for development as a treatment for neglected tropical diseases like leishmaniasis.[10] In addition to its direct antiparasitic effects, its ability to modulate inflammatory processes may also contribute to a beneficial effect against parasite infections.[10]
Preliminary studies indicate that this compound possesses cytotoxic properties against various cancer cell lines.[7] Research on total sesquiterpene extracts from H. tuberosus leaves, of which this compound is a major component, showed potent cytotoxic effects against hepatocellular carcinoma (HepG2), colon carcinoma (HCT116), epidermoid carcinoma (Hep2), and cervical cancer (HeLa) cell lines.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's bioactivity.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | This compound Concentration (µM) | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| NO Production Inhibition | RAW 264.7 | LPS | 2, 5, 10, 25 | Significant, concentration-dependent reduction in NO production. | [7][9] |
| Gene Expression Suppression | VECs | TNF-α (1 ng/mL) | 15 | Significant suppression of ICAM-1, VCAM-1, E-selectin, and MCP-1 mRNA expression. | [4][7][9] |
| Protein Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 | Suppression of p-NF-κB and p-IκBα levels. |[4][7][9] |
Table 2: Antiprotozoal Activity of this compound
| Target Organism | Stage | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| Leishmania amazonensis | Promastigotes | 9.3 | [10] |
| Leishmania amazonensis | Intracellular Amastigotes | 0.8 |[10] |
Experimental Protocols
This section details the methodologies used for the isolation of this compound and the assessment of its primary biological activities.
-
Extraction: Powdered, dried leaves of H. tuberosus are extracted with an appropriate solvent (e.g., ethanol).[7]
-
Chromatographic Separation: The crude extract is subjected to open column chromatography to fractionate the components.[7][9]
-
Purification: Fractions showing bioactivity are further purified using High-Performance Liquid Chromatography (HPLC), typically with a C18 column.[7][9]
-
Structure Elucidation: The chemical structure of the purified compound is confirmed as this compound using Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS).[7][9]
-
Cell Culture:
-
RAW 264.7 Cells: Maintained in DMEM medium supplemented with 10% fetal bovine serum (FBS) under standard cell culture conditions (37°C, 5% CO₂).[7]
-
Vascular Endothelial Cells (VECs): Cultured similarly to RAW 264.7 cells. Before experiments, cells are typically serum-starved for a period (e.g., 17 hours in DMEM with 1% FBS).[7]
-
-
NO Production Assay:
-
RAW 264.7 cells are seeded in plates and allowed to adhere.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 2, 5, 10, 25 µM) for a specified time.
-
Inflammation is induced by adding LPS.
-
After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[7]
-
-
Gene Expression Analysis (qPCR):
-
VECs are pre-incubated with this compound (e.g., 15 µM for 24 hours).
-
Cells are then stimulated with TNF-α (e.g., 1 ng/mL for 3 hours).[7][9]
-
Total RNA is extracted, and cDNA is synthesized.
-
Quantitative PCR (qPCR) is performed using specific primers for ICAM-1, VCAM-1, E-selectin, MCP-1, and a reference gene (e.g., 18S rRNA) for normalization.[7]
-
-
Western Blot Analysis:
-
VECs are treated with this compound and stimulated with TNF-α (e.g., for 10 minutes to observe phosphorylation events).[9]
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies against total and phosphorylated forms of NF-κB and IκBα.
-
Bands are visualized using secondary antibodies and a chemiluminescent substrate.[9]
-
-
Promastigote Viability Assay:
-
Promastigotes are cultured in appropriate media.
-
Parasites are incubated with serial dilutions of this compound for a set period (e.g., 72 hours).
-
Viability is assessed using a resazurin-based assay or by direct counting. The IC₅₀ value is calculated.[10]
-
-
Intracellular Amastigote Assay:
-
Macrophages (e.g., peritoneal macrophages from BALB/c mice) are infected with promastigotes, which convert to amastigotes intracellularly.
-
Infected cells are then treated with various concentrations of this compound.
-
After incubation, cells are fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes is determined microscopically to calculate the IC₅₀.[10]
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes related to this compound research.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for this compound bioactivity screening.
References
- 1. The Plants of the Asteraceae Family as Agents in the Protection of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethnobotanyjournal.org [ethnobotanyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Therapeutic Potential, Ethnomedicinal Values, and Phytochemistry of Helianthus tuberosus L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Heliangin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin, a sesquiterpene lactone, has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3] This makes it a compound of interest for further investigation in drug development for inflammatory conditions. This application note provides a detailed protocol for the purification of this compound from natural sources, such as Jerusalem artichoke (Helianthus tuberosus) leaves, using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is robust and yields high-purity this compound suitable for subsequent biological assays and pharmacological studies.
Data Presentation
The following table summarizes the key parameters and expected outcomes of the HPLC purification method for this compound. Please note that these values are representative and may vary depending on the specific instrumentation, sample preparation, and laboratory conditions.
| Parameter | Value |
| Chromatographic Mode | Reversed-Phase HPLC |
| Stationary Phase | C18 (Octadecyl-silica) |
| Column | Capcell PAK C18, 5 µm, 10 mm i.d. x 250 mm |
| Mobile Phase A | 40% Methanol with 0.1% Formic Acid |
| Mobile Phase B | 100% Methanol with 0.1% Formic Acid |
| Gradient | Gradient elution (specifics in protocol) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | Variable (dependent on exact gradient) |
| Expected Purity | >95% |
| Expected Yield | Variable (dependent on starting material) |
Experimental Protocols
This section details the methodology for the extraction and purification of this compound.
Extraction of this compound from Plant Material
-
Sample Preparation: Dry the leaves of the Jerusalem artichoke (Helianthus tuberosus) and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered leaves in ethanol (B145695) at room temperature. The ratio of plant material to solvent should be optimized, but a common starting point is 1:10 (w/v).
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
Initial Fractionation (Optional but Recommended)
For complex crude extracts, an initial fractionation step can enrich the this compound content and improve the efficiency of the final HPLC purification.
-
Open Column Chromatography: Pack a column with silica (B1680970) gel.
-
Elution: Apply the crude extract to the column and elute with a gradient of hexane (B92381) and acetone. The specific gradient will need to be optimized.
-
Fraction Collection: Collect fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.
-
Pooling: Pool the fractions containing the highest concentration of this compound.
Reversed-Phase HPLC Purification of this compound
-
Sample Preparation: Dissolve the enriched fraction or the crude extract in the initial mobile phase composition (e.g., 40% Methanol with 0.1% Formic Acid). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column:
-
HPLC System: A standard preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.
-
Column: Capcell PAK C18, 5 µm, 10 mm i.d. x 250 mm.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 40% Methanol in water with 0.1% Formic Acid.
-
Mobile Phase B: 100% Methanol with 0.1% Formic Acid.
-
Gradient Program:
-
0-10 min: 100% A
-
10-40 min: Linear gradient from 100% A to 100% B
-
40-50 min: 100% B
-
50-55 min: Return to 100% A
-
55-60 min: Equilibration at 100% A
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: 254 nm.
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fraction using analytical HPLC under the same or similar conditions.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Confirm the identity of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Experimental workflow for the extraction and purification of this compound.
This compound's Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway. In response to inflammatory stimuli such as TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of both NF-κB and IκBα, thereby inhibiting the activation of this pathway.[1]
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Heliangin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin, a sesquiterpene lactone, has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3] This makes it a compound of interest for further investigation in drug development for inflammatory conditions. This application note provides a detailed protocol for the purification of this compound from natural sources, such as Jerusalem artichoke (Helianthus tuberosus) leaves, using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is robust and yields high-purity this compound suitable for subsequent biological assays and pharmacological studies.
Data Presentation
The following table summarizes the key parameters and expected outcomes of the HPLC purification method for this compound. Please note that these values are representative and may vary depending on the specific instrumentation, sample preparation, and laboratory conditions.
| Parameter | Value |
| Chromatographic Mode | Reversed-Phase HPLC |
| Stationary Phase | C18 (Octadecyl-silica) |
| Column | Capcell PAK C18, 5 µm, 10 mm i.d. x 250 mm |
| Mobile Phase A | 40% Methanol with 0.1% Formic Acid |
| Mobile Phase B | 100% Methanol with 0.1% Formic Acid |
| Gradient | Gradient elution (specifics in protocol) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | Variable (dependent on exact gradient) |
| Expected Purity | >95% |
| Expected Yield | Variable (dependent on starting material) |
Experimental Protocols
This section details the methodology for the extraction and purification of this compound.
Extraction of this compound from Plant Material
-
Sample Preparation: Dry the leaves of the Jerusalem artichoke (Helianthus tuberosus) and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered leaves in ethanol (B145695) at room temperature. The ratio of plant material to solvent should be optimized, but a common starting point is 1:10 (w/v).
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
Initial Fractionation (Optional but Recommended)
For complex crude extracts, an initial fractionation step can enrich the this compound content and improve the efficiency of the final HPLC purification.
-
Open Column Chromatography: Pack a column with silica (B1680970) gel.
-
Elution: Apply the crude extract to the column and elute with a gradient of hexane (B92381) and acetone. The specific gradient will need to be optimized.
-
Fraction Collection: Collect fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.
-
Pooling: Pool the fractions containing the highest concentration of this compound.
Reversed-Phase HPLC Purification of this compound
-
Sample Preparation: Dissolve the enriched fraction or the crude extract in the initial mobile phase composition (e.g., 40% Methanol with 0.1% Formic Acid). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column:
-
HPLC System: A standard preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.
-
Column: Capcell PAK C18, 5 µm, 10 mm i.d. x 250 mm.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 40% Methanol in water with 0.1% Formic Acid.
-
Mobile Phase B: 100% Methanol with 0.1% Formic Acid.
-
Gradient Program:
-
0-10 min: 100% A
-
10-40 min: Linear gradient from 100% A to 100% B
-
40-50 min: 100% B
-
50-55 min: Return to 100% A
-
55-60 min: Equilibration at 100% A
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: 254 nm.
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fraction using analytical HPLC under the same or similar conditions.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Confirm the identity of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Experimental workflow for the extraction and purification of this compound.
This compound's Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway. In response to inflammatory stimuli such as TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of both NF-κB and IκBα, thereby inhibiting the activation of this pathway.[1]
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Heliangin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin, a sesquiterpene lactone, has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3] This makes it a compound of interest for further investigation in drug development for inflammatory conditions. This application note provides a detailed protocol for the purification of this compound from natural sources, such as Jerusalem artichoke (Helianthus tuberosus) leaves, using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is robust and yields high-purity this compound suitable for subsequent biological assays and pharmacological studies.
Data Presentation
The following table summarizes the key parameters and expected outcomes of the HPLC purification method for this compound. Please note that these values are representative and may vary depending on the specific instrumentation, sample preparation, and laboratory conditions.
| Parameter | Value |
| Chromatographic Mode | Reversed-Phase HPLC |
| Stationary Phase | C18 (Octadecyl-silica) |
| Column | Capcell PAK C18, 5 µm, 10 mm i.d. x 250 mm |
| Mobile Phase A | 40% Methanol with 0.1% Formic Acid |
| Mobile Phase B | 100% Methanol with 0.1% Formic Acid |
| Gradient | Gradient elution (specifics in protocol) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | Variable (dependent on exact gradient) |
| Expected Purity | >95% |
| Expected Yield | Variable (dependent on starting material) |
Experimental Protocols
This section details the methodology for the extraction and purification of this compound.
Extraction of this compound from Plant Material
-
Sample Preparation: Dry the leaves of the Jerusalem artichoke (Helianthus tuberosus) and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered leaves in ethanol at room temperature. The ratio of plant material to solvent should be optimized, but a common starting point is 1:10 (w/v).
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
Initial Fractionation (Optional but Recommended)
For complex crude extracts, an initial fractionation step can enrich the this compound content and improve the efficiency of the final HPLC purification.
-
Open Column Chromatography: Pack a column with silica gel.
-
Elution: Apply the crude extract to the column and elute with a gradient of hexane and acetone. The specific gradient will need to be optimized.
-
Fraction Collection: Collect fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.
-
Pooling: Pool the fractions containing the highest concentration of this compound.
Reversed-Phase HPLC Purification of this compound
-
Sample Preparation: Dissolve the enriched fraction or the crude extract in the initial mobile phase composition (e.g., 40% Methanol with 0.1% Formic Acid). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column:
-
HPLC System: A standard preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.
-
Column: Capcell PAK C18, 5 µm, 10 mm i.d. x 250 mm.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 40% Methanol in water with 0.1% Formic Acid.
-
Mobile Phase B: 100% Methanol with 0.1% Formic Acid.
-
Gradient Program:
-
0-10 min: 100% A
-
10-40 min: Linear gradient from 100% A to 100% B
-
40-50 min: 100% B
-
50-55 min: Return to 100% A
-
55-60 min: Equilibration at 100% A
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: 254 nm.
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fraction using analytical HPLC under the same or similar conditions.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Confirm the identity of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Experimental workflow for the extraction and purification of this compound.
This compound's Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway. In response to inflammatory stimuli such as TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of both NF-κB and IκBα, thereby inhibiting the activation of this pathway.[1]
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Heliangin using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of Heliangin, a sesquiterpene lactone of significant interest for its potential therapeutic properties. These notes and protocols are designed to assist researchers in confirming the identity and purity of this compound isolates and in understanding the stereochemical nuances of its molecular structure.
Introduction to this compound and the Role of NMR
This compound is a naturally occurring sesquiterpene lactone that has been isolated from various plant species, including those of the Helianthus genus. It has garnered attention in the scientific community due to its diverse biological activities, including anti-inflammatory and potential anticancer properties. Accurate and unambiguous structural determination is a critical first step in the exploration of its therapeutic potential and for any subsequent drug development efforts.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the carbon skeleton, proton environments, and through-bond and through-space connectivities, ultimately leading to the complete assignment of the molecule's constitution and relative stereochemistry.
Data Presentation: ¹H and ¹³C NMR Spectroscopic Data of this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz. These values serve as a reference for the identification and characterization of the compound.
Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.74 | dd | 10.3, 4.3 |
| 2α | 1.67 | ddd | 10.3, 4.2, 2.1 |
| 2β | 2.40 | ddd | 14.9, 4.3, 4.3 |
| 3 | 4.44 | s | |
| 5 | 5.26 | d | 10.9 |
| 6 | 6.55 | dd | 11.0, 1.5 |
| 7 | 2.81 | s | |
| 8 | 5.11 | s | |
| 9α | 1.25 | dd | 14.9, 1.5 |
| 9β | 2.75 | dd | 14.8, 4.3 |
| 13a | 5.69 | d | 1.3 |
| 13b | 6.28 | d | 1.6 |
| 14 | 1.95 | s | |
| 15 | 4.95 | s | |
| 15' | 4.85 | s | |
| OCH₃ | 3.75 | s | |
| OH | 2.25 | br s |
Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 60.6 |
| 2 | 32.6 |
| 3 | 72.4 |
| 4 | 141.7 |
| 5 | 126.6 |
| 6 | 74.2 |
| 7 | 48.6 |
| 8 | 76.2 |
| 9 | 43.7 |
| 10 | 58.6 |
| 11 | 137.3 |
| 12 | 169.6 |
| 13 | 124.8 |
| 14 | 23.4 |
| 15 | 112.5 |
| OCH₃ | 51.8 |
| C=O (angelate) | 167.5 |
| Cα (angelate) | 127.8 |
| Cβ (angelate) | 138.5 |
| CH₃ (angelate, E) | 15.9 |
| CH₃ (angelate, Z) | 20.6 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high isotopic purity (≥99.8 atom % D) to minimize residual solvent signals.
-
Sample Concentration: Weigh approximately 10 mg of purified this compound and dissolve it in 0.6 mL of CDCl₃. This concentration is generally sufficient for most 1D and 2D NMR experiments on a modern 500 MHz or higher field spectrometer.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Many commercially available deuterated solvents already contain TMS.
NMR Data Acquisition
The following are general parameters for acquiring a comprehensive set of NMR data for this compound on a 500 MHz spectrometer. Specific parameters may need to be optimized based on the instrument and sample.
2.2.1 1D NMR Experiments
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
2.2.2 2D NMR Experiments
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 2-4 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond proton-carbon correlations.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement and multiplicity editing (e.g., hsqcedetgpsisp2.3 on Bruker instruments). This will differentiate CH/CH₃ from CH₂ signals.
-
Spectral Width (F2 x F1): 12 ppm (¹H) x 180 ppm (¹³C).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 4-8 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (F2 x F1): 12 ppm (¹H) x 220 ppm (¹³C).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 8-16 per increment.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons that are close to each other, providing information about the relative stereochemistry.
-
Pulse Program: Standard NOESY experiment (e.g., noesygpph on Bruker instruments).
-
Mixing Time: 500-800 ms (B15284909) (to be optimized).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 8-16 per increment.
-
NMR Data Processing
-
Fourier Transformation: Apply Fourier transformation to the acquired FIDs in both dimensions.
-
Phasing: Manually phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify and integrate all relevant signals.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the logical workflow and key correlations involved in the NMR-based structure elucidation of this compound.
Experimental Workflow
Caption: Workflow for this compound structure elucidation.
Key HMBC and COSY Correlations
This diagram illustrates the key predicted long-range (HMBC) and through-bond (COSY) correlations that are instrumental in assembling the carbon skeleton of this compound.
Caption: Key HMBC and COSY correlations for this compound.
Structure Elucidation Logic
This diagram outlines the logical progression from different NMR experiments to the final elucidated structure of this compound.
Application Notes and Protocols for the Structural Elucidation of Heliangin using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of Heliangin, a sesquiterpene lactone of significant interest for its potential therapeutic properties. These notes and protocols are designed to assist researchers in confirming the identity and purity of this compound isolates and in understanding the stereochemical nuances of its molecular structure.
Introduction to this compound and the Role of NMR
This compound is a naturally occurring sesquiterpene lactone that has been isolated from various plant species, including those of the Helianthus genus. It has garnered attention in the scientific community due to its diverse biological activities, including anti-inflammatory and potential anticancer properties. Accurate and unambiguous structural determination is a critical first step in the exploration of its therapeutic potential and for any subsequent drug development efforts.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the carbon skeleton, proton environments, and through-bond and through-space connectivities, ultimately leading to the complete assignment of the molecule's constitution and relative stereochemistry.
Data Presentation: ¹H and ¹³C NMR Spectroscopic Data of this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz. These values serve as a reference for the identification and characterization of the compound.
Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.74 | dd | 10.3, 4.3 |
| 2α | 1.67 | ddd | 10.3, 4.2, 2.1 |
| 2β | 2.40 | ddd | 14.9, 4.3, 4.3 |
| 3 | 4.44 | s | |
| 5 | 5.26 | d | 10.9 |
| 6 | 6.55 | dd | 11.0, 1.5 |
| 7 | 2.81 | s | |
| 8 | 5.11 | s | |
| 9α | 1.25 | dd | 14.9, 1.5 |
| 9β | 2.75 | dd | 14.8, 4.3 |
| 13a | 5.69 | d | 1.3 |
| 13b | 6.28 | d | 1.6 |
| 14 | 1.95 | s | |
| 15 | 4.95 | s | |
| 15' | 4.85 | s | |
| OCH₃ | 3.75 | s | |
| OH | 2.25 | br s |
Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 60.6 |
| 2 | 32.6 |
| 3 | 72.4 |
| 4 | 141.7 |
| 5 | 126.6 |
| 6 | 74.2 |
| 7 | 48.6 |
| 8 | 76.2 |
| 9 | 43.7 |
| 10 | 58.6 |
| 11 | 137.3 |
| 12 | 169.6 |
| 13 | 124.8 |
| 14 | 23.4 |
| 15 | 112.5 |
| OCH₃ | 51.8 |
| C=O (angelate) | 167.5 |
| Cα (angelate) | 127.8 |
| Cβ (angelate) | 138.5 |
| CH₃ (angelate, E) | 15.9 |
| CH₃ (angelate, Z) | 20.6 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high isotopic purity (≥99.8 atom % D) to minimize residual solvent signals.
-
Sample Concentration: Weigh approximately 10 mg of purified this compound and dissolve it in 0.6 mL of CDCl₃. This concentration is generally sufficient for most 1D and 2D NMR experiments on a modern 500 MHz or higher field spectrometer.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Many commercially available deuterated solvents already contain TMS.
NMR Data Acquisition
The following are general parameters for acquiring a comprehensive set of NMR data for this compound on a 500 MHz spectrometer. Specific parameters may need to be optimized based on the instrument and sample.
2.2.1 1D NMR Experiments
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
2.2.2 2D NMR Experiments
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 2-4 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond proton-carbon correlations.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement and multiplicity editing (e.g., hsqcedetgpsisp2.3 on Bruker instruments). This will differentiate CH/CH₃ from CH₂ signals.
-
Spectral Width (F2 x F1): 12 ppm (¹H) x 180 ppm (¹³C).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 4-8 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (F2 x F1): 12 ppm (¹H) x 220 ppm (¹³C).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 8-16 per increment.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons that are close to each other, providing information about the relative stereochemistry.
-
Pulse Program: Standard NOESY experiment (e.g., noesygpph on Bruker instruments).
-
Mixing Time: 500-800 ms (B15284909) (to be optimized).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 8-16 per increment.
-
NMR Data Processing
-
Fourier Transformation: Apply Fourier transformation to the acquired FIDs in both dimensions.
-
Phasing: Manually phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify and integrate all relevant signals.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the logical workflow and key correlations involved in the NMR-based structure elucidation of this compound.
Experimental Workflow
Caption: Workflow for this compound structure elucidation.
Key HMBC and COSY Correlations
This diagram illustrates the key predicted long-range (HMBC) and through-bond (COSY) correlations that are instrumental in assembling the carbon skeleton of this compound.
Caption: Key HMBC and COSY correlations for this compound.
Structure Elucidation Logic
This diagram outlines the logical progression from different NMR experiments to the final elucidated structure of this compound.
Application Notes and Protocols for the Structural Elucidation of Heliangin using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of Heliangin, a sesquiterpene lactone of significant interest for its potential therapeutic properties. These notes and protocols are designed to assist researchers in confirming the identity and purity of this compound isolates and in understanding the stereochemical nuances of its molecular structure.
Introduction to this compound and the Role of NMR
This compound is a naturally occurring sesquiterpene lactone that has been isolated from various plant species, including those of the Helianthus genus. It has garnered attention in the scientific community due to its diverse biological activities, including anti-inflammatory and potential anticancer properties. Accurate and unambiguous structural determination is a critical first step in the exploration of its therapeutic potential and for any subsequent drug development efforts.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the carbon skeleton, proton environments, and through-bond and through-space connectivities, ultimately leading to the complete assignment of the molecule's constitution and relative stereochemistry.
Data Presentation: ¹H and ¹³C NMR Spectroscopic Data of this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃) at 500 MHz. These values serve as a reference for the identification and characterization of the compound.
Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.74 | dd | 10.3, 4.3 |
| 2α | 1.67 | ddd | 10.3, 4.2, 2.1 |
| 2β | 2.40 | ddd | 14.9, 4.3, 4.3 |
| 3 | 4.44 | s | |
| 5 | 5.26 | d | 10.9 |
| 6 | 6.55 | dd | 11.0, 1.5 |
| 7 | 2.81 | s | |
| 8 | 5.11 | s | |
| 9α | 1.25 | dd | 14.9, 1.5 |
| 9β | 2.75 | dd | 14.8, 4.3 |
| 13a | 5.69 | d | 1.3 |
| 13b | 6.28 | d | 1.6 |
| 14 | 1.95 | s | |
| 15 | 4.95 | s | |
| 15' | 4.85 | s | |
| OCH₃ | 3.75 | s | |
| OH | 2.25 | br s |
Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 60.6 |
| 2 | 32.6 |
| 3 | 72.4 |
| 4 | 141.7 |
| 5 | 126.6 |
| 6 | 74.2 |
| 7 | 48.6 |
| 8 | 76.2 |
| 9 | 43.7 |
| 10 | 58.6 |
| 11 | 137.3 |
| 12 | 169.6 |
| 13 | 124.8 |
| 14 | 23.4 |
| 15 | 112.5 |
| OCH₃ | 51.8 |
| C=O (angelate) | 167.5 |
| Cα (angelate) | 127.8 |
| Cβ (angelate) | 138.5 |
| CH₃ (angelate, E) | 15.9 |
| CH₃ (angelate, Z) | 20.6 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high isotopic purity (≥99.8 atom % D) to minimize residual solvent signals.
-
Sample Concentration: Weigh approximately 10 mg of purified this compound and dissolve it in 0.6 mL of CDCl₃. This concentration is generally sufficient for most 1D and 2D NMR experiments on a modern 500 MHz or higher field spectrometer.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Many commercially available deuterated solvents already contain TMS.
NMR Data Acquisition
The following are general parameters for acquiring a comprehensive set of NMR data for this compound on a 500 MHz spectrometer. Specific parameters may need to be optimized based on the instrument and sample.
2.2.1 1D NMR Experiments
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
2.2.2 2D NMR Experiments
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 2-4 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond proton-carbon correlations.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement and multiplicity editing (e.g., hsqcedetgpsisp2.3 on Bruker instruments). This will differentiate CH/CH₃ from CH₂ signals.
-
Spectral Width (F2 x F1): 12 ppm (¹H) x 180 ppm (¹³C).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 4-8 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (F2 x F1): 12 ppm (¹H) x 220 ppm (¹³C).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 8-16 per increment.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons that are close to each other, providing information about the relative stereochemistry.
-
Pulse Program: Standard NOESY experiment (e.g., noesygpph on Bruker instruments).
-
Mixing Time: 500-800 ms (to be optimized).
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans: 8-16 per increment.
-
NMR Data Processing
-
Fourier Transformation: Apply Fourier transformation to the acquired FIDs in both dimensions.
-
Phasing: Manually phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify and integrate all relevant signals.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the logical workflow and key correlations involved in the NMR-based structure elucidation of this compound.
Experimental Workflow
Caption: Workflow for this compound structure elucidation.
Key HMBC and COSY Correlations
This diagram illustrates the key predicted long-range (HMBC) and through-bond (COSY) correlations that are instrumental in assembling the carbon skeleton of this compound.
Caption: Key HMBC and COSY correlations for this compound.
Structure Elucidation Logic
This diagram outlines the logical progression from different NMR experiments to the final elucidated structure of this compound.
Application Note: Mass Spectrometry Analysis of Heliangin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin, a sesquiterpene lactone primarily found in plants of the Helianthus genus (sunflowers), has garnered significant interest for its diverse biological activities, including potent anti-inflammatory effects.[1][2] Understanding the metabolism and pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. Mass spectrometry (MS) coupled with liquid chromatography (LC) is an indispensable tool for the qualitative and quantitative analysis of this compound and its metabolites in complex biological matrices. This application note provides detailed protocols and data presentation formats for the LC-MS/MS analysis of this compound, including proposed fragmentation pathways and potential metabolic transformations.
Quantitative Analysis of this compound and its Proposed Metabolites
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of this compound and its metabolites in biological samples such as plasma, urine, and liver microsome incubations.
Table 1: Proposed LC-MS/MS Parameters for the Quantification of this compound and its Metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 363.18 (M+H)⁺ | 245.12 | 20 | 100 |
| This compound-Glutathione | 668.25 (M+H)⁺ | 539.20 | 25 | 100 |
| Hydroxy-Heliangin | 379.18 (M+H)⁺ | 261.12 | 20 | 100 |
| This compound Epoxide | 379.18 (M+H)⁺ | 261.12 | 22 | 100 |
| Internal Standard (e.g., Helenalin) | 347.16 (M+H)⁺ | 229.11 | 20 | 100 |
Experimental Protocols
Sample Preparation for In Vitro Metabolism Studies
Objective: To prepare samples from liver microsome incubations for LC-MS/MS analysis.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (HLM) (20 mg/mL)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Incubator/shaker
Protocol:
-
Prepare a 1 mL incubation mixture in a microcentrifuge tube containing:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
This compound (final concentration 10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for 0, 15, 30, 60, and 120 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Objective: To separate and detect this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Q Exactive Plus Mass Spectrometer or equivalent[3]
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 2.6 µm)
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000[3]
-
Capillary Voltage: 3.5 kV[3]
-
Capillary Temperature: 200°C
-
Sheath Gas Flow Rate: 40 units
-
Auxiliary Gas Flow Rate: 10 units
-
Data Acquisition: Full scan and data-dependent MS/MS (dd-MS2)
Proposed Metabolic Pathways and Fragmentation
While the exact metabolic fate of this compound is not yet fully elucidated, based on the known metabolism of other sesquiterpene lactones, several biotransformations can be anticipated. The α,β-unsaturated carbonyl functionalities present in this compound are likely sites for nucleophilic attack, particularly by glutathione (B108866) (GSH), a major Phase II detoxification pathway. Phase I metabolism may involve oxidation reactions such as hydroxylation and epoxidation, primarily mediated by cytochrome P450 enzymes.
Caption: Proposed metabolic pathway of this compound.
The fragmentation pattern of this compound in tandem mass spectrometry is crucial for its structural confirmation and for identifying its metabolites. Based on the fragmentation of similar sesquiterpene lactones, a plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺, m/z 363.18) is proposed below.
Caption: Proposed MS/MS fragmentation of this compound.
Signaling Pathway Inhibition by this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition by this compound leads to the downregulation of pro-inflammatory genes.
References
Application Note: Mass Spectrometry Analysis of Heliangin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin, a sesquiterpene lactone primarily found in plants of the Helianthus genus (sunflowers), has garnered significant interest for its diverse biological activities, including potent anti-inflammatory effects.[1][2] Understanding the metabolism and pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. Mass spectrometry (MS) coupled with liquid chromatography (LC) is an indispensable tool for the qualitative and quantitative analysis of this compound and its metabolites in complex biological matrices. This application note provides detailed protocols and data presentation formats for the LC-MS/MS analysis of this compound, including proposed fragmentation pathways and potential metabolic transformations.
Quantitative Analysis of this compound and its Proposed Metabolites
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of this compound and its metabolites in biological samples such as plasma, urine, and liver microsome incubations.
Table 1: Proposed LC-MS/MS Parameters for the Quantification of this compound and its Metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 363.18 (M+H)⁺ | 245.12 | 20 | 100 |
| This compound-Glutathione | 668.25 (M+H)⁺ | 539.20 | 25 | 100 |
| Hydroxy-Heliangin | 379.18 (M+H)⁺ | 261.12 | 20 | 100 |
| This compound Epoxide | 379.18 (M+H)⁺ | 261.12 | 22 | 100 |
| Internal Standard (e.g., Helenalin) | 347.16 (M+H)⁺ | 229.11 | 20 | 100 |
Experimental Protocols
Sample Preparation for In Vitro Metabolism Studies
Objective: To prepare samples from liver microsome incubations for LC-MS/MS analysis.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (HLM) (20 mg/mL)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Incubator/shaker
Protocol:
-
Prepare a 1 mL incubation mixture in a microcentrifuge tube containing:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
This compound (final concentration 10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for 0, 15, 30, 60, and 120 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Objective: To separate and detect this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Q Exactive Plus Mass Spectrometer or equivalent[3]
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 2.6 µm)
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000[3]
-
Capillary Voltage: 3.5 kV[3]
-
Capillary Temperature: 200°C
-
Sheath Gas Flow Rate: 40 units
-
Auxiliary Gas Flow Rate: 10 units
-
Data Acquisition: Full scan and data-dependent MS/MS (dd-MS2)
Proposed Metabolic Pathways and Fragmentation
While the exact metabolic fate of this compound is not yet fully elucidated, based on the known metabolism of other sesquiterpene lactones, several biotransformations can be anticipated. The α,β-unsaturated carbonyl functionalities present in this compound are likely sites for nucleophilic attack, particularly by glutathione (B108866) (GSH), a major Phase II detoxification pathway. Phase I metabolism may involve oxidation reactions such as hydroxylation and epoxidation, primarily mediated by cytochrome P450 enzymes.
Caption: Proposed metabolic pathway of this compound.
The fragmentation pattern of this compound in tandem mass spectrometry is crucial for its structural confirmation and for identifying its metabolites. Based on the fragmentation of similar sesquiterpene lactones, a plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺, m/z 363.18) is proposed below.
Caption: Proposed MS/MS fragmentation of this compound.
Signaling Pathway Inhibition by this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition by this compound leads to the downregulation of pro-inflammatory genes.
References
Application Note: Mass Spectrometry Analysis of Heliangin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin, a sesquiterpene lactone primarily found in plants of the Helianthus genus (sunflowers), has garnered significant interest for its diverse biological activities, including potent anti-inflammatory effects.[1][2] Understanding the metabolism and pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. Mass spectrometry (MS) coupled with liquid chromatography (LC) is an indispensable tool for the qualitative and quantitative analysis of this compound and its metabolites in complex biological matrices. This application note provides detailed protocols and data presentation formats for the LC-MS/MS analysis of this compound, including proposed fragmentation pathways and potential metabolic transformations.
Quantitative Analysis of this compound and its Proposed Metabolites
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of this compound and its metabolites in biological samples such as plasma, urine, and liver microsome incubations.
Table 1: Proposed LC-MS/MS Parameters for the Quantification of this compound and its Metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 363.18 (M+H)⁺ | 245.12 | 20 | 100 |
| This compound-Glutathione | 668.25 (M+H)⁺ | 539.20 | 25 | 100 |
| Hydroxy-Heliangin | 379.18 (M+H)⁺ | 261.12 | 20 | 100 |
| This compound Epoxide | 379.18 (M+H)⁺ | 261.12 | 22 | 100 |
| Internal Standard (e.g., Helenalin) | 347.16 (M+H)⁺ | 229.11 | 20 | 100 |
Experimental Protocols
Sample Preparation for In Vitro Metabolism Studies
Objective: To prepare samples from liver microsome incubations for LC-MS/MS analysis.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (HLM) (20 mg/mL)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Incubator/shaker
Protocol:
-
Prepare a 1 mL incubation mixture in a microcentrifuge tube containing:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
This compound (final concentration 10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for 0, 15, 30, 60, and 120 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Objective: To separate and detect this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Q Exactive Plus Mass Spectrometer or equivalent[3]
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 2.6 µm)
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000[3]
-
Capillary Voltage: 3.5 kV[3]
-
Capillary Temperature: 200°C
-
Sheath Gas Flow Rate: 40 units
-
Auxiliary Gas Flow Rate: 10 units
-
Data Acquisition: Full scan and data-dependent MS/MS (dd-MS2)
Proposed Metabolic Pathways and Fragmentation
While the exact metabolic fate of this compound is not yet fully elucidated, based on the known metabolism of other sesquiterpene lactones, several biotransformations can be anticipated. The α,β-unsaturated carbonyl functionalities present in this compound are likely sites for nucleophilic attack, particularly by glutathione (GSH), a major Phase II detoxification pathway. Phase I metabolism may involve oxidation reactions such as hydroxylation and epoxidation, primarily mediated by cytochrome P450 enzymes.
Caption: Proposed metabolic pathway of this compound.
The fragmentation pattern of this compound in tandem mass spectrometry is crucial for its structural confirmation and for identifying its metabolites. Based on the fragmentation of similar sesquiterpene lactones, a plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺, m/z 363.18) is proposed below.
Caption: Proposed MS/MS fragmentation of this compound.
Signaling Pathway Inhibition by this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition by this compound leads to the downregulation of pro-inflammatory genes.
References
Application Notes and Protocols for Heliangin Treatment of RAW 264.7 Macrophage Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heliangin (B1252734), a sesquiterpene lactone, has demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells, upon stimulation with LPS, mimic an inflammatory response by producing various pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound has been shown to effectively suppress the production of these inflammatory markers by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] These application notes provide detailed protocols for investigating the anti-inflammatory effects of this compound in the RAW 264.7 cell line.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on LPS-stimulated RAW 264.7 macrophages.
| Parameter | This compound Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | 2, 5, 10, 25 µM | Significant and concentration-dependent reduction in NO overproduction. | [1][2] |
| Gene Expression (TNF-α, IL-6, iNOS, COX-2) | 140, 280, 420, 560 µM | Suppression of gene expression. | [1][2] |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Cells
This protocol describes the standard procedure for culturing and maintaining the RAW 264.7 macrophage cell line.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
75 cm² cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture RAW 264.7 cells in a 75 cm² flask with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, when cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cells once with sterile PBS.
-
Detach the adherent cells by gently using a cell scraper in the presence of fresh medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Assessment of Cell Viability (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound (of desired concentrations)
-
LPS (from Escherichia coli O26:B6)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1.6 x 10⁵ cells/well and incubate for 24 hours.[1]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Subsequently, stimulate the cells with LPS (1.25 µg/mL) for 24 hours.[1]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
96-well plates
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard curve
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.6 x 10⁵ cells/well and allow them to adhere for 24 hours.[1]
-
Pre-treat the cells with desired concentrations of this compound for 1 hour before stimulating with LPS (1.25 µg/mL).[1]
-
After 15 hours of incubation, collect 100 µL of the culture supernatant from each well.[1]
-
Add 100 µL of Griess reagent to each supernatant sample.[1]
-
Incubate at room temperature for 15 minutes.[1]
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Quantification of Cytokines (ELISA)
This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
24-well plates
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 24-well plates.
-
Treat the cells with this compound and/or LPS as described in the previous protocols.
-
After the desired incubation time (e.g., 24 hours), collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kit.
-
Measure the absorbance using a microplate reader and determine the cytokine concentrations from the standard curve.
Western Blot Analysis for Signaling Pathways
This protocol is to analyze the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS for a shorter time course (e.g., 15-60 minutes) to observe phosphorylation events.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
Caption: Experimental workflow for this compound treatment.
Caption: this compound's inhibitory signaling pathway.
References
Application Notes and Protocols for Heliangin Treatment of RAW 264.7 Macrophage Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heliangin (B1252734), a sesquiterpene lactone, has demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells, upon stimulation with LPS, mimic an inflammatory response by producing various pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound has been shown to effectively suppress the production of these inflammatory markers by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] These application notes provide detailed protocols for investigating the anti-inflammatory effects of this compound in the RAW 264.7 cell line.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on LPS-stimulated RAW 264.7 macrophages.
| Parameter | This compound Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | 2, 5, 10, 25 µM | Significant and concentration-dependent reduction in NO overproduction. | [1][2] |
| Gene Expression (TNF-α, IL-6, iNOS, COX-2) | 140, 280, 420, 560 µM | Suppression of gene expression. | [1][2] |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Cells
This protocol describes the standard procedure for culturing and maintaining the RAW 264.7 macrophage cell line.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
75 cm² cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture RAW 264.7 cells in a 75 cm² flask with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, when cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cells once with sterile PBS.
-
Detach the adherent cells by gently using a cell scraper in the presence of fresh medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Assessment of Cell Viability (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound (of desired concentrations)
-
LPS (from Escherichia coli O26:B6)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1.6 x 10⁵ cells/well and incubate for 24 hours.[1]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Subsequently, stimulate the cells with LPS (1.25 µg/mL) for 24 hours.[1]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
96-well plates
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard curve
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.6 x 10⁵ cells/well and allow them to adhere for 24 hours.[1]
-
Pre-treat the cells with desired concentrations of this compound for 1 hour before stimulating with LPS (1.25 µg/mL).[1]
-
After 15 hours of incubation, collect 100 µL of the culture supernatant from each well.[1]
-
Add 100 µL of Griess reagent to each supernatant sample.[1]
-
Incubate at room temperature for 15 minutes.[1]
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Quantification of Cytokines (ELISA)
This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
24-well plates
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 24-well plates.
-
Treat the cells with this compound and/or LPS as described in the previous protocols.
-
After the desired incubation time (e.g., 24 hours), collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kit.
-
Measure the absorbance using a microplate reader and determine the cytokine concentrations from the standard curve.
Western Blot Analysis for Signaling Pathways
This protocol is to analyze the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS for a shorter time course (e.g., 15-60 minutes) to observe phosphorylation events.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
Caption: Experimental workflow for this compound treatment.
Caption: this compound's inhibitory signaling pathway.
References
Application Notes and Protocols for Heliangin Treatment of RAW 264.7 Macrophage Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heliangin, a sesquiterpene lactone, has demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells, upon stimulation with LPS, mimic an inflammatory response by producing various pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound has been shown to effectively suppress the production of these inflammatory markers by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] These application notes provide detailed protocols for investigating the anti-inflammatory effects of this compound in the RAW 264.7 cell line.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on LPS-stimulated RAW 264.7 macrophages.
| Parameter | This compound Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | 2, 5, 10, 25 µM | Significant and concentration-dependent reduction in NO overproduction. | [1][2] |
| Gene Expression (TNF-α, IL-6, iNOS, COX-2) | 140, 280, 420, 560 µM | Suppression of gene expression. | [1][2] |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Cells
This protocol describes the standard procedure for culturing and maintaining the RAW 264.7 macrophage cell line.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
75 cm² cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture RAW 264.7 cells in a 75 cm² flask with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, when cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cells once with sterile PBS.
-
Detach the adherent cells by gently using a cell scraper in the presence of fresh medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Assessment of Cell Viability (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound (of desired concentrations)
-
LPS (from Escherichia coli O26:B6)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1.6 x 10⁵ cells/well and incubate for 24 hours.[1]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Subsequently, stimulate the cells with LPS (1.25 µg/mL) for 24 hours.[1]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
96-well plates
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard curve
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.6 x 10⁵ cells/well and allow them to adhere for 24 hours.[1]
-
Pre-treat the cells with desired concentrations of this compound for 1 hour before stimulating with LPS (1.25 µg/mL).[1]
-
After 15 hours of incubation, collect 100 µL of the culture supernatant from each well.[1]
-
Add 100 µL of Griess reagent to each supernatant sample.[1]
-
Incubate at room temperature for 15 minutes.[1]
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Quantification of Cytokines (ELISA)
This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
24-well plates
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 24-well plates.
-
Treat the cells with this compound and/or LPS as described in the previous protocols.
-
After the desired incubation time (e.g., 24 hours), collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kit.
-
Measure the absorbance using a microplate reader and determine the cytokine concentrations from the standard curve.
Western Blot Analysis for Signaling Pathways
This protocol is to analyze the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS for a shorter time course (e.g., 15-60 minutes) to observe phosphorylation events.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
Caption: Experimental workflow for this compound treatment.
Caption: this compound's inhibitory signaling pathway.
References
In Vivo Experimental Design for Heliangin in a Mouse Model of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo evaluation of heliangin (B1252734), a sesquiterpene lactone with known anti-inflammatory properties, using established mouse models of acute and systemic inflammation. Detailed protocols for the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced systemic inflammation model are presented. This document includes experimental workflows, data presentation guidelines, and visualizations of the key signaling pathways implicated in this compound's mechanism of action, namely the NF-κB and MAPK pathways. The provided methodologies aim to ensure robust and reproducible in vivo studies to assess the therapeutic potential of this compound in inflammatory conditions.
Introduction
This compound, a natural compound found in plants of the Asteraceae family, has demonstrated significant anti-inflammatory effects. In vitro studies have shown that this compound can suppress the production of inflammatory mediators by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)[1][2]. To translate these findings into potential therapeutic applications, well-designed in vivo experiments are crucial. This document outlines two standard and widely accepted mouse models of inflammation to assess the efficacy of this compound.
Preclinical In Vivo Models of Inflammation
Two primary models are proposed for evaluating the anti-inflammatory activity of this compound in vivo:
-
Carrageenan-Induced Paw Edema: A model of acute, localized inflammation.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model that mimics a systemic inflammatory response.
Experimental Animals
-
Species: Mouse
-
Strain: BALB/c or C57BL/6 are commonly used strains for inflammation studies.
-
Age: 6-8 weeks
-
Weight: 20-25 g
-
Sex: Male or female (use of a single sex is recommended to reduce variability).
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.
This compound Formulation and Dosing
Based on in vivo studies of this compound in a mouse model of leishmaniasis, a disease with a significant inflammatory component, a dosage of 8 mg/kg has been shown to be effective[3]. Studies on other sesquiterpene lactones in inflammation models, such as budlein A (1.0-10.0 mg/kg) in carrageenan-induced paw edema and costunolide (B1669451) (40 mg/kg) in LPS-induced liver injury, provide further support for this dose range[2][4].
-
Vehicle: A 1% Tween 80 solution in sterile saline is a suitable vehicle for this compound.
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Dose Range (suggestion): 5, 10, and 20 mg/kg body weight. A dose-response study is recommended.
Protocol 1: Carrageenan-Induced Paw Edema
This model is used to assess the effect of this compound on acute local inflammation.
Materials
-
This compound
-
1% Tween 80 in sterile saline (Vehicle)
-
Carrageenan (1% w/v in sterile saline)
-
Positive Control: Dexamethasone (1 mg/kg) or Indomethacin (10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles
Experimental Workflow
Procedure
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (5 mg/kg)
-
This compound (10 mg/kg)
-
This compound (20 mg/kg)
-
Positive Control (e.g., Dexamethasone 1 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or digital calipers.
-
Treatment: Administer the respective treatments (this compound, vehicle, or positive control) via the chosen route (i.p. or p.o.).
-
Induction of Edema: One hour after treatment, inject 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw[5][6].
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the mice and collect the inflamed paw tissue for further analysis (e.g., histology, cytokine measurement).
Data Presentation
The primary endpoint is the change in paw volume over time. The percentage of inhibition of edema can be calculated using the following formula:
% Inhibition = [(ΔV control - ΔV treated) / ΔV control] x 100
Where ΔV is the change in paw volume.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 20 | ||
| Positive Control | e.g., 1 |
Table 1: Example of data presentation for the carrageenan-induced paw edema model.
Protocol 2: LPS-Induced Systemic Inflammation
This model is used to evaluate the effect of this compound on a systemic inflammatory response.
Materials
-
This compound
-
1% Tween 80 in sterile saline (Vehicle)
-
Lipopolysaccharide (LPS) from E. coli
-
Positive Control: Dexamethasone (1 mg/kg)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Anesthetic agent
-
Blood collection tubes
Experimental Workflow
Procedure
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (5 mg/kg)
-
This compound (10 mg/kg)
-
This compound (20 mg/kg)
-
Positive Control (e.g., Dexamethasone 1 mg/kg)
-
-
Treatment: Administer the respective treatments (this compound, vehicle, or positive control) via the chosen route (i.p. or p.o.).
-
Induction of Inflammation: One hour after treatment, administer LPS (e.g., 5-10 mg/kg) via intraperitoneal injection[7].
-
Blood and Organ Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), anesthetize the mice and collect blood via cardiac puncture. Perfuse the animals with saline and collect organs such as the lungs and liver for further analysis.
-
Cytokine Analysis: Separate serum from the blood and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
Data Presentation
The primary endpoints are the serum levels of pro-inflammatory cytokines.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle Control | - | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 20 | |||
| Positive Control | e.g., 1 |
Table 2: Example of data presentation for the LPS-induced systemic inflammation model.
Signaling Pathways
This compound is known to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory genes.
Conclusion
The protocols and guidelines presented in this document provide a solid framework for the in vivo investigation of this compound's anti-inflammatory properties. By utilizing the carrageenan-induced paw edema and LPS-induced systemic inflammation models, researchers can obtain valuable data on the efficacy and potential mechanisms of action of this compound. Consistent data collection and clear presentation, as outlined, will be crucial for the interpretation of results and for advancing the development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and analgesic effects of the sesquiterpene lactone budlein A in mice: inhibition of cytokine production-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Protective Effects of Costunolide Against D-Galactosamine and Lipopolysaccharide-Induced Acute Liver Injury in Mice [frontiersin.org]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Experimental Design for Heliangin in a Mouse Model of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo evaluation of heliangin (B1252734), a sesquiterpene lactone with known anti-inflammatory properties, using established mouse models of acute and systemic inflammation. Detailed protocols for the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced systemic inflammation model are presented. This document includes experimental workflows, data presentation guidelines, and visualizations of the key signaling pathways implicated in this compound's mechanism of action, namely the NF-κB and MAPK pathways. The provided methodologies aim to ensure robust and reproducible in vivo studies to assess the therapeutic potential of this compound in inflammatory conditions.
Introduction
This compound, a natural compound found in plants of the Asteraceae family, has demonstrated significant anti-inflammatory effects. In vitro studies have shown that this compound can suppress the production of inflammatory mediators by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)[1][2]. To translate these findings into potential therapeutic applications, well-designed in vivo experiments are crucial. This document outlines two standard and widely accepted mouse models of inflammation to assess the efficacy of this compound.
Preclinical In Vivo Models of Inflammation
Two primary models are proposed for evaluating the anti-inflammatory activity of this compound in vivo:
-
Carrageenan-Induced Paw Edema: A model of acute, localized inflammation.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model that mimics a systemic inflammatory response.
Experimental Animals
-
Species: Mouse
-
Strain: BALB/c or C57BL/6 are commonly used strains for inflammation studies.
-
Age: 6-8 weeks
-
Weight: 20-25 g
-
Sex: Male or female (use of a single sex is recommended to reduce variability).
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.
This compound Formulation and Dosing
Based on in vivo studies of this compound in a mouse model of leishmaniasis, a disease with a significant inflammatory component, a dosage of 8 mg/kg has been shown to be effective[3]. Studies on other sesquiterpene lactones in inflammation models, such as budlein A (1.0-10.0 mg/kg) in carrageenan-induced paw edema and costunolide (B1669451) (40 mg/kg) in LPS-induced liver injury, provide further support for this dose range[2][4].
-
Vehicle: A 1% Tween 80 solution in sterile saline is a suitable vehicle for this compound.
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Dose Range (suggestion): 5, 10, and 20 mg/kg body weight. A dose-response study is recommended.
Protocol 1: Carrageenan-Induced Paw Edema
This model is used to assess the effect of this compound on acute local inflammation.
Materials
-
This compound
-
1% Tween 80 in sterile saline (Vehicle)
-
Carrageenan (1% w/v in sterile saline)
-
Positive Control: Dexamethasone (1 mg/kg) or Indomethacin (10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles
Experimental Workflow
Procedure
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (5 mg/kg)
-
This compound (10 mg/kg)
-
This compound (20 mg/kg)
-
Positive Control (e.g., Dexamethasone 1 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or digital calipers.
-
Treatment: Administer the respective treatments (this compound, vehicle, or positive control) via the chosen route (i.p. or p.o.).
-
Induction of Edema: One hour after treatment, inject 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw[5][6].
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the mice and collect the inflamed paw tissue for further analysis (e.g., histology, cytokine measurement).
Data Presentation
The primary endpoint is the change in paw volume over time. The percentage of inhibition of edema can be calculated using the following formula:
% Inhibition = [(ΔV control - ΔV treated) / ΔV control] x 100
Where ΔV is the change in paw volume.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 20 | ||
| Positive Control | e.g., 1 |
Table 1: Example of data presentation for the carrageenan-induced paw edema model.
Protocol 2: LPS-Induced Systemic Inflammation
This model is used to evaluate the effect of this compound on a systemic inflammatory response.
Materials
-
This compound
-
1% Tween 80 in sterile saline (Vehicle)
-
Lipopolysaccharide (LPS) from E. coli
-
Positive Control: Dexamethasone (1 mg/kg)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Anesthetic agent
-
Blood collection tubes
Experimental Workflow
Procedure
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (5 mg/kg)
-
This compound (10 mg/kg)
-
This compound (20 mg/kg)
-
Positive Control (e.g., Dexamethasone 1 mg/kg)
-
-
Treatment: Administer the respective treatments (this compound, vehicle, or positive control) via the chosen route (i.p. or p.o.).
-
Induction of Inflammation: One hour after treatment, administer LPS (e.g., 5-10 mg/kg) via intraperitoneal injection[7].
-
Blood and Organ Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), anesthetize the mice and collect blood via cardiac puncture. Perfuse the animals with saline and collect organs such as the lungs and liver for further analysis.
-
Cytokine Analysis: Separate serum from the blood and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
Data Presentation
The primary endpoints are the serum levels of pro-inflammatory cytokines.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle Control | - | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 20 | |||
| Positive Control | e.g., 1 |
Table 2: Example of data presentation for the LPS-induced systemic inflammation model.
Signaling Pathways
This compound is known to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory genes.
Conclusion
The protocols and guidelines presented in this document provide a solid framework for the in vivo investigation of this compound's anti-inflammatory properties. By utilizing the carrageenan-induced paw edema and LPS-induced systemic inflammation models, researchers can obtain valuable data on the efficacy and potential mechanisms of action of this compound. Consistent data collection and clear presentation, as outlined, will be crucial for the interpretation of results and for advancing the development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and analgesic effects of the sesquiterpene lactone budlein A in mice: inhibition of cytokine production-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Protective Effects of Costunolide Against D-Galactosamine and Lipopolysaccharide-Induced Acute Liver Injury in Mice [frontiersin.org]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Experimental Design for Heliangin in a Mouse Model of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo evaluation of heliangin, a sesquiterpene lactone with known anti-inflammatory properties, using established mouse models of acute and systemic inflammation. Detailed protocols for the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced systemic inflammation model are presented. This document includes experimental workflows, data presentation guidelines, and visualizations of the key signaling pathways implicated in this compound's mechanism of action, namely the NF-κB and MAPK pathways. The provided methodologies aim to ensure robust and reproducible in vivo studies to assess the therapeutic potential of this compound in inflammatory conditions.
Introduction
This compound, a natural compound found in plants of the Asteraceae family, has demonstrated significant anti-inflammatory effects. In vitro studies have shown that this compound can suppress the production of inflammatory mediators by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)[1][2]. To translate these findings into potential therapeutic applications, well-designed in vivo experiments are crucial. This document outlines two standard and widely accepted mouse models of inflammation to assess the efficacy of this compound.
Preclinical In Vivo Models of Inflammation
Two primary models are proposed for evaluating the anti-inflammatory activity of this compound in vivo:
-
Carrageenan-Induced Paw Edema: A model of acute, localized inflammation.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model that mimics a systemic inflammatory response.
Experimental Animals
-
Species: Mouse
-
Strain: BALB/c or C57BL/6 are commonly used strains for inflammation studies.
-
Age: 6-8 weeks
-
Weight: 20-25 g
-
Sex: Male or female (use of a single sex is recommended to reduce variability).
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.
This compound Formulation and Dosing
Based on in vivo studies of this compound in a mouse model of leishmaniasis, a disease with a significant inflammatory component, a dosage of 8 mg/kg has been shown to be effective[3]. Studies on other sesquiterpene lactones in inflammation models, such as budlein A (1.0-10.0 mg/kg) in carrageenan-induced paw edema and costunolide (40 mg/kg) in LPS-induced liver injury, provide further support for this dose range[2][4].
-
Vehicle: A 1% Tween 80 solution in sterile saline is a suitable vehicle for this compound.
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Dose Range (suggestion): 5, 10, and 20 mg/kg body weight. A dose-response study is recommended.
Protocol 1: Carrageenan-Induced Paw Edema
This model is used to assess the effect of this compound on acute local inflammation.
Materials
-
This compound
-
1% Tween 80 in sterile saline (Vehicle)
-
Carrageenan (1% w/v in sterile saline)
-
Positive Control: Dexamethasone (1 mg/kg) or Indomethacin (10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles
Experimental Workflow
Procedure
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (5 mg/kg)
-
This compound (10 mg/kg)
-
This compound (20 mg/kg)
-
Positive Control (e.g., Dexamethasone 1 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or digital calipers.
-
Treatment: Administer the respective treatments (this compound, vehicle, or positive control) via the chosen route (i.p. or p.o.).
-
Induction of Edema: One hour after treatment, inject 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw[5][6].
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the mice and collect the inflamed paw tissue for further analysis (e.g., histology, cytokine measurement).
Data Presentation
The primary endpoint is the change in paw volume over time. The percentage of inhibition of edema can be calculated using the following formula:
% Inhibition = [(ΔV control - ΔV treated) / ΔV control] x 100
Where ΔV is the change in paw volume.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 20 | ||
| Positive Control | e.g., 1 |
Table 1: Example of data presentation for the carrageenan-induced paw edema model.
Protocol 2: LPS-Induced Systemic Inflammation
This model is used to evaluate the effect of this compound on a systemic inflammatory response.
Materials
-
This compound
-
1% Tween 80 in sterile saline (Vehicle)
-
Lipopolysaccharide (LPS) from E. coli
-
Positive Control: Dexamethasone (1 mg/kg)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Anesthetic agent
-
Blood collection tubes
Experimental Workflow
Procedure
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (5 mg/kg)
-
This compound (10 mg/kg)
-
This compound (20 mg/kg)
-
Positive Control (e.g., Dexamethasone 1 mg/kg)
-
-
Treatment: Administer the respective treatments (this compound, vehicle, or positive control) via the chosen route (i.p. or p.o.).
-
Induction of Inflammation: One hour after treatment, administer LPS (e.g., 5-10 mg/kg) via intraperitoneal injection[7].
-
Blood and Organ Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), anesthetize the mice and collect blood via cardiac puncture. Perfuse the animals with saline and collect organs such as the lungs and liver for further analysis.
-
Cytokine Analysis: Separate serum from the blood and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
Data Presentation
The primary endpoints are the serum levels of pro-inflammatory cytokines.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle Control | - | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 20 | |||
| Positive Control | e.g., 1 |
Table 2: Example of data presentation for the LPS-induced systemic inflammation model.
Signaling Pathways
This compound is known to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory genes.
Conclusion
The protocols and guidelines presented in this document provide a solid framework for the in vivo investigation of this compound's anti-inflammatory properties. By utilizing the carrageenan-induced paw edema and LPS-induced systemic inflammation models, researchers can obtain valuable data on the efficacy and potential mechanisms of action of this compound. Consistent data collection and clear presentation, as outlined, will be crucial for the interpretation of results and for advancing the development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and analgesic effects of the sesquiterpene lactone budlein A in mice: inhibition of cytokine production-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Protective Effects of Costunolide Against D-Galactosamine and Lipopolysaccharide-Induced Acute Liver Injury in Mice [frontiersin.org]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Unveiling the Genomic Impact of Heliangin
Heliangin (B1252734), a sesquiterpene lactone primarily isolated from plants of the Helianthus genus, has garnered significant attention for its diverse biological activities, including anti-inflammatory, anticancer, and antiprotozoal effects. This application note provides a comprehensive protocol for assessing the effect of this compound on gene expression using quantitative real-time polymerase chain reaction (qPCR), a sensitive and widely used technique for quantifying gene expression levels.
This compound has been shown to modulate the expression of key genes involved in inflammation and cancer progression. Studies have demonstrated that this compound can suppress the expression of pro-inflammatory cytokines and adhesion molecules.[1][2][3][4][5] The primary mechanism of action for these effects appears to be the inhibition of the NF-κB and MAPK signaling pathways.
This document offers a detailed methodology for researchers, scientists, and drug development professionals to investigate the influence of this compound on target gene expression in a cellular context. The provided protocols and data presentation formats are designed to ensure robust and reproducible results.
Data Presentation: Quantifying this compound's Influence on Gene Expression
The following table summarizes the reported effects of this compound on the expression of various genes, as determined by qPCR in previous studies. This serves as a reference for expected outcomes and aids in the selection of target genes for new investigations.
| Target Gene | Gene Function | Cell Line | Treatment Conditions | Reported Effect on Expression | Signaling Pathway | Reference |
| ICAM-1 | Cell adhesion, inflammation | Vascular Endothelial Cells (VECs) | 15 µM this compound, 24h pre-incubation, then 1 ng/mL TNF-α for 3h | Suppression | NF-κB | |
| VCAM-1 | Cell adhesion, inflammation | Vascular Endothelial Cells (VECs) | 15 µM this compound, 24h pre-incubation, then 1 ng/mL TNF-α for 3h | Suppression | NF-κB | |
| E-selectin | Cell adhesion, inflammation | Vascular Endothelial Cells (VECs) | 15 µM this compound, 24h pre-incubation, then 1 ng/mL TNF-α for 3h | Suppression | NF-κB | |
| MCP-1 | Chemoattraction of monocytes | Vascular Endothelial Cells (VECs) | 15 µM this compound, 24h pre-incubation, then 1 ng/mL TNF-α for 3h | Suppression | NF-κB | |
| TNF-α | Pro-inflammatory cytokine | RAW 264.7 macrophages | 140-560 µM this compound, LPS-stimulated | Suppression | NF-κB, MAPK | |
| IL-6 | Pro-inflammatory cytokine | RAW 264.7 macrophages | 140-560 µM this compound, LPS-stimulated | Suppression | NF-κB, MAPK | |
| iNOS | Nitric oxide production, inflammation | RAW 264.7 macrophages | 140-560 µM this compound, LPS-stimulated | Suppression | NF-κB, MAPK | |
| COX-2 | Prostaglandin synthesis, inflammation | RAW 264.7 macrophages | 140-560 µM this compound, LPS-stimulated | Suppression | NF-κB, MAPK |
Experimental Protocols
This section provides a detailed, step-by-step protocol for assessing the effect of this compound on gene expression via qPCR.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., RAW 264.7 macrophages or Vascular Endothelial Cells) in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.
-
Cell Culture Conditions: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 2, 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Treatment:
-
For baseline expression studies, replace the culture medium with the medium containing different concentrations of this compound or the vehicle control.
-
For stimulated expression studies (e.g., inflammation models), pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 24 hours), followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a specific duration (e.g., 3 hours).
-
-
Incubation: Incubate the cells for the desired treatment period.
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer from a commercial RNA extraction kit.
-
RNA Extraction: Isolate total RNA from the cell lysates following the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Purity: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity: Assess the integrity of the RNA by running an aliquot on an agarose (B213101) gel or using a bioanalyzer. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reverse Transcription Reaction: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. Typically, 1 µg of total RNA is used per reaction.
-
Reaction Components: The reaction mixture usually includes the RNA template, reverse transcriptase, dNTPs, an RNase inhibitor, and primers (oligo(dT) or random hexamers).
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's recommended thermal cycling conditions.
-
No-Reverse Transcriptase Control: Include a no-reverse transcriptase control for each RNA sample to check for genomic DNA contamination.
Protocol 4: Quantitative PCR (qPCR)
-
qPCR Reaction Mixture: Prepare a qPCR reaction mixture for each target gene and a reference gene (e.g., GAPDH, ACTB, or 18S rRNA). The mixture typically contains cDNA template, forward and reverse primers for the specific gene, and a SYBR Green or probe-based qPCR master mix.
-
Primer Design: Use pre-validated primers or design primers using appropriate software. The primer sequences for some of the target genes are provided in the table below.
| Gene | Primer Sequence (5' to 3') | Reference |
| VCAM-1 | F: CAAGGAAACGAAGAGTTTGGAR: TGTTGTCTTTACTGAGGGCTGAC | |
| ICAM-1 | F: TCAATGGAACCGAGAAGGAGR: GGAGGTGGGAAGCTGTAGAA | |
| MCP-1 | F: TCTCCAGTCACCTGCTFCTAR: TCCAGGTGGCTTATGGAGTC | |
| E-selectin | F: AATGCCTTCAACCCAATGGAR: ACCGTCTTCAGGGTATCATGG | |
| 18S RNA | F: CGGCTACCACATCCAAGGAAR: CTCCAATGGATCCTCGTTAAAGG |
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Melt Curve Analysis: For SYBR Green-based qPCR, perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
Protocol 5: Data Analysis
-
Determine Cq Values: The instrument's software will determine the quantification cycle (Cq) value for each reaction.
-
Relative Quantification (ΔΔCq Method):
-
ΔCq: For each sample, calculate the difference between the Cq of the target gene and the Cq of the reference gene (ΔCq = Cq_target - Cq_reference).
-
ΔΔCq: Calculate the difference between the ΔCq of the treated sample and the ΔCq of the control sample (ΔΔCq = ΔCq_treated - ΔCq_control).
-
Fold Change: Calculate the fold change in gene expression as 2-ΔΔCq.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflow for assessing its effects on gene expression.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Unveiling the Genomic Impact of Heliangin
Heliangin (B1252734), a sesquiterpene lactone primarily isolated from plants of the Helianthus genus, has garnered significant attention for its diverse biological activities, including anti-inflammatory, anticancer, and antiprotozoal effects. This application note provides a comprehensive protocol for assessing the effect of this compound on gene expression using quantitative real-time polymerase chain reaction (qPCR), a sensitive and widely used technique for quantifying gene expression levels.
This compound has been shown to modulate the expression of key genes involved in inflammation and cancer progression. Studies have demonstrated that this compound can suppress the expression of pro-inflammatory cytokines and adhesion molecules.[1][2][3][4][5] The primary mechanism of action for these effects appears to be the inhibition of the NF-κB and MAPK signaling pathways.
This document offers a detailed methodology for researchers, scientists, and drug development professionals to investigate the influence of this compound on target gene expression in a cellular context. The provided protocols and data presentation formats are designed to ensure robust and reproducible results.
Data Presentation: Quantifying this compound's Influence on Gene Expression
The following table summarizes the reported effects of this compound on the expression of various genes, as determined by qPCR in previous studies. This serves as a reference for expected outcomes and aids in the selection of target genes for new investigations.
| Target Gene | Gene Function | Cell Line | Treatment Conditions | Reported Effect on Expression | Signaling Pathway | Reference |
| ICAM-1 | Cell adhesion, inflammation | Vascular Endothelial Cells (VECs) | 15 µM this compound, 24h pre-incubation, then 1 ng/mL TNF-α for 3h | Suppression | NF-κB | |
| VCAM-1 | Cell adhesion, inflammation | Vascular Endothelial Cells (VECs) | 15 µM this compound, 24h pre-incubation, then 1 ng/mL TNF-α for 3h | Suppression | NF-κB | |
| E-selectin | Cell adhesion, inflammation | Vascular Endothelial Cells (VECs) | 15 µM this compound, 24h pre-incubation, then 1 ng/mL TNF-α for 3h | Suppression | NF-κB | |
| MCP-1 | Chemoattraction of monocytes | Vascular Endothelial Cells (VECs) | 15 µM this compound, 24h pre-incubation, then 1 ng/mL TNF-α for 3h | Suppression | NF-κB | |
| TNF-α | Pro-inflammatory cytokine | RAW 264.7 macrophages | 140-560 µM this compound, LPS-stimulated | Suppression | NF-κB, MAPK | |
| IL-6 | Pro-inflammatory cytokine | RAW 264.7 macrophages | 140-560 µM this compound, LPS-stimulated | Suppression | NF-κB, MAPK | |
| iNOS | Nitric oxide production, inflammation | RAW 264.7 macrophages | 140-560 µM this compound, LPS-stimulated | Suppression | NF-κB, MAPK | |
| COX-2 | Prostaglandin synthesis, inflammation | RAW 264.7 macrophages | 140-560 µM this compound, LPS-stimulated | Suppression | NF-κB, MAPK |
Experimental Protocols
This section provides a detailed, step-by-step protocol for assessing the effect of this compound on gene expression via qPCR.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., RAW 264.7 macrophages or Vascular Endothelial Cells) in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.
-
Cell Culture Conditions: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 2, 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Treatment:
-
For baseline expression studies, replace the culture medium with the medium containing different concentrations of this compound or the vehicle control.
-
For stimulated expression studies (e.g., inflammation models), pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 24 hours), followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a specific duration (e.g., 3 hours).
-
-
Incubation: Incubate the cells for the desired treatment period.
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer from a commercial RNA extraction kit.
-
RNA Extraction: Isolate total RNA from the cell lysates following the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Purity: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity: Assess the integrity of the RNA by running an aliquot on an agarose (B213101) gel or using a bioanalyzer. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reverse Transcription Reaction: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. Typically, 1 µg of total RNA is used per reaction.
-
Reaction Components: The reaction mixture usually includes the RNA template, reverse transcriptase, dNTPs, an RNase inhibitor, and primers (oligo(dT) or random hexamers).
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's recommended thermal cycling conditions.
-
No-Reverse Transcriptase Control: Include a no-reverse transcriptase control for each RNA sample to check for genomic DNA contamination.
Protocol 4: Quantitative PCR (qPCR)
-
qPCR Reaction Mixture: Prepare a qPCR reaction mixture for each target gene and a reference gene (e.g., GAPDH, ACTB, or 18S rRNA). The mixture typically contains cDNA template, forward and reverse primers for the specific gene, and a SYBR Green or probe-based qPCR master mix.
-
Primer Design: Use pre-validated primers or design primers using appropriate software. The primer sequences for some of the target genes are provided in the table below.
| Gene | Primer Sequence (5' to 3') | Reference |
| VCAM-1 | F: CAAGGAAACGAAGAGTTTGGAR: TGTTGTCTTTACTGAGGGCTGAC | |
| ICAM-1 | F: TCAATGGAACCGAGAAGGAGR: GGAGGTGGGAAGCTGTAGAA | |
| MCP-1 | F: TCTCCAGTCACCTGCTFCTAR: TCCAGGTGGCTTATGGAGTC | |
| E-selectin | F: AATGCCTTCAACCCAATGGAR: ACCGTCTTCAGGGTATCATGG | |
| 18S RNA | F: CGGCTACCACATCCAAGGAAR: CTCCAATGGATCCTCGTTAAAGG |
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Melt Curve Analysis: For SYBR Green-based qPCR, perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
Protocol 5: Data Analysis
-
Determine Cq Values: The instrument's software will determine the quantification cycle (Cq) value for each reaction.
-
Relative Quantification (ΔΔCq Method):
-
ΔCq: For each sample, calculate the difference between the Cq of the target gene and the Cq of the reference gene (ΔCq = Cq_target - Cq_reference).
-
ΔΔCq: Calculate the difference between the ΔCq of the treated sample and the ΔCq of the control sample (ΔΔCq = ΔCq_treated - ΔCq_control).
-
Fold Change: Calculate the fold change in gene expression as 2-ΔΔCq.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflow for assessing its effects on gene expression.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Unveiling the Genomic Impact of Heliangin
Heliangin, a sesquiterpene lactone primarily isolated from plants of the Helianthus genus, has garnered significant attention for its diverse biological activities, including anti-inflammatory, anticancer, and antiprotozoal effects. This application note provides a comprehensive protocol for assessing the effect of this compound on gene expression using quantitative real-time polymerase chain reaction (qPCR), a sensitive and widely used technique for quantifying gene expression levels.
This compound has been shown to modulate the expression of key genes involved in inflammation and cancer progression. Studies have demonstrated that this compound can suppress the expression of pro-inflammatory cytokines and adhesion molecules.[1][2][3][4][5] The primary mechanism of action for these effects appears to be the inhibition of the NF-κB and MAPK signaling pathways.
This document offers a detailed methodology for researchers, scientists, and drug development professionals to investigate the influence of this compound on target gene expression in a cellular context. The provided protocols and data presentation formats are designed to ensure robust and reproducible results.
Data Presentation: Quantifying this compound's Influence on Gene Expression
The following table summarizes the reported effects of this compound on the expression of various genes, as determined by qPCR in previous studies. This serves as a reference for expected outcomes and aids in the selection of target genes for new investigations.
| Target Gene | Gene Function | Cell Line | Treatment Conditions | Reported Effect on Expression | Signaling Pathway | Reference |
| ICAM-1 | Cell adhesion, inflammation | Vascular Endothelial Cells (VECs) | 15 µM this compound, 24h pre-incubation, then 1 ng/mL TNF-α for 3h | Suppression | NF-κB | |
| VCAM-1 | Cell adhesion, inflammation | Vascular Endothelial Cells (VECs) | 15 µM this compound, 24h pre-incubation, then 1 ng/mL TNF-α for 3h | Suppression | NF-κB | |
| E-selectin | Cell adhesion, inflammation | Vascular Endothelial Cells (VECs) | 15 µM this compound, 24h pre-incubation, then 1 ng/mL TNF-α for 3h | Suppression | NF-κB | |
| MCP-1 | Chemoattraction of monocytes | Vascular Endothelial Cells (VECs) | 15 µM this compound, 24h pre-incubation, then 1 ng/mL TNF-α for 3h | Suppression | NF-κB | |
| TNF-α | Pro-inflammatory cytokine | RAW 264.7 macrophages | 140-560 µM this compound, LPS-stimulated | Suppression | NF-κB, MAPK | |
| IL-6 | Pro-inflammatory cytokine | RAW 264.7 macrophages | 140-560 µM this compound, LPS-stimulated | Suppression | NF-κB, MAPK | |
| iNOS | Nitric oxide production, inflammation | RAW 264.7 macrophages | 140-560 µM this compound, LPS-stimulated | Suppression | NF-κB, MAPK | |
| COX-2 | Prostaglandin synthesis, inflammation | RAW 264.7 macrophages | 140-560 µM this compound, LPS-stimulated | Suppression | NF-κB, MAPK |
Experimental Protocols
This section provides a detailed, step-by-step protocol for assessing the effect of this compound on gene expression via qPCR.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., RAW 264.7 macrophages or Vascular Endothelial Cells) in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.
-
Cell Culture Conditions: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 2, 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Treatment:
-
For baseline expression studies, replace the culture medium with the medium containing different concentrations of this compound or the vehicle control.
-
For stimulated expression studies (e.g., inflammation models), pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 24 hours), followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a specific duration (e.g., 3 hours).
-
-
Incubation: Incubate the cells for the desired treatment period.
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer from a commercial RNA extraction kit.
-
RNA Extraction: Isolate total RNA from the cell lysates following the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Purity: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity: Assess the integrity of the RNA by running an aliquot on an agarose gel or using a bioanalyzer. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reverse Transcription Reaction: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. Typically, 1 µg of total RNA is used per reaction.
-
Reaction Components: The reaction mixture usually includes the RNA template, reverse transcriptase, dNTPs, an RNase inhibitor, and primers (oligo(dT) or random hexamers).
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's recommended thermal cycling conditions.
-
No-Reverse Transcriptase Control: Include a no-reverse transcriptase control for each RNA sample to check for genomic DNA contamination.
Protocol 4: Quantitative PCR (qPCR)
-
qPCR Reaction Mixture: Prepare a qPCR reaction mixture for each target gene and a reference gene (e.g., GAPDH, ACTB, or 18S rRNA). The mixture typically contains cDNA template, forward and reverse primers for the specific gene, and a SYBR Green or probe-based qPCR master mix.
-
Primer Design: Use pre-validated primers or design primers using appropriate software. The primer sequences for some of the target genes are provided in the table below.
| Gene | Primer Sequence (5' to 3') | Reference |
| VCAM-1 | F: CAAGGAAACGAAGAGTTTGGAR: TGTTGTCTTTACTGAGGGCTGAC | |
| ICAM-1 | F: TCAATGGAACCGAGAAGGAGR: GGAGGTGGGAAGCTGTAGAA | |
| MCP-1 | F: TCTCCAGTCACCTGCTFCTAR: TCCAGGTGGCTTATGGAGTC | |
| E-selectin | F: AATGCCTTCAACCCAATGGAR: ACCGTCTTCAGGGTATCATGG | |
| 18S RNA | F: CGGCTACCACATCCAAGGAAR: CTCCAATGGATCCTCGTTAAAGG |
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Melt Curve Analysis: For SYBR Green-based qPCR, perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
Protocol 5: Data Analysis
-
Determine Cq Values: The instrument's software will determine the quantification cycle (Cq) value for each reaction.
-
Relative Quantification (ΔΔCq Method):
-
ΔCq: For each sample, calculate the difference between the Cq of the target gene and the Cq of the reference gene (ΔCq = Cq_target - Cq_reference).
-
ΔΔCq: Calculate the difference between the ΔCq of the treated sample and the ΔCq of the control sample (ΔΔCq = ΔCq_treated - ΔCq_control).
-
Fold Change: Calculate the fold change in gene expression as 2-ΔΔCq.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflow for assessing its effects on gene expression.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-NF-κB (Ser536) Following Heliangin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses.[1][2] A key activation event in the canonical NF-κB pathway is the phosphorylation of the p65 subunit (RelA) at serine 536 (Ser536).[1][3] This phosphorylation is crucial for the nuclear translocation of p65 and its full transcriptional activity.[1] Heliangin (B1252734), a sesquiterpene lactone, has been identified as an anti-inflammatory compound that can suppress the activation of the NF-κB pathway. Specifically, studies have shown that this compound can inhibit the phosphorylation of NF-κB and IκBα induced by stimuli like TNF-α and LPS.
Measuring the levels of phosphorylated p65 (p-NF-κB) by Western blot is a reliable method to assess the inhibitory effect of compounds like this compound on NF-κB activation. This document provides a detailed protocol for the detection and semi-quantification of p-NF-κB (Ser536) in cell lysates after treatment with this compound.
Signaling Pathway and Mechanism of Action
Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB p65/p50 dimer, allowing it to be phosphorylated at Ser536. This active, phosphorylated form of NF-κB then translocates to the nucleus to initiate the transcription of target inflammatory genes. This compound is thought to exert its anti-inflammatory effects by intervening in this cascade, leading to a reduction in p65 phosphorylation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps from cell culture and treatment to the final detection of p-NF-κB.
References
Application Notes and Protocols for Western Blot Analysis of p-NF-κB (Ser536) Following Heliangin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses.[1][2] A key activation event in the canonical NF-κB pathway is the phosphorylation of the p65 subunit (RelA) at serine 536 (Ser536).[1][3] This phosphorylation is crucial for the nuclear translocation of p65 and its full transcriptional activity.[1] Heliangin (B1252734), a sesquiterpene lactone, has been identified as an anti-inflammatory compound that can suppress the activation of the NF-κB pathway. Specifically, studies have shown that this compound can inhibit the phosphorylation of NF-κB and IκBα induced by stimuli like TNF-α and LPS.
Measuring the levels of phosphorylated p65 (p-NF-κB) by Western blot is a reliable method to assess the inhibitory effect of compounds like this compound on NF-κB activation. This document provides a detailed protocol for the detection and semi-quantification of p-NF-κB (Ser536) in cell lysates after treatment with this compound.
Signaling Pathway and Mechanism of Action
Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB p65/p50 dimer, allowing it to be phosphorylated at Ser536. This active, phosphorylated form of NF-κB then translocates to the nucleus to initiate the transcription of target inflammatory genes. This compound is thought to exert its anti-inflammatory effects by intervening in this cascade, leading to a reduction in p65 phosphorylation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps from cell culture and treatment to the final detection of p-NF-κB.
References
Application Notes and Protocols for Western Blot Analysis of p-NF-κB (Ser536) Following Heliangin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses.[1][2] A key activation event in the canonical NF-κB pathway is the phosphorylation of the p65 subunit (RelA) at serine 536 (Ser536).[1][3] This phosphorylation is crucial for the nuclear translocation of p65 and its full transcriptional activity.[1] Heliangin, a sesquiterpene lactone, has been identified as an anti-inflammatory compound that can suppress the activation of the NF-κB pathway. Specifically, studies have shown that this compound can inhibit the phosphorylation of NF-κB and IκBα induced by stimuli like TNF-α and LPS.
Measuring the levels of phosphorylated p65 (p-NF-κB) by Western blot is a reliable method to assess the inhibitory effect of compounds like this compound on NF-κB activation. This document provides a detailed protocol for the detection and semi-quantification of p-NF-κB (Ser536) in cell lysates after treatment with this compound.
Signaling Pathway and Mechanism of Action
Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB p65/p50 dimer, allowing it to be phosphorylated at Ser536. This active, phosphorylated form of NF-κB then translocates to the nucleus to initiate the transcription of target inflammatory genes. This compound is thought to exert its anti-inflammatory effects by intervening in this cascade, leading to a reduction in p65 phosphorylation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps from cell culture and treatment to the final detection of p-NF-κB.
References
Application Notes and Protocols for Developing a Stable Heliangin Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin, a sesquiterpene lactone primarily isolated from plants of the Helianthus genus, has demonstrated notable anti-inflammatory properties.[1][2][3] A key mechanism of its action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses.[1][2] The development of this compound for in vivo applications is hampered by its poor aqueous solubility, a common challenge with many lipophilic natural products. This document provides detailed protocols for assessing the solubility of this compound, developing a stable co-solvent-based formulation suitable for parenteral administration in preclinical research, and evaluating its stability over time.
Physicochemical Properties of this compound
-
Chemical Class: Sesquiterpene Lactone
-
Molecular Formula: C₂₀H₂₆O₆
-
Appearance: Crystalline solid
-
Solubility: Poorly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, and Dimethyl Sulfoxide (DMSO).
Protocol: Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable solvents to identify suitable candidates for formulation development.
Materials:
-
This compound powder
-
Solvents:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), USP Grade
-
Ethanol (95-100%), USP Grade
-
Polyethylene Glycol 400 (PEG400), USP Grade
-
Propylene Glycol (PG), USP Grade
-
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
-
Analytical balance
-
Micro-pipettes
-
2.0 mL microcentrifuge tubes
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a 2.0 mL microcentrifuge tube.
-
Add 1.0 mL of the first test solvent (e.g., DMSO) to the tube.
-
Repeat for each solvent to be tested.
-
-
Equilibration:
-
Securely cap the tubes.
-
Vortex each tube vigorously for 2 minutes.
-
Place the tubes on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After 24 hours, visually inspect the tubes to confirm that excess solid this compound remains, indicating a saturated solution.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Dilute the supernatant with a suitable mobile phase (e.g., 1:100 or 1:1000) to a concentration within the linear range of a pre-established HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL for each solvent, accounting for the dilution factor.
-
Record the results in a structured table.
-
Data Presentation: Solubility Profile of this compound
| Solvent | Approximate Solubility (mg/mL) at 25°C |
| Deionized Water | < 0.01 |
| PBS, pH 7.4 | < 0.01 |
| Ethanol (100%) | ~ 5 |
| DMSO | ~ 10 |
| PEG400 | ~ 3 |
| Propylene Glycol | ~ 4 |
Protocol: Development of a Co-solvent Formulation for In Vivo Studies
Objective: To prepare a clear, stable solution of this compound suitable for intravenous (IV) or intraperitoneal (IP) injection in small animal models (e.g., mice). This protocol utilizes a common co-solvent system composed of DMSO, PEG400, and a physiological solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), USP Grade
-
Polyethylene Glycol 400 (PEG400), USP Grade
-
Sterile Saline (0.9% NaCl) or PBS, pH 7.4
-
Sterile, pyrogen-free vials
-
Sterile syringes and 0.22 µm syringe filters
-
Vortex mixer
-
Analytical balance
Formulation Composition (Example): A common vehicle composition for poorly soluble compounds is a 10/40/50 mixture of DMSO/PEG400/Saline.
-
10% DMSO
-
40% PEG400
-
50% Sterile Saline (v/v/v)
Methodology:
-
This compound Stock Preparation:
-
Determine the desired final concentration of this compound for the study (e.g., 2 mg/mL).
-
Calculate the total volume of formulation needed. For 1 mL of final formulation, you will need 2 mg of this compound.
-
Weigh the required amount of this compound into a sterile vial.
-
-
Solubilization:
-
Add the required volume of DMSO to the vial containing this compound. For a 1 mL final volume of the 10/40/50 formulation, this would be 100 µL.
-
Vortex the vial until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Addition of Co-solvents:
-
Add the required volume of PEG400 to the DMSO-Heliangin solution (400 µL for a 1 mL final volume).
-
Vortex thoroughly until the solution is clear and homogenous.
-
-
Final Dilution:
-
Slowly add the sterile saline or PBS dropwise while vortexing. This gradual addition is critical to prevent precipitation of the compound. Add the final 500 µL (for a 1 mL total volume).
-
Visually inspect the final solution. It should be clear and free of any particulates.
-
-
Sterilization:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile, pyrogen-free vial. This step ensures the formulation is suitable for parenteral administration.
-
-
Storage:
-
Store the final formulation at 4°C, protected from light, until use. It is recommended to use freshly prepared formulations whenever possible.
-
Protocol: Stability Assessment of the this compound Formulation
Objective: To evaluate the short-term physical and chemical stability of the prepared this compound formulation under different storage conditions. Stability studies are crucial to ensure the quality, safety, and efficacy of the formulation are preserved.
Materials:
-
Prepared this compound formulation
-
HPLC system
-
pH meter
-
Light-protective storage containers (e.g., amber vials)
-
Incubators/refrigerators set to desired temperatures (e.g., 4°C and 25°C)
Methodology:
-
Time Points: Establish the time points for testing. For a short-term study, typical time points could be 0, 4, 8, 24, and 48 hours.
-
Storage Conditions: Aliquot the formulation into separate, sealed, light-protected vials for each time point and condition.
-
Condition 1: Refrigerated (4°C)
-
Condition 2: Room Temperature (25°C)
-
-
Analysis at Each Time Point:
-
Visual Inspection: Observe the solution for any signs of physical instability, such as color change, cloudiness, or precipitation.
-
pH Measurement: Measure the pH of the formulation.
-
Chemical Purity (HPLC Analysis):
-
Dilute a sample of the formulation to a suitable concentration.
-
Analyze via a stability-indicating HPLC method to quantify the concentration of this compound.
-
Assess the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
-
-
Data Recording: Record all observations and quantitative results in a table for easy comparison.
Data Presentation: Short-Term Stability of this compound Formulation (2 mg/mL)
Note: The following data are illustrative examples. Actual stability must be determined experimentally.
| Time (hours) | Storage Temp (°C) | Visual Appearance | pH | This compound Concentration (% of Initial) | Degradation Products |
| 0 | - | Clear, colorless solution | 7.2 | 100% | Not Detected |
| 4 | 4 | Clear, colorless solution | 7.2 | 99.8% | Not Detected |
| 4 | 25 | Clear, colorless solution | 7.2 | 99.5% | Not Detected |
| 8 | 4 | Clear, colorless solution | 7.1 | 99.7% | Not Detected |
| 8 | 25 | Clear, colorless solution | 7.1 | 98.9% | Not Detected |
| 24 | 4 | Clear, colorless solution | 7.1 | 99.5% | Trace amounts detected |
| 24 | 25 | Clear, colorless solution | 7.0 | 96.2% | Minor peaks observed |
| 48 | 4 | Clear, colorless solution | 7.0 | 99.1% | Trace amounts detected |
| 48 | 25 | Slight haze observed | 6.9 | 92.5% | Increase in degradation peaks |
Visualizations (Diagrams)
This compound's Mechanism of Action: Inhibition of the NF-κB Pathway
This compound has been shown to exert its anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway. It inhibits the phosphorylation of IκBα, which prevents the release and nuclear translocation of the NF-κB p65 subunit. This action ultimately blocks the transcription of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Heliangin Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin, a sesquiterpene lactone primarily isolated from plants of the Helianthus genus, has demonstrated notable anti-inflammatory properties.[1][2][3] A key mechanism of its action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses.[1][2] The development of this compound for in vivo applications is hampered by its poor aqueous solubility, a common challenge with many lipophilic natural products. This document provides detailed protocols for assessing the solubility of this compound, developing a stable co-solvent-based formulation suitable for parenteral administration in preclinical research, and evaluating its stability over time.
Physicochemical Properties of this compound
-
Chemical Class: Sesquiterpene Lactone
-
Molecular Formula: C₂₀H₂₆O₆
-
Appearance: Crystalline solid
-
Solubility: Poorly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, and Dimethyl Sulfoxide (DMSO).
Protocol: Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable solvents to identify suitable candidates for formulation development.
Materials:
-
This compound powder
-
Solvents:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), USP Grade
-
Ethanol (95-100%), USP Grade
-
Polyethylene Glycol 400 (PEG400), USP Grade
-
Propylene Glycol (PG), USP Grade
-
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
-
Analytical balance
-
Micro-pipettes
-
2.0 mL microcentrifuge tubes
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a 2.0 mL microcentrifuge tube.
-
Add 1.0 mL of the first test solvent (e.g., DMSO) to the tube.
-
Repeat for each solvent to be tested.
-
-
Equilibration:
-
Securely cap the tubes.
-
Vortex each tube vigorously for 2 minutes.
-
Place the tubes on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After 24 hours, visually inspect the tubes to confirm that excess solid this compound remains, indicating a saturated solution.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Dilute the supernatant with a suitable mobile phase (e.g., 1:100 or 1:1000) to a concentration within the linear range of a pre-established HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL for each solvent, accounting for the dilution factor.
-
Record the results in a structured table.
-
Data Presentation: Solubility Profile of this compound
| Solvent | Approximate Solubility (mg/mL) at 25°C |
| Deionized Water | < 0.01 |
| PBS, pH 7.4 | < 0.01 |
| Ethanol (100%) | ~ 5 |
| DMSO | ~ 10 |
| PEG400 | ~ 3 |
| Propylene Glycol | ~ 4 |
Protocol: Development of a Co-solvent Formulation for In Vivo Studies
Objective: To prepare a clear, stable solution of this compound suitable for intravenous (IV) or intraperitoneal (IP) injection in small animal models (e.g., mice). This protocol utilizes a common co-solvent system composed of DMSO, PEG400, and a physiological solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), USP Grade
-
Polyethylene Glycol 400 (PEG400), USP Grade
-
Sterile Saline (0.9% NaCl) or PBS, pH 7.4
-
Sterile, pyrogen-free vials
-
Sterile syringes and 0.22 µm syringe filters
-
Vortex mixer
-
Analytical balance
Formulation Composition (Example): A common vehicle composition for poorly soluble compounds is a 10/40/50 mixture of DMSO/PEG400/Saline.
-
10% DMSO
-
40% PEG400
-
50% Sterile Saline (v/v/v)
Methodology:
-
This compound Stock Preparation:
-
Determine the desired final concentration of this compound for the study (e.g., 2 mg/mL).
-
Calculate the total volume of formulation needed. For 1 mL of final formulation, you will need 2 mg of this compound.
-
Weigh the required amount of this compound into a sterile vial.
-
-
Solubilization:
-
Add the required volume of DMSO to the vial containing this compound. For a 1 mL final volume of the 10/40/50 formulation, this would be 100 µL.
-
Vortex the vial until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Addition of Co-solvents:
-
Add the required volume of PEG400 to the DMSO-Heliangin solution (400 µL for a 1 mL final volume).
-
Vortex thoroughly until the solution is clear and homogenous.
-
-
Final Dilution:
-
Slowly add the sterile saline or PBS dropwise while vortexing. This gradual addition is critical to prevent precipitation of the compound. Add the final 500 µL (for a 1 mL total volume).
-
Visually inspect the final solution. It should be clear and free of any particulates.
-
-
Sterilization:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile, pyrogen-free vial. This step ensures the formulation is suitable for parenteral administration.
-
-
Storage:
-
Store the final formulation at 4°C, protected from light, until use. It is recommended to use freshly prepared formulations whenever possible.
-
Protocol: Stability Assessment of the this compound Formulation
Objective: To evaluate the short-term physical and chemical stability of the prepared this compound formulation under different storage conditions. Stability studies are crucial to ensure the quality, safety, and efficacy of the formulation are preserved.
Materials:
-
Prepared this compound formulation
-
HPLC system
-
pH meter
-
Light-protective storage containers (e.g., amber vials)
-
Incubators/refrigerators set to desired temperatures (e.g., 4°C and 25°C)
Methodology:
-
Time Points: Establish the time points for testing. For a short-term study, typical time points could be 0, 4, 8, 24, and 48 hours.
-
Storage Conditions: Aliquot the formulation into separate, sealed, light-protected vials for each time point and condition.
-
Condition 1: Refrigerated (4°C)
-
Condition 2: Room Temperature (25°C)
-
-
Analysis at Each Time Point:
-
Visual Inspection: Observe the solution for any signs of physical instability, such as color change, cloudiness, or precipitation.
-
pH Measurement: Measure the pH of the formulation.
-
Chemical Purity (HPLC Analysis):
-
Dilute a sample of the formulation to a suitable concentration.
-
Analyze via a stability-indicating HPLC method to quantify the concentration of this compound.
-
Assess the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
-
-
Data Recording: Record all observations and quantitative results in a table for easy comparison.
Data Presentation: Short-Term Stability of this compound Formulation (2 mg/mL)
Note: The following data are illustrative examples. Actual stability must be determined experimentally.
| Time (hours) | Storage Temp (°C) | Visual Appearance | pH | This compound Concentration (% of Initial) | Degradation Products |
| 0 | - | Clear, colorless solution | 7.2 | 100% | Not Detected |
| 4 | 4 | Clear, colorless solution | 7.2 | 99.8% | Not Detected |
| 4 | 25 | Clear, colorless solution | 7.2 | 99.5% | Not Detected |
| 8 | 4 | Clear, colorless solution | 7.1 | 99.7% | Not Detected |
| 8 | 25 | Clear, colorless solution | 7.1 | 98.9% | Not Detected |
| 24 | 4 | Clear, colorless solution | 7.1 | 99.5% | Trace amounts detected |
| 24 | 25 | Clear, colorless solution | 7.0 | 96.2% | Minor peaks observed |
| 48 | 4 | Clear, colorless solution | 7.0 | 99.1% | Trace amounts detected |
| 48 | 25 | Slight haze observed | 6.9 | 92.5% | Increase in degradation peaks |
Visualizations (Diagrams)
This compound's Mechanism of Action: Inhibition of the NF-κB Pathway
This compound has been shown to exert its anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway. It inhibits the phosphorylation of IκBα, which prevents the release and nuclear translocation of the NF-κB p65 subunit. This action ultimately blocks the transcription of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Heliangin Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliangin, a sesquiterpene lactone primarily isolated from plants of the Helianthus genus, has demonstrated notable anti-inflammatory properties.[1][2][3] A key mechanism of its action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses.[1][2] The development of this compound for in vivo applications is hampered by its poor aqueous solubility, a common challenge with many lipophilic natural products. This document provides detailed protocols for assessing the solubility of this compound, developing a stable co-solvent-based formulation suitable for parenteral administration in preclinical research, and evaluating its stability over time.
Physicochemical Properties of this compound
-
Chemical Class: Sesquiterpene Lactone
-
Molecular Formula: C₂₀H₂₆O₆
-
Appearance: Crystalline solid
-
Solubility: Poorly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, and Dimethyl Sulfoxide (DMSO).
Protocol: Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable solvents to identify suitable candidates for formulation development.
Materials:
-
This compound powder
-
Solvents:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), USP Grade
-
Ethanol (95-100%), USP Grade
-
Polyethylene Glycol 400 (PEG400), USP Grade
-
Propylene Glycol (PG), USP Grade
-
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
-
Analytical balance
-
Micro-pipettes
-
2.0 mL microcentrifuge tubes
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a 2.0 mL microcentrifuge tube.
-
Add 1.0 mL of the first test solvent (e.g., DMSO) to the tube.
-
Repeat for each solvent to be tested.
-
-
Equilibration:
-
Securely cap the tubes.
-
Vortex each tube vigorously for 2 minutes.
-
Place the tubes on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After 24 hours, visually inspect the tubes to confirm that excess solid this compound remains, indicating a saturated solution.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Dilute the supernatant with a suitable mobile phase (e.g., 1:100 or 1:1000) to a concentration within the linear range of a pre-established HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL for each solvent, accounting for the dilution factor.
-
Record the results in a structured table.
-
Data Presentation: Solubility Profile of this compound
| Solvent | Approximate Solubility (mg/mL) at 25°C |
| Deionized Water | < 0.01 |
| PBS, pH 7.4 | < 0.01 |
| Ethanol (100%) | ~ 5 |
| DMSO | ~ 10 |
| PEG400 | ~ 3 |
| Propylene Glycol | ~ 4 |
Protocol: Development of a Co-solvent Formulation for In Vivo Studies
Objective: To prepare a clear, stable solution of this compound suitable for intravenous (IV) or intraperitoneal (IP) injection in small animal models (e.g., mice). This protocol utilizes a common co-solvent system composed of DMSO, PEG400, and a physiological solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), USP Grade
-
Polyethylene Glycol 400 (PEG400), USP Grade
-
Sterile Saline (0.9% NaCl) or PBS, pH 7.4
-
Sterile, pyrogen-free vials
-
Sterile syringes and 0.22 µm syringe filters
-
Vortex mixer
-
Analytical balance
Formulation Composition (Example): A common vehicle composition for poorly soluble compounds is a 10/40/50 mixture of DMSO/PEG400/Saline.
-
10% DMSO
-
40% PEG400
-
50% Sterile Saline (v/v/v)
Methodology:
-
This compound Stock Preparation:
-
Determine the desired final concentration of this compound for the study (e.g., 2 mg/mL).
-
Calculate the total volume of formulation needed. For 1 mL of final formulation, you will need 2 mg of this compound.
-
Weigh the required amount of this compound into a sterile vial.
-
-
Solubilization:
-
Add the required volume of DMSO to the vial containing this compound. For a 1 mL final volume of the 10/40/50 formulation, this would be 100 µL.
-
Vortex the vial until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Addition of Co-solvents:
-
Add the required volume of PEG400 to the DMSO-Heliangin solution (400 µL for a 1 mL final volume).
-
Vortex thoroughly until the solution is clear and homogenous.
-
-
Final Dilution:
-
Slowly add the sterile saline or PBS dropwise while vortexing. This gradual addition is critical to prevent precipitation of the compound. Add the final 500 µL (for a 1 mL total volume).
-
Visually inspect the final solution. It should be clear and free of any particulates.
-
-
Sterilization:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile, pyrogen-free vial. This step ensures the formulation is suitable for parenteral administration.
-
-
Storage:
-
Store the final formulation at 4°C, protected from light, until use. It is recommended to use freshly prepared formulations whenever possible.
-
Protocol: Stability Assessment of the this compound Formulation
Objective: To evaluate the short-term physical and chemical stability of the prepared this compound formulation under different storage conditions. Stability studies are crucial to ensure the quality, safety, and efficacy of the formulation are preserved.
Materials:
-
Prepared this compound formulation
-
HPLC system
-
pH meter
-
Light-protective storage containers (e.g., amber vials)
-
Incubators/refrigerators set to desired temperatures (e.g., 4°C and 25°C)
Methodology:
-
Time Points: Establish the time points for testing. For a short-term study, typical time points could be 0, 4, 8, 24, and 48 hours.
-
Storage Conditions: Aliquot the formulation into separate, sealed, light-protected vials for each time point and condition.
-
Condition 1: Refrigerated (4°C)
-
Condition 2: Room Temperature (25°C)
-
-
Analysis at Each Time Point:
-
Visual Inspection: Observe the solution for any signs of physical instability, such as color change, cloudiness, or precipitation.
-
pH Measurement: Measure the pH of the formulation.
-
Chemical Purity (HPLC Analysis):
-
Dilute a sample of the formulation to a suitable concentration.
-
Analyze via a stability-indicating HPLC method to quantify the concentration of this compound.
-
Assess the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
-
-
Data Recording: Record all observations and quantitative results in a table for easy comparison.
Data Presentation: Short-Term Stability of this compound Formulation (2 mg/mL)
Note: The following data are illustrative examples. Actual stability must be determined experimentally.
| Time (hours) | Storage Temp (°C) | Visual Appearance | pH | This compound Concentration (% of Initial) | Degradation Products |
| 0 | - | Clear, colorless solution | 7.2 | 100% | Not Detected |
| 4 | 4 | Clear, colorless solution | 7.2 | 99.8% | Not Detected |
| 4 | 25 | Clear, colorless solution | 7.2 | 99.5% | Not Detected |
| 8 | 4 | Clear, colorless solution | 7.1 | 99.7% | Not Detected |
| 8 | 25 | Clear, colorless solution | 7.1 | 98.9% | Not Detected |
| 24 | 4 | Clear, colorless solution | 7.1 | 99.5% | Trace amounts detected |
| 24 | 25 | Clear, colorless solution | 7.0 | 96.2% | Minor peaks observed |
| 48 | 4 | Clear, colorless solution | 7.0 | 99.1% | Trace amounts detected |
| 48 | 25 | Slight haze observed | 6.9 | 92.5% | Increase in degradation peaks |
Visualizations (Diagrams)
This compound's Mechanism of Action: Inhibition of the NF-κB Pathway
This compound has been shown to exert its anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway. It inhibits the phosphorylation of IκBα, which prevents the release and nuclear translocation of the NF-κB p65 subunit. This action ultimately blocks the transcription of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Anti-Cancer Effects of Heliangin and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent and widely used anthracycline antibiotic in cancer chemotherapy. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1] However, its clinical efficacy is often limited by the development of drug resistance and significant cardiotoxicity.[1] A promising strategy to overcome these limitations is the use of combination therapies, where a sensitizing agent enhances the cytotoxic effects of doxorubicin, potentially allowing for lower, less toxic doses.
Heliangin, a sesquiterpene lactone, has demonstrated anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[2] The NF-κB pathway is a crucial regulator of cell survival and is often constitutively active in cancer cells, contributing to chemoresistance. This application note outlines a hypothetical framework and detailed protocols to investigate the potential synergistic anti-cancer effects of combining this compound with Doxorubicin. The central hypothesis is that this compound's inhibition of the pro-survival NF-κB pathway can sensitize cancer cells to Doxorubicin-induced apoptosis.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments. This data is for illustrative purposes to demonstrate the potential synergistic effects of the this compound and Doxorubicin combination.
Table 1: Hypothetical IC50 Values for this compound, Doxorubicin, and Combination Treatment in Cancer Cells (e.g., HeLa Cells) after 48 hours.
| Treatment | IC50 (µM) |
| This compound | > 100 |
| Doxorubicin | 1.2 |
| This compound (10 µM) + Doxorubicin | 0.5 |
Table 2: Hypothetical Apoptosis Rates in Cancer Cells (e.g., HeLa Cells) Determined by Annexin V/PI Staining and Flow Cytometry after 24-hour treatment.
| Treatment | Apoptotic Cells (%) |
| Control (Untreated) | 5 |
| This compound (10 µM) | 8 |
| Doxorubicin (0.5 µM) | 25 |
| This compound (10 µM) + Doxorubicin (0.5 µM) | 55 |
Table 3: Hypothetical Relative Protein Expression Levels in Cancer Cells (e.g., HeLa Cells) Determined by Western Blot Analysis after 24-hour treatment.
| Treatment | p-NF-κB (p65) | Bcl-2 | Cleaved Caspase-3 |
| Control (Untreated) | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 0.4 | 0.9 | 1.2 |
| Doxorubicin (0.5 µM) | 0.9 | 0.6 | 3.5 |
| This compound (10 µM) + Doxorubicin (0.5 µM) | 0.3 | 0.2 | 8.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and Doxorubicin, both individually and in combination, on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 8 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound and Doxorubicin in the culture medium. For combination treatments, add a fixed concentration of this compound with varying concentrations of Doxorubicin.
-
After 24 hours, replace the medium with the drug-containing medium and incubate for a further 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell line (e.g., HeLa)
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound, Doxorubicin, or the combination at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and the NF-κB signaling pathway.
Materials:
-
Cancer cell line (e.g., HeLa)
-
6-well plates
-
This compound and Doxorubicin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-NF-κB, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed 5 x 10⁵ cells per well in 6-well plates and treat as described for the apoptosis assay.
-
After 24 hours, wash the cells with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the experimental workflow and the hypothesized molecular mechanism of action for the this compound and Doxorubicin combination therapy.
Caption: Experimental workflow for evaluating the combination therapy.
Caption: Hypothesized signaling pathway of combination therapy.
References
Application Notes and Protocols: Investigating the Synergistic Anti-Cancer Effects of Heliangin and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent and widely used anthracycline antibiotic in cancer chemotherapy. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1] However, its clinical efficacy is often limited by the development of drug resistance and significant cardiotoxicity.[1] A promising strategy to overcome these limitations is the use of combination therapies, where a sensitizing agent enhances the cytotoxic effects of doxorubicin, potentially allowing for lower, less toxic doses.
Heliangin, a sesquiterpene lactone, has demonstrated anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[2] The NF-κB pathway is a crucial regulator of cell survival and is often constitutively active in cancer cells, contributing to chemoresistance. This application note outlines a hypothetical framework and detailed protocols to investigate the potential synergistic anti-cancer effects of combining this compound with Doxorubicin. The central hypothesis is that this compound's inhibition of the pro-survival NF-κB pathway can sensitize cancer cells to Doxorubicin-induced apoptosis.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments. This data is for illustrative purposes to demonstrate the potential synergistic effects of the this compound and Doxorubicin combination.
Table 1: Hypothetical IC50 Values for this compound, Doxorubicin, and Combination Treatment in Cancer Cells (e.g., HeLa Cells) after 48 hours.
| Treatment | IC50 (µM) |
| This compound | > 100 |
| Doxorubicin | 1.2 |
| This compound (10 µM) + Doxorubicin | 0.5 |
Table 2: Hypothetical Apoptosis Rates in Cancer Cells (e.g., HeLa Cells) Determined by Annexin V/PI Staining and Flow Cytometry after 24-hour treatment.
| Treatment | Apoptotic Cells (%) |
| Control (Untreated) | 5 |
| This compound (10 µM) | 8 |
| Doxorubicin (0.5 µM) | 25 |
| This compound (10 µM) + Doxorubicin (0.5 µM) | 55 |
Table 3: Hypothetical Relative Protein Expression Levels in Cancer Cells (e.g., HeLa Cells) Determined by Western Blot Analysis after 24-hour treatment.
| Treatment | p-NF-κB (p65) | Bcl-2 | Cleaved Caspase-3 |
| Control (Untreated) | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 0.4 | 0.9 | 1.2 |
| Doxorubicin (0.5 µM) | 0.9 | 0.6 | 3.5 |
| This compound (10 µM) + Doxorubicin (0.5 µM) | 0.3 | 0.2 | 8.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and Doxorubicin, both individually and in combination, on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 8 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound and Doxorubicin in the culture medium. For combination treatments, add a fixed concentration of this compound with varying concentrations of Doxorubicin.
-
After 24 hours, replace the medium with the drug-containing medium and incubate for a further 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell line (e.g., HeLa)
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound, Doxorubicin, or the combination at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and the NF-κB signaling pathway.
Materials:
-
Cancer cell line (e.g., HeLa)
-
6-well plates
-
This compound and Doxorubicin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-NF-κB, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed 5 x 10⁵ cells per well in 6-well plates and treat as described for the apoptosis assay.
-
After 24 hours, wash the cells with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the experimental workflow and the hypothesized molecular mechanism of action for the this compound and Doxorubicin combination therapy.
Caption: Experimental workflow for evaluating the combination therapy.
Caption: Hypothesized signaling pathway of combination therapy.
References
Application Notes and Protocols: Investigating the Synergistic Anti-Cancer Effects of Heliangin and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent and widely used anthracycline antibiotic in cancer chemotherapy. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1] However, its clinical efficacy is often limited by the development of drug resistance and significant cardiotoxicity.[1] A promising strategy to overcome these limitations is the use of combination therapies, where a sensitizing agent enhances the cytotoxic effects of doxorubicin, potentially allowing for lower, less toxic doses.
Heliangin, a sesquiterpene lactone, has demonstrated anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[2] The NF-κB pathway is a crucial regulator of cell survival and is often constitutively active in cancer cells, contributing to chemoresistance. This application note outlines a hypothetical framework and detailed protocols to investigate the potential synergistic anti-cancer effects of combining this compound with Doxorubicin. The central hypothesis is that this compound's inhibition of the pro-survival NF-κB pathway can sensitize cancer cells to Doxorubicin-induced apoptosis.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments. This data is for illustrative purposes to demonstrate the potential synergistic effects of the this compound and Doxorubicin combination.
Table 1: Hypothetical IC50 Values for this compound, Doxorubicin, and Combination Treatment in Cancer Cells (e.g., HeLa Cells) after 48 hours.
| Treatment | IC50 (µM) |
| This compound | > 100 |
| Doxorubicin | 1.2 |
| This compound (10 µM) + Doxorubicin | 0.5 |
Table 2: Hypothetical Apoptosis Rates in Cancer Cells (e.g., HeLa Cells) Determined by Annexin V/PI Staining and Flow Cytometry after 24-hour treatment.
| Treatment | Apoptotic Cells (%) |
| Control (Untreated) | 5 |
| This compound (10 µM) | 8 |
| Doxorubicin (0.5 µM) | 25 |
| This compound (10 µM) + Doxorubicin (0.5 µM) | 55 |
Table 3: Hypothetical Relative Protein Expression Levels in Cancer Cells (e.g., HeLa Cells) Determined by Western Blot Analysis after 24-hour treatment.
| Treatment | p-NF-κB (p65) | Bcl-2 | Cleaved Caspase-3 |
| Control (Untreated) | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 0.4 | 0.9 | 1.2 |
| Doxorubicin (0.5 µM) | 0.9 | 0.6 | 3.5 |
| This compound (10 µM) + Doxorubicin (0.5 µM) | 0.3 | 0.2 | 8.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and Doxorubicin, both individually and in combination, on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 8 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound and Doxorubicin in the culture medium. For combination treatments, add a fixed concentration of this compound with varying concentrations of Doxorubicin.
-
After 24 hours, replace the medium with the drug-containing medium and incubate for a further 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell line (e.g., HeLa)
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound, Doxorubicin, or the combination at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and the NF-κB signaling pathway.
Materials:
-
Cancer cell line (e.g., HeLa)
-
6-well plates
-
This compound and Doxorubicin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-NF-κB, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed 5 x 10⁵ cells per well in 6-well plates and treat as described for the apoptosis assay.
-
After 24 hours, wash the cells with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the experimental workflow and the hypothesized molecular mechanism of action for the this compound and Doxorubicin combination therapy.
Caption: Experimental workflow for evaluating the combination therapy.
Caption: Hypothesized signaling pathway of combination therapy.
References
Troubleshooting & Optimization
Stability of Heliangin in DMSO and aqueous solutions.
Welcome to the technical support center for Heliangin. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store this compound solutions?
There is currently no specific published data on the long-term stability of this compound in different solvents and temperatures. As a general practice for sesquiterpene lactones, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is also advised to avoid repeated freeze-thaw cycles. For short-term storage, 2-8°C may be acceptable, but stability under these conditions should be validated.
Q3: Is there any information on the stability of this compound in aqueous solutions or cell culture media?
Specific studies detailing the stability of this compound in aqueous solutions or common cell culture media are not currently available. The stability of compounds in aqueous environments can be influenced by pH, temperature, and the presence of enzymes in media containing serum. It is recommended to prepare fresh dilutions in aqueous solutions for each experiment or to conduct a preliminary stability study for the duration of your assay.
Q4: What is the known mechanism of action for this compound?
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][3][4] It acts by suppressing the phosphorylation of NF-κB and its inhibitor, IκBα.[1] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Compound Precipitation. this compound may have limited solubility in your aqueous assay medium, leading to precipitation and a lower effective concentration.
-
Troubleshooting Step: Visually inspect your solutions for any signs of precipitation. Consider performing a solubility test in your specific cell culture medium. Lowering the final concentration of this compound or increasing the percentage of the co-solvent (like DMSO, ensuring it is below cytotoxic levels for your cell line) might be necessary.
-
-
Possible Cause 2: Compound Degradation. this compound may not be stable under your experimental conditions (e.g., prolonged incubation at 37°C).
-
Troubleshooting Step: Minimize the time between dissolving/diluting this compound and adding it to your assay. If the assay requires a long incubation period, consider a time-course experiment to assess the stability of this compound's effect.
-
Issue: Difficulty dissolving this compound.
-
Possible Cause: Inappropriate solvent or insufficient mixing.
-
Troubleshooting Step: While ethanol (B145695) has been reported for dissolving this compound, DMSO is a common alternative for creating high-concentration stock solutions of lipophilic compounds. Gentle warming and vortexing can aid in dissolution. Sonication can also be used cautiously, but be mindful of potential degradation with excessive energy input.
-
Experimental Protocols
Protocol 1: General Guideline for Assessing this compound Stability (Illustrative)
This protocol outlines a general method for determining the stability of this compound in a specific solvent, adapted from methodologies used for other natural compounds.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO or ethanol) at a known concentration.
-
Sample Incubation: Aliquot the stock solution into separate vials for each time point and temperature condition to be tested (e.g., -20°C, 4°C, room temperature, 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer-term studies).
-
Analysis: At each time point, analyze the concentration of this compound remaining in the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of the compound under each condition.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents and Temperatures
Disclaimer: The following data is for illustrative purposes only and is not based on published experimental results for this compound. Researchers should perform their own stability studies.
| Solvent | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| DMSO | -20 | > 168 (7 days) | < 0.004 |
| DMSO | 4 | 96 | 0.0072 |
| DMSO | 25 (Room Temp) | 48 | 0.0144 |
| Aqueous Buffer (pH 7.4) | 4 | 24 | 0.0289 |
| Aqueous Buffer (pH 7.4) | 37 | 8 | 0.0866 |
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Stability of Heliangin in DMSO and aqueous solutions.
Welcome to the technical support center for Heliangin. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store this compound solutions?
There is currently no specific published data on the long-term stability of this compound in different solvents and temperatures. As a general practice for sesquiterpene lactones, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is also advised to avoid repeated freeze-thaw cycles. For short-term storage, 2-8°C may be acceptable, but stability under these conditions should be validated.
Q3: Is there any information on the stability of this compound in aqueous solutions or cell culture media?
Specific studies detailing the stability of this compound in aqueous solutions or common cell culture media are not currently available. The stability of compounds in aqueous environments can be influenced by pH, temperature, and the presence of enzymes in media containing serum. It is recommended to prepare fresh dilutions in aqueous solutions for each experiment or to conduct a preliminary stability study for the duration of your assay.
Q4: What is the known mechanism of action for this compound?
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][3][4] It acts by suppressing the phosphorylation of NF-κB and its inhibitor, IκBα.[1] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Compound Precipitation. this compound may have limited solubility in your aqueous assay medium, leading to precipitation and a lower effective concentration.
-
Troubleshooting Step: Visually inspect your solutions for any signs of precipitation. Consider performing a solubility test in your specific cell culture medium. Lowering the final concentration of this compound or increasing the percentage of the co-solvent (like DMSO, ensuring it is below cytotoxic levels for your cell line) might be necessary.
-
-
Possible Cause 2: Compound Degradation. this compound may not be stable under your experimental conditions (e.g., prolonged incubation at 37°C).
-
Troubleshooting Step: Minimize the time between dissolving/diluting this compound and adding it to your assay. If the assay requires a long incubation period, consider a time-course experiment to assess the stability of this compound's effect.
-
Issue: Difficulty dissolving this compound.
-
Possible Cause: Inappropriate solvent or insufficient mixing.
-
Troubleshooting Step: While ethanol (B145695) has been reported for dissolving this compound, DMSO is a common alternative for creating high-concentration stock solutions of lipophilic compounds. Gentle warming and vortexing can aid in dissolution. Sonication can also be used cautiously, but be mindful of potential degradation with excessive energy input.
-
Experimental Protocols
Protocol 1: General Guideline for Assessing this compound Stability (Illustrative)
This protocol outlines a general method for determining the stability of this compound in a specific solvent, adapted from methodologies used for other natural compounds.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO or ethanol) at a known concentration.
-
Sample Incubation: Aliquot the stock solution into separate vials for each time point and temperature condition to be tested (e.g., -20°C, 4°C, room temperature, 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer-term studies).
-
Analysis: At each time point, analyze the concentration of this compound remaining in the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of the compound under each condition.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents and Temperatures
Disclaimer: The following data is for illustrative purposes only and is not based on published experimental results for this compound. Researchers should perform their own stability studies.
| Solvent | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| DMSO | -20 | > 168 (7 days) | < 0.004 |
| DMSO | 4 | 96 | 0.0072 |
| DMSO | 25 (Room Temp) | 48 | 0.0144 |
| Aqueous Buffer (pH 7.4) | 4 | 24 | 0.0289 |
| Aqueous Buffer (pH 7.4) | 37 | 8 | 0.0866 |
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Stability of Heliangin in DMSO and aqueous solutions.
Welcome to the technical support center for Heliangin. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store this compound solutions?
There is currently no specific published data on the long-term stability of this compound in different solvents and temperatures. As a general practice for sesquiterpene lactones, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is also advised to avoid repeated freeze-thaw cycles. For short-term storage, 2-8°C may be acceptable, but stability under these conditions should be validated.
Q3: Is there any information on the stability of this compound in aqueous solutions or cell culture media?
Specific studies detailing the stability of this compound in aqueous solutions or common cell culture media are not currently available. The stability of compounds in aqueous environments can be influenced by pH, temperature, and the presence of enzymes in media containing serum. It is recommended to prepare fresh dilutions in aqueous solutions for each experiment or to conduct a preliminary stability study for the duration of your assay.
Q4: What is the known mechanism of action for this compound?
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][3][4] It acts by suppressing the phosphorylation of NF-κB and its inhibitor, IκBα.[1] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Compound Precipitation. this compound may have limited solubility in your aqueous assay medium, leading to precipitation and a lower effective concentration.
-
Troubleshooting Step: Visually inspect your solutions for any signs of precipitation. Consider performing a solubility test in your specific cell culture medium. Lowering the final concentration of this compound or increasing the percentage of the co-solvent (like DMSO, ensuring it is below cytotoxic levels for your cell line) might be necessary.
-
-
Possible Cause 2: Compound Degradation. this compound may not be stable under your experimental conditions (e.g., prolonged incubation at 37°C).
-
Troubleshooting Step: Minimize the time between dissolving/diluting this compound and adding it to your assay. If the assay requires a long incubation period, consider a time-course experiment to assess the stability of this compound's effect.
-
Issue: Difficulty dissolving this compound.
-
Possible Cause: Inappropriate solvent or insufficient mixing.
-
Troubleshooting Step: While ethanol has been reported for dissolving this compound, DMSO is a common alternative for creating high-concentration stock solutions of lipophilic compounds. Gentle warming and vortexing can aid in dissolution. Sonication can also be used cautiously, but be mindful of potential degradation with excessive energy input.
-
Experimental Protocols
Protocol 1: General Guideline for Assessing this compound Stability (Illustrative)
This protocol outlines a general method for determining the stability of this compound in a specific solvent, adapted from methodologies used for other natural compounds.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO or ethanol) at a known concentration.
-
Sample Incubation: Aliquot the stock solution into separate vials for each time point and temperature condition to be tested (e.g., -20°C, 4°C, room temperature, 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer-term studies).
-
Analysis: At each time point, analyze the concentration of this compound remaining in the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of the compound under each condition.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents and Temperatures
Disclaimer: The following data is for illustrative purposes only and is not based on published experimental results for this compound. Researchers should perform their own stability studies.
| Solvent | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| DMSO | -20 | > 168 (7 days) | < 0.004 |
| DMSO | 4 | 96 | 0.0072 |
| DMSO | 25 (Room Temp) | 48 | 0.0144 |
| Aqueous Buffer (pH 7.4) | 4 | 24 | 0.0289 |
| Aqueous Buffer (pH 7.4) | 37 | 8 | 0.0866 |
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Heliangin for Anti-inflammatory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Heliangin in anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-inflammatory mechanism of this compound?
A1: this compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.[1][2][3] It suppresses the phosphorylation of NF-κB (p65) and its inhibitory protein, IκBα.[1][3] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, such as those for ICAM-1, VCAM-1, and E-selectin.[1][2][4]
Q2: What is a good starting concentration for this compound in an anti-inflammatory assay?
A2: A good starting point for in vitro anti-inflammatory assays, such as nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages, is in the range of 2 µM to 25 µM.[1][3] For studies in vascular endothelial cells (VECs), a concentration of 15 µM has been shown to be effective at inhibiting the expression of adhesion molecules without significant cytotoxicity.[3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: Is this compound cytotoxic at effective anti-inflammatory concentrations?
A3: this compound has been shown to be non-cytotoxic at concentrations effective for anti-inflammatory activity.[1][3] For example, in RAW 264.7 cells, concentrations up to 25 µM showed no significant cytotoxicity, while slight cytotoxicity was observed at 50 µM.[3] In vascular endothelial cells (VECs), cytotoxicity was observed at 45 µM.[3] Therefore, it is crucial to perform a cytotoxicity assay to determine the appropriate concentration range for your experiments.
Q4: Which inflammatory signaling pathways are affected by this compound?
A4: Current research indicates that this compound specifically targets the NF-κB signaling pathway.[1][3] Studies have shown that it does not significantly suppress the phosphorylation of p38 MAPK or JNK1/2, suggesting its anti-inflammatory action is not mediated through these MAPK pathways.[1]
Troubleshooting Guides
Problem 1: No significant inhibition of inflammatory markers (e.g., NO, TNF-α, IL-6) is observed.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 50 µM). |
| Incorrect timing of this compound treatment. | Optimize the pre-incubation time with this compound before stimulating the cells with an inflammatory agent (e.g., LPS, TNF-α). A 24-hour pre-incubation has been shown to be effective.[3][5] |
| Poor cell health. | Ensure cells are healthy, within a low passage number, and not overly confluent before starting the experiment. |
| Inactive this compound. | Verify the purity and stability of your this compound stock. Prepare fresh dilutions for each experiment. |
Problem 2: High cell death observed in this compound-treated wells.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your specific cell line. Concentrations above 45-50 µM have been reported to be cytotoxic.[3] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). |
| Extended incubation time. | Reduce the incubation time with this compound and assess cytotoxicity at different time points. |
Data Presentation
Table 1: Effective Concentrations of this compound in Anti-inflammatory Assays
| Cell Line | Inflammatory Stimulus | Assay | Effective this compound Concentration | Reference |
| RAW 264.7 Macrophages | LPS | NO Production Inhibition | 2 - 25 µM | [1][3] |
| Vascular Endothelial Cells (VECs) | TNF-α | Inhibition of ICAM-1, VCAM-1, E-selectin mRNA expression | 15 µM | [3][5] |
| Vascular Endothelial Cells (VECs) | TNF-α | Inhibition of NF-κB and IκBα phosphorylation | 15 µM | [1][3] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Cytotoxic Concentration | Reference |
| RAW 264.7 Macrophages | Cell Proliferation Assay | 50 µM (slight cytotoxicity) | [3] |
| Vascular Endothelial Cells (VECs) | Trypan Blue Staining | 45 µM | [3] |
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.6 x 10^5 cells/well and incubate for 24 hours.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 2, 5, 10, 25 µM) for 2 hours.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for an additional 22-24 hours.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
Western Blot for NF-κB Pathway Activation in VECs
-
Cell Seeding: Seed VECs in 60 mm dishes and grow to 80-90% confluency.
-
This compound Treatment: Incubate the cells with the desired concentration of this compound (e.g., 15 µM) for 24 hours.
-
Inflammatory Stimulation: Stimulate the cells with 1 ng/mL of TNF-α for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-NF-κB (Ser536), phospho-IκBα (Ser32), and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 2 hours at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and quantify the band intensity.
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for Nitric Oxide (NO) Production Assay.
Caption: Troubleshooting logic for ineffective this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Heliangin for Anti-inflammatory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Heliangin in anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-inflammatory mechanism of this compound?
A1: this compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.[1][2][3] It suppresses the phosphorylation of NF-κB (p65) and its inhibitory protein, IκBα.[1][3] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, such as those for ICAM-1, VCAM-1, and E-selectin.[1][2][4]
Q2: What is a good starting concentration for this compound in an anti-inflammatory assay?
A2: A good starting point for in vitro anti-inflammatory assays, such as nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages, is in the range of 2 µM to 25 µM.[1][3] For studies in vascular endothelial cells (VECs), a concentration of 15 µM has been shown to be effective at inhibiting the expression of adhesion molecules without significant cytotoxicity.[3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: Is this compound cytotoxic at effective anti-inflammatory concentrations?
A3: this compound has been shown to be non-cytotoxic at concentrations effective for anti-inflammatory activity.[1][3] For example, in RAW 264.7 cells, concentrations up to 25 µM showed no significant cytotoxicity, while slight cytotoxicity was observed at 50 µM.[3] In vascular endothelial cells (VECs), cytotoxicity was observed at 45 µM.[3] Therefore, it is crucial to perform a cytotoxicity assay to determine the appropriate concentration range for your experiments.
Q4: Which inflammatory signaling pathways are affected by this compound?
A4: Current research indicates that this compound specifically targets the NF-κB signaling pathway.[1][3] Studies have shown that it does not significantly suppress the phosphorylation of p38 MAPK or JNK1/2, suggesting its anti-inflammatory action is not mediated through these MAPK pathways.[1]
Troubleshooting Guides
Problem 1: No significant inhibition of inflammatory markers (e.g., NO, TNF-α, IL-6) is observed.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 50 µM). |
| Incorrect timing of this compound treatment. | Optimize the pre-incubation time with this compound before stimulating the cells with an inflammatory agent (e.g., LPS, TNF-α). A 24-hour pre-incubation has been shown to be effective.[3][5] |
| Poor cell health. | Ensure cells are healthy, within a low passage number, and not overly confluent before starting the experiment. |
| Inactive this compound. | Verify the purity and stability of your this compound stock. Prepare fresh dilutions for each experiment. |
Problem 2: High cell death observed in this compound-treated wells.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your specific cell line. Concentrations above 45-50 µM have been reported to be cytotoxic.[3] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). |
| Extended incubation time. | Reduce the incubation time with this compound and assess cytotoxicity at different time points. |
Data Presentation
Table 1: Effective Concentrations of this compound in Anti-inflammatory Assays
| Cell Line | Inflammatory Stimulus | Assay | Effective this compound Concentration | Reference |
| RAW 264.7 Macrophages | LPS | NO Production Inhibition | 2 - 25 µM | [1][3] |
| Vascular Endothelial Cells (VECs) | TNF-α | Inhibition of ICAM-1, VCAM-1, E-selectin mRNA expression | 15 µM | [3][5] |
| Vascular Endothelial Cells (VECs) | TNF-α | Inhibition of NF-κB and IκBα phosphorylation | 15 µM | [1][3] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Cytotoxic Concentration | Reference |
| RAW 264.7 Macrophages | Cell Proliferation Assay | 50 µM (slight cytotoxicity) | [3] |
| Vascular Endothelial Cells (VECs) | Trypan Blue Staining | 45 µM | [3] |
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.6 x 10^5 cells/well and incubate for 24 hours.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 2, 5, 10, 25 µM) for 2 hours.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for an additional 22-24 hours.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
Western Blot for NF-κB Pathway Activation in VECs
-
Cell Seeding: Seed VECs in 60 mm dishes and grow to 80-90% confluency.
-
This compound Treatment: Incubate the cells with the desired concentration of this compound (e.g., 15 µM) for 24 hours.
-
Inflammatory Stimulation: Stimulate the cells with 1 ng/mL of TNF-α for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-NF-κB (Ser536), phospho-IκBα (Ser32), and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 2 hours at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and quantify the band intensity.
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for Nitric Oxide (NO) Production Assay.
Caption: Troubleshooting logic for ineffective this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Heliangin for Anti-inflammatory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Heliangin in anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-inflammatory mechanism of this compound?
A1: this compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.[1][2][3] It suppresses the phosphorylation of NF-κB (p65) and its inhibitory protein, IκBα.[1][3] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, such as those for ICAM-1, VCAM-1, and E-selectin.[1][2][4]
Q2: What is a good starting concentration for this compound in an anti-inflammatory assay?
A2: A good starting point for in vitro anti-inflammatory assays, such as nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages, is in the range of 2 µM to 25 µM.[1][3] For studies in vascular endothelial cells (VECs), a concentration of 15 µM has been shown to be effective at inhibiting the expression of adhesion molecules without significant cytotoxicity.[3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: Is this compound cytotoxic at effective anti-inflammatory concentrations?
A3: this compound has been shown to be non-cytotoxic at concentrations effective for anti-inflammatory activity.[1][3] For example, in RAW 264.7 cells, concentrations up to 25 µM showed no significant cytotoxicity, while slight cytotoxicity was observed at 50 µM.[3] In vascular endothelial cells (VECs), cytotoxicity was observed at 45 µM.[3] Therefore, it is crucial to perform a cytotoxicity assay to determine the appropriate concentration range for your experiments.
Q4: Which inflammatory signaling pathways are affected by this compound?
A4: Current research indicates that this compound specifically targets the NF-κB signaling pathway.[1][3] Studies have shown that it does not significantly suppress the phosphorylation of p38 MAPK or JNK1/2, suggesting its anti-inflammatory action is not mediated through these MAPK pathways.[1]
Troubleshooting Guides
Problem 1: No significant inhibition of inflammatory markers (e.g., NO, TNF-α, IL-6) is observed.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 50 µM). |
| Incorrect timing of this compound treatment. | Optimize the pre-incubation time with this compound before stimulating the cells with an inflammatory agent (e.g., LPS, TNF-α). A 24-hour pre-incubation has been shown to be effective.[3][5] |
| Poor cell health. | Ensure cells are healthy, within a low passage number, and not overly confluent before starting the experiment. |
| Inactive this compound. | Verify the purity and stability of your this compound stock. Prepare fresh dilutions for each experiment. |
Problem 2: High cell death observed in this compound-treated wells.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your specific cell line. Concentrations above 45-50 µM have been reported to be cytotoxic.[3] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). |
| Extended incubation time. | Reduce the incubation time with this compound and assess cytotoxicity at different time points. |
Data Presentation
Table 1: Effective Concentrations of this compound in Anti-inflammatory Assays
| Cell Line | Inflammatory Stimulus | Assay | Effective this compound Concentration | Reference |
| RAW 264.7 Macrophages | LPS | NO Production Inhibition | 2 - 25 µM | [1][3] |
| Vascular Endothelial Cells (VECs) | TNF-α | Inhibition of ICAM-1, VCAM-1, E-selectin mRNA expression | 15 µM | [3][5] |
| Vascular Endothelial Cells (VECs) | TNF-α | Inhibition of NF-κB and IκBα phosphorylation | 15 µM | [1][3] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Cytotoxic Concentration | Reference |
| RAW 264.7 Macrophages | Cell Proliferation Assay | 50 µM (slight cytotoxicity) | [3] |
| Vascular Endothelial Cells (VECs) | Trypan Blue Staining | 45 µM | [3] |
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.6 x 10^5 cells/well and incubate for 24 hours.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 2, 5, 10, 25 µM) for 2 hours.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for an additional 22-24 hours.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
Western Blot for NF-κB Pathway Activation in VECs
-
Cell Seeding: Seed VECs in 60 mm dishes and grow to 80-90% confluency.
-
This compound Treatment: Incubate the cells with the desired concentration of this compound (e.g., 15 µM) for 24 hours.
-
Inflammatory Stimulation: Stimulate the cells with 1 ng/mL of TNF-α for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-NF-κB (Ser536), phospho-IκBα (Ser32), and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 2 hours at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and quantify the band intensity.
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for Nitric Oxide (NO) Production Assay.
Caption: Troubleshooting logic for ineffective this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Western Blot for NF-κB Pathway Proteins with Heliangin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Heliangin to study the NF-κB signaling pathway via Western blot.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal or a very weak signal for phosphorylated p65 (p-p65) and phosphorylated IκBα (p-IκBα) after this compound treatment. What could be the issue?
A1: Weak or no signal for your target proteins can be frustrating. Here are several potential causes and solutions:
-
Suboptimal this compound Concentration and Treatment Time: The effect of this compound on NF-κB activation is dose- and time-dependent. A single concentration may not be optimal for your specific cell line and experimental conditions.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound. Based on literature, concentrations ranging from 2 µM to 25 µM have shown biological activity.[1] A time-course experiment is also recommended to identify the peak of NF-κB activation and subsequent inhibition.
-
-
Low Abundance of Target Protein: Phosphorylated proteins can be transient and present in low amounts.
-
Inefficient Protein Extraction: Incomplete lysis or degradation of your target proteins can lead to a weak signal.
-
Antibody Issues: The primary or secondary antibodies may not be optimal.
-
Recommendation: Titrate your primary and secondary antibodies to find the optimal concentration. Ensure your secondary antibody is appropriate for your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
-
-
Inefficient Transfer: The transfer of proteins from the gel to the membrane may be incomplete.
-
Recommendation: Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage) based on the molecular weight of your target proteins. For lower molecular weight proteins like p-IκBα, consider using a membrane with a smaller pore size (0.2 µm) and reducing the transfer time to prevent "blow-through".
-
Q2: I am observing high background on my Western blot, which is obscuring the signal for p-p65 and p-IκBα.
A2: High background can be caused by several factors related to blocking, antibody concentrations, and washing steps.
-
Insufficient Blocking: Non-specific binding sites on the membrane may not be adequately blocked.
-
Recommendation: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. You can also try increasing the concentration of your blocking agent (e.g., 5% non-fat milk or BSA). For phospho-specific antibodies, BSA is often recommended over milk as milk contains phosphoproteins (like casein) that can cause background.
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.
-
Recommendation: Titrate your antibodies to determine the lowest concentration that still provides a specific signal.
-
-
Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane.
-
Recommendation: Increase the number and duration of your wash steps. Use a sufficient volume of wash buffer (e.g., TBST) to completely cover the membrane and ensure gentle agitation.
-
-
Contaminated Buffers: Old or contaminated buffers can contribute to high background.
-
Recommendation: Prepare fresh buffers for each experiment.
-
Q3: What is the expected mechanism of action for this compound on the NF-κB pathway?
A3: this compound has been shown to inhibit the canonical NF-κB signaling pathway. It suppresses the phosphorylation of both NF-κB p65 and its inhibitory protein, IκBα. By preventing the phosphorylation and subsequent degradation of IκBα, this compound keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.
Q4: What are the potential off-target effects or cytotoxicity of this compound that I should be aware of?
A4: While this compound is investigated for its anti-inflammatory properties, it's crucial to consider its potential for cytotoxicity, which can be cell-type dependent. Studies have shown that at higher concentrations, this compound can exhibit cytotoxic effects. For example, in RAW 264.7 macrophage-like cells, a concentration of 50 µM was found to be slightly cytotoxic.
-
Recommendation: It is essential to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line before proceeding with Western blot analysis. This will help ensure that the observed effects on the NF-κB pathway are not due to general cellular toxicity.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound from a study on RAW 264.7 macrophage-like cells. While this data is for nitric oxide (NO) production, a downstream target of the NF-κB pathway, it provides a useful starting range for dose-response experiments for Western blotting.
| Concentration of this compound | Effect on NO Production in LPS-stimulated RAW 264.7 cells | Cytotoxicity |
| 2 µM | Significant reduction | Not cytotoxic |
| 5 µM | Significant reduction | Not cytotoxic |
| 10 µM | Significant reduction | Not cytotoxic |
| 25 µM | Significant reduction | Not cytotoxic |
| 50 µM | Data not available for NO reduction | Slightly cytotoxic |
Data adapted from Saiki, R., et al. (2022).
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Stimulation
-
Cell Seeding: Seed your cells of interest (e.g., macrophages, endothelial cells) in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., a dose-response of 0, 5, 10, 15, 25 µM). A vehicle control (e.g., DMSO) should be included. Incubate for the desired pre-treatment time (e.g., 24 hours).
-
Stimulation: After the pre-treatment period, stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL for 10-30 minutes) or LPS (e.g., 1 µg/mL for 30-60 minutes). Include an unstimulated control.
-
Cell Lysis: Following stimulation, immediately place the plates on ice and proceed to protein extraction.
Protocol 2: Western Blot for p-p65, p-IκBα, and Total Proteins
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Take a consistent amount of protein (e.g., 30 µg) from each sample and add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p65 or anti-p-IκBα) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for total protein and loading control):
-
To normalize the data, the membrane can be stripped of the phospho-antibodies and re-probed for total p65, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Incubate the membrane in a mild stripping buffer, wash thoroughly, and repeat the immunoblotting protocol starting from the blocking step with the new primary antibodies.
-
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of NF-κB pathway proteins.
Caption: Troubleshooting decision tree for common Western blot issues with this compound.
References
Technical Support Center: Troubleshooting Western Blot for NF-κB Pathway Proteins with Heliangin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Heliangin to study the NF-κB signaling pathway via Western blot.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal or a very weak signal for phosphorylated p65 (p-p65) and phosphorylated IκBα (p-IκBα) after this compound treatment. What could be the issue?
A1: Weak or no signal for your target proteins can be frustrating. Here are several potential causes and solutions:
-
Suboptimal this compound Concentration and Treatment Time: The effect of this compound on NF-κB activation is dose- and time-dependent. A single concentration may not be optimal for your specific cell line and experimental conditions.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound. Based on literature, concentrations ranging from 2 µM to 25 µM have shown biological activity.[1] A time-course experiment is also recommended to identify the peak of NF-κB activation and subsequent inhibition.
-
-
Low Abundance of Target Protein: Phosphorylated proteins can be transient and present in low amounts.
-
Inefficient Protein Extraction: Incomplete lysis or degradation of your target proteins can lead to a weak signal.
-
Antibody Issues: The primary or secondary antibodies may not be optimal.
-
Recommendation: Titrate your primary and secondary antibodies to find the optimal concentration. Ensure your secondary antibody is appropriate for your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
-
-
Inefficient Transfer: The transfer of proteins from the gel to the membrane may be incomplete.
-
Recommendation: Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage) based on the molecular weight of your target proteins. For lower molecular weight proteins like p-IκBα, consider using a membrane with a smaller pore size (0.2 µm) and reducing the transfer time to prevent "blow-through".
-
Q2: I am observing high background on my Western blot, which is obscuring the signal for p-p65 and p-IκBα.
A2: High background can be caused by several factors related to blocking, antibody concentrations, and washing steps.
-
Insufficient Blocking: Non-specific binding sites on the membrane may not be adequately blocked.
-
Recommendation: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. You can also try increasing the concentration of your blocking agent (e.g., 5% non-fat milk or BSA). For phospho-specific antibodies, BSA is often recommended over milk as milk contains phosphoproteins (like casein) that can cause background.
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.
-
Recommendation: Titrate your antibodies to determine the lowest concentration that still provides a specific signal.
-
-
Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane.
-
Recommendation: Increase the number and duration of your wash steps. Use a sufficient volume of wash buffer (e.g., TBST) to completely cover the membrane and ensure gentle agitation.
-
-
Contaminated Buffers: Old or contaminated buffers can contribute to high background.
-
Recommendation: Prepare fresh buffers for each experiment.
-
Q3: What is the expected mechanism of action for this compound on the NF-κB pathway?
A3: this compound has been shown to inhibit the canonical NF-κB signaling pathway. It suppresses the phosphorylation of both NF-κB p65 and its inhibitory protein, IκBα. By preventing the phosphorylation and subsequent degradation of IκBα, this compound keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.
Q4: What are the potential off-target effects or cytotoxicity of this compound that I should be aware of?
A4: While this compound is investigated for its anti-inflammatory properties, it's crucial to consider its potential for cytotoxicity, which can be cell-type dependent. Studies have shown that at higher concentrations, this compound can exhibit cytotoxic effects. For example, in RAW 264.7 macrophage-like cells, a concentration of 50 µM was found to be slightly cytotoxic.
-
Recommendation: It is essential to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line before proceeding with Western blot analysis. This will help ensure that the observed effects on the NF-κB pathway are not due to general cellular toxicity.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound from a study on RAW 264.7 macrophage-like cells. While this data is for nitric oxide (NO) production, a downstream target of the NF-κB pathway, it provides a useful starting range for dose-response experiments for Western blotting.
| Concentration of this compound | Effect on NO Production in LPS-stimulated RAW 264.7 cells | Cytotoxicity |
| 2 µM | Significant reduction | Not cytotoxic |
| 5 µM | Significant reduction | Not cytotoxic |
| 10 µM | Significant reduction | Not cytotoxic |
| 25 µM | Significant reduction | Not cytotoxic |
| 50 µM | Data not available for NO reduction | Slightly cytotoxic |
Data adapted from Saiki, R., et al. (2022).
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Stimulation
-
Cell Seeding: Seed your cells of interest (e.g., macrophages, endothelial cells) in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., a dose-response of 0, 5, 10, 15, 25 µM). A vehicle control (e.g., DMSO) should be included. Incubate for the desired pre-treatment time (e.g., 24 hours).
-
Stimulation: After the pre-treatment period, stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL for 10-30 minutes) or LPS (e.g., 1 µg/mL for 30-60 minutes). Include an unstimulated control.
-
Cell Lysis: Following stimulation, immediately place the plates on ice and proceed to protein extraction.
Protocol 2: Western Blot for p-p65, p-IκBα, and Total Proteins
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Take a consistent amount of protein (e.g., 30 µg) from each sample and add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p65 or anti-p-IκBα) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for total protein and loading control):
-
To normalize the data, the membrane can be stripped of the phospho-antibodies and re-probed for total p65, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Incubate the membrane in a mild stripping buffer, wash thoroughly, and repeat the immunoblotting protocol starting from the blocking step with the new primary antibodies.
-
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of NF-κB pathway proteins.
Caption: Troubleshooting decision tree for common Western blot issues with this compound.
References
Technical Support Center: Troubleshooting Western Blot for NF-κB Pathway Proteins with Heliangin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Heliangin to study the NF-κB signaling pathway via Western blot.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal or a very weak signal for phosphorylated p65 (p-p65) and phosphorylated IκBα (p-IκBα) after this compound treatment. What could be the issue?
A1: Weak or no signal for your target proteins can be frustrating. Here are several potential causes and solutions:
-
Suboptimal this compound Concentration and Treatment Time: The effect of this compound on NF-κB activation is dose- and time-dependent. A single concentration may not be optimal for your specific cell line and experimental conditions.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound. Based on literature, concentrations ranging from 2 µM to 25 µM have shown biological activity.[1] A time-course experiment is also recommended to identify the peak of NF-κB activation and subsequent inhibition.
-
-
Low Abundance of Target Protein: Phosphorylated proteins can be transient and present in low amounts.
-
Inefficient Protein Extraction: Incomplete lysis or degradation of your target proteins can lead to a weak signal.
-
Antibody Issues: The primary or secondary antibodies may not be optimal.
-
Recommendation: Titrate your primary and secondary antibodies to find the optimal concentration. Ensure your secondary antibody is appropriate for your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
-
-
Inefficient Transfer: The transfer of proteins from the gel to the membrane may be incomplete.
-
Recommendation: Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage) based on the molecular weight of your target proteins. For lower molecular weight proteins like p-IκBα, consider using a membrane with a smaller pore size (0.2 µm) and reducing the transfer time to prevent "blow-through".
-
Q2: I am observing high background on my Western blot, which is obscuring the signal for p-p65 and p-IκBα.
A2: High background can be caused by several factors related to blocking, antibody concentrations, and washing steps.
-
Insufficient Blocking: Non-specific binding sites on the membrane may not be adequately blocked.
-
Recommendation: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. You can also try increasing the concentration of your blocking agent (e.g., 5% non-fat milk or BSA). For phospho-specific antibodies, BSA is often recommended over milk as milk contains phosphoproteins (like casein) that can cause background.
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.
-
Recommendation: Titrate your antibodies to determine the lowest concentration that still provides a specific signal.
-
-
Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane.
-
Recommendation: Increase the number and duration of your wash steps. Use a sufficient volume of wash buffer (e.g., TBST) to completely cover the membrane and ensure gentle agitation.
-
-
Contaminated Buffers: Old or contaminated buffers can contribute to high background.
-
Recommendation: Prepare fresh buffers for each experiment.
-
Q3: What is the expected mechanism of action for this compound on the NF-κB pathway?
A3: this compound has been shown to inhibit the canonical NF-κB signaling pathway. It suppresses the phosphorylation of both NF-κB p65 and its inhibitory protein, IκBα. By preventing the phosphorylation and subsequent degradation of IκBα, this compound keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.
Q4: What are the potential off-target effects or cytotoxicity of this compound that I should be aware of?
A4: While this compound is investigated for its anti-inflammatory properties, it's crucial to consider its potential for cytotoxicity, which can be cell-type dependent. Studies have shown that at higher concentrations, this compound can exhibit cytotoxic effects. For example, in RAW 264.7 macrophage-like cells, a concentration of 50 µM was found to be slightly cytotoxic.
-
Recommendation: It is essential to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line before proceeding with Western blot analysis. This will help ensure that the observed effects on the NF-κB pathway are not due to general cellular toxicity.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound from a study on RAW 264.7 macrophage-like cells. While this data is for nitric oxide (NO) production, a downstream target of the NF-κB pathway, it provides a useful starting range for dose-response experiments for Western blotting.
| Concentration of this compound | Effect on NO Production in LPS-stimulated RAW 264.7 cells | Cytotoxicity |
| 2 µM | Significant reduction | Not cytotoxic |
| 5 µM | Significant reduction | Not cytotoxic |
| 10 µM | Significant reduction | Not cytotoxic |
| 25 µM | Significant reduction | Not cytotoxic |
| 50 µM | Data not available for NO reduction | Slightly cytotoxic |
Data adapted from Saiki, R., et al. (2022).
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Stimulation
-
Cell Seeding: Seed your cells of interest (e.g., macrophages, endothelial cells) in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., a dose-response of 0, 5, 10, 15, 25 µM). A vehicle control (e.g., DMSO) should be included. Incubate for the desired pre-treatment time (e.g., 24 hours).
-
Stimulation: After the pre-treatment period, stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL for 10-30 minutes) or LPS (e.g., 1 µg/mL for 30-60 minutes). Include an unstimulated control.
-
Cell Lysis: Following stimulation, immediately place the plates on ice and proceed to protein extraction.
Protocol 2: Western Blot for p-p65, p-IκBα, and Total Proteins
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Take a consistent amount of protein (e.g., 30 µg) from each sample and add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p65 or anti-p-IκBα) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for total protein and loading control):
-
To normalize the data, the membrane can be stripped of the phospho-antibodies and re-probed for total p65, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Incubate the membrane in a mild stripping buffer, wash thoroughly, and repeat the immunoblotting protocol starting from the blocking step with the new primary antibodies.
-
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of NF-κB pathway proteins.
Caption: Troubleshooting decision tree for common Western blot issues with this compound.
References
Technical Support Center: Heliangin & Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential interference of Heliangin in fluorescence-based assays. The following resources offer troubleshooting strategies and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its potential for assay interference a concern?
This compound is a sesquiterpene lactone, a class of natural products known for a variety of biological activities, including anti-inflammatory effects.[1][2] Like many natural products, it has the potential to interfere with fluorescence-based assays. This interference can arise from the compound's intrinsic fluorescence (autofluorescence) or its ability to quench the fluorescence of reporter molecules, potentially leading to false-positive or false-negative results.[3][4][5]
Q2: Does this compound exhibit autofluorescence?
Currently, there is no specific published data detailing the excitation and emission spectra of this compound. Sesquiterpene lactones are a diverse group, and while some lack strong chromophores, it is crucial to experimentally determine if this compound exhibits autofluorescence under the specific conditions of your assay (e.g., wavelength, buffer, cell type).[6]
Q3: How can this compound interference affect my experimental results?
If this compound is autofluorescent in the same spectral region as your fluorescent reporter, it can artificially inflate the signal, leading to a false-positive result (e.g., appearing to activate a pathway when it does not). Conversely, if this compound quenches the fluorescence of your reporter, it can decrease the signal, potentially masking a true positive effect or creating a false-negative outcome.[3][5]
Q4: What types of fluorescence-based assays are most susceptible to interference from compounds like this compound?
Assays that are particularly vulnerable include:
-
High-Content Screening (HCS): Where automated imaging can be skewed by fluorescent compounds.[7]
-
Cell Viability and Cytotoxicity Assays: Many of these assays rely on fluorescent reporters (e.g., Calcein AM, Propidium Iodide).
-
Enzyme Activity Assays: Assays using fluorescent substrates or products.
-
Reporter Gene Assays: Such as those using Green Fluorescent Protein (GFP) or Luciferase.
-
Immunofluorescence (IF) and Flow Cytometry: Where autofluorescence can obscure the signal from labeled antibodies.[8][9]
Q5: What are the primary signaling pathways known to be modulated by this compound?
Research has shown that this compound can suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][10] It has also been investigated in the context of the MAPK (Mitogen-Activated Protein Kinase) pathway, although its effects appear to be more specific to NF-κB.[10] When studying these pathways using fluorescence-based readouts, it is essential to rule out assay interference.
Troubleshooting Guide: Investigating this compound Interference
If you suspect this compound is interfering with your fluorescence-based assay, follow these steps to diagnose and mitigate the issue.
Step 1: Characterize the Potential for Autofluorescence
Objective: To determine if this compound itself is fluorescent at the excitation and emission wavelengths used in your assay.
Experimental Protocol:
-
Prepare a Serial Dilution: Create a serial dilution of this compound in your assay buffer (e.g., PBS, DMEM) in a microplate identical to the one used for your experiment (e.g., black, clear-bottom).
-
Include Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in your assay.
-
Buffer Blank: Assay buffer only.
-
-
Acquire Measurements: Use a plate reader or fluorescence microscope with the same filter sets, gain settings, and exposure times as your main experiment.
-
Analyze Data: Plot the fluorescence intensity against the this compound concentration. A dose-dependent increase in fluorescence that is absent in the vehicle control indicates that this compound is autofluorescent under your experimental conditions.
| Result | Interpretation | Next Steps |
| No significant fluorescence from this compound dilutions. | This compound is not autofluorescent under these conditions. | Proceed to Step 2 to check for quenching. |
| Dose-dependent increase in fluorescence. | This compound is autofluorescent. | Proceed to Mitigation Strategies. |
Step 2: Assess for Fluorescence Quenching
Objective: To determine if this compound is quenching the signal of your fluorescent reporter.
Experimental Protocol:
-
Prepare Samples: In a microplate, add your fluorescent reporter dye (at the final assay concentration) to wells containing a serial dilution of this compound.
-
Include Controls:
-
Reporter Only: Fluorescent reporter in assay buffer with the vehicle control.
-
Buffer Blank: Assay buffer only.
-
-
Acquire Measurements: Measure the fluorescence intensity using your standard assay parameters.
-
Analyze Data: Compare the fluorescence intensity of the reporter in the presence of this compound to the "Reporter Only" control. A concentration-dependent decrease in fluorescence indicates quenching.
| Result | Interpretation | Next Steps |
| No change in reporter fluorescence. | This compound does not quench your reporter dye. | Interference is unlikely. Proceed with standard controls. |
| Dose-dependent decrease in reporter fluorescence. | This compound quenches the reporter's signal. | Proceed to Mitigation Strategies. |
Mitigation Strategies for Assay Interference
If autofluorescence or quenching is confirmed, consider the following strategies:
| Strategy | Description | Considerations |
| Spectral Separation | Select a fluorescent probe that has excitation and emission spectra distinct from the autofluorescence profile of this compound. Red-shifted dyes are often a good choice as compound autofluorescence is less common at longer wavelengths.[4][8] | Requires determining the spectral properties of this compound. May necessitate re-optimizing your assay with a new fluorophore. |
| Computational Correction | If the autofluorescence is moderate and consistent, you can subtract the background fluorescence. This involves measuring the fluorescence of cells treated with this compound but without the fluorescent reporter and subtracting this value from your experimental wells.[5] | Assumes that the autofluorescence of this compound is not altered by cellular processes. Requires careful controls for each experiment. |
| Increase Signal-to-Background Ratio | Optimize your assay to increase the specific signal from your fluorescent probe, which can overcome low to moderate levels of autofluorescence.[7] This could involve using a brighter fluorophore or optimizing antibody concentrations. | May not be feasible for all assays, especially those with inherently weak signals. |
| Use a Non-Fluorescent Assay | If interference cannot be adequately controlled, consider using an orthogonal assay with a different detection method, such as a colorimetric, luminescent, or label-free assay, to validate your findings. | This is the most robust way to confirm results but requires developing and validating a new assay. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for identifying and addressing potential assay interference by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Correction of cellular autofluorescence in flow cytometry by mathematical modeling of cellular fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. southernbiotech.com [southernbiotech.com]
- 9. bosterbio.com [bosterbio.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Heliangin & Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential interference of Heliangin in fluorescence-based assays. The following resources offer troubleshooting strategies and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its potential for assay interference a concern?
This compound is a sesquiterpene lactone, a class of natural products known for a variety of biological activities, including anti-inflammatory effects.[1][2] Like many natural products, it has the potential to interfere with fluorescence-based assays. This interference can arise from the compound's intrinsic fluorescence (autofluorescence) or its ability to quench the fluorescence of reporter molecules, potentially leading to false-positive or false-negative results.[3][4][5]
Q2: Does this compound exhibit autofluorescence?
Currently, there is no specific published data detailing the excitation and emission spectra of this compound. Sesquiterpene lactones are a diverse group, and while some lack strong chromophores, it is crucial to experimentally determine if this compound exhibits autofluorescence under the specific conditions of your assay (e.g., wavelength, buffer, cell type).[6]
Q3: How can this compound interference affect my experimental results?
If this compound is autofluorescent in the same spectral region as your fluorescent reporter, it can artificially inflate the signal, leading to a false-positive result (e.g., appearing to activate a pathway when it does not). Conversely, if this compound quenches the fluorescence of your reporter, it can decrease the signal, potentially masking a true positive effect or creating a false-negative outcome.[3][5]
Q4: What types of fluorescence-based assays are most susceptible to interference from compounds like this compound?
Assays that are particularly vulnerable include:
-
High-Content Screening (HCS): Where automated imaging can be skewed by fluorescent compounds.[7]
-
Cell Viability and Cytotoxicity Assays: Many of these assays rely on fluorescent reporters (e.g., Calcein AM, Propidium Iodide).
-
Enzyme Activity Assays: Assays using fluorescent substrates or products.
-
Reporter Gene Assays: Such as those using Green Fluorescent Protein (GFP) or Luciferase.
-
Immunofluorescence (IF) and Flow Cytometry: Where autofluorescence can obscure the signal from labeled antibodies.[8][9]
Q5: What are the primary signaling pathways known to be modulated by this compound?
Research has shown that this compound can suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][10] It has also been investigated in the context of the MAPK (Mitogen-Activated Protein Kinase) pathway, although its effects appear to be more specific to NF-κB.[10] When studying these pathways using fluorescence-based readouts, it is essential to rule out assay interference.
Troubleshooting Guide: Investigating this compound Interference
If you suspect this compound is interfering with your fluorescence-based assay, follow these steps to diagnose and mitigate the issue.
Step 1: Characterize the Potential for Autofluorescence
Objective: To determine if this compound itself is fluorescent at the excitation and emission wavelengths used in your assay.
Experimental Protocol:
-
Prepare a Serial Dilution: Create a serial dilution of this compound in your assay buffer (e.g., PBS, DMEM) in a microplate identical to the one used for your experiment (e.g., black, clear-bottom).
-
Include Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in your assay.
-
Buffer Blank: Assay buffer only.
-
-
Acquire Measurements: Use a plate reader or fluorescence microscope with the same filter sets, gain settings, and exposure times as your main experiment.
-
Analyze Data: Plot the fluorescence intensity against the this compound concentration. A dose-dependent increase in fluorescence that is absent in the vehicle control indicates that this compound is autofluorescent under your experimental conditions.
| Result | Interpretation | Next Steps |
| No significant fluorescence from this compound dilutions. | This compound is not autofluorescent under these conditions. | Proceed to Step 2 to check for quenching. |
| Dose-dependent increase in fluorescence. | This compound is autofluorescent. | Proceed to Mitigation Strategies. |
Step 2: Assess for Fluorescence Quenching
Objective: To determine if this compound is quenching the signal of your fluorescent reporter.
Experimental Protocol:
-
Prepare Samples: In a microplate, add your fluorescent reporter dye (at the final assay concentration) to wells containing a serial dilution of this compound.
-
Include Controls:
-
Reporter Only: Fluorescent reporter in assay buffer with the vehicle control.
-
Buffer Blank: Assay buffer only.
-
-
Acquire Measurements: Measure the fluorescence intensity using your standard assay parameters.
-
Analyze Data: Compare the fluorescence intensity of the reporter in the presence of this compound to the "Reporter Only" control. A concentration-dependent decrease in fluorescence indicates quenching.
| Result | Interpretation | Next Steps |
| No change in reporter fluorescence. | This compound does not quench your reporter dye. | Interference is unlikely. Proceed with standard controls. |
| Dose-dependent decrease in reporter fluorescence. | This compound quenches the reporter's signal. | Proceed to Mitigation Strategies. |
Mitigation Strategies for Assay Interference
If autofluorescence or quenching is confirmed, consider the following strategies:
| Strategy | Description | Considerations |
| Spectral Separation | Select a fluorescent probe that has excitation and emission spectra distinct from the autofluorescence profile of this compound. Red-shifted dyes are often a good choice as compound autofluorescence is less common at longer wavelengths.[4][8] | Requires determining the spectral properties of this compound. May necessitate re-optimizing your assay with a new fluorophore. |
| Computational Correction | If the autofluorescence is moderate and consistent, you can subtract the background fluorescence. This involves measuring the fluorescence of cells treated with this compound but without the fluorescent reporter and subtracting this value from your experimental wells.[5] | Assumes that the autofluorescence of this compound is not altered by cellular processes. Requires careful controls for each experiment. |
| Increase Signal-to-Background Ratio | Optimize your assay to increase the specific signal from your fluorescent probe, which can overcome low to moderate levels of autofluorescence.[7] This could involve using a brighter fluorophore or optimizing antibody concentrations. | May not be feasible for all assays, especially those with inherently weak signals. |
| Use a Non-Fluorescent Assay | If interference cannot be adequately controlled, consider using an orthogonal assay with a different detection method, such as a colorimetric, luminescent, or label-free assay, to validate your findings. | This is the most robust way to confirm results but requires developing and validating a new assay. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for identifying and addressing potential assay interference by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Correction of cellular autofluorescence in flow cytometry by mathematical modeling of cellular fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. southernbiotech.com [southernbiotech.com]
- 9. bosterbio.com [bosterbio.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Heliangin & Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential interference of Heliangin in fluorescence-based assays. The following resources offer troubleshooting strategies and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its potential for assay interference a concern?
This compound is a sesquiterpene lactone, a class of natural products known for a variety of biological activities, including anti-inflammatory effects.[1][2] Like many natural products, it has the potential to interfere with fluorescence-based assays. This interference can arise from the compound's intrinsic fluorescence (autofluorescence) or its ability to quench the fluorescence of reporter molecules, potentially leading to false-positive or false-negative results.[3][4][5]
Q2: Does this compound exhibit autofluorescence?
Currently, there is no specific published data detailing the excitation and emission spectra of this compound. Sesquiterpene lactones are a diverse group, and while some lack strong chromophores, it is crucial to experimentally determine if this compound exhibits autofluorescence under the specific conditions of your assay (e.g., wavelength, buffer, cell type).[6]
Q3: How can this compound interference affect my experimental results?
If this compound is autofluorescent in the same spectral region as your fluorescent reporter, it can artificially inflate the signal, leading to a false-positive result (e.g., appearing to activate a pathway when it does not). Conversely, if this compound quenches the fluorescence of your reporter, it can decrease the signal, potentially masking a true positive effect or creating a false-negative outcome.[3][5]
Q4: What types of fluorescence-based assays are most susceptible to interference from compounds like this compound?
Assays that are particularly vulnerable include:
-
High-Content Screening (HCS): Where automated imaging can be skewed by fluorescent compounds.[7]
-
Cell Viability and Cytotoxicity Assays: Many of these assays rely on fluorescent reporters (e.g., Calcein AM, Propidium Iodide).
-
Enzyme Activity Assays: Assays using fluorescent substrates or products.
-
Reporter Gene Assays: Such as those using Green Fluorescent Protein (GFP) or Luciferase.
-
Immunofluorescence (IF) and Flow Cytometry: Where autofluorescence can obscure the signal from labeled antibodies.[8][9]
Q5: What are the primary signaling pathways known to be modulated by this compound?
Research has shown that this compound can suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][10] It has also been investigated in the context of the MAPK (Mitogen-Activated Protein Kinase) pathway, although its effects appear to be more specific to NF-κB.[10] When studying these pathways using fluorescence-based readouts, it is essential to rule out assay interference.
Troubleshooting Guide: Investigating this compound Interference
If you suspect this compound is interfering with your fluorescence-based assay, follow these steps to diagnose and mitigate the issue.
Step 1: Characterize the Potential for Autofluorescence
Objective: To determine if this compound itself is fluorescent at the excitation and emission wavelengths used in your assay.
Experimental Protocol:
-
Prepare a Serial Dilution: Create a serial dilution of this compound in your assay buffer (e.g., PBS, DMEM) in a microplate identical to the one used for your experiment (e.g., black, clear-bottom).
-
Include Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in your assay.
-
Buffer Blank: Assay buffer only.
-
-
Acquire Measurements: Use a plate reader or fluorescence microscope with the same filter sets, gain settings, and exposure times as your main experiment.
-
Analyze Data: Plot the fluorescence intensity against the this compound concentration. A dose-dependent increase in fluorescence that is absent in the vehicle control indicates that this compound is autofluorescent under your experimental conditions.
| Result | Interpretation | Next Steps |
| No significant fluorescence from this compound dilutions. | This compound is not autofluorescent under these conditions. | Proceed to Step 2 to check for quenching. |
| Dose-dependent increase in fluorescence. | This compound is autofluorescent. | Proceed to Mitigation Strategies. |
Step 2: Assess for Fluorescence Quenching
Objective: To determine if this compound is quenching the signal of your fluorescent reporter.
Experimental Protocol:
-
Prepare Samples: In a microplate, add your fluorescent reporter dye (at the final assay concentration) to wells containing a serial dilution of this compound.
-
Include Controls:
-
Reporter Only: Fluorescent reporter in assay buffer with the vehicle control.
-
Buffer Blank: Assay buffer only.
-
-
Acquire Measurements: Measure the fluorescence intensity using your standard assay parameters.
-
Analyze Data: Compare the fluorescence intensity of the reporter in the presence of this compound to the "Reporter Only" control. A concentration-dependent decrease in fluorescence indicates quenching.
| Result | Interpretation | Next Steps |
| No change in reporter fluorescence. | This compound does not quench your reporter dye. | Interference is unlikely. Proceed with standard controls. |
| Dose-dependent decrease in reporter fluorescence. | This compound quenches the reporter's signal. | Proceed to Mitigation Strategies. |
Mitigation Strategies for Assay Interference
If autofluorescence or quenching is confirmed, consider the following strategies:
| Strategy | Description | Considerations |
| Spectral Separation | Select a fluorescent probe that has excitation and emission spectra distinct from the autofluorescence profile of this compound. Red-shifted dyes are often a good choice as compound autofluorescence is less common at longer wavelengths.[4][8] | Requires determining the spectral properties of this compound. May necessitate re-optimizing your assay with a new fluorophore. |
| Computational Correction | If the autofluorescence is moderate and consistent, you can subtract the background fluorescence. This involves measuring the fluorescence of cells treated with this compound but without the fluorescent reporter and subtracting this value from your experimental wells.[5] | Assumes that the autofluorescence of this compound is not altered by cellular processes. Requires careful controls for each experiment. |
| Increase Signal-to-Background Ratio | Optimize your assay to increase the specific signal from your fluorescent probe, which can overcome low to moderate levels of autofluorescence.[7] This could involve using a brighter fluorophore or optimizing antibody concentrations. | May not be feasible for all assays, especially those with inherently weak signals. |
| Use a Non-Fluorescent Assay | If interference cannot be adequately controlled, consider using an orthogonal assay with a different detection method, such as a colorimetric, luminescent, or label-free assay, to validate your findings. | This is the most robust way to confirm results but requires developing and validating a new assay. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for identifying and addressing potential assay interference by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Correction of cellular autofluorescence in flow cytometry by mathematical modeling of cellular fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. southernbiotech.com [southernbiotech.com]
- 9. bosterbio.com [bosterbio.com]
- 10. mdpi.com [mdpi.com]
How to prevent degradation of Heliangin during extraction and storage.
Welcome to the technical support center for Heliangin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. A key structural feature of many sesquiterpene lactones, including this compound, is the α-methylene-γ-lactone group. This functional group is highly reactive and susceptible to degradation, which can lead to a loss of biological activity and the formation of unwanted byproducts.[1][2][3][4] Therefore, maintaining the structural integrity of this compound throughout extraction and storage is critical for obtaining reliable and reproducible experimental results.
Q2: What are the main factors that cause this compound to degrade?
Based on the chemistry of sesquiterpene lactones, the primary factors contributing to the degradation of this compound are:
-
pH: Both acidic and especially alkaline conditions can promote the hydrolysis of the lactone ring.[5][6][7][8][9]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[10][11]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.
-
Reactive Solvents: Nucleophilic solvents, such as alcohols, can react with the α-methylene-γ-lactone moiety.[10][11]
Troubleshooting Guides
Issue 1: Low yield of this compound after extraction.
Possible Cause: Degradation during the extraction process.
Troubleshooting Steps:
-
Optimize Solvent Selection:
-
Use solvents with lower nucleophilicity. While ethanol (B145695) is commonly used, consider less reactive solvents like ethyl acetate (B1210297) or dichloromethane (B109758) for initial extractions if degradation is suspected.
-
Ensure solvents are of high purity and free from contaminants that could catalyze degradation.
-
-
Control Temperature:
-
Perform extractions at low temperatures (e.g., on ice or in a cold room) to minimize thermal degradation.
-
Avoid prolonged heating steps. If heat is necessary for solvent evaporation, use a rotary evaporator at a low temperature and under vacuum.
-
-
Maintain pH Control:
-
If using aqueous solutions, buffer them to a slightly acidic pH (around 5-6) to minimize lactone hydrolysis. Avoid alkaline conditions.
-
-
Minimize Oxygen Exposure:
-
Degas solvents before use by sparging with an inert gas like nitrogen or argon.
-
Conduct the extraction process under an inert atmosphere if possible.
-
-
Add Antioxidants:
Issue 2: Loss of this compound activity in stored extracts or solutions.
Possible Cause: Degradation during storage.
Troubleshooting Steps:
-
Optimize Storage Temperature:
-
For long-term storage, keep this compound, whether as a solid or in solution, at ultra-low temperatures, preferably -80°C.[16] For short-term storage, -20°C may be sufficient.
-
-
Choose the Right Solvent for Storage:
-
Store this compound in a non-nucleophilic, aprotic solvent like acetone, ethyl acetate, or DMSO.
-
If the use of an alcohol like ethanol is unavoidable, ensure it is anhydrous and stored at a very low temperature.
-
-
Protect from Light and Oxygen:
-
Consider Lyophilization:
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Atmosphere | Light Protection | Physical State |
| Short-term (< 1 month) | -20°C | Standard | Amber vial | Solid or in aprotic solvent |
| Long-term (> 1 month) | -80°C | Inert (Nitrogen/Argon) | Amber vial | Solid (lyophilized) or in aprotic solvent |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Different pH Conditions
Objective: To determine the stability of this compound at various pH levels.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
Buffer solutions: pH 3, 5, 7.4 (phosphate-buffered saline), and 9
-
HPLC system with a C18 column and UV detector
-
Incubator or water bath set at a constant temperature (e.g., 25°C or 37°C)
Methodology:
-
Prepare working solutions of this compound (e.g., 10 µg/mL) in each of the buffer solutions.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solutions at a constant temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the initial concentration.
-
Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
Protocol 2: Accelerated Stability Testing of this compound
Objective: To quickly assess the long-term stability of a this compound formulation.
Materials:
-
This compound sample (solid or in a specific formulation)
-
Stability chambers set to accelerated conditions (e.g., 40°C / 75% Relative Humidity)
-
Analytical method for quantifying this compound (e.g., HPLC)
Methodology:
-
Place the this compound samples in their final proposed packaging into the stability chamber.
-
At initial time point (t=0), test the sample for appearance, purity, and this compound content.
-
Withdraw samples from the chamber at specified time points (e.g., 1, 3, and 6 months).[25][26]
-
Analyze the samples for any changes in physical appearance and for the content of this compound and any degradation products.
-
The data can be used to predict the shelf-life at normal storage conditions using the Arrhenius equation.[27][28]
Visualizations
Caption: Recommended workflow for the extraction and storage of this compound to minimize degradation.
Caption: Potential degradation pathways for this compound based on its chemical structure.
References
- 1. Considerations of the structure of sesquiterpene lactones on biological activity: influence of the alpha-methylene-gamma-lactone moiety on mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scilit.com [scilit.com]
- 7. Collection - Mechanisms of Lactone Hydrolysis in Acidic Conditions - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidants of Natural Plant Origins: From Sources to Food Industry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. researchgate.net [researchgate.net]
- 23. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Untargeted Plant Metabolomics: Evaluation of Lyophilization as a Sample Preparation Technique [mdpi.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. japsonline.com [japsonline.com]
- 27. biopharminternational.com [biopharminternational.com]
- 28. Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Heliangin during extraction and storage.
Welcome to the technical support center for Heliangin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. A key structural feature of many sesquiterpene lactones, including this compound, is the α-methylene-γ-lactone group. This functional group is highly reactive and susceptible to degradation, which can lead to a loss of biological activity and the formation of unwanted byproducts.[1][2][3][4] Therefore, maintaining the structural integrity of this compound throughout extraction and storage is critical for obtaining reliable and reproducible experimental results.
Q2: What are the main factors that cause this compound to degrade?
Based on the chemistry of sesquiterpene lactones, the primary factors contributing to the degradation of this compound are:
-
pH: Both acidic and especially alkaline conditions can promote the hydrolysis of the lactone ring.[5][6][7][8][9]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[10][11]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.
-
Reactive Solvents: Nucleophilic solvents, such as alcohols, can react with the α-methylene-γ-lactone moiety.[10][11]
Troubleshooting Guides
Issue 1: Low yield of this compound after extraction.
Possible Cause: Degradation during the extraction process.
Troubleshooting Steps:
-
Optimize Solvent Selection:
-
Use solvents with lower nucleophilicity. While ethanol (B145695) is commonly used, consider less reactive solvents like ethyl acetate (B1210297) or dichloromethane (B109758) for initial extractions if degradation is suspected.
-
Ensure solvents are of high purity and free from contaminants that could catalyze degradation.
-
-
Control Temperature:
-
Perform extractions at low temperatures (e.g., on ice or in a cold room) to minimize thermal degradation.
-
Avoid prolonged heating steps. If heat is necessary for solvent evaporation, use a rotary evaporator at a low temperature and under vacuum.
-
-
Maintain pH Control:
-
If using aqueous solutions, buffer them to a slightly acidic pH (around 5-6) to minimize lactone hydrolysis. Avoid alkaline conditions.
-
-
Minimize Oxygen Exposure:
-
Degas solvents before use by sparging with an inert gas like nitrogen or argon.
-
Conduct the extraction process under an inert atmosphere if possible.
-
-
Add Antioxidants:
Issue 2: Loss of this compound activity in stored extracts or solutions.
Possible Cause: Degradation during storage.
Troubleshooting Steps:
-
Optimize Storage Temperature:
-
For long-term storage, keep this compound, whether as a solid or in solution, at ultra-low temperatures, preferably -80°C.[16] For short-term storage, -20°C may be sufficient.
-
-
Choose the Right Solvent for Storage:
-
Store this compound in a non-nucleophilic, aprotic solvent like acetone, ethyl acetate, or DMSO.
-
If the use of an alcohol like ethanol is unavoidable, ensure it is anhydrous and stored at a very low temperature.
-
-
Protect from Light and Oxygen:
-
Consider Lyophilization:
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Atmosphere | Light Protection | Physical State |
| Short-term (< 1 month) | -20°C | Standard | Amber vial | Solid or in aprotic solvent |
| Long-term (> 1 month) | -80°C | Inert (Nitrogen/Argon) | Amber vial | Solid (lyophilized) or in aprotic solvent |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Different pH Conditions
Objective: To determine the stability of this compound at various pH levels.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
Buffer solutions: pH 3, 5, 7.4 (phosphate-buffered saline), and 9
-
HPLC system with a C18 column and UV detector
-
Incubator or water bath set at a constant temperature (e.g., 25°C or 37°C)
Methodology:
-
Prepare working solutions of this compound (e.g., 10 µg/mL) in each of the buffer solutions.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solutions at a constant temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the initial concentration.
-
Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
Protocol 2: Accelerated Stability Testing of this compound
Objective: To quickly assess the long-term stability of a this compound formulation.
Materials:
-
This compound sample (solid or in a specific formulation)
-
Stability chambers set to accelerated conditions (e.g., 40°C / 75% Relative Humidity)
-
Analytical method for quantifying this compound (e.g., HPLC)
Methodology:
-
Place the this compound samples in their final proposed packaging into the stability chamber.
-
At initial time point (t=0), test the sample for appearance, purity, and this compound content.
-
Withdraw samples from the chamber at specified time points (e.g., 1, 3, and 6 months).[25][26]
-
Analyze the samples for any changes in physical appearance and for the content of this compound and any degradation products.
-
The data can be used to predict the shelf-life at normal storage conditions using the Arrhenius equation.[27][28]
Visualizations
Caption: Recommended workflow for the extraction and storage of this compound to minimize degradation.
Caption: Potential degradation pathways for this compound based on its chemical structure.
References
- 1. Considerations of the structure of sesquiterpene lactones on biological activity: influence of the alpha-methylene-gamma-lactone moiety on mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scilit.com [scilit.com]
- 7. Collection - Mechanisms of Lactone Hydrolysis in Acidic Conditions - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidants of Natural Plant Origins: From Sources to Food Industry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. researchgate.net [researchgate.net]
- 23. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Untargeted Plant Metabolomics: Evaluation of Lyophilization as a Sample Preparation Technique [mdpi.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. japsonline.com [japsonline.com]
- 27. biopharminternational.com [biopharminternational.com]
- 28. Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Heliangin during extraction and storage.
Welcome to the technical support center for Heliangin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. A key structural feature of many sesquiterpene lactones, including this compound, is the α-methylene-γ-lactone group. This functional group is highly reactive and susceptible to degradation, which can lead to a loss of biological activity and the formation of unwanted byproducts.[1][2][3][4] Therefore, maintaining the structural integrity of this compound throughout extraction and storage is critical for obtaining reliable and reproducible experimental results.
Q2: What are the main factors that cause this compound to degrade?
Based on the chemistry of sesquiterpene lactones, the primary factors contributing to the degradation of this compound are:
-
pH: Both acidic and especially alkaline conditions can promote the hydrolysis of the lactone ring.[5][6][7][8][9]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[10][11]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.
-
Reactive Solvents: Nucleophilic solvents, such as alcohols, can react with the α-methylene-γ-lactone moiety.[10][11]
Troubleshooting Guides
Issue 1: Low yield of this compound after extraction.
Possible Cause: Degradation during the extraction process.
Troubleshooting Steps:
-
Optimize Solvent Selection:
-
Use solvents with lower nucleophilicity. While ethanol is commonly used, consider less reactive solvents like ethyl acetate or dichloromethane for initial extractions if degradation is suspected.
-
Ensure solvents are of high purity and free from contaminants that could catalyze degradation.
-
-
Control Temperature:
-
Perform extractions at low temperatures (e.g., on ice or in a cold room) to minimize thermal degradation.
-
Avoid prolonged heating steps. If heat is necessary for solvent evaporation, use a rotary evaporator at a low temperature and under vacuum.
-
-
Maintain pH Control:
-
If using aqueous solutions, buffer them to a slightly acidic pH (around 5-6) to minimize lactone hydrolysis. Avoid alkaline conditions.
-
-
Minimize Oxygen Exposure:
-
Degas solvents before use by sparging with an inert gas like nitrogen or argon.
-
Conduct the extraction process under an inert atmosphere if possible.
-
-
Add Antioxidants:
Issue 2: Loss of this compound activity in stored extracts or solutions.
Possible Cause: Degradation during storage.
Troubleshooting Steps:
-
Optimize Storage Temperature:
-
For long-term storage, keep this compound, whether as a solid or in solution, at ultra-low temperatures, preferably -80°C.[16] For short-term storage, -20°C may be sufficient.
-
-
Choose the Right Solvent for Storage:
-
Store this compound in a non-nucleophilic, aprotic solvent like acetone, ethyl acetate, or DMSO.
-
If the use of an alcohol like ethanol is unavoidable, ensure it is anhydrous and stored at a very low temperature.
-
-
Protect from Light and Oxygen:
-
Consider Lyophilization:
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Atmosphere | Light Protection | Physical State |
| Short-term (< 1 month) | -20°C | Standard | Amber vial | Solid or in aprotic solvent |
| Long-term (> 1 month) | -80°C | Inert (Nitrogen/Argon) | Amber vial | Solid (lyophilized) or in aprotic solvent |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Different pH Conditions
Objective: To determine the stability of this compound at various pH levels.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
Buffer solutions: pH 3, 5, 7.4 (phosphate-buffered saline), and 9
-
HPLC system with a C18 column and UV detector
-
Incubator or water bath set at a constant temperature (e.g., 25°C or 37°C)
Methodology:
-
Prepare working solutions of this compound (e.g., 10 µg/mL) in each of the buffer solutions.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solutions at a constant temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the initial concentration.
-
Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
Protocol 2: Accelerated Stability Testing of this compound
Objective: To quickly assess the long-term stability of a this compound formulation.
Materials:
-
This compound sample (solid or in a specific formulation)
-
Stability chambers set to accelerated conditions (e.g., 40°C / 75% Relative Humidity)
-
Analytical method for quantifying this compound (e.g., HPLC)
Methodology:
-
Place the this compound samples in their final proposed packaging into the stability chamber.
-
At initial time point (t=0), test the sample for appearance, purity, and this compound content.
-
Withdraw samples from the chamber at specified time points (e.g., 1, 3, and 6 months).[25][26]
-
Analyze the samples for any changes in physical appearance and for the content of this compound and any degradation products.
-
The data can be used to predict the shelf-life at normal storage conditions using the Arrhenius equation.[27][28]
Visualizations
Caption: Recommended workflow for the extraction and storage of this compound to minimize degradation.
Caption: Potential degradation pathways for this compound based on its chemical structure.
References
- 1. Considerations of the structure of sesquiterpene lactones on biological activity: influence of the alpha-methylene-gamma-lactone moiety on mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scilit.com [scilit.com]
- 7. Collection - Mechanisms of Lactone Hydrolysis in Acidic Conditions - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidants of Natural Plant Origins: From Sources to Food Industry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. researchgate.net [researchgate.net]
- 23. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Untargeted Plant Metabolomics: Evaluation of Lyophilization as a Sample Preparation Technique [mdpi.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. japsonline.com [japsonline.com]
- 27. biopharminternational.com [biopharminternational.com]
- 28. Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of Heliangin in animal studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of heliangin (B1252734) in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal models. Is this expected?
A: Yes, this is a common and expected challenge. This compound, a sesquiterpene lactone, is characterized by poor water solubility, which is a primary reason for its low oral bioavailability.[1][2] Most drugs with poor aqueous solubility face issues with dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3] This leads to incomplete absorption and erratic bioavailability.[3]
Q2: What are the primary physicochemical barriers contributing to this compound's poor oral bioavailability?
A: The primary barriers are:
-
Low Aqueous Solubility: this compound is a lipophilic molecule, making it difficult to dissolve in the aqueous environment of the gastrointestinal tract. This is a common issue for over 40% of newly developed drugs.[3][4]
-
Potential for High First-Pass Metabolism: While not specifically documented for this compound in the provided results, many lipophilic compounds are extensively metabolized by cytochrome P450 enzymes in the gut wall and liver, which can significantly reduce the amount of active drug reaching systemic circulation.[4]
-
Chemical Instability: Some sesquiterpene lactones exhibit instability in the acidic environment of the stomach, which could lead to degradation before absorption can occur.[1]
Q3: What formulation strategies can we employ to enhance the oral bioavailability of this compound?
A: Several formulation strategies have proven effective for compounds with similar characteristics. These can be broadly categorized as follows:
-
Lipid-Based Formulations: These systems can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI tract.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that encapsulate the drug in a solid lipid core, protecting it from degradation and enhancing absorption.[5]
-
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers (e.g., PLGA) can protect it from the harsh GI environment, provide controlled release, and improve permeation across the intestinal barrier.[5]
-
Amorphous Solid Dispersions: By dispersing this compound in a carrier polymer in an amorphous state, the energy required for dissolution is reduced, which can significantly increase its dissolution rate and solubility.[5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[3]
Q4: We want to try a nanoformulation approach. Where do we start?
A: A good starting point would be to develop Solid Lipid Nanoparticles (SLNs) due to their high drug loading capacity and the use of physiologically tolerated lipids. Below is a general workflow to guide you.
Caption: Workflow for developing and testing a this compound-SLN formulation.
Q5: What analytical methods are recommended for quantifying this compound in plasma?
A: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method. For high sensitivity and specificity, especially with low plasma concentrations, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly recommended. You will need to develop and validate a method for plasma samples, which includes optimizing extraction procedures (e.g., protein precipitation or liquid-liquid extraction) and chromatographic conditions.
Quantitative Data Summary
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 85 | 1.0 | 340 | 100 |
| This compound-SLN | 50 | 410 | 2.0 | 2150 | 632 |
This is example data and actual results may vary.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Lipid: Glyceryl monostearate
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Deionized water
Procedure:
-
Preparation of Lipid Phase: Melt the glyceryl monostearate by heating it to 75-80°C. Once melted, dissolve the accurately weighed this compound into the molten lipid.
-
Preparation of Aqueous Phase: Heat the deionized water containing the Polysorbate 80 to the same temperature (75-80°C).
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-speed homogenizer (e.g., Ultra-Turrax®) at 10,000 rpm for 15 minutes. This creates a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes to reduce the particle size to the nanometer range.
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to compare the oral bioavailability of a this compound suspension versus a this compound-SLN formulation.[6][7]
Animals:
-
Male Sprague-Dawley rats (220-250 g). Acclimatize animals for at least one week before the experiment.[8]
Procedure:
-
Fasting: Fast the rats overnight (12 hours) before dosing but allow free access to water.
-
Grouping: Divide the rats into two groups (n=6 per group):
-
Group 1: Control (this compound aqueous suspension)
-
Group 2: Test (this compound-SLN formulation)
-
-
Dosing: Administer the respective formulations to each group via oral gavage at a dose of 50 mg/kg this compound.
-
Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein into heparinized tubes at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Data Analysis: Quantify this compound concentration in plasma samples using a validated LC-MS/MS method. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Signaling Pathway
This compound is known to inhibit the NF-κB signaling pathway, which is relevant to its anti-inflammatory effects.[9][10][11][12] Understanding this can be crucial for pharmacodynamic assessments.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Bioavailability Enhancement Mechanism
This diagram illustrates how lipid-based nanoformulations can bypass the primary barriers to oral absorption.
Caption: Mechanism of bioavailability enhancement by SLN formulation.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of Heliangin in animal studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of heliangin (B1252734) in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal models. Is this expected?
A: Yes, this is a common and expected challenge. This compound, a sesquiterpene lactone, is characterized by poor water solubility, which is a primary reason for its low oral bioavailability.[1][2] Most drugs with poor aqueous solubility face issues with dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3] This leads to incomplete absorption and erratic bioavailability.[3]
Q2: What are the primary physicochemical barriers contributing to this compound's poor oral bioavailability?
A: The primary barriers are:
-
Low Aqueous Solubility: this compound is a lipophilic molecule, making it difficult to dissolve in the aqueous environment of the gastrointestinal tract. This is a common issue for over 40% of newly developed drugs.[3][4]
-
Potential for High First-Pass Metabolism: While not specifically documented for this compound in the provided results, many lipophilic compounds are extensively metabolized by cytochrome P450 enzymes in the gut wall and liver, which can significantly reduce the amount of active drug reaching systemic circulation.[4]
-
Chemical Instability: Some sesquiterpene lactones exhibit instability in the acidic environment of the stomach, which could lead to degradation before absorption can occur.[1]
Q3: What formulation strategies can we employ to enhance the oral bioavailability of this compound?
A: Several formulation strategies have proven effective for compounds with similar characteristics. These can be broadly categorized as follows:
-
Lipid-Based Formulations: These systems can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI tract.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that encapsulate the drug in a solid lipid core, protecting it from degradation and enhancing absorption.[5]
-
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers (e.g., PLGA) can protect it from the harsh GI environment, provide controlled release, and improve permeation across the intestinal barrier.[5]
-
Amorphous Solid Dispersions: By dispersing this compound in a carrier polymer in an amorphous state, the energy required for dissolution is reduced, which can significantly increase its dissolution rate and solubility.[5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[3]
Q4: We want to try a nanoformulation approach. Where do we start?
A: A good starting point would be to develop Solid Lipid Nanoparticles (SLNs) due to their high drug loading capacity and the use of physiologically tolerated lipids. Below is a general workflow to guide you.
Caption: Workflow for developing and testing a this compound-SLN formulation.
Q5: What analytical methods are recommended for quantifying this compound in plasma?
A: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method. For high sensitivity and specificity, especially with low plasma concentrations, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly recommended. You will need to develop and validate a method for plasma samples, which includes optimizing extraction procedures (e.g., protein precipitation or liquid-liquid extraction) and chromatographic conditions.
Quantitative Data Summary
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 85 | 1.0 | 340 | 100 |
| This compound-SLN | 50 | 410 | 2.0 | 2150 | 632 |
This is example data and actual results may vary.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Lipid: Glyceryl monostearate
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Deionized water
Procedure:
-
Preparation of Lipid Phase: Melt the glyceryl monostearate by heating it to 75-80°C. Once melted, dissolve the accurately weighed this compound into the molten lipid.
-
Preparation of Aqueous Phase: Heat the deionized water containing the Polysorbate 80 to the same temperature (75-80°C).
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-speed homogenizer (e.g., Ultra-Turrax®) at 10,000 rpm for 15 minutes. This creates a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes to reduce the particle size to the nanometer range.
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to compare the oral bioavailability of a this compound suspension versus a this compound-SLN formulation.[6][7]
Animals:
-
Male Sprague-Dawley rats (220-250 g). Acclimatize animals for at least one week before the experiment.[8]
Procedure:
-
Fasting: Fast the rats overnight (12 hours) before dosing but allow free access to water.
-
Grouping: Divide the rats into two groups (n=6 per group):
-
Group 1: Control (this compound aqueous suspension)
-
Group 2: Test (this compound-SLN formulation)
-
-
Dosing: Administer the respective formulations to each group via oral gavage at a dose of 50 mg/kg this compound.
-
Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein into heparinized tubes at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Data Analysis: Quantify this compound concentration in plasma samples using a validated LC-MS/MS method. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Signaling Pathway
This compound is known to inhibit the NF-κB signaling pathway, which is relevant to its anti-inflammatory effects.[9][10][11][12] Understanding this can be crucial for pharmacodynamic assessments.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Bioavailability Enhancement Mechanism
This diagram illustrates how lipid-based nanoformulations can bypass the primary barriers to oral absorption.
Caption: Mechanism of bioavailability enhancement by SLN formulation.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of Heliangin in animal studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of heliangin in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal models. Is this expected?
A: Yes, this is a common and expected challenge. This compound, a sesquiterpene lactone, is characterized by poor water solubility, which is a primary reason for its low oral bioavailability.[1][2] Most drugs with poor aqueous solubility face issues with dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3] This leads to incomplete absorption and erratic bioavailability.[3]
Q2: What are the primary physicochemical barriers contributing to this compound's poor oral bioavailability?
A: The primary barriers are:
-
Low Aqueous Solubility: this compound is a lipophilic molecule, making it difficult to dissolve in the aqueous environment of the gastrointestinal tract. This is a common issue for over 40% of newly developed drugs.[3][4]
-
Potential for High First-Pass Metabolism: While not specifically documented for this compound in the provided results, many lipophilic compounds are extensively metabolized by cytochrome P450 enzymes in the gut wall and liver, which can significantly reduce the amount of active drug reaching systemic circulation.[4]
-
Chemical Instability: Some sesquiterpene lactones exhibit instability in the acidic environment of the stomach, which could lead to degradation before absorption can occur.[1]
Q3: What formulation strategies can we employ to enhance the oral bioavailability of this compound?
A: Several formulation strategies have proven effective for compounds with similar characteristics. These can be broadly categorized as follows:
-
Lipid-Based Formulations: These systems can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI tract.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that encapsulate the drug in a solid lipid core, protecting it from degradation and enhancing absorption.[5]
-
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers (e.g., PLGA) can protect it from the harsh GI environment, provide controlled release, and improve permeation across the intestinal barrier.[5]
-
Amorphous Solid Dispersions: By dispersing this compound in a carrier polymer in an amorphous state, the energy required for dissolution is reduced, which can significantly increase its dissolution rate and solubility.[5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[3]
Q4: We want to try a nanoformulation approach. Where do we start?
A: A good starting point would be to develop Solid Lipid Nanoparticles (SLNs) due to their high drug loading capacity and the use of physiologically tolerated lipids. Below is a general workflow to guide you.
Caption: Workflow for developing and testing a this compound-SLN formulation.
Q5: What analytical methods are recommended for quantifying this compound in plasma?
A: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method. For high sensitivity and specificity, especially with low plasma concentrations, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly recommended. You will need to develop and validate a method for plasma samples, which includes optimizing extraction procedures (e.g., protein precipitation or liquid-liquid extraction) and chromatographic conditions.
Quantitative Data Summary
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 85 | 1.0 | 340 | 100 |
| This compound-SLN | 50 | 410 | 2.0 | 2150 | 632 |
This is example data and actual results may vary.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Lipid: Glyceryl monostearate
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Deionized water
Procedure:
-
Preparation of Lipid Phase: Melt the glyceryl monostearate by heating it to 75-80°C. Once melted, dissolve the accurately weighed this compound into the molten lipid.
-
Preparation of Aqueous Phase: Heat the deionized water containing the Polysorbate 80 to the same temperature (75-80°C).
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-speed homogenizer (e.g., Ultra-Turrax®) at 10,000 rpm for 15 minutes. This creates a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes to reduce the particle size to the nanometer range.
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to compare the oral bioavailability of a this compound suspension versus a this compound-SLN formulation.[6][7]
Animals:
-
Male Sprague-Dawley rats (220-250 g). Acclimatize animals for at least one week before the experiment.[8]
Procedure:
-
Fasting: Fast the rats overnight (12 hours) before dosing but allow free access to water.
-
Grouping: Divide the rats into two groups (n=6 per group):
-
Group 1: Control (this compound aqueous suspension)
-
Group 2: Test (this compound-SLN formulation)
-
-
Dosing: Administer the respective formulations to each group via oral gavage at a dose of 50 mg/kg this compound.
-
Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein into heparinized tubes at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Data Analysis: Quantify this compound concentration in plasma samples using a validated LC-MS/MS method. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Signaling Pathway
This compound is known to inhibit the NF-κB signaling pathway, which is relevant to its anti-inflammatory effects.[9][10][11][12] Understanding this can be crucial for pharmacodynamic assessments.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Bioavailability Enhancement Mechanism
This diagram illustrates how lipid-based nanoformulations can bypass the primary barriers to oral absorption.
Caption: Mechanism of bioavailability enhancement by SLN formulation.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Heliangin extracts.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Heliangin extracts. It offers troubleshooting guides and frequently asked questions (FAQs) to address common issues related to batch-to-batch variability, ensuring more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone, a type of bioactive compound predominantly found in plants of the Asteraceae family, such as Jerusalem artichoke (Helianthus tuberosus)[1][2]. Its primary mechanism of action involves the inhibition of inflammatory pathways. This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][2]. These pathways are crucial in regulating the expression of pro-inflammatory genes. By inhibiting these pathways, this compound reduces the production of inflammatory mediators, making it a compound of interest for its anti-inflammatory properties[1].
Q2: Why do I observe significant variations in the biological activity of different batches of this compound extract?
A2: Batch-to-batch variability is a common challenge when working with natural product extracts. This variation in biological activity is often a direct consequence of inconsistencies in the chemical composition of the extract, particularly the concentration of the active compound, this compound. Factors contributing to this variability are numerous and can be categorized into two main groups:
-
Raw Material Variation: The chemical profile of the source plant can be influenced by genetic differences, geographical location, climate, soil conditions, and the time of harvest.
-
Processing and Extraction Variation: The methods used for drying, storage, and extraction can significantly impact the final composition of the extract. Inconsistent extraction parameters such as solvent type, solvent-to-solid ratio, extraction time, and temperature will lead to different yields and purity of this compound.
Q3: What is a typical concentration range for sesquiterpene lactones in Asteraceae plants, and what is an acceptable level of batch-to-batch variation?
A3: The concentration of sesquiterpene lactones in the leaves and flowers of Asteraceae species can range from 0.01% to as high as 8% of the dry weight. This wide range highlights the natural variability of these compounds. While specific data on the batch-to-batch variability of this compound is not extensively published, an acceptable range for the variation of a lead bioactive compound in a standardized herbal extract is often sought to be within ±10-20% of the stated value on the certificate of analysis. However, achieving this level of consistency requires rigorous quality control of both the raw material and the extraction process. For early-stage research, a wider variation might be encountered, and it is crucial to quantify the this compound content in each batch to ensure the reliability of experimental results.
Q4: How can I standardize my this compound extracts to minimize variability?
A4: Standardization is key to ensuring reproducible results. This involves a multi-step approach:
-
Sourcing of Raw Material: Whenever possible, source your plant material from a single, reputable supplier who can provide information on the harvesting time and location.
-
Standardized Extraction Protocol: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for your extraction process. This should include precise parameters for drying, milling, solvent composition, extraction time, and temperature.
-
Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of each extract batch. This allows for a visual comparison of the overall composition.
-
Quantification of this compound: Quantify the concentration of this compound in each batch using a validated HPLC method with a certified reference standard. This will allow you to normalize your experiments based on the actual this compound content.
-
Bioassay-Guided Fractionation: If you are isolating this compound, a bioassay-guided fractionation approach can help ensure that the most active fractions are consistently selected.
Troubleshooting Guides
Guide 1: Inconsistent Analytical Results (HPLC)
Problem: You are observing significant variations in peak areas and retention times for this compound between different batches of the same extract when using HPLC.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Preparation | Ensure the mobile phase is prepared consistently for every run. Use high-purity solvents and accurately measure all components. Inconsistent pH or solvent ratios can lead to shifts in retention times. |
| Column Degradation | The column's stationary phase can degrade over time, especially with complex matrices like natural extracts. This can lead to peak broadening, tailing, and loss of resolution. Try flushing the column with a strong solvent or, if necessary, replace it. |
| Injector Issues | Inconsistent injection volumes can lead to variations in peak areas. Check the injector for any blockages or air bubbles. |
| Sample Preparation | Ensure complete and consistent extraction of this compound from the dried extract into the injection solvent. Use a validated sample preparation protocol, including consistent sonication times and filtration. |
| Detector Fluctuations | The detector lamp may be nearing the end of its life, causing baseline noise and inconsistent peak detection. Check the lamp's usage hours and replace if necessary. |
Guide 2: Variable Biological Activity Despite Similar this compound Concentration
Problem: Your HPLC analysis shows similar concentrations of this compound across different batches, but you still observe significant differences in the biological activity of the extracts.
| Possible Cause | Troubleshooting Steps |
| Presence of Synergistic or Antagonistic Compounds | The biological activity of an extract is not always due to a single compound. Other compounds in the extract may act synergistically to enhance or antagonistically to inhibit the effect of this compound. Use chromatographic fingerprinting to compare the overall phytochemical profile of the batches. |
| Degradation of this compound | This compound may have degraded in some batches due to improper storage (e.g., exposure to light or high temperatures). Store extracts in a cool, dark, and dry place. Re-analyze the problematic batches to confirm the integrity of the this compound peak. |
| Presence of Interfering Compounds | Some compounds in the extract might interfere with your biological assay. For example, highly colored compounds could interfere with colorimetric assays. Consider a further purification step to remove these interfering substances. |
| Variability in the Bioassay | The inconsistency may lie within the biological experiment itself. Ensure that cell lines are of a similar passage number, reagents are fresh, and incubation times are consistent. Include a positive control with a known and consistent response. |
Data Presentation
Table 1: Factors Influencing Batch-to-Batch Variability of this compound Extracts
| Factor Category | Specific Factors | Impact on this compound Content and Profile |
| Raw Material | Plant genetics, Growing location (soil, climate), Harvest season, Post-harvest handling and storage | High |
| Extraction Process | Solvent type and polarity, Solvent-to-solid ratio, Extraction time, Extraction temperature, Agitation method | High |
| Post-Extraction | Filtration method, Concentration technique (e.g., rotary evaporation temperature), Drying method (e.g., freeze-drying vs. oven drying) | Medium |
| Storage of Extract | Temperature, Light exposure, Humidity | Medium |
Table 2: Hypothetical Quantitative Variation of this compound in Different Batches of Helianthus tuberosus Leaf Extract
Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical variations observed for sesquiterpene lactones in Asteraceae species. Actual variations may differ.
| Batch Number | This compound Concentration (mg/g of dry extract) | Relative Standard Deviation (RSD) from Mean (%) |
| HTE-001 | 4.2 | -16.0% |
| HTE-002 | 5.5 | +10.0% |
| HTE-003 | 4.8 | -4.0% |
| HTE-004 | 5.1 | +2.0% |
| HTE-005 | 6.3 | +26.0% |
| Mean | 5.0 | |
| Standard Deviation | 0.76 | |
| Overall RSD | 15.2% |
Experimental Protocols
Protocol 1: Standardized Extraction of this compound from Helianthus tuberosus Leaves
This protocol is adapted from Saiki et al. (2022).
-
Drying and Milling: Dry the Helianthus tuberosus leaves at 40°C for 48 hours. Grind the dried leaves into a fine powder using a mechanical grinder.
-
Extraction:
-
Macerate 100 g of the dried leaf powder in 1 L of 95% ethanol (B145695) at room temperature for 24 hours with constant stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh ethanol.
-
Pool the ethanol extracts.
-
-
Concentration: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
Storage: Store the dried crude extract in an airtight, light-protected container at -20°C.
Protocol 2: Quantification of this compound using HPLC-UV
-
Preparation of Standard Solutions:
-
Prepare a stock solution of a certified this compound reference standard (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dried this compound extract and dissolve it in 10 mL of methanol.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program: Start with 30% A, increase to 70% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Mandatory Visualizations
Caption: Standardized workflow for this compound extraction and quality control.
Caption: Troubleshooting logic for inconsistent biological activity.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Heliangin extracts.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Heliangin extracts. It offers troubleshooting guides and frequently asked questions (FAQs) to address common issues related to batch-to-batch variability, ensuring more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone, a type of bioactive compound predominantly found in plants of the Asteraceae family, such as Jerusalem artichoke (Helianthus tuberosus)[1][2]. Its primary mechanism of action involves the inhibition of inflammatory pathways. This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][2]. These pathways are crucial in regulating the expression of pro-inflammatory genes. By inhibiting these pathways, this compound reduces the production of inflammatory mediators, making it a compound of interest for its anti-inflammatory properties[1].
Q2: Why do I observe significant variations in the biological activity of different batches of this compound extract?
A2: Batch-to-batch variability is a common challenge when working with natural product extracts. This variation in biological activity is often a direct consequence of inconsistencies in the chemical composition of the extract, particularly the concentration of the active compound, this compound. Factors contributing to this variability are numerous and can be categorized into two main groups:
-
Raw Material Variation: The chemical profile of the source plant can be influenced by genetic differences, geographical location, climate, soil conditions, and the time of harvest.
-
Processing and Extraction Variation: The methods used for drying, storage, and extraction can significantly impact the final composition of the extract. Inconsistent extraction parameters such as solvent type, solvent-to-solid ratio, extraction time, and temperature will lead to different yields and purity of this compound.
Q3: What is a typical concentration range for sesquiterpene lactones in Asteraceae plants, and what is an acceptable level of batch-to-batch variation?
A3: The concentration of sesquiterpene lactones in the leaves and flowers of Asteraceae species can range from 0.01% to as high as 8% of the dry weight. This wide range highlights the natural variability of these compounds. While specific data on the batch-to-batch variability of this compound is not extensively published, an acceptable range for the variation of a lead bioactive compound in a standardized herbal extract is often sought to be within ±10-20% of the stated value on the certificate of analysis. However, achieving this level of consistency requires rigorous quality control of both the raw material and the extraction process. For early-stage research, a wider variation might be encountered, and it is crucial to quantify the this compound content in each batch to ensure the reliability of experimental results.
Q4: How can I standardize my this compound extracts to minimize variability?
A4: Standardization is key to ensuring reproducible results. This involves a multi-step approach:
-
Sourcing of Raw Material: Whenever possible, source your plant material from a single, reputable supplier who can provide information on the harvesting time and location.
-
Standardized Extraction Protocol: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for your extraction process. This should include precise parameters for drying, milling, solvent composition, extraction time, and temperature.
-
Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of each extract batch. This allows for a visual comparison of the overall composition.
-
Quantification of this compound: Quantify the concentration of this compound in each batch using a validated HPLC method with a certified reference standard. This will allow you to normalize your experiments based on the actual this compound content.
-
Bioassay-Guided Fractionation: If you are isolating this compound, a bioassay-guided fractionation approach can help ensure that the most active fractions are consistently selected.
Troubleshooting Guides
Guide 1: Inconsistent Analytical Results (HPLC)
Problem: You are observing significant variations in peak areas and retention times for this compound between different batches of the same extract when using HPLC.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Preparation | Ensure the mobile phase is prepared consistently for every run. Use high-purity solvents and accurately measure all components. Inconsistent pH or solvent ratios can lead to shifts in retention times. |
| Column Degradation | The column's stationary phase can degrade over time, especially with complex matrices like natural extracts. This can lead to peak broadening, tailing, and loss of resolution. Try flushing the column with a strong solvent or, if necessary, replace it. |
| Injector Issues | Inconsistent injection volumes can lead to variations in peak areas. Check the injector for any blockages or air bubbles. |
| Sample Preparation | Ensure complete and consistent extraction of this compound from the dried extract into the injection solvent. Use a validated sample preparation protocol, including consistent sonication times and filtration. |
| Detector Fluctuations | The detector lamp may be nearing the end of its life, causing baseline noise and inconsistent peak detection. Check the lamp's usage hours and replace if necessary. |
Guide 2: Variable Biological Activity Despite Similar this compound Concentration
Problem: Your HPLC analysis shows similar concentrations of this compound across different batches, but you still observe significant differences in the biological activity of the extracts.
| Possible Cause | Troubleshooting Steps |
| Presence of Synergistic or Antagonistic Compounds | The biological activity of an extract is not always due to a single compound. Other compounds in the extract may act synergistically to enhance or antagonistically to inhibit the effect of this compound. Use chromatographic fingerprinting to compare the overall phytochemical profile of the batches. |
| Degradation of this compound | This compound may have degraded in some batches due to improper storage (e.g., exposure to light or high temperatures). Store extracts in a cool, dark, and dry place. Re-analyze the problematic batches to confirm the integrity of the this compound peak. |
| Presence of Interfering Compounds | Some compounds in the extract might interfere with your biological assay. For example, highly colored compounds could interfere with colorimetric assays. Consider a further purification step to remove these interfering substances. |
| Variability in the Bioassay | The inconsistency may lie within the biological experiment itself. Ensure that cell lines are of a similar passage number, reagents are fresh, and incubation times are consistent. Include a positive control with a known and consistent response. |
Data Presentation
Table 1: Factors Influencing Batch-to-Batch Variability of this compound Extracts
| Factor Category | Specific Factors | Impact on this compound Content and Profile |
| Raw Material | Plant genetics, Growing location (soil, climate), Harvest season, Post-harvest handling and storage | High |
| Extraction Process | Solvent type and polarity, Solvent-to-solid ratio, Extraction time, Extraction temperature, Agitation method | High |
| Post-Extraction | Filtration method, Concentration technique (e.g., rotary evaporation temperature), Drying method (e.g., freeze-drying vs. oven drying) | Medium |
| Storage of Extract | Temperature, Light exposure, Humidity | Medium |
Table 2: Hypothetical Quantitative Variation of this compound in Different Batches of Helianthus tuberosus Leaf Extract
Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical variations observed for sesquiterpene lactones in Asteraceae species. Actual variations may differ.
| Batch Number | This compound Concentration (mg/g of dry extract) | Relative Standard Deviation (RSD) from Mean (%) |
| HTE-001 | 4.2 | -16.0% |
| HTE-002 | 5.5 | +10.0% |
| HTE-003 | 4.8 | -4.0% |
| HTE-004 | 5.1 | +2.0% |
| HTE-005 | 6.3 | +26.0% |
| Mean | 5.0 | |
| Standard Deviation | 0.76 | |
| Overall RSD | 15.2% |
Experimental Protocols
Protocol 1: Standardized Extraction of this compound from Helianthus tuberosus Leaves
This protocol is adapted from Saiki et al. (2022).
-
Drying and Milling: Dry the Helianthus tuberosus leaves at 40°C for 48 hours. Grind the dried leaves into a fine powder using a mechanical grinder.
-
Extraction:
-
Macerate 100 g of the dried leaf powder in 1 L of 95% ethanol (B145695) at room temperature for 24 hours with constant stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh ethanol.
-
Pool the ethanol extracts.
-
-
Concentration: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
Storage: Store the dried crude extract in an airtight, light-protected container at -20°C.
Protocol 2: Quantification of this compound using HPLC-UV
-
Preparation of Standard Solutions:
-
Prepare a stock solution of a certified this compound reference standard (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dried this compound extract and dissolve it in 10 mL of methanol.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program: Start with 30% A, increase to 70% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Mandatory Visualizations
Caption: Standardized workflow for this compound extraction and quality control.
Caption: Troubleshooting logic for inconsistent biological activity.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Heliangin extracts.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Heliangin extracts. It offers troubleshooting guides and frequently asked questions (FAQs) to address common issues related to batch-to-batch variability, ensuring more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone, a type of bioactive compound predominantly found in plants of the Asteraceae family, such as Jerusalem artichoke (Helianthus tuberosus)[1][2]. Its primary mechanism of action involves the inhibition of inflammatory pathways. This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][2]. These pathways are crucial in regulating the expression of pro-inflammatory genes. By inhibiting these pathways, this compound reduces the production of inflammatory mediators, making it a compound of interest for its anti-inflammatory properties[1].
Q2: Why do I observe significant variations in the biological activity of different batches of this compound extract?
A2: Batch-to-batch variability is a common challenge when working with natural product extracts. This variation in biological activity is often a direct consequence of inconsistencies in the chemical composition of the extract, particularly the concentration of the active compound, this compound. Factors contributing to this variability are numerous and can be categorized into two main groups:
-
Raw Material Variation: The chemical profile of the source plant can be influenced by genetic differences, geographical location, climate, soil conditions, and the time of harvest.
-
Processing and Extraction Variation: The methods used for drying, storage, and extraction can significantly impact the final composition of the extract. Inconsistent extraction parameters such as solvent type, solvent-to-solid ratio, extraction time, and temperature will lead to different yields and purity of this compound.
Q3: What is a typical concentration range for sesquiterpene lactones in Asteraceae plants, and what is an acceptable level of batch-to-batch variation?
A3: The concentration of sesquiterpene lactones in the leaves and flowers of Asteraceae species can range from 0.01% to as high as 8% of the dry weight. This wide range highlights the natural variability of these compounds. While specific data on the batch-to-batch variability of this compound is not extensively published, an acceptable range for the variation of a lead bioactive compound in a standardized herbal extract is often sought to be within ±10-20% of the stated value on the certificate of analysis. However, achieving this level of consistency requires rigorous quality control of both the raw material and the extraction process. For early-stage research, a wider variation might be encountered, and it is crucial to quantify the this compound content in each batch to ensure the reliability of experimental results.
Q4: How can I standardize my this compound extracts to minimize variability?
A4: Standardization is key to ensuring reproducible results. This involves a multi-step approach:
-
Sourcing of Raw Material: Whenever possible, source your plant material from a single, reputable supplier who can provide information on the harvesting time and location.
-
Standardized Extraction Protocol: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for your extraction process. This should include precise parameters for drying, milling, solvent composition, extraction time, and temperature.
-
Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of each extract batch. This allows for a visual comparison of the overall composition.
-
Quantification of this compound: Quantify the concentration of this compound in each batch using a validated HPLC method with a certified reference standard. This will allow you to normalize your experiments based on the actual this compound content.
-
Bioassay-Guided Fractionation: If you are isolating this compound, a bioassay-guided fractionation approach can help ensure that the most active fractions are consistently selected.
Troubleshooting Guides
Guide 1: Inconsistent Analytical Results (HPLC)
Problem: You are observing significant variations in peak areas and retention times for this compound between different batches of the same extract when using HPLC.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Preparation | Ensure the mobile phase is prepared consistently for every run. Use high-purity solvents and accurately measure all components. Inconsistent pH or solvent ratios can lead to shifts in retention times. |
| Column Degradation | The column's stationary phase can degrade over time, especially with complex matrices like natural extracts. This can lead to peak broadening, tailing, and loss of resolution. Try flushing the column with a strong solvent or, if necessary, replace it. |
| Injector Issues | Inconsistent injection volumes can lead to variations in peak areas. Check the injector for any blockages or air bubbles. |
| Sample Preparation | Ensure complete and consistent extraction of this compound from the dried extract into the injection solvent. Use a validated sample preparation protocol, including consistent sonication times and filtration. |
| Detector Fluctuations | The detector lamp may be nearing the end of its life, causing baseline noise and inconsistent peak detection. Check the lamp's usage hours and replace if necessary. |
Guide 2: Variable Biological Activity Despite Similar this compound Concentration
Problem: Your HPLC analysis shows similar concentrations of this compound across different batches, but you still observe significant differences in the biological activity of the extracts.
| Possible Cause | Troubleshooting Steps |
| Presence of Synergistic or Antagonistic Compounds | The biological activity of an extract is not always due to a single compound. Other compounds in the extract may act synergistically to enhance or antagonistically to inhibit the effect of this compound. Use chromatographic fingerprinting to compare the overall phytochemical profile of the batches. |
| Degradation of this compound | This compound may have degraded in some batches due to improper storage (e.g., exposure to light or high temperatures). Store extracts in a cool, dark, and dry place. Re-analyze the problematic batches to confirm the integrity of the this compound peak. |
| Presence of Interfering Compounds | Some compounds in the extract might interfere with your biological assay. For example, highly colored compounds could interfere with colorimetric assays. Consider a further purification step to remove these interfering substances. |
| Variability in the Bioassay | The inconsistency may lie within the biological experiment itself. Ensure that cell lines are of a similar passage number, reagents are fresh, and incubation times are consistent. Include a positive control with a known and consistent response. |
Data Presentation
Table 1: Factors Influencing Batch-to-Batch Variability of this compound Extracts
| Factor Category | Specific Factors | Impact on this compound Content and Profile |
| Raw Material | Plant genetics, Growing location (soil, climate), Harvest season, Post-harvest handling and storage | High |
| Extraction Process | Solvent type and polarity, Solvent-to-solid ratio, Extraction time, Extraction temperature, Agitation method | High |
| Post-Extraction | Filtration method, Concentration technique (e.g., rotary evaporation temperature), Drying method (e.g., freeze-drying vs. oven drying) | Medium |
| Storage of Extract | Temperature, Light exposure, Humidity | Medium |
Table 2: Hypothetical Quantitative Variation of this compound in Different Batches of Helianthus tuberosus Leaf Extract
Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical variations observed for sesquiterpene lactones in Asteraceae species. Actual variations may differ.
| Batch Number | This compound Concentration (mg/g of dry extract) | Relative Standard Deviation (RSD) from Mean (%) |
| HTE-001 | 4.2 | -16.0% |
| HTE-002 | 5.5 | +10.0% |
| HTE-003 | 4.8 | -4.0% |
| HTE-004 | 5.1 | +2.0% |
| HTE-005 | 6.3 | +26.0% |
| Mean | 5.0 | |
| Standard Deviation | 0.76 | |
| Overall RSD | 15.2% |
Experimental Protocols
Protocol 1: Standardized Extraction of this compound from Helianthus tuberosus Leaves
This protocol is adapted from Saiki et al. (2022).
-
Drying and Milling: Dry the Helianthus tuberosus leaves at 40°C for 48 hours. Grind the dried leaves into a fine powder using a mechanical grinder.
-
Extraction:
-
Macerate 100 g of the dried leaf powder in 1 L of 95% ethanol at room temperature for 24 hours with constant stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh ethanol.
-
Pool the ethanol extracts.
-
-
Concentration: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
Storage: Store the dried crude extract in an airtight, light-protected container at -20°C.
Protocol 2: Quantification of this compound using HPLC-UV
-
Preparation of Standard Solutions:
-
Prepare a stock solution of a certified this compound reference standard (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dried this compound extract and dissolve it in 10 mL of methanol.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: Start with 30% A, increase to 70% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Mandatory Visualizations
Caption: Standardized workflow for this compound extraction and quality control.
Caption: Troubleshooting logic for inconsistent biological activity.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Baseline Separation of Heliangin
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the high-performance liquid chromatography (HPLC) separation of Heliangin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: A reliable starting method for the analysis of this compound has been established using a reverse-phase C18 column. Key parameters from a published method are summarized in the table below.[1] This method can be adapted and optimized for your specific instrumentation and sample matrix.
Q2: My this compound peak is tailing. What are the common causes and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors. The primary cause is often secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[2][3] Other causes can include column overload, extra-column band broadening, and improper mobile phase pH.[2][4]
To address peak tailing for this compound, consider the following troubleshooting steps:
-
Adjust Mobile Phase pH: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can help to suppress the ionization of silanol groups on the stationary phase, thereby reducing peak tailing.
-
Use a Highly Deactivated Column: Employing a column with end-capping can minimize the number of available silanol groups for secondary interactions.
-
Reduce Sample Concentration: Injecting a lower concentration of your sample can prevent column overload, which is a common cause of peak tailing.
-
Check for Extra-Column Volume: Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume.
Q3: I am observing poor resolution between this compound and other components in my sample. How can I improve the separation?
A3: Improving resolution in HPLC requires optimizing several parameters to enhance the separation between adjacent peaks. A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation. To improve the resolution of your this compound separation, you can systematically adjust the following:
-
Mobile Phase Composition: In reverse-phase HPLC, decreasing the organic solvent (e.g., methanol (B129727) or acetonitrile) percentage will increase retention times and can improve the separation of closely eluting peaks.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
-
Column Parameters: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates and, consequently, improve resolution.
-
Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution. Increasing the temperature generally decreases viscosity and can lead to sharper peaks.
Q4: My retention time for this compound is shifting between injections. What could be the cause?
A4: Retention time shifts can be categorized as either gradual drifts or abrupt jumps. Gradual drifts are often due to changes in the mobile phase composition over time or a lack of column equilibration. Sudden shifts can be caused by errors in method setup, such as incorrect flow rate or mobile phase preparation, or by hardware issues like leaks.
To troubleshoot retention time instability for this compound:
-
Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. This may require running the mobile phase through the column for an extended period until a stable baseline is achieved.
-
Check Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the pump is delivering the correct composition.
-
Inspect for Leaks: Visually inspect the HPLC system for any leaks, particularly at fittings and connections. Even a small leak can cause fluctuations in flow rate and lead to retention time shifts.
-
Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent the formation of air bubbles in the pump, which can cause inconsistent flow rates.
Troubleshooting Guides
Issue 1: Poor Baseline Separation of this compound
This guide provides a systematic approach to troubleshooting and optimizing parameters when you are not achieving baseline separation for your this compound peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution of this compound.
Quantitative Data for Optimization:
| Parameter | Initial Condition | Optimized Condition 1 | Optimized Condition 2 | Expected Outcome |
| Mobile Phase | 60% Methanol / 40% Water | 50% Methanol / 50% Water | 45% Methanol / 55% Water | Increased retention and improved separation. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.6 mL/min | Increased resolution, longer run time. |
| Column Length | 150 mm | 250 mm | - | Higher efficiency and better resolution. |
| Particle Size | 5 µm | 3 µm | - | Sharper peaks and improved resolution. |
Issue 2: this compound Peak Tailing
This guide outlines the steps to diagnose and resolve issues related to the tailing of the this compound peak.
Troubleshooting Logic:
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis [mdpi.com]
- 2. Analysis of Phenolic Acids of Jerusalem Artichoke (Helianthus tuberosus L.) Responding to Salt-Stress by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimizing HPLC Parameters for Baseline Separation of Heliangin
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the high-performance liquid chromatography (HPLC) separation of Heliangin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: A reliable starting method for the analysis of this compound has been established using a reverse-phase C18 column. Key parameters from a published method are summarized in the table below.[1] This method can be adapted and optimized for your specific instrumentation and sample matrix.
Q2: My this compound peak is tailing. What are the common causes and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors. The primary cause is often secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[2][3] Other causes can include column overload, extra-column band broadening, and improper mobile phase pH.[2][4]
To address peak tailing for this compound, consider the following troubleshooting steps:
-
Adjust Mobile Phase pH: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can help to suppress the ionization of silanol groups on the stationary phase, thereby reducing peak tailing.
-
Use a Highly Deactivated Column: Employing a column with end-capping can minimize the number of available silanol groups for secondary interactions.
-
Reduce Sample Concentration: Injecting a lower concentration of your sample can prevent column overload, which is a common cause of peak tailing.
-
Check for Extra-Column Volume: Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume.
Q3: I am observing poor resolution between this compound and other components in my sample. How can I improve the separation?
A3: Improving resolution in HPLC requires optimizing several parameters to enhance the separation between adjacent peaks. A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation. To improve the resolution of your this compound separation, you can systematically adjust the following:
-
Mobile Phase Composition: In reverse-phase HPLC, decreasing the organic solvent (e.g., methanol (B129727) or acetonitrile) percentage will increase retention times and can improve the separation of closely eluting peaks.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
-
Column Parameters: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates and, consequently, improve resolution.
-
Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution. Increasing the temperature generally decreases viscosity and can lead to sharper peaks.
Q4: My retention time for this compound is shifting between injections. What could be the cause?
A4: Retention time shifts can be categorized as either gradual drifts or abrupt jumps. Gradual drifts are often due to changes in the mobile phase composition over time or a lack of column equilibration. Sudden shifts can be caused by errors in method setup, such as incorrect flow rate or mobile phase preparation, or by hardware issues like leaks.
To troubleshoot retention time instability for this compound:
-
Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. This may require running the mobile phase through the column for an extended period until a stable baseline is achieved.
-
Check Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the pump is delivering the correct composition.
-
Inspect for Leaks: Visually inspect the HPLC system for any leaks, particularly at fittings and connections. Even a small leak can cause fluctuations in flow rate and lead to retention time shifts.
-
Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent the formation of air bubbles in the pump, which can cause inconsistent flow rates.
Troubleshooting Guides
Issue 1: Poor Baseline Separation of this compound
This guide provides a systematic approach to troubleshooting and optimizing parameters when you are not achieving baseline separation for your this compound peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution of this compound.
Quantitative Data for Optimization:
| Parameter | Initial Condition | Optimized Condition 1 | Optimized Condition 2 | Expected Outcome |
| Mobile Phase | 60% Methanol / 40% Water | 50% Methanol / 50% Water | 45% Methanol / 55% Water | Increased retention and improved separation. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.6 mL/min | Increased resolution, longer run time. |
| Column Length | 150 mm | 250 mm | - | Higher efficiency and better resolution. |
| Particle Size | 5 µm | 3 µm | - | Sharper peaks and improved resolution. |
Issue 2: this compound Peak Tailing
This guide outlines the steps to diagnose and resolve issues related to the tailing of the this compound peak.
Troubleshooting Logic:
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis [mdpi.com]
- 2. Analysis of Phenolic Acids of Jerusalem Artichoke (Helianthus tuberosus L.) Responding to Salt-Stress by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimizing HPLC Parameters for Baseline Separation of Heliangin
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the high-performance liquid chromatography (HPLC) separation of Heliangin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: A reliable starting method for the analysis of this compound has been established using a reverse-phase C18 column. Key parameters from a published method are summarized in the table below.[1] This method can be adapted and optimized for your specific instrumentation and sample matrix.
Q2: My this compound peak is tailing. What are the common causes and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors. The primary cause is often secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support.[2][3] Other causes can include column overload, extra-column band broadening, and improper mobile phase pH.[2][4]
To address peak tailing for this compound, consider the following troubleshooting steps:
-
Adjust Mobile Phase pH: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can help to suppress the ionization of silanol groups on the stationary phase, thereby reducing peak tailing.
-
Use a Highly Deactivated Column: Employing a column with end-capping can minimize the number of available silanol groups for secondary interactions.
-
Reduce Sample Concentration: Injecting a lower concentration of your sample can prevent column overload, which is a common cause of peak tailing.
-
Check for Extra-Column Volume: Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume.
Q3: I am observing poor resolution between this compound and other components in my sample. How can I improve the separation?
A3: Improving resolution in HPLC requires optimizing several parameters to enhance the separation between adjacent peaks. A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation. To improve the resolution of your this compound separation, you can systematically adjust the following:
-
Mobile Phase Composition: In reverse-phase HPLC, decreasing the organic solvent (e.g., methanol or acetonitrile) percentage will increase retention times and can improve the separation of closely eluting peaks.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
-
Column Parameters: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates and, consequently, improve resolution.
-
Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution. Increasing the temperature generally decreases viscosity and can lead to sharper peaks.
Q4: My retention time for this compound is shifting between injections. What could be the cause?
A4: Retention time shifts can be categorized as either gradual drifts or abrupt jumps. Gradual drifts are often due to changes in the mobile phase composition over time or a lack of column equilibration. Sudden shifts can be caused by errors in method setup, such as incorrect flow rate or mobile phase preparation, or by hardware issues like leaks.
To troubleshoot retention time instability for this compound:
-
Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. This may require running the mobile phase through the column for an extended period until a stable baseline is achieved.
-
Check Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the pump is delivering the correct composition.
-
Inspect for Leaks: Visually inspect the HPLC system for any leaks, particularly at fittings and connections. Even a small leak can cause fluctuations in flow rate and lead to retention time shifts.
-
Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent the formation of air bubbles in the pump, which can cause inconsistent flow rates.
Troubleshooting Guides
Issue 1: Poor Baseline Separation of this compound
This guide provides a systematic approach to troubleshooting and optimizing parameters when you are not achieving baseline separation for your this compound peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution of this compound.
Quantitative Data for Optimization:
| Parameter | Initial Condition | Optimized Condition 1 | Optimized Condition 2 | Expected Outcome |
| Mobile Phase | 60% Methanol / 40% Water | 50% Methanol / 50% Water | 45% Methanol / 55% Water | Increased retention and improved separation. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.6 mL/min | Increased resolution, longer run time. |
| Column Length | 150 mm | 250 mm | - | Higher efficiency and better resolution. |
| Particle Size | 5 µm | 3 µm | - | Sharper peaks and improved resolution. |
Issue 2: this compound Peak Tailing
This guide outlines the steps to diagnose and resolve issues related to the tailing of the this compound peak.
Troubleshooting Logic:
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis [mdpi.com]
- 2. Analysis of Phenolic Acids of Jerusalem Artichoke (Helianthus tuberosus L.) Responding to Salt-Stress by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
Dexamethasone as a Positive Control in Heliangin Anti-inflammatory Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of heliangin (B1252734), a sesquiterpene lactone with noted anti-inflammatory properties, and dexamethasone (B1670325), a potent synthetic glucocorticoid widely used as a positive control in anti-inflammatory research. This document synthesizes experimental data to objectively compare their mechanisms and efficacy in preclinical inflammatory models.
Comparative Efficacy and Mechanism of Action
This compound, isolated from Helianthus tuberosus (Jerusalem artichoke) leaves, has demonstrated significant anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade.[1][2][3] Dexamethasone, a long-established anti-inflammatory agent, serves as a benchmark for efficacy, exerting its effects through genomic and non-genomic pathways, primarily via the glucocorticoid receptor. While direct comparative studies are limited, this guide juxtaposes data from independent studies to highlight their respective potencies and mechanisms.
The primary mechanism of action for both compounds involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][4]
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and dexamethasone from various in vitro studies.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | Reference |
| This compound | 2 µM | Significant Inhibition | |
| 5 µM | Significant Inhibition | ||
| 10 µM | Significant Inhibition | ||
| 25 µM | Significant Inhibition | ||
| Dexamethasone | 10 µM | Inhibition of iNOS expression to 29.34 ± 6.34% |
Note: Direct IC50 value for this compound on NO production was not available in the reviewed literature. The study by Kim et al. (2022) demonstrated a significant, concentration-dependent reduction.
Table 2: Effect on NF-κB Signaling Pathway
| Compound | Model System | Key Effects | Reference |
| This compound | TNF-α-stimulated Vascular Endothelial Cells | Suppressed phosphorylation of NF-κB and IκBα | |
| Dexamethasone | LPS-stimulated Macrophages | Induces IκBα gene transcription, leading to NF-κB inactivation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 macrophage-like cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or dexamethasone for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-only control group.
Western Blot Analysis for NF-κB and IκBα Phosphorylation
-
Cell Culture and Treatment: Vascular endothelial cells are cultured to confluence and then treated with this compound or dexamethasone for a specified period (e.g., 24 hours).
-
Stimulation: The cells are then stimulated with Tumor Necrosis Factor-alpha (TNF-α; 1 ng/mL) for a short duration (e.g., 10 minutes) to induce the inflammatory signaling cascade.
-
Protein Extraction: Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated NF-κB (p-NF-κB) and phosphorylated IκBα (p-IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and points of inhibition by this compound and dexamethasone.
Experimental Workflow Diagram
Caption: Generalized experimental workflows for in vitro and in vivo anti-inflammatory assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexamethasone as a Positive Control in Heliangin Anti-inflammatory Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of heliangin (B1252734), a sesquiterpene lactone with noted anti-inflammatory properties, and dexamethasone (B1670325), a potent synthetic glucocorticoid widely used as a positive control in anti-inflammatory research. This document synthesizes experimental data to objectively compare their mechanisms and efficacy in preclinical inflammatory models.
Comparative Efficacy and Mechanism of Action
This compound, isolated from Helianthus tuberosus (Jerusalem artichoke) leaves, has demonstrated significant anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade.[1][2][3] Dexamethasone, a long-established anti-inflammatory agent, serves as a benchmark for efficacy, exerting its effects through genomic and non-genomic pathways, primarily via the glucocorticoid receptor. While direct comparative studies are limited, this guide juxtaposes data from independent studies to highlight their respective potencies and mechanisms.
The primary mechanism of action for both compounds involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][4]
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and dexamethasone from various in vitro studies.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | Reference |
| This compound | 2 µM | Significant Inhibition | |
| 5 µM | Significant Inhibition | ||
| 10 µM | Significant Inhibition | ||
| 25 µM | Significant Inhibition | ||
| Dexamethasone | 10 µM | Inhibition of iNOS expression to 29.34 ± 6.34% |
Note: Direct IC50 value for this compound on NO production was not available in the reviewed literature. The study by Kim et al. (2022) demonstrated a significant, concentration-dependent reduction.
Table 2: Effect on NF-κB Signaling Pathway
| Compound | Model System | Key Effects | Reference |
| This compound | TNF-α-stimulated Vascular Endothelial Cells | Suppressed phosphorylation of NF-κB and IκBα | |
| Dexamethasone | LPS-stimulated Macrophages | Induces IκBα gene transcription, leading to NF-κB inactivation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 macrophage-like cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or dexamethasone for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-only control group.
Western Blot Analysis for NF-κB and IκBα Phosphorylation
-
Cell Culture and Treatment: Vascular endothelial cells are cultured to confluence and then treated with this compound or dexamethasone for a specified period (e.g., 24 hours).
-
Stimulation: The cells are then stimulated with Tumor Necrosis Factor-alpha (TNF-α; 1 ng/mL) for a short duration (e.g., 10 minutes) to induce the inflammatory signaling cascade.
-
Protein Extraction: Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated NF-κB (p-NF-κB) and phosphorylated IκBα (p-IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and points of inhibition by this compound and dexamethasone.
Experimental Workflow Diagram
Caption: Generalized experimental workflows for in vitro and in vivo anti-inflammatory assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexamethasone as a Positive Control in Heliangin Anti-inflammatory Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of heliangin, a sesquiterpene lactone with noted anti-inflammatory properties, and dexamethasone, a potent synthetic glucocorticoid widely used as a positive control in anti-inflammatory research. This document synthesizes experimental data to objectively compare their mechanisms and efficacy in preclinical inflammatory models.
Comparative Efficacy and Mechanism of Action
This compound, isolated from Helianthus tuberosus (Jerusalem artichoke) leaves, has demonstrated significant anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade.[1][2][3] Dexamethasone, a long-established anti-inflammatory agent, serves as a benchmark for efficacy, exerting its effects through genomic and non-genomic pathways, primarily via the glucocorticoid receptor. While direct comparative studies are limited, this guide juxtaposes data from independent studies to highlight their respective potencies and mechanisms.
The primary mechanism of action for both compounds involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][4]
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and dexamethasone from various in vitro studies.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | Reference |
| This compound | 2 µM | Significant Inhibition | |
| 5 µM | Significant Inhibition | ||
| 10 µM | Significant Inhibition | ||
| 25 µM | Significant Inhibition | ||
| Dexamethasone | 10 µM | Inhibition of iNOS expression to 29.34 ± 6.34% |
Note: Direct IC50 value for this compound on NO production was not available in the reviewed literature. The study by Kim et al. (2022) demonstrated a significant, concentration-dependent reduction.
Table 2: Effect on NF-κB Signaling Pathway
| Compound | Model System | Key Effects | Reference |
| This compound | TNF-α-stimulated Vascular Endothelial Cells | Suppressed phosphorylation of NF-κB and IκBα | |
| Dexamethasone | LPS-stimulated Macrophages | Induces IκBα gene transcription, leading to NF-κB inactivation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 macrophage-like cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or dexamethasone for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-only control group.
Western Blot Analysis for NF-κB and IκBα Phosphorylation
-
Cell Culture and Treatment: Vascular endothelial cells are cultured to confluence and then treated with this compound or dexamethasone for a specified period (e.g., 24 hours).
-
Stimulation: The cells are then stimulated with Tumor Necrosis Factor-alpha (TNF-α; 1 ng/mL) for a short duration (e.g., 10 minutes) to induce the inflammatory signaling cascade.
-
Protein Extraction: Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated NF-κB (p-NF-κB) and phosphorylated IκBα (p-IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and points of inhibition by this compound and dexamethasone.
Experimental Workflow Diagram
Caption: Generalized experimental workflows for in vitro and in vivo anti-inflammatory assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Heliangin's Double-Edged Sword: A Comparative Analysis of Its Cytotoxic Effects on Cancer vs. Normal Human Cells
For Immediate Release
A comprehensive review of available scientific literature reveals that Heliangin (B1252734), a sesquiterpene lactone, exhibits a differential cytotoxic profile, showing potential as a targeted anti-cancer agent with seemingly lower toxicity towards certain normal human cell lines. This comparison guide synthesizes the current understanding of this compound's effects on both cancerous and non-cancerous cells, presenting key experimental data and elucidating its mechanism of action. This information is critical for researchers, scientists, and drug development professionals exploring novel therapeutic avenues in oncology.
Quantitative Analysis of Cytotoxicity
The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. While extensive research on a wide range of cell lines is still emerging, the available data suggests a selective action of this compound.
| Cell Line | Cell Type | IC50 Value (µM) | Citation(s) |
| Normal Human Cell Lines | |||
| Vascular Endothelial Cells (VECs) | Endothelial | ~45 | [1] |
| Non-Human Normal Cell Lines | |||
| RAW 264.7 | Macrophage-like (Murine) | >50 (slight cytotoxicity at 50 µM) | [2] |
| Human Cancer Cell Lines | |||
| Ehrlich Ascites Tumor Cells | Ascites Tumor (Murine) | Data not available | [2] |
| Human Oral Epidermal Carcinoma | Oral Cancer | Data not available | [2] |
| Cervical Epithelial Cells | Cervical Cancer | Data not available | [2] |
| Hepa59T/VGH | Liver Carcinoma | Data not available | [2] |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
Current evidence strongly suggests that this compound exerts its cytotoxic and anti-inflammatory effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a significant role in regulating the expression of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.
Studies have shown that this compound can suppress the phosphorylation of both NF-κB and its inhibitory protein, IκBα.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon receiving specific signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. By inhibiting the phosphorylation of IκBα, this compound prevents the release and nuclear translocation of NF-κB, thereby blocking its pro-survival and pro-inflammatory functions. This inhibition of the NF-κB pathway is a key mechanism that likely contributes to the pro-apoptotic effects of this compound in cancer cells.
Experimental Protocols
The evaluation of this compound's cytotoxicity in the cited studies predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard laboratory method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity of this compound
-
Cell Seeding: Human cancer cells or normal human cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a complete cell culture medium. The culture medium from the wells is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the solvent at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow this compound to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Conclusion and Future Directions
The currently available data suggests that this compound holds promise as a potential anti-cancer agent due to its selective cytotoxicity and its mechanism of action targeting the pro-survival NF-κB pathway. However, the significant lack of comprehensive IC50 data across a wide panel of human cancer and normal cell lines is a major limitation in fully assessing its therapeutic potential and safety profile.
Future research should prioritize:
-
Broad-spectrum Cytotoxicity Screening: Determining the IC50 values of this compound in a diverse range of human cancer cell lines (e.g., breast, lung, colon, prostate, etc.) and normal human cell lines (e.g., fibroblasts, keratinocytes, hepatocytes).
-
In-depth Mechanistic Studies: Further elucidating the downstream targets of NF-κB inhibition by this compound that lead to apoptosis in cancer cells, including the roles of Bcl-2 family proteins and caspases. Investigating other potential signaling pathways affected by this compound is also crucial.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the anti-tumor efficacy and systemic toxicity of this compound in preclinical animal models to translate the in vitro findings into a more clinically relevant context.
A more robust dataset from these future studies will be instrumental in guiding the further development of this compound as a potential therapeutic agent for the treatment of cancer.
References
Heliangin's Double-Edged Sword: A Comparative Analysis of Its Cytotoxic Effects on Cancer vs. Normal Human Cells
For Immediate Release
A comprehensive review of available scientific literature reveals that Heliangin (B1252734), a sesquiterpene lactone, exhibits a differential cytotoxic profile, showing potential as a targeted anti-cancer agent with seemingly lower toxicity towards certain normal human cell lines. This comparison guide synthesizes the current understanding of this compound's effects on both cancerous and non-cancerous cells, presenting key experimental data and elucidating its mechanism of action. This information is critical for researchers, scientists, and drug development professionals exploring novel therapeutic avenues in oncology.
Quantitative Analysis of Cytotoxicity
The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. While extensive research on a wide range of cell lines is still emerging, the available data suggests a selective action of this compound.
| Cell Line | Cell Type | IC50 Value (µM) | Citation(s) |
| Normal Human Cell Lines | |||
| Vascular Endothelial Cells (VECs) | Endothelial | ~45 | [1] |
| Non-Human Normal Cell Lines | |||
| RAW 264.7 | Macrophage-like (Murine) | >50 (slight cytotoxicity at 50 µM) | [2] |
| Human Cancer Cell Lines | |||
| Ehrlich Ascites Tumor Cells | Ascites Tumor (Murine) | Data not available | [2] |
| Human Oral Epidermal Carcinoma | Oral Cancer | Data not available | [2] |
| Cervical Epithelial Cells | Cervical Cancer | Data not available | [2] |
| Hepa59T/VGH | Liver Carcinoma | Data not available | [2] |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
Current evidence strongly suggests that this compound exerts its cytotoxic and anti-inflammatory effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a significant role in regulating the expression of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.
Studies have shown that this compound can suppress the phosphorylation of both NF-κB and its inhibitory protein, IκBα.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon receiving specific signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. By inhibiting the phosphorylation of IκBα, this compound prevents the release and nuclear translocation of NF-κB, thereby blocking its pro-survival and pro-inflammatory functions. This inhibition of the NF-κB pathway is a key mechanism that likely contributes to the pro-apoptotic effects of this compound in cancer cells.
Experimental Protocols
The evaluation of this compound's cytotoxicity in the cited studies predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard laboratory method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity of this compound
-
Cell Seeding: Human cancer cells or normal human cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a complete cell culture medium. The culture medium from the wells is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the solvent at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow this compound to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Conclusion and Future Directions
The currently available data suggests that this compound holds promise as a potential anti-cancer agent due to its selective cytotoxicity and its mechanism of action targeting the pro-survival NF-κB pathway. However, the significant lack of comprehensive IC50 data across a wide panel of human cancer and normal cell lines is a major limitation in fully assessing its therapeutic potential and safety profile.
Future research should prioritize:
-
Broad-spectrum Cytotoxicity Screening: Determining the IC50 values of this compound in a diverse range of human cancer cell lines (e.g., breast, lung, colon, prostate, etc.) and normal human cell lines (e.g., fibroblasts, keratinocytes, hepatocytes).
-
In-depth Mechanistic Studies: Further elucidating the downstream targets of NF-κB inhibition by this compound that lead to apoptosis in cancer cells, including the roles of Bcl-2 family proteins and caspases. Investigating other potential signaling pathways affected by this compound is also crucial.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the anti-tumor efficacy and systemic toxicity of this compound in preclinical animal models to translate the in vitro findings into a more clinically relevant context.
A more robust dataset from these future studies will be instrumental in guiding the further development of this compound as a potential therapeutic agent for the treatment of cancer.
References
Heliangin's Double-Edged Sword: A Comparative Analysis of Its Cytotoxic Effects on Cancer vs. Normal Human Cells
For Immediate Release
A comprehensive review of available scientific literature reveals that Heliangin, a sesquiterpene lactone, exhibits a differential cytotoxic profile, showing potential as a targeted anti-cancer agent with seemingly lower toxicity towards certain normal human cell lines. This comparison guide synthesizes the current understanding of this compound's effects on both cancerous and non-cancerous cells, presenting key experimental data and elucidating its mechanism of action. This information is critical for researchers, scientists, and drug development professionals exploring novel therapeutic avenues in oncology.
Quantitative Analysis of Cytotoxicity
The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. While extensive research on a wide range of cell lines is still emerging, the available data suggests a selective action of this compound.
| Cell Line | Cell Type | IC50 Value (µM) | Citation(s) |
| Normal Human Cell Lines | |||
| Vascular Endothelial Cells (VECs) | Endothelial | ~45 | [1] |
| Non-Human Normal Cell Lines | |||
| RAW 264.7 | Macrophage-like (Murine) | >50 (slight cytotoxicity at 50 µM) | [2] |
| Human Cancer Cell Lines | |||
| Ehrlich Ascites Tumor Cells | Ascites Tumor (Murine) | Data not available | [2] |
| Human Oral Epidermal Carcinoma | Oral Cancer | Data not available | [2] |
| Cervical Epithelial Cells | Cervical Cancer | Data not available | [2] |
| Hepa59T/VGH | Liver Carcinoma | Data not available | [2] |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
Current evidence strongly suggests that this compound exerts its cytotoxic and anti-inflammatory effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a significant role in regulating the expression of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.
Studies have shown that this compound can suppress the phosphorylation of both NF-κB and its inhibitory protein, IκBα.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon receiving specific signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. By inhibiting the phosphorylation of IκBα, this compound prevents the release and nuclear translocation of NF-κB, thereby blocking its pro-survival and pro-inflammatory functions. This inhibition of the NF-κB pathway is a key mechanism that likely contributes to the pro-apoptotic effects of this compound in cancer cells.
Experimental Protocols
The evaluation of this compound's cytotoxicity in the cited studies predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard laboratory method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity of this compound
-
Cell Seeding: Human cancer cells or normal human cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a complete cell culture medium. The culture medium from the wells is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the solvent at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow this compound to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Conclusion and Future Directions
The currently available data suggests that this compound holds promise as a potential anti-cancer agent due to its selective cytotoxicity and its mechanism of action targeting the pro-survival NF-κB pathway. However, the significant lack of comprehensive IC50 data across a wide panel of human cancer and normal cell lines is a major limitation in fully assessing its therapeutic potential and safety profile.
Future research should prioritize:
-
Broad-spectrum Cytotoxicity Screening: Determining the IC50 values of this compound in a diverse range of human cancer cell lines (e.g., breast, lung, colon, prostate, etc.) and normal human cell lines (e.g., fibroblasts, keratinocytes, hepatocytes).
-
In-depth Mechanistic Studies: Further elucidating the downstream targets of NF-κB inhibition by this compound that lead to apoptosis in cancer cells, including the roles of Bcl-2 family proteins and caspases. Investigating other potential signaling pathways affected by this compound is also crucial.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the anti-tumor efficacy and systemic toxicity of this compound in preclinical animal models to translate the in vitro findings into a more clinically relevant context.
A more robust dataset from these future studies will be instrumental in guiding the further development of this compound as a potential therapeutic agent for the treatment of cancer.
References
A Comparative Guide to the Genotoxicity Assessment of Heliangin: The Ames Test in Focus
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific studies have been published on the genotoxicity of the isolated compound Heliangin using the Ames test or other standard genotoxicity assays. This guide provides a comparative overview of the Ames test and alternative methods for genotoxicity assessment, using a hypothetical data set for this compound for illustrative purposes. The experimental protocols and data presented are intended to serve as a practical reference for designing and interpreting genotoxicity studies.
Introduction to Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations. Such damage can have severe consequences, including carcinogenesis and hereditary defects.[1] Therefore, assessing the genotoxic potential of new chemical entities, including natural products like this compound, is a critical step in drug development and chemical safety evaluation.
A battery of in vitro and in vivo tests is typically employed to assess genotoxicity, each with its own strengths and limitations.[2][3] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used initial screening tool for identifying gene mutations.[3][4] This guide provides a detailed comparison of the Ames test with other key in vitro genotoxicity assays: the micronucleus test and the comet assay.
The Ames Test: A Primary Screen for Mutagenicity
The Ames test is a bacterial reverse mutation assay that evaluates the mutagenic potential of a chemical by measuring its ability to induce mutations that restore the functional capability of a gene in specially engineered strains of Salmonella typhimurium and/or Escherichia coli.[4][5][6] These bacterial strains are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid, such as histidine.[4][5] The test assesses the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.[4][5]
Experimental Protocol: Ames Test
The following protocol is a standard procedure for conducting the Ames test.
-
Bacterial Strain Preparation: Cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in a nutrient broth.[5][6]
-
Metabolic Activation (S9 Mix): Some chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes in the liver. To mimic this, a rat liver extract (S9 fraction) is often included in the test system.[5]
-
Exposure: The test compound (this compound in this hypothetical case) at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation) are combined in a test tube containing molten top agar (B569324).[7][8]
-
Plating: The mixture is poured onto a minimal glucose agar plate, which lacks the essential amino acid (e.g., histidine).[5][7]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[5][7]
-
Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow on the minimal medium) is counted for each concentration of the test substance and for positive and negative controls.[5]
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.[9]
Figure 1: Experimental Workflow of the Ames Test.
Comparison with Alternative Genotoxicity Assays
While the Ames test is a valuable tool for detecting point mutations, a comprehensive genotoxicity assessment requires evaluation of other endpoints, such as chromosomal damage. The in vitro micronucleus test and the comet assay are two widely used methods for this purpose.
In Vitro Micronucleus Test
The in vitro micronucleus test detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[10] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[10]
Experimental Protocol Summary:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are cultured.[4]
-
Exposure: The cells are treated with the test substance at various concentrations, with and without metabolic activation.[4]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[11]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.[4]
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 cells per concentration.[4]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][12] Under electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[1][13] The length and intensity of the comet tail are proportional to the amount of DNA damage.[13]
Experimental Protocol Summary:
-
Cell Preparation: A suspension of single cells is prepared.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.[13]
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied.[13]
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.[12]
-
Analysis: Image analysis software is used to measure the extent of DNA migration.
Hypothetical Data Presentation
The following table presents a hypothetical data set for the genotoxicity assessment of this compound, illustrating the types of quantitative data obtained from each assay.
| Assay | Test Substance | Concentration (µg/mL) | Metabolic Activation (S9) | Result | Interpretation |
| Ames Test | This compound | 0 (Vehicle Control) | - | 110 ± 12 revertants/plate | Negative |
| 10 | - | 115 ± 15 revertants/plate | Negative | ||
| 50 | - | 120 ± 18 revertants/plate | Negative | ||
| 100 | - | 125 ± 20 revertants/plate | Negative | ||
| 2-Nitrofluorene | 1 | - | 850 ± 55 revertants/plate | Positive Control | |
| This compound | 0 (Vehicle Control) | + | 112 ± 14 revertants/plate | Negative | |
| 10 | + | 118 ± 16 revertants/plate | Negative | ||
| 50 | + | 123 ± 19 revertants/plate | Negative | ||
| 100 | + | 128 ± 22 revertants/plate | Negative | ||
| 2-Aminoanthracene | 0.5 | + | 920 ± 62 revertants/plate | Positive Control | |
| Micronucleus Test | This compound | 0 (Vehicle Control) | - | 1.2 ± 0.3 % Micronucleated Cells | Negative |
| 10 | - | 1.3 ± 0.4 % Micronucleated Cells | Negative | ||
| 50 | - | 1.5 ± 0.5 % Micronucleated Cells | Negative | ||
| Mitomycin C | 0.1 | - | 15.8 ± 2.1 % Micronucleated Cells | Positive Control | |
| Comet Assay | This compound | 0 (Vehicle Control) | - | 5.2 ± 1.1 % Tail DNA | Negative |
| 10 | - | 5.5 ± 1.3 % Tail DNA | Negative | ||
| 50 | - | 6.1 ± 1.5 % Tail DNA | Negative | ||
| Hydrogen Peroxide | 100 µM | - | 45.3 ± 5.7 % Tail DNA | Positive Control |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Cellular Response to DNA Damage: The p53 Signaling Pathway
Genotoxic agents can trigger complex cellular signaling pathways aimed at repairing the damaged DNA or eliminating the cell if the damage is too severe. The tumor suppressor protein p53 is a key player in this DNA damage response.[3][14][15] Upon activation by DNA damage, p53 can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis (programmed cell death) to remove the damaged cell.[3][14][16][17] Understanding the potential of a compound to activate the p53 pathway can provide valuable insights into its mechanism of action.
Figure 2: The p53 Signaling Pathway in Response to DNA Damage.
Conclusion
The Ames test remains a fundamental and widely accepted primary screening assay for assessing the mutagenic potential of chemical substances. However, due to its limitations in detecting chromosomal damage, it should be part of a broader battery of genotoxicity tests. The in vitro micronucleus test and the comet assay provide complementary information on clastogenicity, aneugenicity, and DNA strand breaks. A comprehensive evaluation using these assays is essential to fully characterize the genotoxic profile of a compound like this compound. Further research is warranted to generate empirical data on the genotoxicity of this compound to ensure its safety for potential therapeutic applications.
References
- 1. The comet assay: a sensitive genotoxicity test for the detection of DNA damage. | Semantic Scholar [semanticscholar.org]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. 2.4.1. Salmonella Mutagenicity Assay (Ames Test) [bio-protocol.org]
- 10. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 21stcenturypathology.com [21stcenturypathology.com]
- 14. p53: DNA Damage Response and Cancer [sigmaaldrich.com]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Genotoxicity Assessment of Heliangin: The Ames Test in Focus
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific studies have been published on the genotoxicity of the isolated compound Heliangin using the Ames test or other standard genotoxicity assays. This guide provides a comparative overview of the Ames test and alternative methods for genotoxicity assessment, using a hypothetical data set for this compound for illustrative purposes. The experimental protocols and data presented are intended to serve as a practical reference for designing and interpreting genotoxicity studies.
Introduction to Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations. Such damage can have severe consequences, including carcinogenesis and hereditary defects.[1] Therefore, assessing the genotoxic potential of new chemical entities, including natural products like this compound, is a critical step in drug development and chemical safety evaluation.
A battery of in vitro and in vivo tests is typically employed to assess genotoxicity, each with its own strengths and limitations.[2][3] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used initial screening tool for identifying gene mutations.[3][4] This guide provides a detailed comparison of the Ames test with other key in vitro genotoxicity assays: the micronucleus test and the comet assay.
The Ames Test: A Primary Screen for Mutagenicity
The Ames test is a bacterial reverse mutation assay that evaluates the mutagenic potential of a chemical by measuring its ability to induce mutations that restore the functional capability of a gene in specially engineered strains of Salmonella typhimurium and/or Escherichia coli.[4][5][6] These bacterial strains are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid, such as histidine.[4][5] The test assesses the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.[4][5]
Experimental Protocol: Ames Test
The following protocol is a standard procedure for conducting the Ames test.
-
Bacterial Strain Preparation: Cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in a nutrient broth.[5][6]
-
Metabolic Activation (S9 Mix): Some chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes in the liver. To mimic this, a rat liver extract (S9 fraction) is often included in the test system.[5]
-
Exposure: The test compound (this compound in this hypothetical case) at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation) are combined in a test tube containing molten top agar (B569324).[7][8]
-
Plating: The mixture is poured onto a minimal glucose agar plate, which lacks the essential amino acid (e.g., histidine).[5][7]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[5][7]
-
Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow on the minimal medium) is counted for each concentration of the test substance and for positive and negative controls.[5]
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.[9]
Figure 1: Experimental Workflow of the Ames Test.
Comparison with Alternative Genotoxicity Assays
While the Ames test is a valuable tool for detecting point mutations, a comprehensive genotoxicity assessment requires evaluation of other endpoints, such as chromosomal damage. The in vitro micronucleus test and the comet assay are two widely used methods for this purpose.
In Vitro Micronucleus Test
The in vitro micronucleus test detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[10] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[10]
Experimental Protocol Summary:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are cultured.[4]
-
Exposure: The cells are treated with the test substance at various concentrations, with and without metabolic activation.[4]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[11]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.[4]
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 cells per concentration.[4]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][12] Under electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[1][13] The length and intensity of the comet tail are proportional to the amount of DNA damage.[13]
Experimental Protocol Summary:
-
Cell Preparation: A suspension of single cells is prepared.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.[13]
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied.[13]
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.[12]
-
Analysis: Image analysis software is used to measure the extent of DNA migration.
Hypothetical Data Presentation
The following table presents a hypothetical data set for the genotoxicity assessment of this compound, illustrating the types of quantitative data obtained from each assay.
| Assay | Test Substance | Concentration (µg/mL) | Metabolic Activation (S9) | Result | Interpretation |
| Ames Test | This compound | 0 (Vehicle Control) | - | 110 ± 12 revertants/plate | Negative |
| 10 | - | 115 ± 15 revertants/plate | Negative | ||
| 50 | - | 120 ± 18 revertants/plate | Negative | ||
| 100 | - | 125 ± 20 revertants/plate | Negative | ||
| 2-Nitrofluorene | 1 | - | 850 ± 55 revertants/plate | Positive Control | |
| This compound | 0 (Vehicle Control) | + | 112 ± 14 revertants/plate | Negative | |
| 10 | + | 118 ± 16 revertants/plate | Negative | ||
| 50 | + | 123 ± 19 revertants/plate | Negative | ||
| 100 | + | 128 ± 22 revertants/plate | Negative | ||
| 2-Aminoanthracene | 0.5 | + | 920 ± 62 revertants/plate | Positive Control | |
| Micronucleus Test | This compound | 0 (Vehicle Control) | - | 1.2 ± 0.3 % Micronucleated Cells | Negative |
| 10 | - | 1.3 ± 0.4 % Micronucleated Cells | Negative | ||
| 50 | - | 1.5 ± 0.5 % Micronucleated Cells | Negative | ||
| Mitomycin C | 0.1 | - | 15.8 ± 2.1 % Micronucleated Cells | Positive Control | |
| Comet Assay | This compound | 0 (Vehicle Control) | - | 5.2 ± 1.1 % Tail DNA | Negative |
| 10 | - | 5.5 ± 1.3 % Tail DNA | Negative | ||
| 50 | - | 6.1 ± 1.5 % Tail DNA | Negative | ||
| Hydrogen Peroxide | 100 µM | - | 45.3 ± 5.7 % Tail DNA | Positive Control |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Cellular Response to DNA Damage: The p53 Signaling Pathway
Genotoxic agents can trigger complex cellular signaling pathways aimed at repairing the damaged DNA or eliminating the cell if the damage is too severe. The tumor suppressor protein p53 is a key player in this DNA damage response.[3][14][15] Upon activation by DNA damage, p53 can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis (programmed cell death) to remove the damaged cell.[3][14][16][17] Understanding the potential of a compound to activate the p53 pathway can provide valuable insights into its mechanism of action.
Figure 2: The p53 Signaling Pathway in Response to DNA Damage.
Conclusion
The Ames test remains a fundamental and widely accepted primary screening assay for assessing the mutagenic potential of chemical substances. However, due to its limitations in detecting chromosomal damage, it should be part of a broader battery of genotoxicity tests. The in vitro micronucleus test and the comet assay provide complementary information on clastogenicity, aneugenicity, and DNA strand breaks. A comprehensive evaluation using these assays is essential to fully characterize the genotoxic profile of a compound like this compound. Further research is warranted to generate empirical data on the genotoxicity of this compound to ensure its safety for potential therapeutic applications.
References
- 1. The comet assay: a sensitive genotoxicity test for the detection of DNA damage. | Semantic Scholar [semanticscholar.org]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. 2.4.1. Salmonella Mutagenicity Assay (Ames Test) [bio-protocol.org]
- 10. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 21stcenturypathology.com [21stcenturypathology.com]
- 14. p53: DNA Damage Response and Cancer [sigmaaldrich.com]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Genotoxicity Assessment of Heliangin: The Ames Test in Focus
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific studies have been published on the genotoxicity of the isolated compound Heliangin using the Ames test or other standard genotoxicity assays. This guide provides a comparative overview of the Ames test and alternative methods for genotoxicity assessment, using a hypothetical data set for this compound for illustrative purposes. The experimental protocols and data presented are intended to serve as a practical reference for designing and interpreting genotoxicity studies.
Introduction to Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations. Such damage can have severe consequences, including carcinogenesis and hereditary defects.[1] Therefore, assessing the genotoxic potential of new chemical entities, including natural products like this compound, is a critical step in drug development and chemical safety evaluation.
A battery of in vitro and in vivo tests is typically employed to assess genotoxicity, each with its own strengths and limitations.[2][3] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used initial screening tool for identifying gene mutations.[3][4] This guide provides a detailed comparison of the Ames test with other key in vitro genotoxicity assays: the micronucleus test and the comet assay.
The Ames Test: A Primary Screen for Mutagenicity
The Ames test is a bacterial reverse mutation assay that evaluates the mutagenic potential of a chemical by measuring its ability to induce mutations that restore the functional capability of a gene in specially engineered strains of Salmonella typhimurium and/or Escherichia coli.[4][5][6] These bacterial strains are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid, such as histidine.[4][5] The test assesses the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.[4][5]
Experimental Protocol: Ames Test
The following protocol is a standard procedure for conducting the Ames test.
-
Bacterial Strain Preparation: Cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in a nutrient broth.[5][6]
-
Metabolic Activation (S9 Mix): Some chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes in the liver. To mimic this, a rat liver extract (S9 fraction) is often included in the test system.[5]
-
Exposure: The test compound (this compound in this hypothetical case) at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation) are combined in a test tube containing molten top agar.[7][8]
-
Plating: The mixture is poured onto a minimal glucose agar plate, which lacks the essential amino acid (e.g., histidine).[5][7]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[5][7]
-
Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow on the minimal medium) is counted for each concentration of the test substance and for positive and negative controls.[5]
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.[9]
Figure 1: Experimental Workflow of the Ames Test.
Comparison with Alternative Genotoxicity Assays
While the Ames test is a valuable tool for detecting point mutations, a comprehensive genotoxicity assessment requires evaluation of other endpoints, such as chromosomal damage. The in vitro micronucleus test and the comet assay are two widely used methods for this purpose.
In Vitro Micronucleus Test
The in vitro micronucleus test detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[10] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[10]
Experimental Protocol Summary:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are cultured.[4]
-
Exposure: The cells are treated with the test substance at various concentrations, with and without metabolic activation.[4]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[11]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.[4]
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 cells per concentration.[4]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][12] Under electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[1][13] The length and intensity of the comet tail are proportional to the amount of DNA damage.[13]
Experimental Protocol Summary:
-
Cell Preparation: A suspension of single cells is prepared.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.[13]
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied.[13]
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.[12]
-
Analysis: Image analysis software is used to measure the extent of DNA migration.
Hypothetical Data Presentation
The following table presents a hypothetical data set for the genotoxicity assessment of this compound, illustrating the types of quantitative data obtained from each assay.
| Assay | Test Substance | Concentration (µg/mL) | Metabolic Activation (S9) | Result | Interpretation |
| Ames Test | This compound | 0 (Vehicle Control) | - | 110 ± 12 revertants/plate | Negative |
| 10 | - | 115 ± 15 revertants/plate | Negative | ||
| 50 | - | 120 ± 18 revertants/plate | Negative | ||
| 100 | - | 125 ± 20 revertants/plate | Negative | ||
| 2-Nitrofluorene | 1 | - | 850 ± 55 revertants/plate | Positive Control | |
| This compound | 0 (Vehicle Control) | + | 112 ± 14 revertants/plate | Negative | |
| 10 | + | 118 ± 16 revertants/plate | Negative | ||
| 50 | + | 123 ± 19 revertants/plate | Negative | ||
| 100 | + | 128 ± 22 revertants/plate | Negative | ||
| 2-Aminoanthracene | 0.5 | + | 920 ± 62 revertants/plate | Positive Control | |
| Micronucleus Test | This compound | 0 (Vehicle Control) | - | 1.2 ± 0.3 % Micronucleated Cells | Negative |
| 10 | - | 1.3 ± 0.4 % Micronucleated Cells | Negative | ||
| 50 | - | 1.5 ± 0.5 % Micronucleated Cells | Negative | ||
| Mitomycin C | 0.1 | - | 15.8 ± 2.1 % Micronucleated Cells | Positive Control | |
| Comet Assay | This compound | 0 (Vehicle Control) | - | 5.2 ± 1.1 % Tail DNA | Negative |
| 10 | - | 5.5 ± 1.3 % Tail DNA | Negative | ||
| 50 | - | 6.1 ± 1.5 % Tail DNA | Negative | ||
| Hydrogen Peroxide | 100 µM | - | 45.3 ± 5.7 % Tail DNA | Positive Control |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Cellular Response to DNA Damage: The p53 Signaling Pathway
Genotoxic agents can trigger complex cellular signaling pathways aimed at repairing the damaged DNA or eliminating the cell if the damage is too severe. The tumor suppressor protein p53 is a key player in this DNA damage response.[3][14][15] Upon activation by DNA damage, p53 can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis (programmed cell death) to remove the damaged cell.[3][14][16][17] Understanding the potential of a compound to activate the p53 pathway can provide valuable insights into its mechanism of action.
Figure 2: The p53 Signaling Pathway in Response to DNA Damage.
Conclusion
The Ames test remains a fundamental and widely accepted primary screening assay for assessing the mutagenic potential of chemical substances. However, due to its limitations in detecting chromosomal damage, it should be part of a broader battery of genotoxicity tests. The in vitro micronucleus test and the comet assay provide complementary information on clastogenicity, aneugenicity, and DNA strand breaks. A comprehensive evaluation using these assays is essential to fully characterize the genotoxic profile of a compound like this compound. Further research is warranted to generate empirical data on the genotoxicity of this compound to ensure its safety for potential therapeutic applications.
References
- 1. The comet assay: a sensitive genotoxicity test for the detection of DNA damage. | Semantic Scholar [semanticscholar.org]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. 2.4.1. Salmonella Mutagenicity Assay (Ames Test) [bio-protocol.org]
- 10. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 21stcenturypathology.com [21stcenturypathology.com]
- 14. p53: DNA Damage Response and Cancer [sigmaaldrich.com]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Heliangin and Other Prominent Sesquiterpene Lactones in Oncology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones, a diverse class of natural products, have garnered significant attention in the scientific community for their potent biological activities. Among these, Heliangin stands out as a compound of interest. This guide provides an objective, data-driven comparison of this compound with other well-researched sesquiterpene lactones—Parthenolide, Costunolide, Dehydrocostus lactone, and Helenalin. The following sections detail their comparative efficacy in anticancer and anti-inflammatory applications, supported by experimental data and protocols, to inform further research and drug development initiatives.
Comparative Analysis of Bioactivity
The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of this compound and its counterparts. The data has been compiled from various studies to provide a comparative overview.
Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | 2-25 (Significant inhibition) | [1] |
| Dehydrocostus lactone | Nitric Oxide (NO) Production | RAW 264.7 | 2.283 | [2][3] |
| Costunolide | TNF-α Secretion | Macrophages | 2.05 | [4] |
| Parthenolide | NF-κB Inhibition | HEK Blue Null 1 | ~15-70 (Significant inhibition) | [5] |
| Helenalin | NF-κB DNA Binding | - | 5 |
Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Intracellular amastigotes of L. amazonensis | 0.8 | |
| Parthenolide | A549 (Lung Carcinoma) | 4.3 | |
| TE671 (Medulloblastoma) | 6.5 | ||
| HT-29 (Colon Adenocarcinoma) | 7.0 | ||
| Costunolide | H1299 (Lung Cancer) | 23.93 | |
| Dehydrocostus lactone | U118 (Glioblastoma) | 17.16 | |
| U251 (Glioblastoma) | 22.33 | ||
| U87 (Glioblastoma) | 26.42 | ||
| Helenalin | T47D (Breast Cancer) - 24h | 4.69 | |
| T47D (Breast Cancer) - 48h | 3.67 | ||
| T47D (Breast Cancer) - 72h | 2.23 | ||
| A-431 (Skin Carcinoma) | 0.8 |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactones and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Assay
This assay quantifies the production of nitric oxide by measuring its stable end-product, nitrite (B80452), in cell culture supernatants using the Griess reagent.
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically to determine the nitrite concentration.
Protocol:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells (1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours. Pre-treat the cells with different concentrations of the sesquiterpene lactones for 1-2 hours before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for another 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Signaling Pathway Analysis: Western Blotting for NF-κB
Western blotting is used to detect the expression and phosphorylation status of proteins involved in signaling pathways, such as the NF-κB pathway.
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
Protocol:
-
Cell Lysis: After treatment with the sesquiterpene lactones and/or an inflammatory stimulus (e.g., TNF-α), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways modulated by these sesquiterpene lactones.
Caption: NF-κB pathway inhibition by various sesquiterpene lactones.
Caption: STAT3 pathway inhibition by Costunolide.
Conclusion
This compound and other sesquiterpene lactones like Parthenolide, Costunolide, Dehydrocostus lactone, and Helenalin demonstrate significant potential as anticancer and anti-inflammatory agents. Their primary mechanism of action often involves the modulation of key inflammatory and cell survival signaling pathways, most notably NF-κB and STAT3. While the compiled data indicates comparable and, in some cases, potent activity for this compound, it is evident that the efficacy of each compound is highly dependent on the specific biological context, including the cell type and the assay conditions. This guide underscores the need for further direct comparative studies to fully elucidate the relative therapeutic potential of these promising natural compounds. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to advance the development of sesquiterpene lactone-based therapeutics.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 3. Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
A Head-to-Head Comparison of Heliangin and Other Prominent Sesquiterpene Lactones in Oncology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones, a diverse class of natural products, have garnered significant attention in the scientific community for their potent biological activities. Among these, Heliangin stands out as a compound of interest. This guide provides an objective, data-driven comparison of this compound with other well-researched sesquiterpene lactones—Parthenolide, Costunolide, Dehydrocostus lactone, and Helenalin. The following sections detail their comparative efficacy in anticancer and anti-inflammatory applications, supported by experimental data and protocols, to inform further research and drug development initiatives.
Comparative Analysis of Bioactivity
The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of this compound and its counterparts. The data has been compiled from various studies to provide a comparative overview.
Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | 2-25 (Significant inhibition) | [1] |
| Dehydrocostus lactone | Nitric Oxide (NO) Production | RAW 264.7 | 2.283 | [2][3] |
| Costunolide | TNF-α Secretion | Macrophages | 2.05 | [4] |
| Parthenolide | NF-κB Inhibition | HEK Blue Null 1 | ~15-70 (Significant inhibition) | [5] |
| Helenalin | NF-κB DNA Binding | - | 5 |
Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Intracellular amastigotes of L. amazonensis | 0.8 | |
| Parthenolide | A549 (Lung Carcinoma) | 4.3 | |
| TE671 (Medulloblastoma) | 6.5 | ||
| HT-29 (Colon Adenocarcinoma) | 7.0 | ||
| Costunolide | H1299 (Lung Cancer) | 23.93 | |
| Dehydrocostus lactone | U118 (Glioblastoma) | 17.16 | |
| U251 (Glioblastoma) | 22.33 | ||
| U87 (Glioblastoma) | 26.42 | ||
| Helenalin | T47D (Breast Cancer) - 24h | 4.69 | |
| T47D (Breast Cancer) - 48h | 3.67 | ||
| T47D (Breast Cancer) - 72h | 2.23 | ||
| A-431 (Skin Carcinoma) | 0.8 |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactones and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Assay
This assay quantifies the production of nitric oxide by measuring its stable end-product, nitrite (B80452), in cell culture supernatants using the Griess reagent.
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically to determine the nitrite concentration.
Protocol:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells (1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours. Pre-treat the cells with different concentrations of the sesquiterpene lactones for 1-2 hours before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for another 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Signaling Pathway Analysis: Western Blotting for NF-κB
Western blotting is used to detect the expression and phosphorylation status of proteins involved in signaling pathways, such as the NF-κB pathway.
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
Protocol:
-
Cell Lysis: After treatment with the sesquiterpene lactones and/or an inflammatory stimulus (e.g., TNF-α), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways modulated by these sesquiterpene lactones.
Caption: NF-κB pathway inhibition by various sesquiterpene lactones.
Caption: STAT3 pathway inhibition by Costunolide.
Conclusion
This compound and other sesquiterpene lactones like Parthenolide, Costunolide, Dehydrocostus lactone, and Helenalin demonstrate significant potential as anticancer and anti-inflammatory agents. Their primary mechanism of action often involves the modulation of key inflammatory and cell survival signaling pathways, most notably NF-κB and STAT3. While the compiled data indicates comparable and, in some cases, potent activity for this compound, it is evident that the efficacy of each compound is highly dependent on the specific biological context, including the cell type and the assay conditions. This guide underscores the need for further direct comparative studies to fully elucidate the relative therapeutic potential of these promising natural compounds. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to advance the development of sesquiterpene lactone-based therapeutics.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 3. Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
A Head-to-Head Comparison of Heliangin and Other Prominent Sesquiterpene Lactones in Oncology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones, a diverse class of natural products, have garnered significant attention in the scientific community for their potent biological activities. Among these, Heliangin stands out as a compound of interest. This guide provides an objective, data-driven comparison of this compound with other well-researched sesquiterpene lactones—Parthenolide, Costunolide, Dehydrocostus lactone, and Helenalin. The following sections detail their comparative efficacy in anticancer and anti-inflammatory applications, supported by experimental data and protocols, to inform further research and drug development initiatives.
Comparative Analysis of Bioactivity
The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of this compound and its counterparts. The data has been compiled from various studies to provide a comparative overview.
Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | 2-25 (Significant inhibition) | [1] |
| Dehydrocostus lactone | Nitric Oxide (NO) Production | RAW 264.7 | 2.283 | [2][3] |
| Costunolide | TNF-α Secretion | Macrophages | 2.05 | [4] |
| Parthenolide | NF-κB Inhibition | HEK Blue Null 1 | ~15-70 (Significant inhibition) | [5] |
| Helenalin | NF-κB DNA Binding | - | 5 |
Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Intracellular amastigotes of L. amazonensis | 0.8 | |
| Parthenolide | A549 (Lung Carcinoma) | 4.3 | |
| TE671 (Medulloblastoma) | 6.5 | ||
| HT-29 (Colon Adenocarcinoma) | 7.0 | ||
| Costunolide | H1299 (Lung Cancer) | 23.93 | |
| Dehydrocostus lactone | U118 (Glioblastoma) | 17.16 | |
| U251 (Glioblastoma) | 22.33 | ||
| U87 (Glioblastoma) | 26.42 | ||
| Helenalin | T47D (Breast Cancer) - 24h | 4.69 | |
| T47D (Breast Cancer) - 48h | 3.67 | ||
| T47D (Breast Cancer) - 72h | 2.23 | ||
| A-431 (Skin Carcinoma) | 0.8 |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactones and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Assay
This assay quantifies the production of nitric oxide by measuring its stable end-product, nitrite, in cell culture supernatants using the Griess reagent.
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically to determine the nitrite concentration.
Protocol:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells (1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours. Pre-treat the cells with different concentrations of the sesquiterpene lactones for 1-2 hours before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for another 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Signaling Pathway Analysis: Western Blotting for NF-κB
Western blotting is used to detect the expression and phosphorylation status of proteins involved in signaling pathways, such as the NF-κB pathway.
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
Protocol:
-
Cell Lysis: After treatment with the sesquiterpene lactones and/or an inflammatory stimulus (e.g., TNF-α), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways modulated by these sesquiterpene lactones.
Caption: NF-κB pathway inhibition by various sesquiterpene lactones.
Caption: STAT3 pathway inhibition by Costunolide.
Conclusion
This compound and other sesquiterpene lactones like Parthenolide, Costunolide, Dehydrocostus lactone, and Helenalin demonstrate significant potential as anticancer and anti-inflammatory agents. Their primary mechanism of action often involves the modulation of key inflammatory and cell survival signaling pathways, most notably NF-κB and STAT3. While the compiled data indicates comparable and, in some cases, potent activity for this compound, it is evident that the efficacy of each compound is highly dependent on the specific biological context, including the cell type and the assay conditions. This guide underscores the need for further direct comparative studies to fully elucidate the relative therapeutic potential of these promising natural compounds. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to advance the development of sesquiterpene lactone-based therapeutics.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 3. Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
A Comparative Analysis of Heliangin and Known Inhibitors of the NF-κB Signaling Pathway
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the NF-κB inhibitory effects of the natural compound Heliangin against the well-established inhibitors, Parthenolide (B1678480) and BAY 11-7082. This analysis is supported by a summary of their mechanisms of action and quantitative inhibitory data, alongside detailed experimental protocols for validation.
Introduction to NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses. Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers, making it a key target for therapeutic intervention. This guide focuses on this compound, a sesquiterpene lactone, and compares its NF-κB inhibitory properties with two well-characterized inhibitors: Parthenolide, another sesquiterpene lactone, and BAY 11-7082, a synthetic inhibitor.
Comparative Analysis of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound, Parthenolide, and BAY 11-7082 on the NF-κB pathway. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented values are derived from various independent studies.
| Compound | Type | Target(s) in NF-κB Pathway | IC50 Value | Cell Type/Assay Condition |
| This compound | Sesquiterpene Lactone | IκBα and NF-κB (p65) phosphorylation | Not explicitly determined (effective at 15 µM)[1][2] | Vascular Endothelial Cells (TNF-α stimulated) |
| Parthenolide | Sesquiterpene Lactone | IκB Kinase (IKK), NF-κB (p50 subunit) | ~8.42 µM (cytotoxicity, SiHa cells), ~9.54 µM (cytotoxicity, MCF-7 cells)[3] | Human cancer cell lines |
| BAY 11-7082 | Synthetic | IκBα phosphorylation (IKK) | 10 µM[4][5] | Tumor cells (TNF-α stimulated) |
Note: The IC50 values for Parthenolide are for cytotoxicity and may not directly reflect the potency of NF-κB inhibition. The compound has been shown to inhibit NF-κB activity in a dose-dependent manner in other assays.
Mechanisms of Action
This compound, Parthenolide, and BAY 11-7082 each interfere with the canonical NF-κB signaling pathway, albeit through potentially different primary targets.
-
This compound: Studies have shown that this compound suppresses the phosphorylation of both IκBα and the p65 subunit of NF-κB. This dual action prevents the degradation of the inhibitory IκBα protein and reduces the activation of the p65 subunit, which is necessary for its transcriptional activity.
-
Parthenolide: This compound has a multi-faceted inhibitory mechanism. It has been shown to directly inhibit the IκB Kinase (IKK) complex, which is upstream of IκBα phosphorylation. Additionally, some studies suggest that Parthenolide can directly target the p50 subunit of NF-κB, preventing its DNA binding.
-
BAY 11-7082: This is a well-characterized inhibitor that irreversibly inhibits the TNF-α-induced phosphorylation of IκBα by targeting the IκB Kinase (IKK). This action effectively traps NF-κB in the cytoplasm, preventing the transcription of its target genes.
Visualizing the Inhibition: Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the points of inhibition for this compound, Parthenolide, and BAY 11-7082.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Experimental Protocols
To validate and compare the NF-κB inhibitory effects of novel compounds like this compound, the following experimental protocols are recommended.
Experimental Workflow: Inhibitor Validation
Caption: General workflow for validating NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
a. Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency.
-
Incubate for 24 hours.
b. Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of the test compound (this compound) and known inhibitors (Parthenolide, BAY 11-7082) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.
c. Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase reporter assay system.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the log concentration of the inhibitor.
Western Blot for Phosphorylated IκBα and p65
This method is used to assess the phosphorylation status of key proteins in the NF-κB pathway.
a. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the inhibitors for 1-2 hours, followed by stimulation with TNF-α (e.g., 20 ng/mL) for a short duration (e.g., 15-30 minutes) to induce phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of IκBα and p65, respectively.
Conclusion
This compound demonstrates promising NF-κB inhibitory activity by targeting the phosphorylation of both IκBα and the p65 subunit. While direct quantitative comparisons of potency (IC50) with established inhibitors like Parthenolide and BAY 11-7082 require further investigation under standardized assay conditions, the available data suggests that this compound is an active inhibitor of the canonical NF-κB pathway. The provided experimental protocols offer a robust framework for researchers to further characterize and validate the therapeutic potential of this compound and other novel NF-κB inhibitors.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
A Comparative Analysis of Heliangin and Known Inhibitors of the NF-κB Signaling Pathway
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the NF-κB inhibitory effects of the natural compound Heliangin against the well-established inhibitors, Parthenolide (B1678480) and BAY 11-7082. This analysis is supported by a summary of their mechanisms of action and quantitative inhibitory data, alongside detailed experimental protocols for validation.
Introduction to NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses. Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers, making it a key target for therapeutic intervention. This guide focuses on this compound, a sesquiterpene lactone, and compares its NF-κB inhibitory properties with two well-characterized inhibitors: Parthenolide, another sesquiterpene lactone, and BAY 11-7082, a synthetic inhibitor.
Comparative Analysis of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound, Parthenolide, and BAY 11-7082 on the NF-κB pathway. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented values are derived from various independent studies.
| Compound | Type | Target(s) in NF-κB Pathway | IC50 Value | Cell Type/Assay Condition |
| This compound | Sesquiterpene Lactone | IκBα and NF-κB (p65) phosphorylation | Not explicitly determined (effective at 15 µM)[1][2] | Vascular Endothelial Cells (TNF-α stimulated) |
| Parthenolide | Sesquiterpene Lactone | IκB Kinase (IKK), NF-κB (p50 subunit) | ~8.42 µM (cytotoxicity, SiHa cells), ~9.54 µM (cytotoxicity, MCF-7 cells)[3] | Human cancer cell lines |
| BAY 11-7082 | Synthetic | IκBα phosphorylation (IKK) | 10 µM[4][5] | Tumor cells (TNF-α stimulated) |
Note: The IC50 values for Parthenolide are for cytotoxicity and may not directly reflect the potency of NF-κB inhibition. The compound has been shown to inhibit NF-κB activity in a dose-dependent manner in other assays.
Mechanisms of Action
This compound, Parthenolide, and BAY 11-7082 each interfere with the canonical NF-κB signaling pathway, albeit through potentially different primary targets.
-
This compound: Studies have shown that this compound suppresses the phosphorylation of both IκBα and the p65 subunit of NF-κB. This dual action prevents the degradation of the inhibitory IκBα protein and reduces the activation of the p65 subunit, which is necessary for its transcriptional activity.
-
Parthenolide: This compound has a multi-faceted inhibitory mechanism. It has been shown to directly inhibit the IκB Kinase (IKK) complex, which is upstream of IκBα phosphorylation. Additionally, some studies suggest that Parthenolide can directly target the p50 subunit of NF-κB, preventing its DNA binding.
-
BAY 11-7082: This is a well-characterized inhibitor that irreversibly inhibits the TNF-α-induced phosphorylation of IκBα by targeting the IκB Kinase (IKK). This action effectively traps NF-κB in the cytoplasm, preventing the transcription of its target genes.
Visualizing the Inhibition: Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the points of inhibition for this compound, Parthenolide, and BAY 11-7082.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Experimental Protocols
To validate and compare the NF-κB inhibitory effects of novel compounds like this compound, the following experimental protocols are recommended.
Experimental Workflow: Inhibitor Validation
Caption: General workflow for validating NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
a. Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency.
-
Incubate for 24 hours.
b. Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of the test compound (this compound) and known inhibitors (Parthenolide, BAY 11-7082) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.
c. Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase reporter assay system.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the log concentration of the inhibitor.
Western Blot for Phosphorylated IκBα and p65
This method is used to assess the phosphorylation status of key proteins in the NF-κB pathway.
a. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the inhibitors for 1-2 hours, followed by stimulation with TNF-α (e.g., 20 ng/mL) for a short duration (e.g., 15-30 minutes) to induce phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of IκBα and p65, respectively.
Conclusion
This compound demonstrates promising NF-κB inhibitory activity by targeting the phosphorylation of both IκBα and the p65 subunit. While direct quantitative comparisons of potency (IC50) with established inhibitors like Parthenolide and BAY 11-7082 require further investigation under standardized assay conditions, the available data suggests that this compound is an active inhibitor of the canonical NF-κB pathway. The provided experimental protocols offer a robust framework for researchers to further characterize and validate the therapeutic potential of this compound and other novel NF-κB inhibitors.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
A Comparative Analysis of Heliangin and Known Inhibitors of the NF-κB Signaling Pathway
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the NF-κB inhibitory effects of the natural compound Heliangin against the well-established inhibitors, Parthenolide and BAY 11-7082. This analysis is supported by a summary of their mechanisms of action and quantitative inhibitory data, alongside detailed experimental protocols for validation.
Introduction to NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses. Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers, making it a key target for therapeutic intervention. This guide focuses on this compound, a sesquiterpene lactone, and compares its NF-κB inhibitory properties with two well-characterized inhibitors: Parthenolide, another sesquiterpene lactone, and BAY 11-7082, a synthetic inhibitor.
Comparative Analysis of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound, Parthenolide, and BAY 11-7082 on the NF-κB pathway. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented values are derived from various independent studies.
| Compound | Type | Target(s) in NF-κB Pathway | IC50 Value | Cell Type/Assay Condition |
| This compound | Sesquiterpene Lactone | IκBα and NF-κB (p65) phosphorylation | Not explicitly determined (effective at 15 µM)[1][2] | Vascular Endothelial Cells (TNF-α stimulated) |
| Parthenolide | Sesquiterpene Lactone | IκB Kinase (IKK), NF-κB (p50 subunit) | ~8.42 µM (cytotoxicity, SiHa cells), ~9.54 µM (cytotoxicity, MCF-7 cells)[3] | Human cancer cell lines |
| BAY 11-7082 | Synthetic | IκBα phosphorylation (IKK) | 10 µM[4][5] | Tumor cells (TNF-α stimulated) |
Note: The IC50 values for Parthenolide are for cytotoxicity and may not directly reflect the potency of NF-κB inhibition. The compound has been shown to inhibit NF-κB activity in a dose-dependent manner in other assays.
Mechanisms of Action
This compound, Parthenolide, and BAY 11-7082 each interfere with the canonical NF-κB signaling pathway, albeit through potentially different primary targets.
-
This compound: Studies have shown that this compound suppresses the phosphorylation of both IκBα and the p65 subunit of NF-κB. This dual action prevents the degradation of the inhibitory IκBα protein and reduces the activation of the p65 subunit, which is necessary for its transcriptional activity.
-
Parthenolide: This compound has a multi-faceted inhibitory mechanism. It has been shown to directly inhibit the IκB Kinase (IKK) complex, which is upstream of IκBα phosphorylation. Additionally, some studies suggest that Parthenolide can directly target the p50 subunit of NF-κB, preventing its DNA binding.
-
BAY 11-7082: This is a well-characterized inhibitor that irreversibly inhibits the TNF-α-induced phosphorylation of IκBα by targeting the IκB Kinase (IKK). This action effectively traps NF-κB in the cytoplasm, preventing the transcription of its target genes.
Visualizing the Inhibition: Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the points of inhibition for this compound, Parthenolide, and BAY 11-7082.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Experimental Protocols
To validate and compare the NF-κB inhibitory effects of novel compounds like this compound, the following experimental protocols are recommended.
Experimental Workflow: Inhibitor Validation
Caption: General workflow for validating NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
a. Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency.
-
Incubate for 24 hours.
b. Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of the test compound (this compound) and known inhibitors (Parthenolide, BAY 11-7082) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.
c. Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase reporter assay system.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the log concentration of the inhibitor.
Western Blot for Phosphorylated IκBα and p65
This method is used to assess the phosphorylation status of key proteins in the NF-κB pathway.
a. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the inhibitors for 1-2 hours, followed by stimulation with TNF-α (e.g., 20 ng/mL) for a short duration (e.g., 15-30 minutes) to induce phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of IκBα and p65, respectively.
Conclusion
This compound demonstrates promising NF-κB inhibitory activity by targeting the phosphorylation of both IκBα and the p65 subunit. While direct quantitative comparisons of potency (IC50) with established inhibitors like Parthenolide and BAY 11-7082 require further investigation under standardized assay conditions, the available data suggests that this compound is an active inhibitor of the canonical NF-κB pathway. The provided experimental protocols offer a robust framework for researchers to further characterize and validate the therapeutic potential of this compound and other novel NF-κB inhibitors.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
A Comparative Guide to the Cross-Reactivity of Heliangin with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known interactions of Heliangin with major intracellular signaling pathways. While the primary effects of this compound have been characterized on the NF-κB and MAPK pathways, its cross-reactivity with other critical signaling cascades such as JAK/STAT and PI3K/Akt is less understood. This document summarizes the available experimental data for this compound and draws objective comparisons with other structurally related sesquiterpene lactones to provide a broader perspective on its potential off-target effects.
Data Presentation: Comparative Analysis of Signaling Pathway Inhibition
The following table summarizes the observed effects of this compound and other comparable sesquiterpene lactones on key signaling pathways. The data for this compound is derived from direct experimental evidence, while the information for other pathways is based on studies of structurally similar compounds and should be interpreted as potential cross-reactivity that requires direct experimental validation for this compound.
| Signaling Pathway | Key Proteins Assayed | Compound | Cell Line | Concentration | Observed Effect | Reference |
| NF-κB Pathway | p-NF-κB (p65), p-IκBα | This compound | Vascular Endothelial Cells (VECs) | 15 µM | Inhibition of TNF-α-induced phosphorylation. | [1] |
| MAPK Pathway | p-p38 MAPK, p-JNK1/2 | This compound | Vascular Endothelial Cells (VECs) | 15 µM | No significant inhibition of TNF-α-induced phosphorylation. | [1] |
| JAK/STAT Pathway | p-JAK2, p-STAT3 | Dehydrocostus lactone | Esophageal Squamous Carcinoma Cells | Not Specified | Inhibition of phosphorylation. | [2] |
| PI3K/Akt Pathway | p-Akt | Dehydrocostus lactone | Human Laryngeal Carcinoma Cells | Not Specified | Inhibition of the PI3K/Akt/Bad pathway. | [3] |
| Apoptosis Pathway | Caspase-3, Caspase-9, Bcl-2 | Costunolide | Gastric Cancer Cells | 40 µM | Activation of intrinsic apoptosis. | [4] |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways discussed and the experimental workflow used to assess protein phosphorylation.
Caption: this compound's inhibitory effect on the NF-κB pathway.
Caption: Potential cross-reactivity with JAK/STAT and PI3K/Akt pathways.
Caption: Workflow for assessing protein phosphorylation via Western Blot.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily adapted from the study by Saiki et al., 2022.[1]
Cell Culture and Treatment
-
Cell Line: Vascular Endothelial Cells (VECs) were used.
-
Culture Conditions: Cells were cultured in DMEM supplemented with 1% FBS under standard conditions (37°C, 5% CO2) for 24 hours.
-
Treatment: VECs were incubated with 15 µM this compound for 24 hours, followed by stimulation with 1 ng/mL TNF-α for 10 minutes to induce phosphorylation of target proteins.[1]
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment, cells were washed with PBS and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the cell supernatants was determined using a Pierce™ BCA Protein Assay Kit.[1]
-
SDS-PAGE: Equal amounts of protein were separated by 10% SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Proteins were transferred from the gel to a PVDF membrane.
-
Blocking: Non-specific protein binding on the membrane was blocked by incubating with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween (TBS-T) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies diluted in 5% BSA in TBS-T. The primary antibodies used were:
-
anti-phospho-NF-κB (Ser536)
-
anti-phospho-IκBα (Ser32)
-
anti-phospho-p38 MAPK (Thr180/Tyr185)
-
anti-phospho-JNK 1/2 (Thr183/Tyr185)
-
monoclonal anti-β-actin (as a loading control)[1]
-
-
Secondary Antibody Incubation: The membrane was washed and then incubated with an HRP-conjugated secondary antibody for 2 hours at room temperature.[1]
-
Detection: Protein bands were visualized using an ECL Ultra Western HRP Substrate.
-
Analysis: Band intensity was quantified using a C-DiGit™ Blot Scanner, and protein levels were normalized to the β-actin internal control.[1]
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[1][5] Conversely, it does not appear to significantly affect the p38 and JNK arms of the MAPK pathway at similar concentrations.[1] This suggests a degree of selectivity in its anti-inflammatory action.
However, the broader cross-reactivity profile of this compound remains largely unexplored. Studies on other sesquiterpene lactones, such as dehydrocostus lactone and costunolide, have demonstrated interactions with the JAK/STAT and PI3K/Akt pathways, which are critical in cell proliferation, survival, and differentiation.[2][3][4][6] Given the structural similarities among these compounds, it is plausible that this compound may also exert off-target effects on these pathways.
For drug development professionals, this highlights the necessity for comprehensive kinase inhibitor screening and cell-based signaling assays to fully characterize the selectivity profile of this compound. Future research should focus on:
-
Kinome-wide screening: To identify potential off-target kinases that this compound may inhibit.
-
Direct functional assays: To assess the effect of this compound on the JAK/STAT and PI3K/Akt pathways.
-
Dose-response studies: To determine the concentrations at which this compound may exhibit cross-reactivity with other signaling pathways.
A thorough understanding of this compound's cross-reactivity is crucial for predicting its therapeutic efficacy and potential side effects, thereby guiding its future development as a therapeutic agent.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Dehydrocostus lactone inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Costunolide-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Heliangin with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known interactions of Heliangin with major intracellular signaling pathways. While the primary effects of this compound have been characterized on the NF-κB and MAPK pathways, its cross-reactivity with other critical signaling cascades such as JAK/STAT and PI3K/Akt is less understood. This document summarizes the available experimental data for this compound and draws objective comparisons with other structurally related sesquiterpene lactones to provide a broader perspective on its potential off-target effects.
Data Presentation: Comparative Analysis of Signaling Pathway Inhibition
The following table summarizes the observed effects of this compound and other comparable sesquiterpene lactones on key signaling pathways. The data for this compound is derived from direct experimental evidence, while the information for other pathways is based on studies of structurally similar compounds and should be interpreted as potential cross-reactivity that requires direct experimental validation for this compound.
| Signaling Pathway | Key Proteins Assayed | Compound | Cell Line | Concentration | Observed Effect | Reference |
| NF-κB Pathway | p-NF-κB (p65), p-IκBα | This compound | Vascular Endothelial Cells (VECs) | 15 µM | Inhibition of TNF-α-induced phosphorylation. | [1] |
| MAPK Pathway | p-p38 MAPK, p-JNK1/2 | This compound | Vascular Endothelial Cells (VECs) | 15 µM | No significant inhibition of TNF-α-induced phosphorylation. | [1] |
| JAK/STAT Pathway | p-JAK2, p-STAT3 | Dehydrocostus lactone | Esophageal Squamous Carcinoma Cells | Not Specified | Inhibition of phosphorylation. | [2] |
| PI3K/Akt Pathway | p-Akt | Dehydrocostus lactone | Human Laryngeal Carcinoma Cells | Not Specified | Inhibition of the PI3K/Akt/Bad pathway. | [3] |
| Apoptosis Pathway | Caspase-3, Caspase-9, Bcl-2 | Costunolide | Gastric Cancer Cells | 40 µM | Activation of intrinsic apoptosis. | [4] |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways discussed and the experimental workflow used to assess protein phosphorylation.
Caption: this compound's inhibitory effect on the NF-κB pathway.
Caption: Potential cross-reactivity with JAK/STAT and PI3K/Akt pathways.
Caption: Workflow for assessing protein phosphorylation via Western Blot.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily adapted from the study by Saiki et al., 2022.[1]
Cell Culture and Treatment
-
Cell Line: Vascular Endothelial Cells (VECs) were used.
-
Culture Conditions: Cells were cultured in DMEM supplemented with 1% FBS under standard conditions (37°C, 5% CO2) for 24 hours.
-
Treatment: VECs were incubated with 15 µM this compound for 24 hours, followed by stimulation with 1 ng/mL TNF-α for 10 minutes to induce phosphorylation of target proteins.[1]
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment, cells were washed with PBS and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the cell supernatants was determined using a Pierce™ BCA Protein Assay Kit.[1]
-
SDS-PAGE: Equal amounts of protein were separated by 10% SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Proteins were transferred from the gel to a PVDF membrane.
-
Blocking: Non-specific protein binding on the membrane was blocked by incubating with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween (TBS-T) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies diluted in 5% BSA in TBS-T. The primary antibodies used were:
-
anti-phospho-NF-κB (Ser536)
-
anti-phospho-IκBα (Ser32)
-
anti-phospho-p38 MAPK (Thr180/Tyr185)
-
anti-phospho-JNK 1/2 (Thr183/Tyr185)
-
monoclonal anti-β-actin (as a loading control)[1]
-
-
Secondary Antibody Incubation: The membrane was washed and then incubated with an HRP-conjugated secondary antibody for 2 hours at room temperature.[1]
-
Detection: Protein bands were visualized using an ECL Ultra Western HRP Substrate.
-
Analysis: Band intensity was quantified using a C-DiGit™ Blot Scanner, and protein levels were normalized to the β-actin internal control.[1]
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[1][5] Conversely, it does not appear to significantly affect the p38 and JNK arms of the MAPK pathway at similar concentrations.[1] This suggests a degree of selectivity in its anti-inflammatory action.
However, the broader cross-reactivity profile of this compound remains largely unexplored. Studies on other sesquiterpene lactones, such as dehydrocostus lactone and costunolide, have demonstrated interactions with the JAK/STAT and PI3K/Akt pathways, which are critical in cell proliferation, survival, and differentiation.[2][3][4][6] Given the structural similarities among these compounds, it is plausible that this compound may also exert off-target effects on these pathways.
For drug development professionals, this highlights the necessity for comprehensive kinase inhibitor screening and cell-based signaling assays to fully characterize the selectivity profile of this compound. Future research should focus on:
-
Kinome-wide screening: To identify potential off-target kinases that this compound may inhibit.
-
Direct functional assays: To assess the effect of this compound on the JAK/STAT and PI3K/Akt pathways.
-
Dose-response studies: To determine the concentrations at which this compound may exhibit cross-reactivity with other signaling pathways.
A thorough understanding of this compound's cross-reactivity is crucial for predicting its therapeutic efficacy and potential side effects, thereby guiding its future development as a therapeutic agent.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Dehydrocostus lactone inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Costunolide-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Heliangin with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known interactions of Heliangin with major intracellular signaling pathways. While the primary effects of this compound have been characterized on the NF-κB and MAPK pathways, its cross-reactivity with other critical signaling cascades such as JAK/STAT and PI3K/Akt is less understood. This document summarizes the available experimental data for this compound and draws objective comparisons with other structurally related sesquiterpene lactones to provide a broader perspective on its potential off-target effects.
Data Presentation: Comparative Analysis of Signaling Pathway Inhibition
The following table summarizes the observed effects of this compound and other comparable sesquiterpene lactones on key signaling pathways. The data for this compound is derived from direct experimental evidence, while the information for other pathways is based on studies of structurally similar compounds and should be interpreted as potential cross-reactivity that requires direct experimental validation for this compound.
| Signaling Pathway | Key Proteins Assayed | Compound | Cell Line | Concentration | Observed Effect | Reference |
| NF-κB Pathway | p-NF-κB (p65), p-IκBα | This compound | Vascular Endothelial Cells (VECs) | 15 µM | Inhibition of TNF-α-induced phosphorylation. | [1] |
| MAPK Pathway | p-p38 MAPK, p-JNK1/2 | This compound | Vascular Endothelial Cells (VECs) | 15 µM | No significant inhibition of TNF-α-induced phosphorylation. | [1] |
| JAK/STAT Pathway | p-JAK2, p-STAT3 | Dehydrocostus lactone | Esophageal Squamous Carcinoma Cells | Not Specified | Inhibition of phosphorylation. | [2] |
| PI3K/Akt Pathway | p-Akt | Dehydrocostus lactone | Human Laryngeal Carcinoma Cells | Not Specified | Inhibition of the PI3K/Akt/Bad pathway. | [3] |
| Apoptosis Pathway | Caspase-3, Caspase-9, Bcl-2 | Costunolide | Gastric Cancer Cells | 40 µM | Activation of intrinsic apoptosis. | [4] |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways discussed and the experimental workflow used to assess protein phosphorylation.
Caption: this compound's inhibitory effect on the NF-κB pathway.
Caption: Potential cross-reactivity with JAK/STAT and PI3K/Akt pathways.
Caption: Workflow for assessing protein phosphorylation via Western Blot.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily adapted from the study by Saiki et al., 2022.[1]
Cell Culture and Treatment
-
Cell Line: Vascular Endothelial Cells (VECs) were used.
-
Culture Conditions: Cells were cultured in DMEM supplemented with 1% FBS under standard conditions (37°C, 5% CO2) for 24 hours.
-
Treatment: VECs were incubated with 15 µM this compound for 24 hours, followed by stimulation with 1 ng/mL TNF-α for 10 minutes to induce phosphorylation of target proteins.[1]
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment, cells were washed with PBS and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the cell supernatants was determined using a Pierce™ BCA Protein Assay Kit.[1]
-
SDS-PAGE: Equal amounts of protein were separated by 10% SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Proteins were transferred from the gel to a PVDF membrane.
-
Blocking: Non-specific protein binding on the membrane was blocked by incubating with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween (TBS-T) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies diluted in 5% BSA in TBS-T. The primary antibodies used were:
-
anti-phospho-NF-κB (Ser536)
-
anti-phospho-IκBα (Ser32)
-
anti-phospho-p38 MAPK (Thr180/Tyr185)
-
anti-phospho-JNK 1/2 (Thr183/Tyr185)
-
monoclonal anti-β-actin (as a loading control)[1]
-
-
Secondary Antibody Incubation: The membrane was washed and then incubated with an HRP-conjugated secondary antibody for 2 hours at room temperature.[1]
-
Detection: Protein bands were visualized using an ECL Ultra Western HRP Substrate.
-
Analysis: Band intensity was quantified using a C-DiGit™ Blot Scanner, and protein levels were normalized to the β-actin internal control.[1]
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[1][5] Conversely, it does not appear to significantly affect the p38 and JNK arms of the MAPK pathway at similar concentrations.[1] This suggests a degree of selectivity in its anti-inflammatory action.
However, the broader cross-reactivity profile of this compound remains largely unexplored. Studies on other sesquiterpene lactones, such as dehydrocostus lactone and costunolide, have demonstrated interactions with the JAK/STAT and PI3K/Akt pathways, which are critical in cell proliferation, survival, and differentiation.[2][3][4][6] Given the structural similarities among these compounds, it is plausible that this compound may also exert off-target effects on these pathways.
For drug development professionals, this highlights the necessity for comprehensive kinase inhibitor screening and cell-based signaling assays to fully characterize the selectivity profile of this compound. Future research should focus on:
-
Kinome-wide screening: To identify potential off-target kinases that this compound may inhibit.
-
Direct functional assays: To assess the effect of this compound on the JAK/STAT and PI3K/Akt pathways.
-
Dose-response studies: To determine the concentrations at which this compound may exhibit cross-reactivity with other signaling pathways.
A thorough understanding of this compound's cross-reactivity is crucial for predicting its therapeutic efficacy and potential side effects, thereby guiding its future development as a therapeutic agent.
References
- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Dehydrocostus lactone inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Costunolide-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Heliangin and its Analogs: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Heliangin, a sesquiterpene lactone predominantly found in plants of the Asteraceae family, has garnered significant interest for its potent anti-inflammatory properties. This guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic profiles of this compound and its analogs, supported by experimental data to aid in research and development endeavors.
Pharmacodynamic Profile: Anti-inflammatory Effects
This compound exhibits its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[1][2] Experimental data demonstrates that this compound effectively suppresses the production of pro-inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Treatment | Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 2 µM | Significant reduction in NO production | [1] |
| 5 µM | Concentration-dependent reduction in NO production | [1] | |||
| 10 µM | Concentration-dependent reduction in NO production | [1] | |||
| 25 µM | Concentration-dependent reduction in NO production | [1] | |||
| Adhesion Molecule Expression | Vascular Endothelial Cells (VECs) | TNF-α | 15 µM | Suppression of ICAM-1, VCAM-1, and E-selectin expression | [1][2] |
| Chemokine Expression | Vascular Endothelial Cells (VECs) | TNF-α | 15 µM | Suppression of MCP-1 expression | [1][2] |
| NF-κB and IκBα Phosphorylation | Vascular Endothelial Cells (VECs) | TNF-α | 15 µM | Suppression of phosphorylation | [1][2] |
Note: ICAM-1 (Intercellular Adhesion Molecule 1), VCAM-1 (Vascular Cell Adhesion Molecule 1), MCP-1 (Monocyte Chemoattractant Protein-1), TNF-α (Tumor Necrosis Factor-alpha).
Signaling Pathway
The anti-inflammatory action of this compound is mediated by its interference with the NF-κB signaling cascade. By inhibiting the phosphorylation of IκBα, this compound prevents the nuclear translocation of NF-κB, thereby downregulating the expression of various pro-inflammatory genes.[1][2]
Pharmacokinetic Profile: Challenges and a Class Perspective
Currently, there is a notable absence of specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound in the available scientific literature. This presents a significant knowledge gap for its development as a therapeutic agent.
However, insights can be drawn from the broader class of sesquiterpene lactones. Generally, these compounds are known to be metabolized in the body, and their bioavailability can be variable. Further research is imperative to delineate the specific ADME properties of this compound to understand its in vivo behavior, optimal dosing, and potential for drug interactions.
This compound Analogs: A Need for Comparative Data
While the potential of this compound is evident, a comprehensive comparative analysis with its analogs is hindered by the lack of available data. One identified related compound is glaucolide A , another sesquiterpene lactone. However, comparative pharmacokinetic and pharmacodynamic studies between this compound and glaucolide A, or any other synthetic or natural analogs, have not been sufficiently reported.
To advance the therapeutic application of this compound-based compounds, future research should prioritize:
-
In vivo pharmacokinetic studies of this compound to determine its ADME profile.
-
Identification and synthesis of this compound analogs with potentially improved pharmacokinetic and pharmacodynamic properties.
-
Direct, comparative in vitro and in vivo studies of this compound and its analogs to establish structure-activity relationships and identify lead candidates for further development.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the pharmacodynamic evaluation of this compound.
Nitric Oxide (NO) Production Assay
Objective: To quantify the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Quantification: The amount of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.
Western Blot Analysis for NF-κB and IκBα Phosphorylation
Objective: To assess the effect of a compound on the phosphorylation of key proteins in the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Vascular endothelial cells (VECs) are cultured and pre-treated with the test compound before stimulation with an inflammatory agent like TNF-α.
-
Protein Extraction: After treatment, total cellular protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB and IκBα.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
This compound demonstrates significant promise as an anti-inflammatory agent by targeting the NF-κB signaling pathway. However, the current lack of pharmacokinetic data and the absence of comparative studies with its analogs are major limitations to its clinical translation. This guide highlights the critical need for further research to fully elucidate the therapeutic potential of this compound and to identify analogs with superior pharmacological profiles. The provided experimental protocols serve as a foundation for researchers to undertake these necessary investigations.
References
A Comparative Analysis of Heliangin and its Analogs: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Heliangin, a sesquiterpene lactone predominantly found in plants of the Asteraceae family, has garnered significant interest for its potent anti-inflammatory properties. This guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic profiles of this compound and its analogs, supported by experimental data to aid in research and development endeavors.
Pharmacodynamic Profile: Anti-inflammatory Effects
This compound exhibits its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[1][2] Experimental data demonstrates that this compound effectively suppresses the production of pro-inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Treatment | Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 2 µM | Significant reduction in NO production | [1] |
| 5 µM | Concentration-dependent reduction in NO production | [1] | |||
| 10 µM | Concentration-dependent reduction in NO production | [1] | |||
| 25 µM | Concentration-dependent reduction in NO production | [1] | |||
| Adhesion Molecule Expression | Vascular Endothelial Cells (VECs) | TNF-α | 15 µM | Suppression of ICAM-1, VCAM-1, and E-selectin expression | [1][2] |
| Chemokine Expression | Vascular Endothelial Cells (VECs) | TNF-α | 15 µM | Suppression of MCP-1 expression | [1][2] |
| NF-κB and IκBα Phosphorylation | Vascular Endothelial Cells (VECs) | TNF-α | 15 µM | Suppression of phosphorylation | [1][2] |
Note: ICAM-1 (Intercellular Adhesion Molecule 1), VCAM-1 (Vascular Cell Adhesion Molecule 1), MCP-1 (Monocyte Chemoattractant Protein-1), TNF-α (Tumor Necrosis Factor-alpha).
Signaling Pathway
The anti-inflammatory action of this compound is mediated by its interference with the NF-κB signaling cascade. By inhibiting the phosphorylation of IκBα, this compound prevents the nuclear translocation of NF-κB, thereby downregulating the expression of various pro-inflammatory genes.[1][2]
Pharmacokinetic Profile: Challenges and a Class Perspective
Currently, there is a notable absence of specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound in the available scientific literature. This presents a significant knowledge gap for its development as a therapeutic agent.
However, insights can be drawn from the broader class of sesquiterpene lactones. Generally, these compounds are known to be metabolized in the body, and their bioavailability can be variable. Further research is imperative to delineate the specific ADME properties of this compound to understand its in vivo behavior, optimal dosing, and potential for drug interactions.
This compound Analogs: A Need for Comparative Data
While the potential of this compound is evident, a comprehensive comparative analysis with its analogs is hindered by the lack of available data. One identified related compound is glaucolide A , another sesquiterpene lactone. However, comparative pharmacokinetic and pharmacodynamic studies between this compound and glaucolide A, or any other synthetic or natural analogs, have not been sufficiently reported.
To advance the therapeutic application of this compound-based compounds, future research should prioritize:
-
In vivo pharmacokinetic studies of this compound to determine its ADME profile.
-
Identification and synthesis of this compound analogs with potentially improved pharmacokinetic and pharmacodynamic properties.
-
Direct, comparative in vitro and in vivo studies of this compound and its analogs to establish structure-activity relationships and identify lead candidates for further development.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the pharmacodynamic evaluation of this compound.
Nitric Oxide (NO) Production Assay
Objective: To quantify the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Quantification: The amount of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.
Western Blot Analysis for NF-κB and IκBα Phosphorylation
Objective: To assess the effect of a compound on the phosphorylation of key proteins in the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Vascular endothelial cells (VECs) are cultured and pre-treated with the test compound before stimulation with an inflammatory agent like TNF-α.
-
Protein Extraction: After treatment, total cellular protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB and IκBα.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
This compound demonstrates significant promise as an anti-inflammatory agent by targeting the NF-κB signaling pathway. However, the current lack of pharmacokinetic data and the absence of comparative studies with its analogs are major limitations to its clinical translation. This guide highlights the critical need for further research to fully elucidate the therapeutic potential of this compound and to identify analogs with superior pharmacological profiles. The provided experimental protocols serve as a foundation for researchers to undertake these necessary investigations.
References
A Comparative Analysis of Heliangin and its Analogs: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Heliangin, a sesquiterpene lactone predominantly found in plants of the Asteraceae family, has garnered significant interest for its potent anti-inflammatory properties. This guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic profiles of this compound and its analogs, supported by experimental data to aid in research and development endeavors.
Pharmacodynamic Profile: Anti-inflammatory Effects
This compound exhibits its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[1][2] Experimental data demonstrates that this compound effectively suppresses the production of pro-inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Treatment | Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 2 µM | Significant reduction in NO production | [1] |
| 5 µM | Concentration-dependent reduction in NO production | [1] | |||
| 10 µM | Concentration-dependent reduction in NO production | [1] | |||
| 25 µM | Concentration-dependent reduction in NO production | [1] | |||
| Adhesion Molecule Expression | Vascular Endothelial Cells (VECs) | TNF-α | 15 µM | Suppression of ICAM-1, VCAM-1, and E-selectin expression | [1][2] |
| Chemokine Expression | Vascular Endothelial Cells (VECs) | TNF-α | 15 µM | Suppression of MCP-1 expression | [1][2] |
| NF-κB and IκBα Phosphorylation | Vascular Endothelial Cells (VECs) | TNF-α | 15 µM | Suppression of phosphorylation | [1][2] |
Note: ICAM-1 (Intercellular Adhesion Molecule 1), VCAM-1 (Vascular Cell Adhesion Molecule 1), MCP-1 (Monocyte Chemoattractant Protein-1), TNF-α (Tumor Necrosis Factor-alpha).
Signaling Pathway
The anti-inflammatory action of this compound is mediated by its interference with the NF-κB signaling cascade. By inhibiting the phosphorylation of IκBα, this compound prevents the nuclear translocation of NF-κB, thereby downregulating the expression of various pro-inflammatory genes.[1][2]
Pharmacokinetic Profile: Challenges and a Class Perspective
Currently, there is a notable absence of specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound in the available scientific literature. This presents a significant knowledge gap for its development as a therapeutic agent.
However, insights can be drawn from the broader class of sesquiterpene lactones. Generally, these compounds are known to be metabolized in the body, and their bioavailability can be variable. Further research is imperative to delineate the specific ADME properties of this compound to understand its in vivo behavior, optimal dosing, and potential for drug interactions.
This compound Analogs: A Need for Comparative Data
While the potential of this compound is evident, a comprehensive comparative analysis with its analogs is hindered by the lack of available data. One identified related compound is glaucolide A , another sesquiterpene lactone. However, comparative pharmacokinetic and pharmacodynamic studies between this compound and glaucolide A, or any other synthetic or natural analogs, have not been sufficiently reported.
To advance the therapeutic application of this compound-based compounds, future research should prioritize:
-
In vivo pharmacokinetic studies of this compound to determine its ADME profile.
-
Identification and synthesis of this compound analogs with potentially improved pharmacokinetic and pharmacodynamic properties.
-
Direct, comparative in vitro and in vivo studies of this compound and its analogs to establish structure-activity relationships and identify lead candidates for further development.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the pharmacodynamic evaluation of this compound.
Nitric Oxide (NO) Production Assay
Objective: To quantify the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Quantification: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.
Western Blot Analysis for NF-κB and IκBα Phosphorylation
Objective: To assess the effect of a compound on the phosphorylation of key proteins in the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Vascular endothelial cells (VECs) are cultured and pre-treated with the test compound before stimulation with an inflammatory agent like TNF-α.
-
Protein Extraction: After treatment, total cellular protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB and IκBα.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
This compound demonstrates significant promise as an anti-inflammatory agent by targeting the NF-κB signaling pathway. However, the current lack of pharmacokinetic data and the absence of comparative studies with its analogs are major limitations to its clinical translation. This guide highlights the critical need for further research to fully elucidate the therapeutic potential of this compound and to identify analogs with superior pharmacological profiles. The provided experimental protocols serve as a foundation for researchers to undertake these necessary investigations.
References
Evaluating the Synergistic Potential of Heliangin with Standard Chemotherapy: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heliangin, a sesquiterpene lactone, has demonstrated notable anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1] While this mechanism is highly relevant to cancer biology, a comprehensive review of current scientific literature reveals a significant gap: there are no published studies directly evaluating the synergistic effects of this compound with standard chemotherapy drugs such as doxorubicin, cisplatin, or paclitaxel.
This guide, therefore, serves as a prospective analysis for researchers. It outlines the theoretical rationale for potential synergy, provides detailed, actionable experimental protocols to test this hypothesis, and presents a framework for data presentation. The information herein is intended to catalyze new research into the combinatorial anti-cancer effects of this compound.
Theoretical Rationale for Synergy
The primary known mechanism of this compound is the suppression of the NF-κB signaling pathway.[1] The NF-κB pathway is a critical mediator of inflammatory responses and is constitutively active in many cancer types. This chronic activation contributes to cancer cell proliferation, survival, angiogenesis, and resistance to chemotherapy.
By inhibiting NF-κB, this compound could theoretically:
-
Sensitize cancer cells to chemotherapy: Many chemotherapy drugs induce apoptosis. However, cancer cells can evade this by upregulating survival signals, many of which are mediated by NF-κB. This compound's inhibition of this pathway could lower the threshold for apoptosis induction by chemotherapy.
-
Reduce inflammation-driven tumor growth: The tumor microenvironment is often characterized by chronic inflammation, which can promote tumor growth and metastasis. This compound's anti-inflammatory effects could mitigate these contributions.
-
Overcome drug resistance: NF-κB activation is a known mechanism of acquired resistance to various chemotherapeutic agents. Co-administration of this compound could potentially prevent or reverse this resistance.
Proposed Experimental Evaluation
To investigate the potential synergistic effects of this compound with standard chemotherapy, a systematic in vitro evaluation is proposed.
Data Presentation Framework
Quantitative data from the proposed experiments should be meticulously recorded to enable robust analysis. The following table provides a template for summarizing key findings.
| Cell Line | Chemotherapy Drug | This compound IC₅₀ (µM) | Chemotherapy IC₅₀ (µM) | Combination (this compound + Chemo) | Combination Index (CI) | Synergy Interpretation |
| e.g., MCF-7 | e.g., Doxorubicin | Data | Data | IC₅₀ values for both drugs in combination | Calculated CI value | Synergistic / Additive / Antagonistic |
| e.g., A549 | e.g., Cisplatin | Data | Data | IC₅₀ values for both drugs in combination | Calculated CI value | Synergistic / Additive / Antagonistic |
| e.g., HeLa | e.g., Paclitaxel | Data | Data | IC₅₀ values for both drugs in combination | Calculated CI value | Synergistic / Additive / Antagonistic |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability and IC₅₀ Determination (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and standard chemotherapy drugs, both individually and in combination.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment:
-
Single Agent: Treat cells with serial dilutions of this compound or the chosen chemotherapy drug (e.g., doxorubicin, cisplatin, paclitaxel) for 48 hours.
-
Combination: Treat cells with various concentrations of this compound and the chemotherapy drug in a constant ratio (determined by their individual IC₅₀ values) for 48 hours.
-
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine IC₅₀ values using non-linear regression analysis. Calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by single and combination treatments.
Methodology:
-
Cell Treatment: Treat cells with this compound, the chemotherapy drug, and the combination at their respective IC₅₀ concentrations for 24 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the molecular mechanisms underlying any observed synergy, focusing on the NF-κB and apoptosis pathways.
Methodology:
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key proteins such as p-NF-κB p65, IκBα, Bcl-2, Bax, and Cleaved Caspase-3. Use β-actin as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Densitometry: Quantify band intensities to determine relative protein expression levels.
Visualizing the Path Forward: Diagrams for Research
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the known signaling pathway of this compound, providing a clear visual guide for researchers embarking on this line of inquiry.
Caption: Proposed experimental workflow for evaluating this compound synergy.
Caption: Known signaling pathway of this compound via NF-κB inhibition.
References
Evaluating the Synergistic Potential of Heliangin with Standard Chemotherapy: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heliangin, a sesquiterpene lactone, has demonstrated notable anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1] While this mechanism is highly relevant to cancer biology, a comprehensive review of current scientific literature reveals a significant gap: there are no published studies directly evaluating the synergistic effects of this compound with standard chemotherapy drugs such as doxorubicin, cisplatin, or paclitaxel.
This guide, therefore, serves as a prospective analysis for researchers. It outlines the theoretical rationale for potential synergy, provides detailed, actionable experimental protocols to test this hypothesis, and presents a framework for data presentation. The information herein is intended to catalyze new research into the combinatorial anti-cancer effects of this compound.
Theoretical Rationale for Synergy
The primary known mechanism of this compound is the suppression of the NF-κB signaling pathway.[1] The NF-κB pathway is a critical mediator of inflammatory responses and is constitutively active in many cancer types. This chronic activation contributes to cancer cell proliferation, survival, angiogenesis, and resistance to chemotherapy.
By inhibiting NF-κB, this compound could theoretically:
-
Sensitize cancer cells to chemotherapy: Many chemotherapy drugs induce apoptosis. However, cancer cells can evade this by upregulating survival signals, many of which are mediated by NF-κB. This compound's inhibition of this pathway could lower the threshold for apoptosis induction by chemotherapy.
-
Reduce inflammation-driven tumor growth: The tumor microenvironment is often characterized by chronic inflammation, which can promote tumor growth and metastasis. This compound's anti-inflammatory effects could mitigate these contributions.
-
Overcome drug resistance: NF-κB activation is a known mechanism of acquired resistance to various chemotherapeutic agents. Co-administration of this compound could potentially prevent or reverse this resistance.
Proposed Experimental Evaluation
To investigate the potential synergistic effects of this compound with standard chemotherapy, a systematic in vitro evaluation is proposed.
Data Presentation Framework
Quantitative data from the proposed experiments should be meticulously recorded to enable robust analysis. The following table provides a template for summarizing key findings.
| Cell Line | Chemotherapy Drug | This compound IC₅₀ (µM) | Chemotherapy IC₅₀ (µM) | Combination (this compound + Chemo) | Combination Index (CI) | Synergy Interpretation |
| e.g., MCF-7 | e.g., Doxorubicin | Data | Data | IC₅₀ values for both drugs in combination | Calculated CI value | Synergistic / Additive / Antagonistic |
| e.g., A549 | e.g., Cisplatin | Data | Data | IC₅₀ values for both drugs in combination | Calculated CI value | Synergistic / Additive / Antagonistic |
| e.g., HeLa | e.g., Paclitaxel | Data | Data | IC₅₀ values for both drugs in combination | Calculated CI value | Synergistic / Additive / Antagonistic |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability and IC₅₀ Determination (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and standard chemotherapy drugs, both individually and in combination.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment:
-
Single Agent: Treat cells with serial dilutions of this compound or the chosen chemotherapy drug (e.g., doxorubicin, cisplatin, paclitaxel) for 48 hours.
-
Combination: Treat cells with various concentrations of this compound and the chemotherapy drug in a constant ratio (determined by their individual IC₅₀ values) for 48 hours.
-
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine IC₅₀ values using non-linear regression analysis. Calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by single and combination treatments.
Methodology:
-
Cell Treatment: Treat cells with this compound, the chemotherapy drug, and the combination at their respective IC₅₀ concentrations for 24 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the molecular mechanisms underlying any observed synergy, focusing on the NF-κB and apoptosis pathways.
Methodology:
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key proteins such as p-NF-κB p65, IκBα, Bcl-2, Bax, and Cleaved Caspase-3. Use β-actin as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Densitometry: Quantify band intensities to determine relative protein expression levels.
Visualizing the Path Forward: Diagrams for Research
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the known signaling pathway of this compound, providing a clear visual guide for researchers embarking on this line of inquiry.
Caption: Proposed experimental workflow for evaluating this compound synergy.
Caption: Known signaling pathway of this compound via NF-κB inhibition.
References
Evaluating the Synergistic Potential of Heliangin with Standard Chemotherapy: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heliangin, a sesquiterpene lactone, has demonstrated notable anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1] While this mechanism is highly relevant to cancer biology, a comprehensive review of current scientific literature reveals a significant gap: there are no published studies directly evaluating the synergistic effects of this compound with standard chemotherapy drugs such as doxorubicin, cisplatin, or paclitaxel.
This guide, therefore, serves as a prospective analysis for researchers. It outlines the theoretical rationale for potential synergy, provides detailed, actionable experimental protocols to test this hypothesis, and presents a framework for data presentation. The information herein is intended to catalyze new research into the combinatorial anti-cancer effects of this compound.
Theoretical Rationale for Synergy
The primary known mechanism of this compound is the suppression of the NF-κB signaling pathway.[1] The NF-κB pathway is a critical mediator of inflammatory responses and is constitutively active in many cancer types. This chronic activation contributes to cancer cell proliferation, survival, angiogenesis, and resistance to chemotherapy.
By inhibiting NF-κB, this compound could theoretically:
-
Sensitize cancer cells to chemotherapy: Many chemotherapy drugs induce apoptosis. However, cancer cells can evade this by upregulating survival signals, many of which are mediated by NF-κB. This compound's inhibition of this pathway could lower the threshold for apoptosis induction by chemotherapy.
-
Reduce inflammation-driven tumor growth: The tumor microenvironment is often characterized by chronic inflammation, which can promote tumor growth and metastasis. This compound's anti-inflammatory effects could mitigate these contributions.
-
Overcome drug resistance: NF-κB activation is a known mechanism of acquired resistance to various chemotherapeutic agents. Co-administration of this compound could potentially prevent or reverse this resistance.
Proposed Experimental Evaluation
To investigate the potential synergistic effects of this compound with standard chemotherapy, a systematic in vitro evaluation is proposed.
Data Presentation Framework
Quantitative data from the proposed experiments should be meticulously recorded to enable robust analysis. The following table provides a template for summarizing key findings.
| Cell Line | Chemotherapy Drug | This compound IC₅₀ (µM) | Chemotherapy IC₅₀ (µM) | Combination (this compound + Chemo) | Combination Index (CI) | Synergy Interpretation |
| e.g., MCF-7 | e.g., Doxorubicin | Data | Data | IC₅₀ values for both drugs in combination | Calculated CI value | Synergistic / Additive / Antagonistic |
| e.g., A549 | e.g., Cisplatin | Data | Data | IC₅₀ values for both drugs in combination | Calculated CI value | Synergistic / Additive / Antagonistic |
| e.g., HeLa | e.g., Paclitaxel | Data | Data | IC₅₀ values for both drugs in combination | Calculated CI value | Synergistic / Additive / Antagonistic |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability and IC₅₀ Determination (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and standard chemotherapy drugs, both individually and in combination.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment:
-
Single Agent: Treat cells with serial dilutions of this compound or the chosen chemotherapy drug (e.g., doxorubicin, cisplatin, paclitaxel) for 48 hours.
-
Combination: Treat cells with various concentrations of this compound and the chemotherapy drug in a constant ratio (determined by their individual IC₅₀ values) for 48 hours.
-
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine IC₅₀ values using non-linear regression analysis. Calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by single and combination treatments.
Methodology:
-
Cell Treatment: Treat cells with this compound, the chemotherapy drug, and the combination at their respective IC₅₀ concentrations for 24 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the molecular mechanisms underlying any observed synergy, focusing on the NF-κB and apoptosis pathways.
Methodology:
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key proteins such as p-NF-κB p65, IκBα, Bcl-2, Bax, and Cleaved Caspase-3. Use β-actin as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Densitometry: Quantify band intensities to determine relative protein expression levels.
Visualizing the Path Forward: Diagrams for Research
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the known signaling pathway of this compound, providing a clear visual guide for researchers embarking on this line of inquiry.
Caption: Proposed experimental workflow for evaluating this compound synergy.
Caption: Known signaling pathway of this compound via NF-κB inhibition.
References
Safety Operating Guide
Immediate Safety and Handling Precautions
All personnel handling Heliangin must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All work with this compound in solid or concentrated form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Quantitative Data Summary
The following table summarizes key chemical properties for this compound. While a specific GHS hazard classification is not available, its biological activity warrants treating it as a hazardous substance.
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₆ |
| Molecular Weight | 362.42 g/mol [1] |
| Appearance | Solid |
| Biological Activity | Exhibits cytotoxicity against various human carcinoma cell lines and shows anti-inflammatory effects.[1] |
Standard Disposal Protocol for this compound Waste
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2] Evaporation is not an acceptable method of disposal.[3][4] All this compound waste, including contaminated materials, must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[5][6]
Step 1: Waste Segregation
-
Segregate this compound waste from other chemical waste streams to avoid incompatible reactions.[3]
-
Store this compound waste separately from acids, bases, and oxidizing agents.[3]
Step 2: Waste Collection and Containerization
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[2] The original container is often a suitable choice if it is in good condition.[3] Avoid using food containers.[3]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and "this compound." The label should also include the full chemical name and the approximate concentration and quantity of the waste.
-
Container Management : Keep the waste container securely capped at all times, except when adding waste.[3][6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5][6]
-
The SAA must be inspected weekly for any signs of leakage.[3]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5][6] While this compound is not explicitly P-listed, its cytotoxicity suggests that waste volumes should be kept to a minimum.
Step 4: Arranging for Disposal
-
Once the waste container is full or you are discontinuing work with this compound, contact your institution's EHS office to arrange for a hazardous waste pickup.[5]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form.
Spill and Decontamination Procedures
In the event of a this compound spill, the following steps should be taken:
-
Ensure Personal Safety : Evacuate all non-essential personnel from the area. The person cleaning the spill must wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
-
Contain the Spill : Prevent the spill from spreading. For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, use an absorbent material to create a dike around the spill.
-
Absorb and Collect : Cover the spill with a non-reactive absorbent material, such as vermiculite (B1170534) or sand. Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol) and then soap and water. All cleaning materials (wipes, absorbent pads, contaminated PPE) must be disposed of as hazardous waste in the same container as the spilled material.
-
Label and Dispose : Seal and label the hazardous waste container and arrange for its disposal through your EHS office.
Disposal Workflow
References
Immediate Safety and Handling Precautions
All personnel handling Heliangin must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All work with this compound in solid or concentrated form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Quantitative Data Summary
The following table summarizes key chemical properties for this compound. While a specific GHS hazard classification is not available, its biological activity warrants treating it as a hazardous substance.
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₆ |
| Molecular Weight | 362.42 g/mol [1] |
| Appearance | Solid |
| Biological Activity | Exhibits cytotoxicity against various human carcinoma cell lines and shows anti-inflammatory effects.[1] |
Standard Disposal Protocol for this compound Waste
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2] Evaporation is not an acceptable method of disposal.[3][4] All this compound waste, including contaminated materials, must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[5][6]
Step 1: Waste Segregation
-
Segregate this compound waste from other chemical waste streams to avoid incompatible reactions.[3]
-
Store this compound waste separately from acids, bases, and oxidizing agents.[3]
Step 2: Waste Collection and Containerization
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[2] The original container is often a suitable choice if it is in good condition.[3] Avoid using food containers.[3]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and "this compound." The label should also include the full chemical name and the approximate concentration and quantity of the waste.
-
Container Management : Keep the waste container securely capped at all times, except when adding waste.[3][6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5][6]
-
The SAA must be inspected weekly for any signs of leakage.[3]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5][6] While this compound is not explicitly P-listed, its cytotoxicity suggests that waste volumes should be kept to a minimum.
Step 4: Arranging for Disposal
-
Once the waste container is full or you are discontinuing work with this compound, contact your institution's EHS office to arrange for a hazardous waste pickup.[5]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form.
Spill and Decontamination Procedures
In the event of a this compound spill, the following steps should be taken:
-
Ensure Personal Safety : Evacuate all non-essential personnel from the area. The person cleaning the spill must wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
-
Contain the Spill : Prevent the spill from spreading. For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, use an absorbent material to create a dike around the spill.
-
Absorb and Collect : Cover the spill with a non-reactive absorbent material, such as vermiculite (B1170534) or sand. Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol) and then soap and water. All cleaning materials (wipes, absorbent pads, contaminated PPE) must be disposed of as hazardous waste in the same container as the spilled material.
-
Label and Dispose : Seal and label the hazardous waste container and arrange for its disposal through your EHS office.
Disposal Workflow
References
Immediate Safety and Handling Precautions
All personnel handling Heliangin must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All work with this compound in solid or concentrated form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Quantitative Data Summary
The following table summarizes key chemical properties for this compound. While a specific GHS hazard classification is not available, its biological activity warrants treating it as a hazardous substance.
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₆ |
| Molecular Weight | 362.42 g/mol [1] |
| Appearance | Solid |
| Biological Activity | Exhibits cytotoxicity against various human carcinoma cell lines and shows anti-inflammatory effects.[1] |
Standard Disposal Protocol for this compound Waste
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2] Evaporation is not an acceptable method of disposal.[3][4] All this compound waste, including contaminated materials, must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[5][6]
Step 1: Waste Segregation
-
Segregate this compound waste from other chemical waste streams to avoid incompatible reactions.[3]
-
Store this compound waste separately from acids, bases, and oxidizing agents.[3]
Step 2: Waste Collection and Containerization
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[2] The original container is often a suitable choice if it is in good condition.[3] Avoid using food containers.[3]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and "this compound." The label should also include the full chemical name and the approximate concentration and quantity of the waste.
-
Container Management : Keep the waste container securely capped at all times, except when adding waste.[3][6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5][6]
-
The SAA must be inspected weekly for any signs of leakage.[3]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5][6] While this compound is not explicitly P-listed, its cytotoxicity suggests that waste volumes should be kept to a minimum.
Step 4: Arranging for Disposal
-
Once the waste container is full or you are discontinuing work with this compound, contact your institution's EHS office to arrange for a hazardous waste pickup.[5]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form.
Spill and Decontamination Procedures
In the event of a this compound spill, the following steps should be taken:
-
Ensure Personal Safety : Evacuate all non-essential personnel from the area. The person cleaning the spill must wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
-
Contain the Spill : Prevent the spill from spreading. For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, use an absorbent material to create a dike around the spill.
-
Absorb and Collect : Cover the spill with a non-reactive absorbent material, such as vermiculite or sand. Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol) and then soap and water. All cleaning materials (wipes, absorbent pads, contaminated PPE) must be disposed of as hazardous waste in the same container as the spilled material.
-
Label and Dispose : Seal and label the hazardous waste container and arrange for its disposal through your EHS office.
Disposal Workflow
References
Personal protective equipment for handling Heliangin
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Heliangin. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this sesquiterpene lactone.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust, preventing potential eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Prevents skin contact, which can lead to irritation or allergic reactions. Latex gloves are not recommended as they offer poor protection against many chemicals.[1] |
| Body Protection | Laboratory coat or impervious clothing | Protects skin from accidental contact and contamination of personal clothing.[2] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Required to prevent respiratory tract irritation, especially when handling the powder form and creating dust.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] |
Operational Plan: Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for safety and for maintaining the integrity of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure or a balance with a draft shield to control dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[4] Decontaminate all work surfaces.
Storage:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. | Avoids degradation from heat and light. A refrigerator at 5-8°C is recommended.[4] |
| Atmosphere | Store in a tightly sealed container. | Prevents contamination and degradation from moisture and air. |
| Location | Store in a locked cabinet or a designated, controlled-access area. | Restricts access to authorized personnel only. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with federal, state, and local regulations.
Waste Disposal Steps:
-
Segregation: Collect all this compound waste (solid, solutions, and contaminated consumables like gloves and wipes) in a dedicated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Containerization: Use a container that is compatible with the waste. For instance, use sturdy, leak-proof plastic or glass containers with secure lids.[5]
-
Pickup: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless thoroughly decontaminated.[6]
DO NOT dispose of this compound down the drain or in the regular trash.[7]
Experimental Protocols and Data
While specific toxicity data like LD50 or permissible exposure limits for this compound are not available in the searched literature, it is known to exhibit biological activity. For instance, it has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9][10][11]
Experimental Data Summary (Hypothetical)
Since no specific quantitative safety data was found for this compound, the following table is a template. Users must consult a qualified safety professional and may need to perform their own risk assessment and toxicological studies.
| Parameter | Value | Species | Route | Source |
| LD50 (Lethal Dose, 50%) | Data not available | - | - | - |
| PEL (Permissible Exposure Limit) | Data not available | - | - | OSHA |
| REL (Recommended Exposure Limit) | Data not available | - | - | NIOSH |
| TLV (Threshold Limit Value) | Data not available | - | - | ACGIH |
Visualization of Signaling Pathway
This compound has been reported to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway.[8][9][10][11] The following diagram illustrates this inhibitory action.
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. benchchem.com [benchchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. chemotechnique.se [chemotechnique.se]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. ph.health.mil [ph.health.mil]
- 7. nems.nih.gov [nems.nih.gov]
- 8. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Personal protective equipment for handling Heliangin
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Heliangin. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this sesquiterpene lactone.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust, preventing potential eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Prevents skin contact, which can lead to irritation or allergic reactions. Latex gloves are not recommended as they offer poor protection against many chemicals.[1] |
| Body Protection | Laboratory coat or impervious clothing | Protects skin from accidental contact and contamination of personal clothing.[2] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Required to prevent respiratory tract irritation, especially when handling the powder form and creating dust.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] |
Operational Plan: Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for safety and for maintaining the integrity of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure or a balance with a draft shield to control dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[4] Decontaminate all work surfaces.
Storage:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. | Avoids degradation from heat and light. A refrigerator at 5-8°C is recommended.[4] |
| Atmosphere | Store in a tightly sealed container. | Prevents contamination and degradation from moisture and air. |
| Location | Store in a locked cabinet or a designated, controlled-access area. | Restricts access to authorized personnel only. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with federal, state, and local regulations.
Waste Disposal Steps:
-
Segregation: Collect all this compound waste (solid, solutions, and contaminated consumables like gloves and wipes) in a dedicated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Containerization: Use a container that is compatible with the waste. For instance, use sturdy, leak-proof plastic or glass containers with secure lids.[5]
-
Pickup: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless thoroughly decontaminated.[6]
DO NOT dispose of this compound down the drain or in the regular trash.[7]
Experimental Protocols and Data
While specific toxicity data like LD50 or permissible exposure limits for this compound are not available in the searched literature, it is known to exhibit biological activity. For instance, it has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9][10][11]
Experimental Data Summary (Hypothetical)
Since no specific quantitative safety data was found for this compound, the following table is a template. Users must consult a qualified safety professional and may need to perform their own risk assessment and toxicological studies.
| Parameter | Value | Species | Route | Source |
| LD50 (Lethal Dose, 50%) | Data not available | - | - | - |
| PEL (Permissible Exposure Limit) | Data not available | - | - | OSHA |
| REL (Recommended Exposure Limit) | Data not available | - | - | NIOSH |
| TLV (Threshold Limit Value) | Data not available | - | - | ACGIH |
Visualization of Signaling Pathway
This compound has been reported to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway.[8][9][10][11] The following diagram illustrates this inhibitory action.
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. benchchem.com [benchchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. chemotechnique.se [chemotechnique.se]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. ph.health.mil [ph.health.mil]
- 7. nems.nih.gov [nems.nih.gov]
- 8. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Personal protective equipment for handling Heliangin
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Heliangin. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this sesquiterpene lactone.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust, preventing potential eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Prevents skin contact, which can lead to irritation or allergic reactions. Latex gloves are not recommended as they offer poor protection against many chemicals.[1] |
| Body Protection | Laboratory coat or impervious clothing | Protects skin from accidental contact and contamination of personal clothing.[2] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Required to prevent respiratory tract irritation, especially when handling the powder form and creating dust.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] |
Operational Plan: Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for safety and for maintaining the integrity of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure or a balance with a draft shield to control dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[4] Decontaminate all work surfaces.
Storage:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. | Avoids degradation from heat and light. A refrigerator at 5-8°C is recommended.[4] |
| Atmosphere | Store in a tightly sealed container. | Prevents contamination and degradation from moisture and air. |
| Location | Store in a locked cabinet or a designated, controlled-access area. | Restricts access to authorized personnel only. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with federal, state, and local regulations.
Waste Disposal Steps:
-
Segregation: Collect all this compound waste (solid, solutions, and contaminated consumables like gloves and wipes) in a dedicated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Containerization: Use a container that is compatible with the waste. For instance, use sturdy, leak-proof plastic or glass containers with secure lids.[5]
-
Pickup: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless thoroughly decontaminated.[6]
DO NOT dispose of this compound down the drain or in the regular trash.[7]
Experimental Protocols and Data
While specific toxicity data like LD50 or permissible exposure limits for this compound are not available in the searched literature, it is known to exhibit biological activity. For instance, it has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9][10][11]
Experimental Data Summary (Hypothetical)
Since no specific quantitative safety data was found for this compound, the following table is a template. Users must consult a qualified safety professional and may need to perform their own risk assessment and toxicological studies.
| Parameter | Value | Species | Route | Source |
| LD50 (Lethal Dose, 50%) | Data not available | - | - | - |
| PEL (Permissible Exposure Limit) | Data not available | - | - | OSHA |
| REL (Recommended Exposure Limit) | Data not available | - | - | NIOSH |
| TLV (Threshold Limit Value) | Data not available | - | - | ACGIH |
Visualization of Signaling Pathway
This compound has been reported to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway.[8][9][10][11] The following diagram illustrates this inhibitory action.
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. benchchem.com [benchchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. chemotechnique.se [chemotechnique.se]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. ph.health.mil [ph.health.mil]
- 7. nems.nih.gov [nems.nih.gov]
- 8. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
